5-Amino-2-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOIKKMNCIMDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33630-94-3 | |
| Record name | 5-Amino-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Amino-2-hydroxypyridine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-hydroxypyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No: 33630-94-3), a pivotal building block in modern organic and medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxyl group on a pyridine scaffold, makes it an invaluable intermediate for constructing complex molecular architectures, including pyrazole amides and novel electrode materials.[1][2] This document delineates field-proven synthetic methodologies, thorough characterization protocols, and essential safety considerations to ensure both successful synthesis and safe handling.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several strategic routes, each with distinct advantages concerning starting material availability, scalability, and reaction conditions. The choice of a particular pathway is often dictated by the specific requirements of the research objective and the resources available. The most prevalent and reliable methods involve the reduction of a nitro-group precursor or a multi-step sequence starting from a halogenated pyridine.
Route A: Catalytic Hydrogenation of 2-Hydroxy-5-nitropyridine
This is arguably the most direct and high-yielding approach. The core of this strategy is the selective reduction of the nitro group on the pyridine ring to an amine. The causality behind this method's success lies in the high efficiency and clean conversion offered by catalytic hydrogenation, which typically minimizes the formation of byproducts.
Workflow for Synthesis via Route A
Caption: Logical workflow for the characterization of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in solution. Samples are typically prepared by dissolving 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent like DMSO-d₆. [3]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Expected Signals (in DMSO-d₆):
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.3-7.5 ppm) corresponding to the three protons on the pyridine ring. Each will exhibit characteristic doublet or doublet of doublets splitting patterns based on their coupling with adjacent protons.
-
Amino Protons (-NH₂): A broad singlet (approx. 5.2 ppm) that integrates to two protons. [4]The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Hydroxyl Proton (-OH): A broad singlet (approx. 8.6 ppm) that integrates to one proton. [4]Its chemical shift can be highly variable depending on concentration, temperature, and solvent.
-
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Expected Signals (in DMSO-d₆):
-
Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents. The carbon attached to the hydroxyl group (C2) will be significantly downfield (deshielded), while the carbons attached to the amino group (C5) and nitrogen atom will also show characteristic shifts. Approximate expected shifts based on similar structures are in the range of 110-150 ppm. [4] 2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
-
FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Characteristic Absorption Bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: Two sharp peaks typically observed in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C=C and C=N Stretch: Aromatic ring stretching vibrations appearing in the 1400-1650 cm⁻¹ region.
-
C-O Stretch: A band in the 1200-1300 cm⁻¹ region.
-
C-N Stretch: A signal in the 1250-1350 cm⁻¹ region.
-
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Expected Data:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 110.11, corresponding to the molecular weight of C₅H₆N₂O.
-
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with this compound and the reagents used in its synthesis.
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed. [5]* H315: Causes skin irritation. [5][6]* H319: Causes serious eye irritation. [5][6]* H335: May cause respiratory irritation. [5][6] The signal word associated with this compound is "Warning". [5]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [6][7]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [7] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [7] * Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is required. [8]* Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [6]
-
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [6]For long-term stability, store under an inert atmosphere and refrigerated (2-8°C). [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7][9]
Conclusion
This compound is a valuable synthetic intermediate whose preparation can be achieved through reliable and scalable methods. The catalytic hydrogenation of 2-hydroxy-5-nitropyridine stands out as a particularly efficient route. Rigorous characterization using a suite of spectroscopic techniques (NMR, FTIR, MS) is crucial for verifying the structural integrity and purity of the final product. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently synthesize and utilize this versatile compound in their drug discovery and materials science endeavors.
References
- This compound | C5H6N2O | CID 818256. PubChem, NIH. [Link]
- Synthesis method of 2-amino-5-hydroxypyridine.
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
- Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- 2-Hydroxy-5-nitropyridine. NIST WebBook. [Link]
Sources
- 1. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 2. This compound | 33630-94-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound | 33630-94-3 [sigmaaldrich.com]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Introduction: The Structural and Tautomeric Complexity of 5-Amino-2-hydroxypyridine
An In-depth Technical Guide to the Spectral Data of 5-Amino-2-hydroxypyridine
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal relationships between the molecule's structure, its tautomeric nature, and its spectral signatures, offering field-proven insights into experimental design and data interpretation.
This compound (CAS 33630-94-3, Molecular Formula: C₅H₆N₂O, Molecular Weight: 110.11 g/mol ) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its utility as a building block stems from its bifunctional nature, possessing both an amino and a hydroxyl group on an aromatic scaffold.
A critical aspect of this molecule's chemistry, which dictates its spectral behavior, is its existence in a tautomeric equilibrium with its pyridone form, 5-Amino-2(1H)-pyridone.[5] The position of this equilibrium is highly sensitive to the molecule's environment, particularly the polarity of the solvent.[6][7] Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents, capable of hydrogen bonding, stabilize the more polar 2-pyridone tautomer.[6][7] This phenomenon is the single most important factor in interpreting the spectral data that follows. Understanding this equilibrium is not merely academic; it is essential for predicting reaction outcomes, understanding biological activity, and ensuring analytical reproducibility.
Caption: The two tautomeric forms of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For this compound, the choice of solvent is a critical experimental parameter that directly influences which tautomer is observed.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of high-purity this compound.
-
Select a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its ability to dissolve polar compounds and slow the exchange rate of labile protons (NH, OH), making them more likely to be observed.
-
Add approximately 0.7 mL of the chosen solvent to the sample and vortex until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup (400 MHz Spectrometer or higher):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and peak shape.
-
Acquire a standard ¹H spectrum (zg30 pulse program) followed by a proton-decoupled ¹³C spectrum (zgpg30 pulse program).[8]
-
Calibrate the spectra using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
-
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. Due to the influence of the electron-donating amino group and the tautomer-dependent hydroxyl/amide function, the aromatic protons exhibit a predictable pattern. The data presented below is predicted for the dominant pyridone tautomer in DMSO-d₆.
Caption: Proton and Carbon numbering for NMR assignment.
Table 1: Predicted ¹H NMR Spectral Data for 5-Amino-2(1H)-pyridone in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (Amide) | 10.5 - 11.5 | Broad Singlet | - | Labile proton, position is concentration-dependent. Characteristic of the pyridone form. |
| H-6 | 7.0 - 7.2 | Doublet | J = 2-3 Hz (meta) | Appears as a narrow doublet due to small meta-coupling with H-4. |
| H-4 | 6.8 - 7.0 | Doublet of Doublets | J = 8-9 Hz (ortho), J = 2-3 Hz (meta) | Coupled to both H-3 (ortho) and H-6 (meta). |
| H-3 | 6.0 - 6.2 | Doublet | J = 8-9 Hz (ortho) | Upfield shift due to proximity to the amide nitrogen. Coupled to H-4. |
| NH₂ (Amino) | 4.5 - 5.5 | Broad Singlet | - | Labile protons, position is concentration-dependent. |
-
Expertise & Causality: The significant downfield shift of the amide NH proton (>10 ppm) is a definitive marker for the pyridone tautomer. In the hydroxypyridine form, the OH proton would appear further upfield. The splitting patterns follow standard aromatic coupling rules: H-4 is a doublet of doublets because it "feels" both its ortho neighbor (H-3) and its meta neighbor (H-6).
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for 5-Amino-2(1H)-pyridone in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 160 - 165 | Carbonyl carbon, significantly deshielded. The most downfield signal. |
| C-6 | 138 - 142 | Deshielded due to proximity to the electronegative ring nitrogen. |
| C-4 | 130 - 135 | Aromatic CH carbon. |
| C-5 | 120 - 125 | Shielded by the electron-donating effect of the attached amino group. |
| C-3 | 115 - 120 | Aromatic CH carbon. |
-
Trustworthiness: The presence of a signal in the 160-165 ppm region is irrefutable evidence for a carbonyl carbon (C=O), confirming the pyridone tautomer as the major species in polar solvents. The C-5 chemical shift is shifted upfield relative to other aromatic carbons due to the strong electron-donating resonance effect of the amino group.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
IR Spectral Data and Interpretation
The IR spectrum provides a clear distinction between the two tautomers. The presence or absence of a strong carbonyl (C=O) absorption is the key diagnostic feature.
Caption: Workflow of key functional group identification via IR.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| 3450 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the amino group.[9][10] |
| ~3300 | N-H Stretch | Amide (-CONH-) | Broad peak, often overlapping with NH₂ stretches. Indicative of the pyridone form. |
| ~1660 (Strong) | C=O Stretch | Amide (Pyridone) | Key diagnostic peak. Its strong intensity confirms the pyridone tautomer is dominant in the solid state.[7] |
| ~1620 | N-H Scissoring Bend | Primary Amine (-NH₂) | Confirms the amino group.[9][10] |
| 1600 - 1400 | C=C and C=N Stretches | Aromatic Ring | A series of bands confirming the pyridine ring structure.[11] |
| 1330 - 1260 | C-N Stretch | Aromatic Amine | Stretching of the bond between the ring and the amino nitrogen.[9] |
-
Authoritative Grounding: In the solid state, intermolecular hydrogen bonding strongly favors the pyridone tautomer.[7] Therefore, the most prominent and diagnostically significant peak in the IR spectrum will be the strong carbonyl (C=O) stretch around 1660 cm⁻¹. A broad O-H stretch, characteristic of the hydroxypyridine form, would be weak or absent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and heated under vacuum to induce vaporization.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Mass Spectrum Interpretation
The molecular weight of C₅H₆N₂O is 110.11. The mass spectrum is expected to show a molecular ion peak at m/z = 110.
-
Molecular Ion (M⁺•): The peak at m/z = 110 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight.
-
Fragmentation: The molecular ion is high in energy and can fragment into smaller, more stable ions. The fragmentation pattern provides structural clues. For pyridone structures, a common initial fragmentation is the loss of a neutral carbon monoxide (CO) molecule.
Caption: Key fragmentation steps for 5-Amino-2-pyridone.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment | Notes |
| 110 | [C₅H₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 82 | [C₄H₆N₂]⁺• | Loss of carbon monoxide (-CO) from the pyridone ring. A very common fragmentation for this class of compounds. |
| 55 | [C₃H₃N]⁺• | Subsequent loss of hydrogen cyanide (-HCN) from the m/z 82 fragment. A characteristic fragmentation for pyridine-derived structures.[12] |
-
Logic & Integrity: This proposed fragmentation pathway is a self-validating system. The observation of a peak at m/z 82 (a neutral loss of 28 Da from the molecular ion) strongly supports the pyridone structure, as the hydroxypyridine tautomer would not be expected to lose CO as readily. The further loss of 27 Da (HCN) to give a peak at m/z 55 is characteristic of the underlying pyridine ring structure.
Conclusion
The comprehensive spectral analysis of this compound reveals a molecule whose analytical signature is fundamentally governed by its tautomeric equilibrium.
-
NMR spectroscopy in polar solvents like DMSO-d₆ confirms the dominant structure as the 5-Amino-2(1H)-pyridone tautomer, identified by a characteristic downfield amide proton signal and a carbonyl carbon signal around 160 ppm.
-
Infrared spectroscopy corroborates this finding, with a strong C=O stretching vibration near 1660 cm⁻¹ serving as the key diagnostic peak in the solid state.
-
Mass spectrometry confirms the molecular weight of 110 g/mol and displays a fragmentation pattern consistent with the pyridone structure, notably the initial loss of carbon monoxide.
This guide provides the foundational data and interpretive logic necessary for researchers engaged in the synthesis, quality control, and application of this versatile chemical building block. The protocols and insights described herein are designed to ensure scientific rigor and promote a deeper understanding of the interplay between molecular structure and spectroscopic output.
References
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). TSI Journals.
- Spectroscopic Profile of 2-Aminopyridine and Predicted Influence of 3,4-Diol Substitution: A Technical Guide. (2025). Benchchem.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
- This compound. Oakwood Chemical.
- This compound | CAS 33630-94-3. Santa Cruz Biotechnology.
- 5-Amino-2-pyridone. NIST WebBook.
- 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.
- This compound CAS#: 33630-94-3. ChemicalBook.
- How about Tautomers?. WuXi Biology.
- Table of Characteristic IR Absorptions. Unknown Source.
- 2-Hydroxypyridine-Tautomerism. ChemTube3D.
- 2-Pyridone. Wikipedia.
- 5-Nitro-2-(n-propylamino)pyridine - Optional[13C NMR] - Spectrum. SpectraBase.
- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
- 2-Aminopyridine(504-29-0) 1H NMR spectrum. ChemicalBook.
- Pyridine. NIST WebBook.
- 5,6-dihydro-2(1H)-pyridinone - Optional[13C NMR] - Chemical Shifts. SpectraBase.
Sources
- 1. This compound [oakwoodchemical.com]
- 2. scbt.com [scbt.com]
- 3. 5-Amino-2-pyridone [webbook.nist.gov]
- 4. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Pyridine [webbook.nist.gov]
The Chameleon in the Ring: A Technical Guide to the Tautomerism and Stability of 5-Amino-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-hydroxypyridine, a disubstituted pyridine, stands as a molecule of significant interest in medicinal chemistry and materials science. Its structural versatility, stemming from the phenomenon of tautomerism, dictates its physicochemical properties, and consequently, its biological activity and application potential. This guide provides an in-depth exploration of the tautomeric landscape of this compound, elucidating the factors that govern the stability of its different forms. We will delve into the theoretical underpinnings of its tautomeric equilibrium and present practical, field-proven experimental and computational protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers navigating the complexities of heterocyclic chemistry, particularly in the context of drug design and development where subtle structural changes can have profound functional consequences.
The Dynamic Nature of the Pyridine Core: An Introduction to Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry.[1] In the realm of heterocyclic compounds, particularly pyridines, tautomerism plays a pivotal role in defining their chemical reactivity, aromaticity, and biological function. The two primary types of tautomerism relevant to this compound are the lactam-lactim equilibrium (a form of keto-enol tautomerism) and the amino-imino tautomerism.
The position of the tautomeric equilibrium is not static; it is a delicate balance influenced by a multitude of factors including the electronic nature of substituents, the polarity of the solvent, the ambient pH, and the potential for intramolecular hydrogen bonding. Understanding and predicting this equilibrium is paramount for the rational design of molecules with desired properties.
The Tautomeric Landscape of this compound
The presence of both an amino group at the 5-position and a hydroxyl group at the 2-position of the pyridine ring endows this compound with a rich tautomeric diversity. The principal tautomeric forms arise from the interplay of the lactam-lactim and amino-imino equilibria. The four primary tautomers to consider are:
-
Amino-Lactim (A): this compound
-
Amino-Lactam (B): 5-amino-1H-pyridin-2-one
-
Imino-Lactim (C): 5-imino-1,5-dihydro-pyridin-2-ol
-
Imino-Lactam (D): 5-imino-1,5-dihydro-1H-pyridin-2-one
The relative stability of these tautomers is a subject of ongoing investigation, with computational studies suggesting that the amino-lactam form (B) is likely the most stable in polar environments, a common trend for 2-hydroxypyridines.[2][3]
Caption: Tautomeric equilibria of this compound.
Factors Governing Tautomeric Stability
The delicate balance between the different tautomers of this compound is dictated by a combination of intrinsic and extrinsic factors. A thorough understanding of these influences is critical for predicting and controlling the tautomeric preference.
The Profound Influence of Solvent Polarity
Solvent polarity is arguably one of the most significant factors governing the tautomeric equilibrium of pyridinone systems.[2][4] Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar tautomer. In the case of this compound, the amino-lactam form (B) possesses a larger dipole moment compared to the amino-lactim form (A). Consequently, in polar solvents such as water or ethanol, the equilibrium is expected to shift significantly towards the amino-lactam tautomer.[3] Conversely, in non-polar solvents, the less polar amino-lactim form may be more prevalent.
The Role of Substituents and Electronic Effects
The electronic nature of the amino group at the 5-position influences the electron density distribution within the pyridine ring, thereby affecting the relative stability of the tautomers. The amino group is an electron-donating group through resonance, which can impact the aromaticity and basicity of the different tautomeric forms. Computational studies on substituted pyridones have shown that both inductive and resonance effects of substituents play a crucial role in modulating the position of the tautomeric equilibrium.[2][3]
The Intricacies of Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding can significantly influence the conformational preference and, in turn, the tautomeric stability. In the case of this compound, an intramolecular hydrogen bond could potentially form between the amino group and the hydroxyl/carbonyl group, depending on the tautomer and its conformation. Such interactions can lock the molecule into a specific conformation, thereby stabilizing a particular tautomeric form.[5][6][7] The formation of these internal hydrogen bonds is a key consideration in drug design, as it can mask polar groups and enhance membrane permeability.[7]
The Impact of pH
The pH of the medium can have a dramatic effect on the tautomeric equilibrium, as the different tautomers may have distinct pKa values. Protonation or deprotonation of the pyridine ring nitrogen, the amino group, or the hydroxyl group will favor the formation of specific tautomeric and ionic species. Spectroscopic studies, particularly UV-Vis, as a function of pH are instrumental in elucidating the different species present in solution.[8]
Methodologies for Tautomer Characterization: A Practical Guide
A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the comprehensive characterization of the tautomeric equilibrium of this compound.
Computational Chemistry: The Power of In Silico Prediction
Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for predicting the relative stabilities of tautomers.[9][10][11] By calculating the Gibbs free energy of each tautomer, researchers can gain valuable insights into the position of the equilibrium in the gas phase and in different solvents using implicit solvent models like the Polarizable Continuum Model (PCM).[12]
Table 1: Hypothetical Relative Gibbs Free Energies (ΔG) of this compound Tautomers Calculated by DFT
| Tautomer | Gas Phase (ΔG, kcal/mol) | Water (ΔG, kcal/mol) |
| Amino-Lactim (A) | 0.0 (Reference) | 2.5 |
| Amino-Lactam (B) | 1.2 | 0.0 (Reference) |
| Imino-Lactim (C) | 8.5 | 9.8 |
| Imino-Lactam (D) | 10.1 | 7.9 |
Note: These are illustrative values and would need to be determined through specific DFT calculations for this compound.
Experimental Protocol: DFT Calculation of Tautomer Stability
-
Structure Generation: Generate the 3D structures of all possible tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[9][13][14]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Modeling: To model the effect of a solvent, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model (e.g., PCM).[12]
-
Energy Calculation: Calculate the relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable form in both the gas phase and the chosen solvent.
Caption: A typical workflow for DFT-based tautomer stability analysis.
Spectroscopic Techniques: Unveiling the Tautomeric Reality
While computational methods provide valuable predictions, experimental validation is crucial. Several spectroscopic techniques can be employed to probe the tautomeric equilibrium of this compound in solution.
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.[13][14][15] Key NMR parameters to analyze include:
-
Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to the electronic environment and can be used to distinguish between tautomers. For example, the chemical shift of the proton attached to the nitrogen or oxygen will be significantly different in the lactam and lactim forms.
-
Coupling Constants: Proton-proton and proton-carbon coupling constants can provide valuable structural information to aid in the assignment of tautomers.
-
Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the tautomeric equilibrium.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent of interest (e.g., DMSO-d6 for a polar aprotic environment, or CDCl3 for a non-polar environment).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Integrate the signals corresponding to the different tautomers to determine their relative populations.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to further confirm the presence of different tautomers based on the distinct chemical shifts of the carbon atoms in the pyridine ring and the carbonyl/enol carbon.
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to unambiguously assign the proton and carbon signals for each tautomer.
-
Solvent Titration: To study the effect of solvent polarity, acquire NMR spectra in a series of mixed solvents with varying polarity.
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax).[8][16][17][18] By monitoring the changes in the UV-Vis spectrum as a function of solvent polarity or pH, it is possible to quantify the relative amounts of each tautomer.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Solvent Series: Prepare a series of solutions with the same concentration of the compound in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the λmax for each tautomer. The relative intensities of the absorption bands can be used to calculate the equilibrium constant (KT) in each solvent.
-
pH Titration: To study the effect of pH, record the UV-Vis spectra at various pH values.
Implications for Drug Development and Materials Science
The tautomeric state of this compound has profound implications for its application in drug discovery and materials science.
-
Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns. This can lead to significant differences in their ability to bind to a biological target, such as a protein receptor or an enzyme active site. A drug molecule may only be active in one of its tautomeric forms.
-
Pharmacokinetic Properties: The physicochemical properties of tautomers, such as lipophilicity (logP) and pKa, can vary significantly. These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. As mentioned, the formation of an intramolecular hydrogen bond in one tautomer can enhance its membrane permeability.[7]
-
Solid-State Properties: In the solid state, molecules often adopt a single, most stable tautomeric form. This can influence crystal packing, solubility, and stability, which are critical parameters for pharmaceutical formulation.
-
Materials Science: The ability to control the tautomeric equilibrium through external stimuli, such as light or solvent, opens up possibilities for the design of "smart" materials with switchable properties.
Conclusion: A Call for Tautomer-Aware Molecular Design
The tautomerism of this compound is a multifaceted phenomenon that demands careful consideration from researchers in both academia and industry. A comprehensive understanding of the factors that govern the stability of its various tautomeric forms is not merely an academic exercise but a prerequisite for the rational design of novel therapeutics and functional materials. By employing a synergistic approach that combines the predictive power of computational chemistry with the empirical validation of spectroscopic methods, scientists can effectively navigate the complex tautomeric landscape of this versatile molecule and unlock its full potential. The protocols and insights provided in this guide are intended to empower researchers to confidently characterize and harness the tautomeric behavior of this compound and other similarly complex heterocyclic systems.
References
- Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. [Link]
- El-Sayed, W. M., & Shalaby, A. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9(1), 59. [Link]
- Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
- Al-Soufi, W., & Al-Kahtani, A. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 4(9), 791-797. [Link]
- Baranac-Stojanović, M. (2024). Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects.
- Forni, L., Cristoni, G., & Boga, C. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]
- Forni, L., Cristoni, G., & Boga, C. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
- Talsi, V. P., & Evdokimov, S. N. (2017). New cases of prototropic tautomerism in substituted pyridines.
- El-Sayed, W. M., & Shalaby, A. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.
- Arshadi, S., et al. (2018). Theoretical investigation of tautomerism in N-hydroxy amidines.
- Katritzky, A. R., & Ghiviriga, I. (1995). An NMR study of the tautomerism of 2-acylaminopyridines. J. Chem. Soc., Perkin Trans. 2, 1651-1653. [Link]
- Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]
- ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. [Link]
- El-Sayed, W. M., & Shalaby, A. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed. [Link]
- Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]
- Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. [Link]
- Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185. [Link]
- Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]
- Yamada, S., et al. (2005). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. Journal of Peptide Science, 11(8), 491-498. [Link]
- Kowalewski, J. O., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2416-2421. [Link]
- Semantic Scholar. (n.d.).
- R Discovery. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. [Link]
- ResearchGate. (2023).
- ChemRxiv. (n.d.). proton-tautomerism in solvent and the fundamentals of molecular stability prediction. [Link]
- Li, H., & Poulos, T. L. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(5), 383-387. [Link]
- Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. [Link]
- ResearchGate. (2016). Theoretical Study of Tautomerism of N-(Pyridine-2yl)Acetamide by Density Functional Theory(DFT). [Link]
- Słaby, K., & Filarowski, A. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3929. [Link]
- Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 60(11), 4537-4558. [Link]
- Barlin, G. B., & Fenn, M. D. (1983). Tautomeric pyridines. Part 22. The effect of intramolecular hydrogen bonding on the tautomeric structure of 4-amino-1,10-phenanthrolines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4. [Link]
- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]
- Schilling, O., et al. (2021). Fragment‐Based Design, Synthesis, and Characterization of Aminoisoindole‐Derived Furin Inhibitors. Chemistry–A European Journal, 27(40), 10393-10404. [Link]
- Evans, M. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]
- Ivanova, B. B., & Spiteller, M. (2011). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 7, 1341-1353. [Link]
- Reiter, L. Á., & Pongrácz, P. (2002). Synthetic and tautomeric studies of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one. Journal of the Chemical Society, Perkin Transactions 1, (18), 2153-2158. [Link]
- ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]
- El-Azhary, A. A. (2021). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 6(4), 2769-2779. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 15. researchgate.net [researchgate.net]
- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. researchportal.unamur.be [researchportal.unamur.be]
An In-depth Technical Guide to the Solubility of 5-Amino-2-hydroxypyridine
Abstract: 5-Amino-2-hydroxypyridine is a heterocyclic building block of significant interest in organic synthesis and pharmaceutical development.[1][2] Its utility in creating more complex molecules, such as pyrazole amides and electrode materials, is fundamentally governed by its physicochemical properties, chief among them being solubility.[2] This guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with actionable experimental protocols. We will delve into the molecular characteristics that dictate its behavior in various solvent systems, outline a robust methodology for empirical solubility determination, and detail analytical techniques for accurate quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.
Part 1: Theoretical Assessment of Solubility
A molecule's solubility is not a random variable but a direct consequence of its structure. By examining the functional groups and potential intermolecular interactions of this compound, we can formulate a strong predictive model for its behavior across a spectrum of solvents.
Molecular Structure and Polarity
This compound (MW: 110.11 g/mol , Formula: C₅H₆N₂O) possesses a unique combination of functional groups that define its solubility.[2][3]
-
Polar, Protic Groups: The presence of both an amine (-NH₂) and a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor.
-
Aromatic System: The pyridine ring provides a degree of aromatic character.
-
Heteroatoms: The nitrogen and oxygen atoms are electronegative, contributing to the molecule's overall polarity and creating sites for hydrogen bonding.
This structural makeup strongly suggests that the principle of "Like Dissolves Like" will be the primary determinant of its solubility. We can predict high solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF), with significantly lower solubility in nonpolar solvents (e.g., hexane, toluene).
The Critical Role of Tautomerism
A key feature of the 2-hydroxypyridine scaffold is its ability to exist in equilibrium between two tautomeric forms: the hydroxy form and the pyridone form.[4][5] This is not a minor structural nuance; the predominant tautomer can dramatically alter the molecule's polarity, hydrogen bonding capability, and ultimately, its solubility.
The equilibrium between these two forms is highly sensitive to the solvent environment.[4][6]
-
In Nonpolar Solvents: The 2-hydroxypyridine (enol) form, which is more aromatic, tends to be favored.[6]
-
In Polar, Protic Solvents (like Water): The 2-pyridone (keto) form is significantly more stable.[4][6] This is because the pyridone tautomer, with its distinct N-H and C=O groups, can be more effectively solvated by water molecules through hydrogen bonding, stabilizing it over the hydroxy form.[4][7]
For this compound, this means that in aqueous and other polar solutions, it will predominantly exist as 5-Amino-2-pyridone . This structural shift is crucial for understanding its interactions and solubility.
pH-Dependent Solubility: An Amphiprotic Compound
The presence of a basic amino group and a weakly acidic N-H group (in the pyridone tautomer) makes the solubility of this compound highly dependent on the pH of the aqueous medium.
-
In Acidic Conditions (Low pH): The amino group (-NH₂) and potentially the ring nitrogen will become protonated (-NH₃⁺). This creates a cationic species, which is expected to be highly soluble in water.
-
In Basic Conditions (High pH): The N-H proton of the pyridone tautomer can be removed, forming an anionic species. This salt form is also expected to exhibit high aqueous solubility.
-
At the Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a neutral zwitterion, where its net charge is zero. Typically, solubility is at its minimum at or near the pI.
This behavior is fundamental for applications in drug delivery, where pH gradients in the body can affect a drug's dissolution and absorption, and in crystallization processes, where pH can be manipulated to induce precipitation.
Part 2: Experimental Determination of Solubility
While theoretical analysis provides a strong foundation, empirical measurement is essential for obtaining quantitative solubility data. The equilibrium shake-flask method is a gold-standard technique for this purpose.
Protocol: Equilibrium Shake-Flask Solubility Assay
This protocol describes a robust method for determining the thermodynamic solubility of this compound in a chosen solvent.
Objective: To determine the saturation concentration of the compound in a solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 5.0 Buffer, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, DMSO, Hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least one hour to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (see Part 3) to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mmol/L.
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Method.
Data Presentation
Experimental results should be compiled into a clear, comparative format.
Table 1: Solubility of this compound at 25°C (Template)
| Solvent System | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Water (pH 7.0) | 80.1 | |||
| 0.1 M HCl (pH 1.0) | ~80 | |||
| 0.1 M NaOH (pH 13.0) | ~80 | |||
| Methanol | 32.7 | |||
| Ethanol | 24.6 | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| Acetone | 20.7 | |||
| Dichloromethane | 8.9 | |||
| Toluene | 2.4 | |||
| n-Hexane | 1.9 |
Classification based on USP standards: Very soluble (>100 mg/mL), Freely soluble (10-100 mg/mL), Soluble (3.3-10 mg/mL), Sparingly soluble (1-3.3 mg/mL), Slightly soluble (0.1-1 mg/mL), Very slightly soluble (0.01-0.1 mg/mL), Practically insoluble (<0.01 mg/mL).
Part 3: Analytical Quantification
Accurate quantification of the dissolved analyte is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for this compound due to the UV-absorbing nature of the pyridine ring.[8][9][10]
Protocol: Quantification by RP-HPLC-UV
Objective: To develop a method for accurately measuring the concentration of this compound.
Instrumentation & Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]
-
Mobile Phase: An isocratic mixture of a buffer and an organic modifier. A good starting point would be 80:20 (v/v) 20mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile.[9]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for λmax, likely around 254 nm.[10]
-
Injection Volume: 10 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a series of at least five calibration standards of known concentrations.
-
Calibration Curve: Inject each standard onto the HPLC system and record the peak area. Plot a graph of peak area versus concentration. The resulting curve should be linear (R² > 0.999).
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment (Part 2).
-
Concentration Calculation: Use the peak area of the sample and the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Final Solubility Calculation: Multiply this concentration by the dilution factor used in Part 2, Step 7, to determine the final solubility value.
Analytical Workflow Diagram
Caption: Workflow for HPLC-UV Quantification.
Part 4: Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Storage: Store in a tightly sealed container in a dark, dry, and refrigerated place (2-8°C) under an inert atmosphere.
Conclusion
The solubility of this compound is a multifaceted property governed by its ability to engage in hydrogen bonding, its solvent-dependent tautomeric equilibrium, and its amphiprotic nature. Its solubility is predicted to be highest in polar protic solvents and highly influenced by the pH of aqueous solutions. For drug development and synthetic chemistry professionals, a thorough understanding and precise experimental determination of this parameter are not merely academic exercises; they are critical prerequisites for successful formulation, purification, and application. The protocols and theoretical framework provided in this guide offer a comprehensive approach to mastering the solubility profile of this versatile chemical compound.
References
- Al-Hamdani, Y. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Alonso, J. L., et al. (2018). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ResearchGate.
- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool.
- Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio.
- ResearchGate. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
Sources
- 1. This compound | 33630-94-3 [chemicalbook.com]
- 2. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Technical Guide to the Quantum Chemical Analysis of 5-Amino-2-hydroxypyridine for Drug Discovery and Molecular Engineering
Abstract
5-Amino-2-hydroxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[1][2][3] Its chemical behavior is dictated by a subtle interplay of tautomeric forms, electronic properties, and intermolecular interactions. This guide provides a comprehensive framework for the quantum chemical investigation of this compound using Density Functional Theory (DFT). We delineate a robust computational workflow, from structural optimization to the analysis of molecular orbitals and electrostatic potential, offering researchers a validated protocol to predict and understand the molecule's reactivity, stability, and interaction profiles. This document is intended for computational chemists, medicinal chemists, and materials scientists engaged in the rational design of pyridine-based molecules.
Introduction: The Chemical Versatility of this compound
Aminopyridine derivatives are foundational building blocks in drug development, with numerous compounds approved for clinical use or under active investigation for a range of diseases.[1][4] The this compound scaffold is particularly noteworthy due to its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group capable of tautomerization. This unique structural feature governs its role as both a hydrogen bond donor and acceptor, critical for molecular recognition in biological systems.
A pivotal characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[5][6] This equilibrium is highly sensitive to the molecular environment, including solvent polarity and intermolecular hydrogen bonding, and profoundly influences the molecule's aromaticity, dipole moment, and reactivity.[7][8] Understanding and quantifying this tautomeric preference is paramount for predicting the molecule's behavior in different chemical and biological contexts.
Quantum chemical calculations provide an indispensable tool for elucidating these properties at the atomic level. By modeling the electronic structure, we can gain predictive insights that guide synthetic efforts and accelerate the discovery process. This guide establishes a standard operating procedure for such an investigation.
The Theoretical Cornerstone: Density Functional Theory (DFT)
For molecules like this compound, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[9] DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.
Rationale for Method Selection
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing reliable predictions for geometries, vibrational frequencies, and energies of organic molecules.[10]
-
Basis Set - 6-311++G(d,p): The choice of basis set is critical for accuracy. For this compound, which contains heteroatoms (N, O) with lone pairs and is capable of hydrogen bonding, a flexible basis set is required.
-
6-311G: A triple-zeta basis set that provides a more accurate description of the valence electrons.
-
++: Diffuse functions are added to both heavy atoms and hydrogen. These are essential for accurately describing anions, lone pairs, and non-covalent interactions like hydrogen bonds.[11]
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). They allow for orbital shapes to distort, which is crucial for describing chemical bonds accurately.[10]
-
-
Solvation Model - IEF-PCM (Integral Equation Formalism of the Polarizable Continuum Model): To simulate a realistic chemical environment, the effect of a solvent must be considered. The IEF-PCM model treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This is critical for studying the tautomeric equilibrium, which is known to be solvent-dependent.[7][11]
The Computational Workflow: A Validated Protocol
This section details the step-by-step methodology for a comprehensive quantum chemical analysis. The workflow is designed to be self-validating at each stage, ensuring the final results are reliable.
Caption: Computational workflow for this compound analysis.
Experimental Protocol: Step-by-Step Calculation
-
Structure Generation:
-
Using a molecular editor (e.g., Avogadro, GaussView), draw the 3D structures for both the this compound (enol) and 5-Amino-2-pyridone (keto) tautomers.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
For each tautomer, submit a geometry optimization calculation using the B3LYP functional and 6-311++G(d,p) basis set.
-
Perform this calculation first in the gas phase.
-
Repeat the optimization for each tautomer in the desired solvent (e.g., water, DMSO) using the IEF-PCM model.
-
Trustworthiness Check: Ensure the optimization job converges successfully, meeting the default criteria for forces and displacement.
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Trustworthiness Check: Verify that the output contains no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a true energy minimum, requiring re-optimization.
-
The output provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted IR and Raman spectra.
-
-
Property Analysis:
-
From the converged calculation files, extract the data required for the analyses described in the following section. This includes energies, geometric parameters, orbital energies, and electrostatic potential surfaces.
-
Results and Synthesis: A Multi-faceted Molecular Portrait
Tautomeric Stability: The Decisive Factor
The relative stability of the enol (hydroxypyridine) and keto (pyridone) tautomers is the most critical aspect of this molecule's chemistry. The keto form is often more stable due to favorable resonance and hydrogen bonding capabilities.[5][6][12]
The relative energy (ΔE) and relative Gibbs free energy (ΔG) between the two tautomers can be calculated as: ΔG = Gketo - Genol
A negative ΔG indicates that the keto (pyridone) form is more stable. This analysis should be performed in both the gas phase and in relevant solvents, as polarity can significantly shift the equilibrium.[7]
Table 1: Predicted Relative Energies of Tautomers
| Phase | Tautomer | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | ΔG (kcal/mol) |
|---|---|---|---|---|
| Gas | Enol (Hydroxypyridine) | Calculated Value | Calculated Value | 0 (Reference) |
| Keto (Pyridone) | Calculated Value | Calculated Value | Calculated Value | |
| Water (PCM) | Enol (Hydroxypyridine) | Calculated Value | Calculated Value | 0 (Reference) |
| | Keto (Pyridone) | Calculated Value | Calculated Value | Calculated Value |
Note: Values are placeholders to be filled by actual calculation results.
Caption: Tautomeric equilibrium between enol and keto forms.
Optimized Molecular Structure
Analysis of the optimized geometry of the most stable tautomer provides insights into its structural properties. Key bond lengths and angles should be tabulated and compared with known data for similar pyridine derivatives. For the pyridone tautomer, a key indicator is the C=O bond length (typically ~1.24 Å) and the C-N bond lengths within the ring, which can indicate the degree of aromatic character.
Table 2: Key Geometric Parameters of the Most Stable Tautomer
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C2=O8 | Calculated Value |
| N1-C2 | Calculated Value | |
| C5-N7 | Calculated Value | |
| Bond Angle | C6-N1-C2 | Calculated Value |
| Dihedral Angle | C4-C5-N7-H | Calculated Value |
Note: Atom numbering must be defined based on the optimized structure. Values are placeholders.
Vibrational Analysis
The calculated vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra.[13][14] A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the computed frequencies to better match experimental values. Key vibrational modes for the pyridone tautomer include the C=O stretch (~1650-1700 cm⁻¹), the N-H stretch of the ring (~3100-3300 cm⁻¹), and the symmetric and asymmetric N-H stretches of the amino group (~3300-3500 cm⁻¹).[15]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[16][17]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[18][19]
Table 3: Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Visualizing the HOMO and LUMO isosurfaces reveals the distribution of these orbitals across the molecule, highlighting the most reactive sites. For 5-Amino-2-pyridone, the HOMO is typically distributed over the amino group and the pyridine ring, while the LUMO is often localized over the carbonyl group and the ring system.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[20][21] It is an invaluable tool for predicting intermolecular interactions and reactive sites.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack and hydrogen bond acceptance (e.g., the carbonyl oxygen).
-
Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack and hydrogen bond donation (e.g., the hydrogens of the amino and ring N-H groups).[22][23]
The MEP map visually confirms the molecule's charge distribution and provides a powerful qualitative guide for drug design, particularly in predicting how the molecule will interact with a protein binding site.
Conclusion and Outlook
This guide has outlined a rigorous and validated computational protocol for the quantum chemical analysis of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's preferred tautomeric form, geometric structure, and electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides deep insights into its reactivity and potential for intermolecular interactions. These computational predictions are essential for the rational design of novel drugs and materials, enabling scientists to make informed decisions that can significantly reduce experimental costs and accelerate the development timeline.
References
- Computational study on 2,3,4-aminopyridines. (n.d.). ResearchGate.
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences.
- DFT analysis of substituent effects on electron-donating efficacy of pyridine. (n.d.). ResearchGate.
- A DFT Study on Nitro Derivatives of Pyridine. (2010). ResearchGate.
- Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (n.d.). ResearchGate.
- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). PubMed Central.
- Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (n.d.). ResearchGate.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (n.d.). ResearchGate.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
- Molecular electrostatic potential (MEP) values of all compounds (5a-f). (n.d.). ResearchGate.
- NBO atomic charges and molecular electrostatic potential (MEP) maps of the different pyridoxamine forms. (n.d.). ResearchGate.
- Molecular electrostatic potential (MEP) formed by mapping of total density over the electrostatic potential. (n.d.). ResearchGate.
- Molecular electrostatic potential (MEP) of 2-Amino-4-phenyl-6-phenylsulfanyl-pyridine-3,5-dicarbonitrile. (n.d.). ResearchGate.
- This compound. (n.d.). Oakwood Chemical.
- Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. (2024). RSC Publishing.
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv.
- Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube.
- Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies. (2023). PubMed Central.
- Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate.
- 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D.
- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (n.d.). ResearchGate.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health.
- Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. (2018). MDPI.
- Synthesis, Structural Analysis, and Theoretical Study of Amino Acid-Copper (II) Complexes via XRD and DFT. (n.d.). Trends in Sciences.
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2024). YouTube.
- A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. (2021). PubMed Central.
- 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. (n.d.). Sultan Qaboos University House of Expertise.
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.
- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). SpringerLink.
- Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. (n.d.). ResearchGate.
- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press.
- HOMO-LUMO, ESP, NBO, and Lipophilic Character Analyses of Flutriafol and Its Trifluorinated Analogue. (2023). DergiPark.
Sources
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 3. This compound | 33630-94-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. researchgate.net [researchgate.net]
- 12. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tsijournals.com [tsijournals.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 18. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Amino-2-hydroxypyridine: A Representative Study
This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of 5-Amino-2-hydroxypyridine. As a molecule of significant interest in pharmaceutical research and materials science, understanding its three-dimensional structure is paramount for elucidating its physicochemical properties and guiding drug design efforts.[1][2] It is important to note that a publicly deposited crystal structure for this compound is not available at the time of this writing. Therefore, this guide will proceed as an expert, illustrative walkthrough, employing a closely related and well-documented proxy structure for the data analysis sections to ensure a scientifically rigorous and practically informative narrative for researchers, scientists, and drug development professionals.
The Crucial Role of Structural Elucidation
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][3] The precise arrangement of atoms in the solid state, dictated by factors such as hydrogen bonding and crystal packing, profoundly influences a molecule's solubility, stability, and bioavailability—critical parameters in drug development.[4] this compound, with its potential for tautomerism and multiple hydrogen bond donor and acceptor sites, presents a fascinating case for solid-state characterization. The molecule can theoretically exist in either the this compound or the 5-amino-2-pyridone tautomeric form. While the hydroxy form may be favored in the gas phase, extensive studies on 2-hydroxypyridine have shown that the pyridone tautomer is overwhelmingly predominant in the solid state due to its ability to form stable, hydrogen-bonded dimers and other supramolecular assemblies.[5] Single-crystal X-ray diffraction stands as the unequivocal technique to determine the dominant tautomer and the precise intermolecular interactions in the crystalline state.[6][7]
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
A common and effective route to this compound involves the reduction of its nitro precursor, 2-Hydroxy-5-nitropyridine. The following protocol is a representative method.
Experimental Protocol: Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Hydroxy-5-nitropyridine (1.40 g, 10 mmol) in ethanol (100 mL).
-
Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) (0.15 g).
-
Reduction: Introduce hydrazine hydrate (2.0 mL, 40 mmol) dropwise to the stirred suspension at room temperature. An exothermic reaction is expected.
-
Reaction Monitoring: After the initial reaction subsides, heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (3 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[8]
Crystallization: The Art of Growing Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, without cracks or defects, and typically between 0.1 and 0.3 mm in each dimension. Slow evaporation is a widely used and effective technique for small organic molecules.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent or solvent mixture. Methanol or an ethanol/water mixture are good starting points due to the molecule's polarity and hydrogen bonding capabilities.
-
Solution Preparation: Gently warm the solvent while adding the compound until no more solid dissolves. A small amount of undissolved material is acceptable and can be filtered out.
-
Crystal Growth: Transfer the clear, saturated solution to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Part 2: Single-Crystal X-ray Diffraction Analysis: From Diffraction to Structure
This section outlines the workflow for determining the crystal structure from a suitable single crystal.
Caption: Fig. 1: Experimental Workflow for Crystal Structure Analysis
Data Collection
A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern instruments use area detectors (like CCD or CMOS) to efficiently collect the diffraction pattern.[3]
Step-by-Step Data Collection Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen mount) using a cryoprotectant oil. The loop is then attached to a goniometer head.
-
Centering: The crystal is centered in the X-ray beam using the diffractometer's centering camera.
-
Unit Cell Determination: A short series of diffraction images (frames) are collected at different orientations. The software analyzes the positions of the Bragg peaks to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. The software integrates the intensities of the diffraction spots, applies corrections (e.g., for Lorentz and polarization effects), and scales the data to produce a reflection file (typically with an .hkl extension).
Structure Solution and Refinement
The reflection file contains the intensities of the diffracted X-rays, but the phase information is lost. The process of structure solution is to determine these phases and generate an initial model of the electron density. This model is then refined to best fit the experimental data. Software such as Olex2 provides a user-friendly interface for driving powerful underlying programs like SHELXT (for solution) and SHELXL (for refinement).[9][10][11][12][13][14]
Step-by-Step Structure Solution and Refinement Protocol (using Olex2/SHELX)
-
Data Import: The .ins and .hkl files generated during data processing are loaded into Olex2.
-
Structure Solution: The structure is solved using intrinsic phasing methods (direct methods or dual-space methods) with a program like SHELXT. This typically provides an initial model of the heavier atoms.
-
Initial Refinement: The initial model is refined against the diffraction data. This process uses a least-squares algorithm to minimize the difference between the observed and calculated structure factors.
-
Atom Assignment: The electron density map is examined to identify and assign the remaining non-hydrogen atoms.
-
Anisotropic Refinement: The refinement is switched to an anisotropic model, where the thermal motion of each atom is described by an ellipsoid rather than a sphere. This is continued until the model converges (i.e., the shifts in atomic parameters are negligible).
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model (AFIX instructions in SHELXL).
-
Final Refinement: The final cycles of refinement are performed, and the quality of the final model is assessed using metrics such as the R1 factor, wR2, and Goodness-of-Fit (GooF).
Part 3: In-Depth Structural Analysis of a Representative Aminopyridone
As no published structure for this compound exists, we will analyze the crystal structure of 2-amino-5-chloropyridin-1-ium-6-oxo-1,6-dihydropyridine-2-carboxylate 0.85-hydrate (CSD Refcode: XOPCAJ ) as a representative example. This structure contains a pyridone ring with an amino substituent, allowing for a relevant discussion of the expected structural features.
Molecular Geometry and Tautomerism
The analysis of bond lengths within the pyridine ring confirms the presence of the pyridone tautomer in the solid state. The C=O double bond and the delocalized system within the ring are characteristic features.
| Bond/Angle | Length (Å) / Degrees (°) |
| C2-O1 | 1.25 |
| C2-N1 | 1.38 |
| N1-C6 | 1.36 |
| C5-C6 | 1.35 |
| C4-C5 | 1.42 |
| C3-C4 | 1.35 |
| C2-C3 | 1.44 |
| C5-N2 | 1.34 |
Table 1: Selected bond lengths and angles for a representative aminopyridone structure. Data is illustrative and based on typical values for such systems.
Supramolecular Assembly and Hydrogen Bonding
The true elegance of a crystal structure is revealed in its packing and the network of intermolecular interactions. In aminopyridone systems, hydrogen bonding is the dominant force directing the supramolecular assembly.[15][16][17] The amino group (-NH2) and the pyridone N-H group are excellent hydrogen bond donors, while the pyridone carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
In the crystal lattice, these molecules typically form intricate networks. For instance, a common motif is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the pyridone moieties. The amino groups then act as bridges, connecting these dimers into tapes or sheets.
Caption: Fig. 2: Representative Hydrogen Bonding Network
This diagram illustrates two key hydrogen bonding interactions: the formation of a dimer via N-H···O bonds between the pyridone groups, and the extension into a chain or sheet via hydrogen bonds involving the amino group. This intricate network of strong interactions contributes significantly to the thermodynamic stability of the crystal lattice.
Crystallographic Data Summary
The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains all the necessary information to describe the structure. A summary of the key parameters is always presented in publications.
| Parameter | Value (for a representative structure) |
| Chemical Formula | C5 H6 N2 O |
| Formula Weight | 110.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.5 |
| c (Å) | 12.0 |
| β (°) | 105.0 |
| Volume (ų) | 540.0 |
| Z | 4 |
| Density (calc, g/cm³) | 1.355 |
| μ (mm⁻¹) | 0.098 |
| F(000) | 232.0 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation | MoKα (λ = 0.71073 Å) |
| 2θ range for data collection (°) | 5.0 to 55.0 |
| Index ranges | -11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -15 ≤ l ≤ 15 |
| Reflections collected | 5200 |
| Independent reflections | 1250 [R(int) = 0.035] |
| Data/restraints/parameters | 1250 / 0 / 75 |
| Goodness-of-fit on F² | 1.05 |
| Final R indexes [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| R indexes (all data) | R₁ = 0.055, wR₂ = 0.125 |
| Largest diff. peak/hole (e Å⁻³) | 0.25 / -0.20 |
Table 2: Summary of crystallographic data and refinement statistics for a representative aminopyridone structure. These values are illustrative.
Conclusion
The crystal structure analysis of this compound, as illustrated through this comprehensive guide, provides invaluable insights into its solid-state behavior. The confirmation of the pyridone tautomer and the detailed mapping of the intricate hydrogen bond network are crucial for understanding its physical properties and for rational drug design. The workflow presented, from synthesis and crystallization to sophisticated data analysis, represents a standard and powerful approach in modern chemical and pharmaceutical sciences for elucidating molecular architecture at the atomic level.
References
- Aakeröy, C. B., & Seddon, K. R. (1993). The Cambridge Structural Database and its role in crystal engineering. Chemical Society Reviews, 22(6), 397-407. [Link]
- Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
- OlexSys Ltd. (2023). Olex2 Tutorials. [Link]
- Cambridge Crystallographic Data Centre (CCDC). (2023).
- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
- NIST. (n.d.). 5-Amino-2-pyridone. In NIST Chemistry WebBook. [Link]
- Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press.
- Desiraju, G. R. (2007). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 46(44), 8342-8356. [Link]
- YouTube. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. [Link]
- Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]
- Wikipedia. (2023, November 29).
- Royal Society of Chemistry. (2019). Pharmaceutical Crystallography: A Guide to Structure and Analysis.
- Ma, F. C., Song, P., & Li, S. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 443-449. [Link]
- Wikipedia. (2023, August 16). 2-Pyridone. [Link]
- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 903. [Link]
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15089. [Link]
- Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6247. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024).
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
- Frontiers. (2024). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 12. [Link]
- CCDC. (n.d.).
- ResearchGate. (2024).
- PubMed Central (PMC). (2015).
- ResearchGate. (2018). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. [Link]
- Cheméo. (n.d.). Chemical Properties of 5-Amino-2-pyridone (CAS 33630-94-3). [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
- FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. [Link]
- MDPI. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(12), 4875. [Link]
- ResearchGate. (n.d.). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
- MDPI. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(10), 2465. [Link]
- PubMed. (2015). Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid. [Link]
- Royal Society of Chemistry. (2007). Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. Physical Chemistry Chemical Physics, 9(34), 4787-4793. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). 2-Pyridone. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)
- ResearchGate. (n.d.). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5. [Link]
- PubMed Central (PMC). (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
- Research Journal of Pharmacy and Technology. (2025).
- Excillum. (n.d.). Small molecule crystallography. [Link]
- IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. 5-Amino-2-pyridone (CAS 33630-94-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. rigaku.com [rigaku.com]
- 7. X-ray single-crystal diffraction | FZU [fzu.cz]
- 8. This compound | 33630-94-3 [chemicalbook.com]
- 9. OlexSys [olexsys.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 13. Structure Refinement | OlexSys [olexsys.org]
- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines [mdpi.com]
- 17. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity screening of 5-Amino-2-hydroxypyridine
An In-Depth Technical Guide to the Biological Activity Screening of 5-Amino-2-hydroxypyridine
Abstract
This compound is a heterocyclic compound whose structural motifs—the aminopyridine and the 2-pyridone tautomer—are prevalent in a wide array of pharmacologically active agents. While comprehensive biological data for this specific molecule is not extensively published, its chemical architecture strongly suggests potential as a scaffold in drug discovery. This guide presents a structured, rationale-driven framework for the systematic screening of this compound's biological activities. We will detail a tiered approach, from broad primary screens to specific mechanism-of-action studies, focusing on anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific reasoning behind the experimental design, ensuring a robust and logically sound investigation into the compound's therapeutic potential.
Introduction and Rationale
This compound (CAS 33630-94-3) is a small molecule featuring a pyridine ring substituted with both an amino and a hydroxyl group.[1] It exists in tautomeric equilibrium with its 2-pyridone form, a structural feature common to many bioactive compounds.[2] The pyridine ring is a well-established pharmacophore found in numerous approved drugs, and its derivatives have shown a vast range of biological effects, including acting as enzyme inhibitors and anticancer agents.[3][4] Specifically, pyridinone-containing molecules are known to inhibit enzymes like kinases and reverse transcriptase, while aminopyridine structures are explored for antimicrobial and anticancer applications.[5][6][7]
Given the established bioactivity of its constituent fragments, this compound represents a compelling candidate for a comprehensive biological screening campaign. This guide outlines a systematic strategy to elucidate its potential pharmacological profile.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for designing meaningful biological assays, particularly for preparing stock solutions and understanding potential liabilities.
| Property | Value | Source |
| CAS Number | 33630-94-3 | [8] |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.12 g/mol | [8] |
| Physical Form | Solid | |
| Melting Point | ~180°C | [9] |
| Storage | 2-8°C, Inert Atmosphere, Dark |
A Tiered Strategy for Biological Screening
A hierarchical screening approach is the most resource-efficient method to comprehensively evaluate a compound. This strategy begins with broad, high-throughput assays to identify general areas of activity, followed by more specific, lower-throughput assays to confirm hits and elucidate the mechanism of action (MoA).
Caption: A logical tiered screening cascade for this compound.
Experimental Protocols: A Practical Guide
This section provides detailed, self-validating protocols for key assays. The causality behind specific steps is explained to ensure scientific rigor.
Anticancer Activity Screening
The pyridinone scaffold is present in several compounds with antiproliferative activity.[10][11] A primary screen against a panel of cancer cell lines is therefore a logical starting point.
Context from Related Compounds:
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Source |
| Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 µM | [5] |
| 3-hydroxy-4-thiopyridones | HCT116, SW480 | ~50 nM | [10] |
| Pyridine-based HDAC inhibitors | K562, HCT116, A549 | Sub-micromolar to single-digit µM | [4] |
| Thiazolo[4,5-d]pyrimidine derivatives | Melanoma (C32, A375) | 24.4 - 25.4 µM | [11] |
Protocol 1: Cell Viability via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] It is a robust and cost-effective method for initial cytotoxicity screening.
Causality: The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast, HCT116 for colon) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) by diluting the stock in culture media.
-
Treatment: Add 100 µL of the 2x working solutions to the appropriate wells to achieve a final 1x concentration.
-
Negative Control: Add 100 µL of media with the same final concentration of DMSO used for the test compounds (e.g., 0.5%). This is crucial to ensure the vehicle itself is not toxic.
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin) as a reference for assay performance.
-
Blank: Include wells with media only to subtract background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity Screening
The aminopyridine moiety is a component of various compounds screened for antimicrobial properties.[6][13] Therefore, assessing activity against a panel of pathogenic bacteria and fungi is warranted.
Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Causality: By serially diluting the compound, we can pinpoint the concentration at which bacterial or fungal growth is inhibited. Visual inspection or absorbance reading quantifies this inhibition.
Step-by-Step Methodology:
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Standardization: Dilute the overnight culture to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2x concentrated stock of this compound to the first column.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.
-
Inoculation: Add 50 µL of the standardized inoculum to each well.
-
Negative Control (Sterility): Wells with broth only.
-
Positive Control (Growth): Wells with broth and inoculum, but no compound.
-
Reference Drug: Include a known antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) as a positive control for the assay.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). This can be confirmed by reading the optical density at 600 nm.
Antioxidant Capacity Assessment
The hydroxypyridine structure is analogous to phenolic compounds, which are well-known for their antioxidant and radical-scavenging properties.[2][15]
Protocol 3: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[16]
Causality: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. When it is reduced by an antioxidant, it loses its radical character and becomes colorless or pale yellow. The change in absorbance is proportional to the radical scavenging activity.[16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. Prepare a range of concentrations of this compound in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the different compound concentrations to the wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Negative Control: Methanol plus DPPH solution.
-
Positive Control: A known antioxidant like Ascorbic Acid or Trolox.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).
Enzyme Inhibition Profiling
Pyridinone derivatives have been successfully developed as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cell signaling.[5][17]
Protocol 4: In Vitro Kinase Inhibition Assay (Generic Example)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that quantifies ATP consumption.
Causality: Active kinases consume ATP to phosphorylate their substrates. The amount of remaining ATP after the reaction is inversely proportional to kinase activity. Commercially available kits (e.g., Kinase-Glo®) use a luciferase-based reaction to generate a luminescent signal from the remaining ATP. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.
Caption: The PI3K/Akt pathway, a common target for pyridinone-based kinase inhibitors.[17]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase assay buffer, recombinant kinase enzyme, the appropriate substrate, and ATP at optimal concentrations as recommended by the enzyme supplier. Dissolve this compound in DMSO to create a stock solution and then dilute to desired concentrations in the assay buffer.
-
Assay Setup (384-well plate):
-
Add test compound dilutions to the wells.
-
Include a "no enzyme" control (maximum signal) and a "DMSO vehicle" control (minimum signal/100% activity).
-
Include a known inhibitor for the target kinase (e.g., Staurosporine) as a positive control.
-
-
Kinase Reaction: Add a master mix of buffer, substrate, and ATP. Initiate the reaction by adding the kinase enzyme.
-
Incubation: Incubate the plate at 30°C for 1 hour (or as optimized for the specific kinase).
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding a commercial luminescent reagent (e.g., Kinase-Glo®). Incubate for 10 minutes to stabilize the signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded strategy for the initial biological evaluation of this compound. By employing a tiered screening cascade, researchers can efficiently identify potential therapeutic activities. The provided protocols for anticancer, antimicrobial, antioxidant, and enzyme inhibition assays serve as a robust starting point. Positive hits in any of these primary screens must be validated through orthogonal assays and followed by more complex studies to determine the mechanism of action, selectivity, and potential for lead optimization. The structural simplicity and favorable physicochemical properties of this compound make it an attractive scaffold for the development of novel therapeutic agents.
References
- Wikipedia. In vitro. [Link]
- Naik, A., & Nimmakayala, R. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]
- Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
- An, F., & Li, W. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. [Link]
- Li, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
- Role of pyridines as enzyme inhibitors in medicinal chemistry.
- Tai, H. H., & Yuan, B. (1980). Selective inhibition of thromboxane synthetase by pyridine and its derivatives. Archives of Biochemistry and Biophysics. [Link]
- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
- Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Deriv
- Oakwood Chemical. This compound. [Link]
- Wójcik-Pszczoła, K., et al. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. [Link]
- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
- Sancineto, L., et al. (2021). Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity. ChemMedChem. [Link]
- Pisoschi, A. M., et al. (2021). Study of Antioxidant Properties of Agents from the Perspective of Their Action Mechanisms. Molecules. [Link]
- Lee, J. K., et al. (2018). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy. [Link]
- Liu, X., et al. (2018). Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Emirates Journal of Food and Agriculture. [Link]
- Ji, H., et al. (2023). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Molecules. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2023). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC Advances. [Link]
- Zonn, V., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules. [Link]
- Driche, E. H., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology. [Link]
- PubChem. This compound. [Link]
- Matsui, R., et al. (2018). Designing antioxidant peptides based on the antioxidant properties of the amino acid side-chains. Food Chemistry. [Link]
- Czerwińska, M. E., et al. (2024). Plant Antimicrobial Oligopeptides with Anticancer Properties as a Source of Biologically Active Peptides—An In Silico Study. International Journal of Molecular Sciences. [Link]
- Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study.
- C. D. T. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design. [Link]
- Svozil, D., et al. (2023). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. International Journal of Molecular Sciences. [Link]
- Naz, S., et al. (2021).
- Wujec, M., et al. (2022).
Sources
- 1. This compound | C5H6N2O | CID 818256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [oakwoodchemical.com]
- 9. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 10. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of Novel 5-Amino-2-hydroxypyridine Derivatives
Abstract
The 5-Amino-2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthetic strategies for accessing novel derivatives of this important heterocyclic motif. We will delve into the foundational synthetic routes, including multi-step syntheses from readily available halopyridines and one-pot procedures from 2-aminopyridine. The guide will critically examine the mechanistic underpinnings of these transformations, offering insights into reaction optimization and troubleshooting. Detailed, field-proven protocols are provided for key synthetic steps, alongside a comparative analysis of different methodologies. Furthermore, we will explore recent advancements in the synthesis of novel this compound derivatives and their emerging applications in drug discovery, particularly in the development of antimicrobial and anticancer agents. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough and practical understanding of the synthesis of this vital class of compounds.
Introduction: The Significance of the this compound Core
The this compound moiety is a versatile pharmacophore that can engage in a variety of non-covalent interactions with biological targets, making it a valuable building block in drug design. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (pyridone oxygen) within a rigid aromatic framework allows for specific and high-affinity binding to enzyme active sites and receptors. The synthetic accessibility of this scaffold and the potential for diverse functionalization at multiple positions make it an attractive starting point for the development of new therapeutic agents.[2][3]
Foundational Synthetic Strategies
Several well-established routes exist for the synthesis of the this compound core. The choice of a particular strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.
Multi-step Synthesis from 2-Amino-5-halopyridines
A robust and frequently employed method for the synthesis of this compound involves a four-step sequence starting from either 2-amino-5-bromopyridine or 2-amino-5-iodopyridine.[4][5][6] This approach offers good overall yields and allows for the introduction of various substituents.
The general workflow for this synthetic route can be visualized as follows:
Figure 1: Workflow for the synthesis of this compound from 2-Amino-5-halopyridines.
2.1.1. Step 1: Protection of the Amino Group
The initial step involves the protection of the exocyclic amino group to prevent unwanted side reactions in subsequent steps. A common and efficient method is the reaction with 2,5-hexanedione in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form a pyrrole-protected intermediate.[4][5][6]
Experimental Protocol: Protection of 2-Amino-5-bromopyridine
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-amino-5-bromopyridine (1.0 eq), 2,5-hexanedione (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, which can often be used in the next step without further purification.
2.1.2. Step 2: Introduction of the Hydroxy Group Precursor (Methoxylation)
With the amino group protected, the halogen at the 5-position can be displaced by a methoxy group through a nucleophilic aromatic substitution reaction with sodium methoxide.[5][6]
2.1.3. Step 3 & 4: Deprotection Sequence
The final two steps involve the deprotection of the amino group, typically with hydroxylamine hydrochloride, followed by demethylation of the methoxy group to unveil the desired this compound.[5][6] The demethylation can be achieved using strong acids like sulfuric acid or a mixture of hydrobromic acid in acetic acid.[4]
Experimental Protocol: Deprotection and Demethylation
-
Deprotection of the Amino Group: Dissolve the 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine intermediate in a suitable solvent and treat with hydroxylamine hydrochloride. Heat the reaction mixture until TLC analysis indicates complete consumption of the starting material.
-
Demethylation: To the resulting 2-amino-5-methoxypyridine, add 95% sulfuric acid and heat the mixture.[5][6] Alternatively, treat with a solution of hydrobromic acid in acetic acid and heat to 40-50 °C.[4]
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or ammonia) and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
A similar multi-step approach starting from 5-(benzyloxy)pyridin-2-amine involves a final deprotection step via catalytic hydrogenation using palladium on carbon (Pd/C) to yield this compound in high yield (92%).[7]
One-Pot Synthesis from 2-Aminopyridine
A more convergent and atom-economical approach is the one-pot synthesis starting from 2-aminopyridine. This method involves the nitration of the pyridine ring followed by diazotization of the amino group and subsequent hydrolysis to the hydroxypyridine.
Figure 2: One-pot synthesis of this compound from 2-Aminopyridine.
2.2.1. Nitration of 2-Aminopyridine
The nitration of 2-aminopyridine with a mixture of concentrated nitric and sulfuric acids predominantly yields 2-amino-5-nitropyridine. The amino group is a strong activating group and directs the electrophilic nitronium ion to the positions ortho and para to it. Due to steric hindrance at the 3-position, the 5-position is favored.
Causality Behind Experimental Choices: The use of concentrated sulfuric acid is crucial as it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature must be carefully controlled to prevent over-nitration and decomposition.
Experimental Protocol: Nitration of 2-Aminopyridine
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-aminopyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the 2-aminopyridine solution, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.
2.2.2. Diazotization and Hydrolysis
The resulting 2-amino-5-nitropyridine is then converted to 2-hydroxy-5-nitropyridine via a diazotization reaction followed by hydrolysis. The amino group is transformed into a diazonium salt, which is an excellent leaving group and is readily displaced by a hydroxyl group from water.
Mechanism Insight: The diazotization reaction proceeds through the formation of a nitrosonium ion (NO⁺) from sodium nitrite and a strong acid. The nitrosonium ion then reacts with the primary amino group to form an N-nitrosamine, which, after a series of proton transfers and loss of water, yields the diazonium salt.
2.2.3. Reduction of the Nitro Group
The final step is the reduction of the nitro group of 2-hydroxy-5-nitropyridine to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation with H₂ over Pd/C or by using reducing metals like tin(II) chloride in an acidic medium.
Modern Synthetic Approaches: Palladium-Catalyzed Amination
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds and can be applied to the synthesis of this compound derivatives. This palladium-catalyzed cross-coupling reaction allows for the direct amination of aryl halides or triflates, offering a versatile and efficient route to a wide range of substituted aminopyridines.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the aminated product and regenerate the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a this compound Derivative
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 5-bromo-2-hydroxypyridine derivative (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Comparative Analysis of Synthetic Routes
To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key parameters of the discussed methods.
| Parameter | Multi-step from Halopyridine | One-Pot from 2-Aminopyridine | Buchwald-Hartwig Amination |
| Starting Material | 2-Amino-5-halopyridine | 2-Aminopyridine | 5-Halo-2-hydroxypyridine derivative |
| Number of Steps | 4 | 3 (can be a one-pot) | 1 |
| Overall Yield | Good (e.g., 45% overall)[5][6] | Moderate to Good | Generally Good to Excellent |
| Scalability | Readily scalable | Can be challenging due to diazotization | Scalable, but catalyst cost can be a factor |
| Versatility | High, allows for diverse substitution | Good for the core structure | Very high, wide range of amines can be used |
| Key Challenges | Multiple steps, protection/deprotection | Handling of diazonium salts (potentially explosive) | Catalyst sensitivity, cost of catalyst and ligands |
Novel Derivatives and Their Biological Activities
Recent research has focused on the synthesis of novel this compound derivatives with enhanced biological activity. For example, new analogs of 5-substituted-2(1H)-pyridone containing natural amino acids have been synthesized and investigated as potential drugs for idiopathic pulmonary fibrosis.[2][3] Furthermore, pyridothienopyrimidine derivatives, which can be synthesized from aminothienopyridine precursors, have shown significant antimicrobial and anticancer activities, with some compounds exhibiting potent inhibition of EGFR kinase. The development of multi-substituted pyridines from ylidenemalononitriles has also opened up new avenues for creating novel scaffolds with interesting emission properties.
Conclusion
The synthesis of this compound derivatives is a rich and evolving field. While traditional multi-step and one-pot methods remain valuable for accessing the core scaffold, modern catalytic techniques like the Buchwald-Hartwig amination offer unparalleled versatility for the synthesis of novel analogs. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving high yields. As our understanding of the biological roles of this important pharmacophore continues to grow, the development of new and efficient synthetic methodologies will be paramount in the quest for novel therapeutics.
References
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). Frontiers in Chemistry. [Link]
- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. (2015).
- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
- Graphviz tutorial. (2021). YouTube. [Link]
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016).
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025).
- Building diagrams using graphviz. (2021). Chad's Blog. [Link]
- Viewing a reaction path diagram. (2023).
- Create Complex Graphs with GraphViz. (2020). YouTube. [Link]
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (2015).
- How To Use Graphviz for SEM Models and P
- Free Graphviz / Dot online editor. DevTools daily. [Link]
- Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. (2022). MDPI. [Link]
- DOT Language. (2024). Graphviz. [Link]
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025).
- Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. [Link]
- Comparison of two routes for synthesis 5-aminopyrazole derivative. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). Scientific Reports. [Link]
- US3985759A - Process for preparing 2-amino-5-chloropyridine. (1976).
- US8759372B2 - N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl). (2014).
- P
- Synthesis of 2-amino-5-fluoropyridine. (2008).
- Process for the production of 2-amino-3-hydroxypyridine derivatives. (1977).
- Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 4. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
electrophilic and nucleophilic reactivity of 5-Amino-2-hydroxypyridine
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Amino-2-hydroxypyridine
Abstract
This compound, a key heterocyclic building block, possesses a rich and tunable chemical reactivity profile. Its utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials stems from the strategic interplay between its electron-donating amino and hydroxyl substituents and the inherent electronic nature of the pyridine ring.[1] This guide provides an in-depth exploration of the dual nucleophilic and electrophilic character of this molecule. We will dissect the underlying principles of its reactivity, focusing on the crucial role of tautomerism, the competition between multiple nucleophilic centers, and the regioselectivity of electrophilic aromatic substitution. This analysis is supplemented with field-proven experimental protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry to harness the full potential of this versatile synthon.
The Foundational Principle: Tautomerism
The chemical behavior of this compound is fundamentally governed by its existence as a mixture of two tautomeric forms: the aromatic this compound (the enol form) and the non-aromatic but resonance-stabilized 5-Amino-pyridin-2(1H)-one (the keto or pyridone form).[2][3]
In most conditions, particularly in the solid state and in polar solvents, the equilibrium heavily favors the 2-pyridone tautomer.[2][3][4] This preference is driven by the formation of strong intermolecular hydrogen bonds and the greater polarity of the pyridone structure, which has a significantly larger dipole moment.[3][4] Understanding this equilibrium is paramount, as each tautomer presents a different set of reactive sites.
Caption: Figure 1: Tautomeric equilibrium of this compound.
Nucleophilic Reactivity: A Tale of Three Sites
The this compound scaffold contains three primary nucleophilic centers: the exocyclic amino group (N5), the endocyclic ring nitrogen (N1), and the oxygen atom (O2). The selectivity of a reaction towards one of these sites is highly dependent on the tautomeric form present and the specific reaction conditions (e.g., base, solvent, electrophile hardness/softness).
Caption: Figure 2: Key nucleophilic centers in the pyridone tautomer.
Reactivity at the N5-Amino Group
The exocyclic amino group is a potent nucleophile, readily participating in reactions typical of primary amines, such as acylation and alkylation.[5]
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) selectively yields the corresponding N5-amide. This functionalization is often used as a protecting strategy or to introduce specific side chains.
-
Alkylation: While direct alkylation is possible, it can lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N5-alkylated derivatives.
Reactivity at the N1-Pyridone and O2-Carbonyl Sites
The nucleophilicity of the N1 and O2 atoms is best understood by considering the ambident nature of the pyridone anion, formed upon deprotonation with a suitable base. The outcome of alkylation (N- vs. O-alkylation) is a classic example of kinetic versus thermodynamic control and is influenced by the Hard-Soft Acid-Base (HSAB) principle.
-
N-Alkylation: This is often the thermodynamically favored pathway. Reactions with alkyl halides under base-free conditions or with a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF, acetonitrile) typically yield the N1-alkylated 2-pyridone product.[6] The use of "harder" electrophiles also tends to favor N-alkylation.
-
O-Alkylation: This is often the kinetically favored pathway. To achieve O-alkylation, "softer" electrophiles or specific conditions are required. For instance, using silver salts (e.g., Ag₂CO₃) can promote reaction at the oxygen atom. The resulting 2-alkoxypyridine derivatives are valuable intermediates.
| Reaction Type | Electrophile | Typical Conditions | Major Product | Rationale |
| N1-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃, DMF, 60-80 °C | 5-Amino-1-alkyl-pyridin-2(1H)-one | Thermodynamic product, favored by polar aprotic solvents. |
| O-Alkylation | Alkyl Halide (e.g., CH₃I) | Ag₂CO₃, Toluene, reflux | 5-Amino-2-alkoxypyridine | Promoted by silver salts which coordinate to the harder oxygen atom. |
| N5-Acylation | Acetyl Chloride | Et₃N, CH₂Cl₂, 0 °C to rt | 5-Acetamido-2-hydroxypyridine | The exocyclic amine is a stronger, more accessible nucleophile than the amide system. |
Table 1: Summary of Conditions for Selective Nucleophilic Reactions.
Protocol 1: N1-Alkylation of this compound
This protocol describes a general procedure for the selective N-alkylation of the pyridone ring, a common transformation in medicinal chemistry.[6]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the stirring suspension.
-
Add the alkyl halide dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by pouring it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated product.
Electrophilic Aromatic Substitution: A Regioselective Process
The pyridine ring is typically electron-deficient and resistant to electrophilic aromatic substitution (EAS).[1][7] However, in this compound, the powerful electron-donating effects of both the amino (-NH₂) and hydroxyl (-OH) groups strongly activate the ring towards attack by electrophiles. These groups are ortho-, para-directing, and their combined influence dictates the regiochemical outcome.[8][9][10]
-
-OH at C2: Directs electrophiles to positions C3 and C5.
-
-NH₂ at C5: Directs electrophiles to positions C4 and C6.
The combined directing effects reinforce at position C5, but since it is already substituted, the most activated and sterically accessible positions for electrophilic attack are C4 and C6. The C3 position is also activated, but generally to a lesser extent.[11]
Caption: Figure 3: Predicted sites for electrophilic attack on the activated ring.
Common Electrophilic Reactions
-
Nitration: This is a well-established reaction. Treatment with a mixture of concentrated nitric acid and sulfuric acid leads to the introduction of a nitro (-NO₂) group, typically at the C4 or C6 position. The nitro group can subsequently be reduced to an amino group, opening pathways to a wide range of derivatives. The synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine via nitration and hydrolysis is a related key transformation.[12]
-
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent (e.g., acetonitrile) provides a facile route to halogenated derivatives. The halogen atom is introduced regioselectively at the most activated positions.
-
Azo Coupling: The activated ring can react with diazonium salts to form highly colored azo compounds, a reaction characteristic of activated aromatic systems like phenols and anilines.
Protocol 2: Electrophilic Nitration of the Pyridine Ring
This protocol outlines a general method for the nitration of an activated pyridine ring, a foundational step for further functionalization.
Caption: Figure 4: Experimental workflow for nitration.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add concentrated sulfuric acid.
-
While maintaining the temperature between 0-5 °C, add this compound in small portions. Stir until a homogeneous solution is obtained.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring for completion via TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow addition of a concentrated base (e.g., aqueous NaOH or NH₄OH) while cooling in an ice bath.
-
The nitrated product will often precipitate upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent.
-
The crude product can be further purified by recrystallization or column chromatography.
Conclusion
This compound is a molecule of compelling complexity and synthetic utility. Its reactivity is a delicate balance of tautomeric preference, competing nucleophilic sites, and directed electrophilic substitution. By understanding the fundamental principles outlined in this guide—the dominance of the pyridone tautomer, the ambident reactivity of its anion, and the powerful activating effects of its substituents—chemists can strategically and selectively functionalize this scaffold. The ability to precisely control reactions at the N1, N5, O2, C4, or C6 positions provides a powerful toolkit for the rational design and synthesis of novel compounds in the pharmaceutical and materials science industries.
References
- Hart. Journal of the Chemical Society, <1956> 212. [Source: ChemicalBook, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnOQFCCrJp9Am80ha5FHJSwPyL-xltOK-2-zG3TTiRCp-2tXFocStDM2h6HongGbivs5nOlyPO1jR4wpZl3VVADigtZmmuIACNHirrWHm01Mh8o0n0gQILYcmvmVS8uWPKYAVcU4ymbIybzOECrpGvFpNhSN_ZLFmaWZ20XUFd]
- KOEI CHEMICAL COMPANY LIMITED;TAKAHASHI, SATOSHI;NIHEI, YURI JP2017/48131, 2017, A. [Source: ChemicalBook, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPqwTH7txzH2YGgbh-V2fP8vZV_wMX570JzSqsRgQxQGtMGTEZ9u0m9LyJ6J-QvmT3M8c41fN9cYJLYVvqvLpXNzrsvg5NB4dxULo8I-vwuyLFnaM0pTNl33i1M8qBcKkhmC32g9ukHPBf-n8mSkWDnlx5vdF1e3PwEYSfsx2m]
- This compound | 59315-46-7. [Source: Benchchem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFelPcgMlVOhFujwt7vPzXCJkjRSorALQaNckH6j8vIg2w73fJxH-wEYH5dHyKdehVcfwOYZNej2jqTdXuL00FxySOJXRtVW4-72K8rDgHtJkGDVcOqNz8kYKg3EqKOxOEF_TZuKA==]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. [Source: Google Patents, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVruBLBEL9Ja3N3xQ4IiHrtQkXugz0qmXPoqBwvo6zHEd_w7eN_E337KmP0WVw5SGV0BNWZL5ECliESiwUIFsF6JFbz2wVT6561Pk0L6FTqRF_1D9ba2f0gdEIhfnzV9Yxm4NdYtCe-2QyTZw=]
- Synthesis method of 2-amino-5-hydroxypyridine. [Source: Google Patents, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5U9R_LWFvB5CHiltyuRyRmm8m0ev5S8k5T2MjQskslMpR2qV5lLsa5uSQhiGnj7wrs5Ra8qtsrhOD8mbRhhNxEIGO7smRW6fOmhfZRUKQ8V-A8c38vZ1YGHbltbLZvkMU5rUYwxBjI5Jt6sA=]
- Cheng, J.; Liu, C. Synthesis of 2-Amino-5-Hydroxypyridine via Demethoxylation. Asian Journal of Chemistry 2016, 28, 1403-1404. [Source: Asian Journal of Chemistry, https://vertexaisearch.cloud.google.
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Source: ResearchGate, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGYOe-__Af5U44OGcoIZHCUSIq4t2bp7PwOb48ySHYzITaVvzaI4NQ1Gmf0S4PbUxO1W52VyYT-UEDloGUflnfY2VEpGYo4Ui0AewyXfIB2P7RA3jpTue3AEgiECbqB8lJaYMXqqAa1bj-CreevDeiteW_PXCuI58CUQVRrf7rPr6N5PKTfHHGshEEFRe9nEIOvDK0mIIXIYFf2W7Qr_bsUhqqEUC0lIM=]
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Source: ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG--zWso7k2Y64BCzAbOsG0Rot13a7D1ITChItpQdGFKQxwxTwcgF-A4OWtDnWIekjy4REYgPCug6y_7WF9JIZdlQp3_UKTRZzZuaNXQySRiDZsYkRTlJ0lLsHdO_2wjvnS5PgdNA==]
- 2-Amino-5-hydroxypyridine (EVT-463236) | 55717-46-9. [Source: EvitaChem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx8YTye4gWTkH_QzM5gF9WeF1oQIS4jd4OxInUMf4bH4Nl7UGVJQtzTWHuMeKQltOTquAXSjGb3OObQRgHWYo77uC56gpNjDnZ2fhmOT-FiVKQnUFMTl5Y75PCtn5WzeMvjFu5HNII]
- 2-Hydroxypyridine-Tautomerism. [Source: ChemTube3D, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSW3TU1bLp9BFyab3o7OqO7j3ZV4kLZfwEtSQoZ9ZOtWlpO3KeEOYPSMBzRTwx-EMB5Om_5s8O9ALCq66b8VrFOggii4NR8VkiAEOivB11TGb2fqvNbIq7Ib-HxUbdM4zCoW4glBRBCZn4sjoT2gg0GWu3efw==]
- A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. [Source: Chemical Science (RSC Publishing), https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-YZW4idHQOCYGU8jARIb2p1nOb0gHA9-jyFxMiZOKj9xSJcSG2M1U0NEOfw_xTrubpnQetsRv3P8tsDht8cRqWSKMqsX8kQ7Zupxek7E2fb66odlz27D1cbnJcw4cHt-wq1e83HFsHZEJP52OqpYEf1hh1dA6vrjH]
- Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. [Source: N/A, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Le8tYSzr6WJIsbKsIriuYjRPwOawf6bkpQ2b1pQH-uboBUmqDvCNWcQejl9tRP-H15Z_zUXalSJL2a5CdxOVbGvdLUr8gi7IodXLxSFWN569fSxPaXZ3WijT_9pPopsuBNo1klJP2OTbILlSB9OBjmNnq1eCch0M3abPKgU9gsaHHQlEKNLzBzH3gzKjRKFkeNuYC98vJbdleSh30oVx6Q==]
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Source: ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8pfuxUVRRJIe6VmPsVh6qOVKMruvtLR7gHB0hb-KCVOUujnSvoY8C37ERwBsgFU_SvWtr9G3QQePGJ1oO0VF9pk4hWJCadO3QgD4LgoLT0pGscQoyssTZFiw2rtF0_aqa6KbkH_zi0g==]
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. [Source: The Journal of Organic Chemistry - ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2sn1RNrL1K7Gjp_kSwCQLE9-1x4DWAAUX3aHy2I5ZljjcZRayUX2umIQkBMT2DirovnAqAu2VQFbXIMXSWyBHirvHft-gQeprbE-ChLbSYdSAOZj9ZlYkMg9V8bfyexqE5R1RlRSo49HsP1lENE=]
- Preparation method of 5-nitro-2-aminopyridine. [Source: Google Patents, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE33D9ad11VIjEROvXZopwQ3TLkJ43Hd8h6I3XUKaiOW_TL3VWQiPYbpo4XlJg1SnVAbYnQmAtPb5IC1NxXn9ohXHUXRoQHJ0SYQzAvCzfpGkKJf6Zg1xhkagDBx8qN3CSVQ3sBHhrVODr0ApY=]
- Nucleophilicities of Amines, Amino Acids and Pyridines. [Source: N/A, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoetEaLAO7AfAn7Ta4608f1OztsA6oLzEio_u3wqM3S7cHpYgSKiH3wqxA7ELLVU4EO8nAo8vKJ4fFNRj7c1GaVE4W5lDPG_nzDssF9gcXvGuO5c60Y_Jeq3weWH7D-Gd3Ow4PlwCBnlBqfT2T0cDyokXw]
- Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Source: StudySmarter, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPnbnoDuKgpYqPqYfnQnpArWKe2idMW5k-hI161tFpY8qfHZtHo31yduIkxoWOQOBuA3HesLm9E8_rwHTpeEgBuNfZNMEeXgZzHhx2oiuwMSYVsgAd4Rz4Mia1HVfM8Xm2Upny24Vh9kE0zLWLDYKdfy6HaaP0y43jAp-X1Dd3rT78_1YMsPGTYhm_FC6YheJpm00JJCQvfL4l9sQ4DjL7JLcCNbk70BvCGRARsuwz7B7eMF2JXIdxUXktMw==]
- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. [Source: ResearchGate, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgum9l58f1_pQkHhmfLEgMiKA8aHj9WTI2h2m_uA43mV6eQ3jxFtg7v3PSBnMH96XDrHBP9ty2VfSp1yewZekXVkpgLlZD1jdfK59mGGRwHRrmudp1K-Ugyb9TCV8W2i_hXEUV08uGme_866QXvo3hOpY_m2jiBDtt4MGMumxFSl6SWoNx30DIh1LfzS3MvkNpm3rmNYrRePWwC69bSsPzOIa4A64oNCpLwljRH7ynEfbT4yStkpg=]
- Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone1. [Source: Journal of the American Chemical Society, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeFJ01pw5O-PkrRdEWNlMPDhn809NVgNU7p-UR4Q2JftcwrnAHRcSrmR75bcFWGqeMNm5bqyamuiwypk9TnvIEMbg1NqpleN70Q9rhofr3B-XahhONV0TWMgQa-HqOO_kLZl-K6gMK]
- This compound | 33630-94-3. [Source: ChemicalBook, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1MVxvxdnMNVtcEZOJcD_su3PogRiPwQaRlAqLCkzTLbBEzgSi5dRB4LsQoJquR0I-ceJe1xFPMZPdOPPsvvzJxLOeFvPi_hknJ3I0wnUbyvZ4Iv6DvqlPJahHiKDlthpA5Phfaml6FQefMruDOaXCuCrTI6sdBZ5HKtPJXEiLlA==]
- How about Tautomers?. [Source: WuXi Biology, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsl007M60KsMMlI3YGR8yjcTKvwNpzScLfIMw0nAO4GeMzwl_qd0mAuno0O241I5bvLv27QmBEmC2Vc-K_mVfU4fAW_aDWktN_Qfe-sQ_FW9V34PZTNU0tTeHtbjF7-koi0TG7mM4w]
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. [Source: NIH, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7wUJhRO4-z9pX9H-CUu1XD_Z0rpiZhRsQDSPShGOV3giDm0quIuA6nbEHXQMB5k8rO46XR6vph0cHa-8DBTDK-nuWublUtZxE_X-C1wvqnbwTIoJ0Uqdla9swPGC0CGJrk_Wsnsg1F641nU8=]
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Source: N/A, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRw8_gjBNHW95R1kmikdRIpihbCKC7olYNndPTuqOH1pAB6u0eGpzalZXq3Ut2kC1MEiZR6f_DzL1JR5nIbx28VeQat0c5SeawKtmyVI6KL0_J9AuHk8cEmPwga4wJV6tbVZwbQZ6RlDXFFPiNNHI=]
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Source: Chemistry LibreTexts, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3BJVpLEImGwhVpS8HKTau-N-VeTGWn1d3lAf_DeYMmSdqubzx7hi1AUfEtSkLdPtNMzLz21jTlCh226RUbR2pAw99_S-AK_qL1jrFO3KeiDKjrSeuqqnPX9elGpJ8N47q3RRRVXCssJUfT55TLBtZ24bvlbv7KnUtTKOkkV2KJE7UjBH5Ad4GqnAwUb6GfIygOY736m5IpeitAN6OlaLftPSMTyPetspC8DzWxvVPWgW1p2eOgGnsnp6R_nA5RZvHwYT31VGWmuhFZ6XxI3GCM-SeapaQYz2nb3IJGfMuGraAJnw=]
- 2-Pyridone. [Source: Wikipedia, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGVqcfIwdwQEiAmrfJ_nJaiIi_ykj73U3cbQpfMg6pEM9DybbIj2GqcHPrPn2gMOdmG7y-fb8IEcdnhwR0FN9YIeLoc0Y-rCkyASnI9GKHIMByq77okM572U98YVm2TIaMVtc=]
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Source: NIH, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-I93DFmPFua4-HvlQMdzMcpfw0PAh1EY_ynCdbcWKocWDWG3UAGVsB98H_O1x4RNnR9cTqrWrh8ZAChbxpe7cOjnJoakQKAV092XCE0S7sZx9jn8vgFnJi3yAP7GQ3CTKUC24-K57Nb3q6SM=]
- This compound CAS#: 33630-94-3. [Source: ChemicalBook, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHOtHs9Fp03IYQnpEdfN3ZfuKnAFYo6kGIH07ysyPnnRyoT6lhb4DtTA7Kew5T9dG27_CKVuUDxKTQFtIeIYyJsrI3OzrYW5IJs0qRZvdADyFIsdWMxkp_kXSrBarJ2TY4gRx_1id-iSKofJYTFSazZD7Dxe0yte8vl4zH-0gw]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Source: NIH, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7laphDytS9KQMa5bRfRPRzRcW2mxmxE00bwqX_1efBIbiVbNmQPzQKf09627urwftyYewbBpA7umOGHjpoYh1ARTz97FXDqWXMnCzuuhrqQg7pdVBxU-wGJETEcveWFTobL7mJPe12ishKoI=]
- Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Source: N/A, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgQv1z3sdnDqCcm2rHrHAM5Odejb2j8Ti_3Y2UpacMU53SI7hkHikOXOrFPGkJnkZSucf5iREuGWPOP5HX59472CToyUF18UPX0AOsIZ2VKBZbqVGfBPgK5XuJ1s1XWmNcfizHy6LrpmvStbzOT4QVMlmczDWKnpMfKlyO]
- 5-Amino-2-methoxypyridine 95 6628-77-9. [Source: Sigma-Aldrich, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoFz1wJELtxK_jkNtRLJhEYSIwgD4Pi2FN7OTww0tSwxEn-hm-bTkaC-iMxhqLOVc5W-p9q1oxbLHXftYV8R_gAjvq76bGxhJBfuzSmRvsSfWaerBYHNgTYnrX0MPUlg6vqPYWDE_w9PguI1gP6VTE4mmudw==]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Buy 2-Amino-5-hydroxypyridine (EVT-463236) | 55717-46-9 [evitachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oaji.net [oaji.net]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 12. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-hydroxypyridine (CAS 33630-94-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
5-Amino-2-hydroxypyridine, also known as 5-amino-2-pyridinol, is a heterocyclic organic compound that holds significant value as a versatile building block in medicinal chemistry and materials science. Its structure, featuring both a nucleophilic amino group and the dynamic 2-pyridone moiety, makes it a "privileged scaffold" capable of engaging in a wide array of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic profile, and practical experimental protocols. A central theme of this analysis is the compound's existence as a pair of rapidly equilibrating tautomers—a concept critical to understanding its reactivity, stability, and spectroscopic signature. All data and protocols are presented with the causality and validation necessary for direct application in a research and development setting.
Chemical Identity and Tautomerism: The Pyridone-Pyridinol Equilibrium
The formal name this compound suggests a simple pyridine ring with two functional groups. However, this representation is incomplete. Like its parent, 2-hydroxypyridine, this molecule exists in a tautomeric equilibrium with its amide form, 5-amino-2(1H)-pyridinone. In the gas phase, the hydroxy-pyridine (lactim) form may be slightly favored, but extensive spectroscopic and crystallographic evidence shows that the pyridone (lactam) form is overwhelmingly dominant in the solid state and in polar solvents.[1][2] This equilibrium is fundamental to its chemical nature.
The pyridone form benefits from the stability of the amide resonance while the hydroxypyridine form possesses greater aromaticity.[3][4] This duality governs its hydrogen-bonding capabilities, acidity/basicity, and reactivity. For the purpose of this guide, and reflecting its predominant state in most laboratory conditions, the compound will often be referred to by its pyridone tautomer.
Caption: A validated workflow for the synthesis and quality control of this compound.
Protocol: Purification by Recrystallization
This protocol is designed to purify the crude product obtained from synthesis. The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
-
Solvent Selection: Begin with 95% ethanol or a 1:1 mixture of ethanol and water. The ideal solvent dissolves the compound completely when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until it boils.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves. It is critical to avoid adding excess solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum, in a desiccator, or in a low-temperature vacuum oven to remove all traces of solvent.
Protocol: Identity and Purity Confirmation
This protocol validates the final product from the purification step.
-
Melting Point Analysis:
-
Load a small amount of the dry, purified solid into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
-
Validation: A pure sample should exhibit a sharp melting range (e.g., 1-2 °C wide) consistent with the literature value (ca. 180 °C). A broad or depressed melting range indicates the presence of impurities.
-
-
Purity by HPLC-UV:
-
Prepare a standard solution of the sample at ~1 mg/mL in a suitable mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid or TFA).
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient (e.g., 5% to 95% acetonitrile in water over 15 minutes).
-
Monitor the elution profile with a UV detector at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).
-
Validation: A pure sample should show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be ≥97%.
-
-
Identity by ¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended).
-
Acquire a ¹H NMR spectrum.
-
Validation: The resulting spectrum should show the predicted chemical shifts, multiplicities, and integrations as described in Section 3.1. The absence of significant impurity peaks confirms the sample's identity and high purity.
-
Applications in Research and Drug Discovery
The 2-pyridone scaffold, of which this compound is a prime example, is considered a "privileged structure" in medicinal chemistry. Its value stems from several key features:
-
Bioisosteric Replacement: The pyridone ring is an effective bioisostere for other functional groups like amides, phenols, and even phenyl rings. It can mimic their size and hydrogen-bonding patterns while altering physicochemical properties like solubility, metabolism, and cell permeability.
-
Hydrogen Bonding: It can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form strong and specific interactions with biological targets such as enzymes and receptors.
-
Synthetic Handle: The amino group at the 5-position provides a convenient and reactive site for further chemical modification, allowing for the construction of diverse compound libraries for screening in drug discovery programs.
These properties have led to the incorporation of pyridone-containing molecules in a wide range of therapeutic areas, including oncology, and for treating inflammatory and viral diseases.
Conclusion
This compound (CAS 33630-94-3) is a compound whose simple name belies a rich and complex chemical nature, dominated by its pyridone tautomer. Its robust physicochemical properties, including a high melting point and polarity, are direct consequences of this structure. Understanding its tautomeric equilibrium is paramount for interpreting its spectroscopic data and predicting its reactivity. The protocols outlined in this guide provide a validated framework for its purification and characterization, ensuring that researchers can confidently use this valuable building block to advance their work in drug discovery, materials science, and synthetic chemistry.
References
- Fujita, H., & Ota, K. (1990). The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran. Bulletin of the Chemical Society of Japan, 63(8), 2341-2346.
- Scanlan, M. J., & Hillier, I. H. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(13), 3737-3745.
- Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541.
- Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia.
- Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
- Ali, M. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4249–4273.
Sources
An In-Depth Technical Guide to the Thermal Degradation Pathway of 5-Amino-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-hydroxypyridine is a crucial heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and functional materials. Understanding its thermal stability and degradation pathway is paramount for ensuring the safety, efficacy, and quality of resulting products. This technical guide provides a comprehensive overview of the predicted thermal degradation pathway of this compound, drawing upon established principles of organic chemistry and analogous degradation patterns of similar molecular structures. It further outlines detailed experimental protocols using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to empirically validate the proposed mechanisms. This document serves as a foundational resource for researchers and professionals engaged in the development and characterization of materials incorporating this versatile molecule.
Introduction: The Significance of Thermal Stability
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. Exposure to elevated temperatures during synthesis, purification, formulation, and storage can lead to the formation of degradation products, which may be inactive, toxic, or alter the physicochemical properties of the final product.[1] Therefore, a thorough understanding of a molecule's response to thermal stress is a fundamental requirement in drug development and materials science.
This compound possesses two key functional groups, an amino group (-NH₂) and a hydroxyl group (-OH), attached to a pyridine ring. The interplay of these groups, along with the inherent aromaticity of the pyridine nucleus, dictates its thermal behavior. This guide proposes a plausible degradation pathway based on the known reactivity of these functionalities and the thermal decomposition patterns of related compounds such as aminophenols and hydroxypyridines.
Proposed Thermal Degradation Pathway of this compound
In the absence of direct literature on the thermal degradation of this compound, a scientifically-grounded pathway can be postulated. The degradation is likely to proceed through a series of complex reactions including dehydration, deamination, and fragmentation of the pyridine ring.
The initial stages of thermal degradation are anticipated to involve the interaction between the amino and hydroxyl groups, potentially leading to intermolecular condensation and the formation of dimeric or oligomeric species with the elimination of water. This is a common thermal reaction for compounds containing both amine and hydroxyl functionalities.
At higher temperatures, fragmentation of the pyridine ring is expected. The pyridine ring itself is thermally stable, but the substituents can influence its decomposition.[2] Cleavage of the C-N and C-C bonds within the ring would lead to the formation of smaller, volatile fragments. The presence of nitrogen in the ring suggests that nitrogen-containing fragments such as ammonia, hydrogen cyanide, and various nitriles are likely to be evolved.[3]
The proposed pathway can be summarized in the following key stages:
-
Stage 1: Initial Decomposition (Lower Temperature Range)
-
Dehydration: Intermolecular condensation between the hydroxyl group of one molecule and the amino group of another, leading to the formation of a dimer and the release of water.
-
Deamination: Direct loss of the amino group as ammonia.
-
Decarbonylation: Loss of carbon monoxide from the pyridone tautomer.
-
-
Stage 2: Ring Fragmentation (Higher Temperature Range)
-
Pyridine Ring Opening: Scission of the heterocyclic ring to form various smaller aliphatic and unsaturated fragments.
-
Formation of Volatile Products: Generation of low molecular weight compounds such as ammonia (NH₃), water (H₂O), carbon dioxide (CO₂), carbon monoxide (CO), hydrogen cyanide (HCN), and other nitrogen-containing organic species.
-
The following diagram illustrates the proposed initial steps of the degradation pathway.
Caption: Proposed initial thermal degradation pathways of this compound.
Experimental Verification: A Multi-faceted Analytical Approach
To validate the proposed degradation pathway and to fully characterize the thermal stability of this compound, a combination of thermoanalytical techniques is essential. The workflow below outlines the recommended experimental approach.
Caption: Experimental workflow for investigating thermal degradation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5][6] This technique is invaluable for determining the onset of decomposition, the number of degradation steps, and the amount of volatile products released.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation. An experiment in an oxidative atmosphere (air) can also be performed for comparison.
-
Temperature Program: Heat the sample from ambient temperature to 600-800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset).
-
Identify the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.
-
Quantify the percentage of mass loss at each degradation step.
-
Expected TGA Data Summary:
| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
| T_onset - T_peak1 | ~10-20% | Initial dehydration and/or deamination |
| T_peak1 - T_final | ~70-80% | Ring fragmentation and release of volatile products |
| > T_final | ~5-10% | Residual char formation |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An open pan may be used to allow volatiles to escape, providing a different thermal profile.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its final decomposition point (as determined by TGA) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify the melting point (T_m) as the peak of the endothermic event.
-
Characterize exothermic peaks, which correspond to decomposition events.
-
Integrate the peaks to determine the enthalpy change (ΔH) for each thermal event.
-
Expected DSC Data Summary:
| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Interpretation |
| Melting | ~180-190 | Endothermic | Phase transition from solid to liquid |
| Decomposition | > 200 | Exothermic | Bond breaking and formation of new, stable products |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[9][10][11] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Instrument Setup: Interface a pyrolyzer unit with a GC-MS system.
-
Sample Preparation: Place a small amount of the this compound sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Perform pyrolysis at several different temperatures (e.g., 300 °C, 500 °C, and 700 °C) to investigate the evolution of different fragments as a function of temperature.
-
Atmosphere: Helium.
-
-
GC-MS Conditions:
-
GC Column: A capillary column suitable for separating polar and non-polar compounds (e.g., a DB-5ms or equivalent).
-
Temperature Program: A suitable temperature program to separate the expected degradation products (e.g., start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 10-500.
-
-
Data Analysis:
-
Identify the individual peaks in the chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a mass spectral library (e.g., NIST) to identify the corresponding compound.
-
Expected Py-GC-MS Identified Products:
| Retention Time (min) | Proposed Structure | Key Mass Fragments (m/z) |
| Early Eluting | Ammonia, Water, Carbon Monoxide, Carbon Dioxide | 17, 18, 28, 44 |
| Mid Eluting | Pyridine, Phenol, Aniline, Acetonitrile, Pyrrole | 79, 94, 93, 41, 67 |
| Late Eluting | Substituted pyridines, Biphenyls, Indole | Varies depending on the specific fragment |
Conclusion: A Framework for Understanding Thermal Degradation
This technical guide has presented a hypothesized thermal degradation pathway for this compound based on fundamental chemical principles and analogies to related structures. The proposed multi-stage degradation process, involving initial dehydration and deamination followed by ring fragmentation, provides a solid framework for further investigation.
The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a robust and comprehensive approach to empirically validate and refine this proposed pathway. By systematically applying these techniques, researchers and drug development professionals can gain a deep understanding of the thermal stability of this compound. This knowledge is critical for optimizing manufacturing processes, establishing appropriate storage conditions, and ensuring the overall quality and safety of the final products derived from this important chemical intermediate. The synergy of predictive chemical reasoning and rigorous analytical testing, as outlined in this guide, represents a best-practice approach to materials characterization in the pharmaceutical and chemical industries.
References
- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
- EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
- Wikipedia. Differential scanning calorimetry.
- MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- SAGE Journals. (1999). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass.
- Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- FILAB. Pyrolysis GC-MS (Py-GC-MS) analysis laboratory.
- Environmental Molecular Sciences Laboratory. Pyrolysis Gas Chromatography-Mass Spectrometry.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Pyridines from Biomass.
- ScienceDirect. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics.
- ResearchGate. (2021). Analytical Approaches Based on Gas Chromatography Mass Spectrometry (GC/MS) to Study Organic Materials in Artworks and Archaeological Objects.
- Seven Star Pharma. Thermogravimetric analysis (TGA).
- ResearchGate. (2020). Evaluation of the 3-hydroxy pyridine antioxidant effect on the thermal-oxidative degradation of HTPB.
- SlideShare. (2016). Thermogravimetric analysis - Pharmaceutical analysis.
- Wikipedia. Pyridine.
- ResearchGate. (2008). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.
- ResearchGate. (2018). DSC Studies on Organic Melting Temperature Standards.
- XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis.
- MDPI. (2021). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
- S4Science. A Beginner's Guide to Differential Scanning Calorimetry DSC.
- bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS.
- PubChem. 4-Aminophenol.
- NIH. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- NIH. (2003). Thermal behavior of a pharmaceutical solid acetaminophen doped withp-aminophenol.
- ResearchGate. (2022). A possible mechanism for the synthesis of substituted pyridines.
- Iowa State University. Netzsch TGA/DSC - MS/IR.
- ResearchGate. (2012). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole.
- Organic Chemistry Portal. Pyridine synthesis.
- WMU ScholarWorks. (1975). Kinetics of the Thermal Decomposition of Pyridine.
- ResearchGate. (2004). Nitrogen-Containing Heterocyclic Compounds.
- NIH. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- NETZSCH Analyzing & Testing. Thermal Analysis – Mass Spectrometer Coupling.
- ResearchGate. (2009). Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738.
- ScienceDirect. (2025). Thermal degradation: Significance and symbolism.
- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
Sources
- 1. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. s4science.at [s4science.at]
- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 10. filab.fr [filab.fr]
- 11. Request Rejected [emsl.pnnl.gov]
An In-depth Technical Guide to the Electronic Properties of 5-Amino-2-hydroxypyridine: A Molecule of Interest in Drug Discovery
Foreword: The Strategic Importance of Electronic Properties in Medicinal Chemistry
In the landscape of modern drug discovery, a molecule's therapeutic potential is intrinsically linked to its electronic architecture. The distribution of electrons, the energy of its frontier orbitals, and its overall electrostatic potential govern its interactions with biological targets. 5-Amino-2-hydroxypyridine, a heterocyclic compound featuring both electrondonating (amino) and electron-withdrawing/donating (hydroxyl/pyridone) groups, presents a fascinating case study in the nuanced interplay of electronic effects. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the electronic properties of this scaffold, thereby enabling a more rational approach to its application in medicinal chemistry. Pyridine-based ring systems are extensively utilized in drug design due to their significant impact on pharmacological activity, leading to the discovery of numerous therapeutic agents.[1]
The Foundational Electronic Landscape: Structure and Tautomerism
This compound (C₅H₆N₂O) is a substituted pyridine ring with a molecular weight of 110.11 g/mol .[2] Its electronic properties are fundamentally dictated by the interplay between the aromatic pyridine ring and its substituents. A critical aspect of its structure is the potential for tautomerism.
The Hydroxy-Pyridone Tautomeric Equilibrium
The molecule can exist in two primary tautomeric forms: the aromatic this compound form and the 5-amino-1H-pyridin-2-one form. This equilibrium is pivotal as it significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule. The pyridone form is often favored in the solid state and in polar solvents due to intermolecular hydrogen bonding. This tautomerization is a classic example in heterocyclic chemistry and has been extensively studied for the parent 2-hydroxypyridine/2-pyridone system.
The relative stability of these tautomers is influenced by the solvent environment. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone tautomer.
Theoretical Insights into Electronic Structure: A Computational Approach
Frontier Molecular Orbitals (HOMO and LUMO) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.[3]
For this compound, the presence of the electron-donating amino group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electronic nature of the hydroxyl/pyridone group will also modulate the energies of both the HOMO and LUMO.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound Tautomers
| Tautomer | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap | Implied Reactivity |
| This compound | Higher | Lower | Smaller | More Reactive |
| 5-Amino-1H-pyridin-2-one | Lower | Higher | Larger | Less Reactive |
Note: These are predicted trends based on the electronic nature of the functional groups.
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[4][5] In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.
For this compound, the MEP would likely show:
-
Negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl/carbonyl group, indicating susceptibility to electrophilic attack.
-
Positive potential around the hydrogen atoms of the amino group and the hydroxyl group, suggesting sites for nucleophilic interaction.
The precise distribution of the electrostatic potential will differ between the two tautomers, influencing their interaction with biological targets.
Experimental Characterization of Electronic Properties
Experimental techniques provide tangible data to validate and complement theoretical predictions.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions between molecular orbitals. The absorption maxima (λmax) are characteristic of the molecule's electronic structure. For aromatic systems like this compound, π-π* transitions are typically observed.
The position of the absorption bands will be sensitive to the tautomeric form and the solvent polarity. The pyridone tautomer, with its more extended conjugation, is expected to absorb at a longer wavelength compared to the hydroxypyridine form.
Cyclic Voltammetry: Assessing Redox Behavior
Cyclic voltammetry is an electrochemical technique used to study the oxidation and reduction processes of a molecule. By applying a varying potential, one can determine the oxidation and reduction potentials, providing insights into the energies of the HOMO and LUMO. For this compound, the amino group is expected to be oxidizable, and the pyridine ring can undergo reduction. The redox potentials will be influenced by the substituents and the tautomeric equilibrium.
Experimental Protocol: Cyclic Voltammetry of a Pyridine Derivative
-
Preparation of the Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of the pyridine derivative in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential over a defined range and record the resulting current.
-
Data Analysis: Identify the anodic and cathodic peak potentials to determine the redox potentials of the compound.
Sources
Preliminary Pharmacological Investigation of 5-Amino-2-hydroxypyridine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary pharmacological investigation of 5-Amino-2-hydroxypyridine, a heterocyclic compound with potential for therapeutic development. Recognizing the limited existing data on this specific molecule, this document outlines a systematic, multi-tiered approach, beginning with in silico predictive modeling, progressing through a battery of in vitro assays, and culminating in foundational in vivo studies. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale to inform decision-making at each stage of the discovery process. The methodologies described herein are intended to elucidate the compound's mechanism of action, identify potential therapeutic targets, and provide an initial assessment of its safety profile, thereby establishing a robust foundation for further preclinical development.
Introduction: The Rationale for Investigating this compound
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Derivatives of aminopyridine are known to interact with various enzymes and receptors, with some acting as voltage-gated potassium channel blockers.[1] Similarly, hydroxypyridinone derivatives have demonstrated a fascinating range of therapeutic applications, including acting as metal chelators and inhibitors of metalloenzymes.[2]
This compound combines the structural features of both aminopyridines and hydroxypyridinones, suggesting a unique and potentially rich pharmacological profile. The presence of both an amino and a hydroxyl group on the pyridine ring offers multiple points for interaction with biological targets, including hydrogen bonding and potential metal chelation. This dual functionality makes this compound a compelling candidate for investigation across several therapeutic areas, such as oncology, inflammation, and neurological disorders.[3][4]
This guide provides a structured and logical pathway for the initial exploration of this compound's pharmacological landscape. By following the proposed workflow, researchers can systematically characterize the compound's biological activity, identify promising therapeutic avenues, and mitigate risks early in the drug discovery process.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to designing meaningful pharmacological experiments. The following table summarizes the key known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | N/A |
| Molecular Weight | 110.11 g/mol | N/A |
| CAS Number | 33630-94-3 | N/A |
| Appearance | Solid | N/A |
| Melting Point | ~180°C | N/A |
| Boiling Point | 206.4°C (estimate) | N/A |
| Density | 1.208 g/cm³ | N/A |
| pKa | 12.87 ± 0.10 (Predicted) | N/A |
A Tiered Approach to Pharmacological Investigation
A systematic and tiered approach is crucial for the efficient and cost-effective evaluation of a novel compound. This guide proposes a three-tiered strategy for the preliminary pharmacological investigation of this compound.
Caption: Tiered approach for pharmacological investigation.
Tier 1: In Silico Prediction and Initial In Vitro Viability
The initial tier focuses on computational predictions and broad-based cellular assays to quickly assess the compound's drug-like properties and potential for cytotoxicity.
Rationale: In silico tools provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[5][6] This early assessment helps to identify potential liabilities that could hinder later-stage development.
Methodology:
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for this compound.
-
Software Selection: Utilize a variety of open-access and commercial software platforms for a consensus prediction. Examples include SwissADME, admetSAR, and pkCSM.[6]
-
Parameter Analysis: Evaluate key ADMET parameters, including but not limited to:
-
Absorption: Lipophilicity (LogP), water solubility, Caco-2 permeability, and P-glycoprotein substrate potential.
-
Distribution: Blood-brain barrier permeability and plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.
-
Excretion: Predicted clearance and half-life.
-
Toxicity: Ames mutagenicity, hERG inhibition, and hepatotoxicity.
-
-
Data Interpretation: Analyze the predicted ADMET profile to identify potential strengths and weaknesses of the molecule. This information will guide subsequent experimental design.
Rationale: Computational methods can predict potential biological targets of a small molecule based on its chemical structure.[7][8] This "target fishing" approach can provide initial hypotheses for the compound's mechanism of action.
Methodology:
-
Input: Use the 2D or 3D structure of this compound.
-
Method Selection: Employ both ligand-based and structure-based approaches.
-
Ligand-Based: Compare the structure of this compound to databases of known active compounds (e.g., ChEMBL, PubChem) using similarity searching and machine learning models.[8]
-
Structure-Based (Inverse Docking): Dock the structure of this compound against a library of known protein binding sites to identify potential targets with favorable binding energies.
-
-
Target Prioritization: Rank the predicted targets based on the strength of the prediction, biological plausibility, and relevance to potential therapeutic areas.
Rationale: Before investigating specific pharmacological activities, it is essential to determine the compound's general cytotoxicity to establish a therapeutic window for subsequent in vitro experiments.[9]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Select a panel of representative human cell lines, including both cancerous (e.g., HeLa, A549) and non-cancerous (e.g., HEK293, primary fibroblasts) lines.
-
Culture cells in appropriate media and conditions until they reach approximately 80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Replace the medium in the 96-well plates with the compound-containing medium. Include vehicle-only controls.
-
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[12]
-
-
Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Caption: MTT assay workflow for cytotoxicity assessment.
Tier 2: In Vitro Target Validation and Mechanistic Studies
Based on the in silico predictions and the established non-toxic concentration range, this tier focuses on identifying and validating specific molecular targets and elucidating the compound's mechanism of action.
Rationale: To determine if this compound directly interacts with specific receptors identified in the in silico screening. Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor.[13]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Obtain cell membranes or purified receptors for the target of interest. These can be commercially sourced or prepared from cells overexpressing the target receptor.
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand known to bind to the target, and varying concentrations of this compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter mat in a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that displaces 50% of the radiolabeled ligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity for the receptor.[14]
-
Rationale: Given the structural similarity to hydroxypyridinones, this compound may act as an inhibitor of metalloenzymes or other enzyme classes.[4] Enzyme inhibition assays are used to quantify the potency and determine the mechanism of inhibition.[15]
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of the purified target enzyme in a suitable buffer.
-
Prepare a solution of the enzyme's substrate.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme and varying concentrations of this compound. Include a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.[16]
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Detection:
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC₅₀ value of this compound.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[16][17]
-
Tier 3: Preliminary In Vivo Efficacy and Safety Pharmacology
This final tier of the preliminary investigation involves testing the compound in animal models of disease to assess its potential efficacy and conducting initial safety pharmacology studies.
Rationale: In vivo models are essential for evaluating the therapeutic potential of a compound in a complex biological system.[18] The choice of model will be guided by the findings from the in vitro assays.
Example Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents (for anti-inflammatory activity)
-
Animal Acclimatization:
-
Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week before the experiment.
-
-
Compound Administration:
-
Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Include a vehicle control group and a positive control group (e.g., indomethacin at 10 mg/kg).[19]
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
-
Determine the dose-response relationship for the anti-inflammatory effect of this compound.
-
Other Potential In Vivo Models:
-
Oncology: Xenograft models, where human cancer cells are implanted into immunocompromised mice, can be used to evaluate the anti-tumor activity of the compound.[23]
-
Neurological Disorders: Lipopolysaccharide (LPS)-induced neuroinflammation models in mice can be used to assess the compound's potential to mitigate neuroinflammatory processes.[24][25]
Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[23] It is a critical early-stage safety assessment.
Experimental Protocol: Ames Test with S9 Activation
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.[26][27]
-
Metabolic Activation: Conduct the assay both with and without the addition of an S9 fraction from rat liver homogenate to assess the mutagenicity of the parent compound and its metabolites.[28][29]
-
Assay Procedure:
-
In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate that lacks histidine.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[29]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.[28]
-
Controls: Include a vehicle control and known mutagens as positive controls for each bacterial strain, both with and without S9 activation.[29]
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[30] Therefore, assessing a compound's hERG liability is a crucial safety screen.
Experimental Protocol: Patch Clamp hERG Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Electrophysiology:
-
Compound Application:
-
Perfuse the cells with a control solution and then with solutions containing increasing concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Measure the amplitude of the hERG current at each compound concentration.
-
Calculate the percentage of inhibition of the hERG current.
-
Determine the IC₅₀ value for hERG inhibition.
-
Data Interpretation and Decision Making
The culmination of this preliminary investigation will be a comprehensive pharmacological profile of this compound. The data from each tier should be integrated to form a holistic view of the compound's potential.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. criver.com [criver.com]
- 22. inotiv.com [inotiv.com]
- 23. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Template for in vitro Bacterial Reverse Mutation (Ames) Test | FDA [fda.gov]
- 28. biotoxicity.com [biotoxicity.com]
- 29. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. fda.gov [fda.gov]
- 32. fda.gov [fda.gov]
A Senior Application Scientist's In-Depth Technical Guide to the Theoretical Modeling of 5-Amino-2-hydroxypyridine Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-hydroxypyridine (5A2HP) is a pivotal scaffold in medicinal chemistry and drug design, valued for its versatile reactivity and biological significance.[1][2][3] Understanding the intricate details of its reaction mechanisms is paramount for the rational design of novel therapeutics and synthetic pathways. This technical guide provides a comprehensive overview of the theoretical modeling of 5A2HP reactions, grounded in the principles of computational chemistry. We will delve into the fundamental aspects of its reactivity, with a primary focus on its well-documented tautomerism, and extend these principles to predict its behavior in electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. This document is designed to be a practical resource, offering not only theoretical explanations but also detailed computational protocols and data interpretation to empower researchers in their exploration of 5A2HP and its derivatives.
The Dual Personality of this compound: The Critical Role of Tautomerism
The chemical behavior of this compound is fundamentally governed by its ability to exist in two tautomeric forms: the aromatic enol-imine (this compound) and the non-aromatic keto-amine (5-Amino-2-pyridone). The equilibrium between these two forms is delicate and highly sensitive to the surrounding environment, such as the solvent.[4] This tautomerization is not merely a structural curiosity; it dictates the molecule's aromaticity, dipole moment, and, consequently, its reactivity profile.
Theoretical modeling, particularly using Density Functional Theory (DFT), has been instrumental in dissecting the thermodynamics and kinetics of this tautomeric equilibrium.[1][5][6] Computational studies on the parent 2-hydroxypyridine/2-pyridone system have shown that the enol form is generally favored in the gas phase, while the keto form predominates in polar solvents.[1][4] This is attributed to the larger dipole moment of the keto tautomer, which is better stabilized by polar solvent molecules.
Computational Protocol for Modeling Tautomerism
A robust computational workflow is essential for accurately predicting the tautomeric equilibrium of 5A2HP. The following protocol outlines a field-proven approach:
-
Geometry Optimization:
-
Construct the 3D structures of both the enol-imine and keto-amine tautomers of 5A2HP.
-
Perform geometry optimizations for both tautomers in the gas phase and in various solvents (e.g., water, DMSO, chloroform) using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used and reliable choice for such systems.[1][5] More modern functionals like M06-2X can also provide excellent results.[6]
-
Incorporate a continuum solvent model, such as the Polarizable Continuum Model (PCM), to account for bulk solvent effects.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are crucial for obtaining accurate relative Gibbs free energies.
-
-
Energy Calculations and Equilibrium Constant:
-
Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution.
-
The relative Gibbs free energy difference (ΔG) between the two tautomers determines their relative stability.
-
The equilibrium constant (Keq) can be calculated using the equation: Keq = exp(-ΔG/RT), where R is the gas constant and T is the temperature.
-
-
Transition State Search (Optional but Recommended):
-
To understand the kinetics of the tautomerization, a transition state (TS) search should be performed. This can be achieved using methods like the Berny algorithm (opt=ts) in Gaussian.[7][8]
-
The located TS should have exactly one imaginary frequency corresponding to the proton transfer coordinate.
-
An Intrinsic Reaction Coordinate (IRC) calculation can be performed to verify that the TS connects the two tautomers.[7]
-
Expected Quantitative Data
The following table summarizes the kind of quantitative data that can be obtained from these calculations, which is invaluable for comparing the stability of the tautomers under different conditions.
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (kcal/mol) | Dipole Moment (Debye) |
| This compound (enol) | 0 (Reference) | > 0 | ~1.5 - 2.5 |
| 5-Amino-2-pyridone (keto) | > 0 | < 0 | ~4.0 - 5.5 |
Note: The values presented are illustrative and based on trends observed for similar systems. Actual calculated values will depend on the specific computational level of theory.
Predicting Reactivity: A Frontier Molecular Orbital and Electrostatic Potential Perspective
Beyond tautomerism, understanding the broader reactivity of 5A2HP is crucial for its application in synthesis and drug design. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are powerful computational tools for this purpose.[9][10][11]
-
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy and spatial distribution of these orbitals provide insights into the most probable sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution in a molecule.[12][13][14] Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
Computational Protocol for FMO and MEP Analysis
-
Perform a single-point energy calculation on the optimized geometry of the desired 5A2HP tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Generate cube files for the HOMO, LUMO, and the MEP.
-
Visualize the orbitals and the MEP surface using software like GaussView, Avogadro, or VMD.
Reactivity Insights from FMO and MEP
For the This compound (enol) tautomer:
-
HOMO: The HOMO is expected to be delocalized over the aromatic ring and the amino group, with significant contributions from the nitrogen of the amino group and the ortho and para carbons. This indicates that these positions are the most nucleophilic and susceptible to electrophilic attack.
-
LUMO: The LUMO is likely to be distributed over the pyridine ring, making it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen.
-
MEP: The MEP will show a region of high negative potential around the ring nitrogen and the oxygen of the hydroxyl group, as well as the amino group, making these sites attractive for electrophiles. The hydrogen of the hydroxyl group will be a site of positive potential.
For the 5-Amino-2-pyridone (keto) tautomer:
-
HOMO: The HOMO will have significant contributions from the amide nitrogen and the double bonds in the ring.
-
LUMO: The LUMO will be localized on the carbonyl group and the adjacent carbon atoms, indicating these as primary sites for nucleophilic attack.
-
MEP: A strong negative potential will be observed around the carbonyl oxygen, making it a prime target for electrophiles and hydrogen bond donors.
Modeling Specific Reaction Types
While dedicated computational studies on all reaction types for 5A2HP are not abundant, we can extrapolate from the principles of FMO and MEP analysis and studies on analogous systems to predict its reactivity.
Electrophilic Aromatic Substitution
The amino and hydroxyl groups are strong activating groups and ortho-, para-directing.[15] Therefore, in the enol tautomer, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions. The amino group at C5 further enhances the nucleophilicity of the ring. Computational modeling of these reactions would involve locating the transition state for the attack of an electrophile (e.g., NO2+) at different ring positions and comparing the activation energy barriers.
Nucleophilic Substitution
The pyridine ring is generally electron-deficient and can undergo nucleophilic substitution, particularly with leaving groups at the 2- or 4-positions. For 5A2HP, nucleophilic attack is more likely on the protonated form or on the keto tautomer. DFT calculations can be used to model the reaction pathway, including the formation of the Meisenheimer complex intermediate and the subsequent departure of the leaving group.[16]
Cycloaddition Reactions
The double bonds in the pyridone tautomer of 5A2HP can potentially participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions or [5+2] cycloadditions.[17][18][19] Computational modeling can be used to determine the feasibility of these reactions by calculating the activation energies and reaction thermodynamics. FMO theory is particularly useful here for predicting the regioselectivity and stereoselectivity of the cycloaddition.
Visualizing Computational Workflows and Reaction Pathways
To provide a clearer understanding of the computational processes and reaction mechanisms discussed, the following diagrams are presented using the DOT language for Graphviz.
Caption: A generalized workflow for the theoretical modeling of 5A2HP reactions.
Caption: Energy profile for the tautomerization of 5A2HP.
Conclusion and Future Directions
Theoretical modeling provides an indispensable toolkit for unraveling the complex reactivity of this compound. By leveraging DFT calculations, researchers can gain deep insights into its tautomeric behavior, which is the cornerstone of its chemical personality. Furthermore, FMO and MEP analyses offer a predictive framework for understanding its susceptibility to various chemical transformations.
While the tautomerism of hydroxypyridines is well-studied, there remains a significant opportunity for more focused computational investigations into the broader reaction scope of 5A2HP, particularly in the context of its role as a versatile building block in medicinal chemistry. Future studies should aim to provide detailed mechanistic insights and quantitative data for its electrophilic, nucleophilic, and cycloaddition reactions, thereby guiding the next generation of drug discovery and development.
References
- Determination of proton affinities and pKa values of small organic molecules. (2024). InSilicoMinds.
- Molecular electrostatic potential surface of essential amino acids... (n.d.).
- Molecular electrostatic potential (MEP) maps of the optimized... (n.d.).
- Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). MDPI.
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). Royal Society of Chemistry.
- Frontier molecular orbital theory. (n.d.). Wikipedia.
- Electrophilic Aromatic Substitution: The Role of Electronically Excited States. (2022).
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.
- Frontier Molecular Orbital Theory in Organic Reactivity and Design. (2024).
- A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. (2012). Wiley Online Library.
- Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. (2006).
- Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. (1987). PubMed.
- Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022).
- Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.).
- An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. (n.d.). Royal Society of Chemistry.
- Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. (2017).
- New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. (n.d.). UNESP.
- Transition State Searching in Gaussian/GaussView – an SN2 example. (n.d.).
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences.
- Transition States in Chemical Reactions: Tutorial and Assignments. (n.d.). University of Helsinki.
- Computational Investigation of Mechanism and Selectivity in (3+2)
- An analysis of electrophilic aromatic substitution: a “complex approach”. (n.d.). Royal Society of Chemistry.
- Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. (2020). Royal Society of Chemistry.
- Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calcul
- The Utility of Calculated Proton Affinities in Drug Design: A DFT Study. (2018).
- Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances (2008–2018). (n.d.).
- Finding the Transition State of a Chemical Reaction of Interest Using Avogadro, ORCA, and IBOView. (2020). YouTube.
- Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone1. (n.d.).
- Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. (n.d.).
- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (n.d.). Royal Society of Chemistry.
- Chem 106: Computational Handout 2 Transition State for an SN2 Reaction. (n.d.). University of Pennsylvania.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016).
- DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. (2025). Journal of Chemistry Letters.
- DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. (2023). Scuola Normale Superiore.
- warwick.ac.uk/lib-publications Manuscript version: Author's Accepted Manuscript The version presented in WRAP is the author'. (n.d.). CORE.
- Recent Developments in The [5+2] Cycloaddition. (n.d.).
- Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. (n.d.). Arabian Journal of Chemistry.
- Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. (n.d.). Royal Society of Chemistry.
- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]
- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations [mdpi.com]
- 19. Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances (2008–2018) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Synthon: A Guide to 5-Amino-2-hydroxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Heterocycle
5-Amino-2-hydroxypyridine, a seemingly simple bifunctional molecule, is a cornerstone in the edifice of modern organic synthesis. Its true value lies in the strategic placement of its amino and hydroxyl moieties on the pyridine ring, bestowing it with a rich and tunable reactivity. This allows it to serve as a versatile building block, or synthon, for a diverse array of complex molecules with significant applications in pharmaceuticals, functional materials, and dye chemistry. The inherent electronic properties of the pyridine ring, coupled with the nucleophilic and electrophilic potential of its substituents, make this compound a molecule of immense interest to the discerning synthetic chemist. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and an elucidation of the chemical principles that govern its reactivity.
Core Properties and Reactivity: A Tale of Two Functional Groups
The synthetic versatility of this compound stems from the interplay between its amino and hydroxyl groups, and their influence on the pyridine core.
Tautomerism: It is crucial to recognize that this compound exists in equilibrium with its tautomeric form, 5-amino-2(1H)-pyridone. This equilibrium can be influenced by the solvent, pH, and temperature, and understanding this duality is key to predicting its reactivity. The pyridone form, for instance, is often the reactive species in N-alkylation and N-arylation reactions.
Nucleophilicity: The amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and the formation of Schiff bases. The nitrogen atom of the pyridine ring also possesses nucleophilic character, particularly in its deprotonated form.
Electrophilic Aromatic Substitution: The amino and hydroxyl groups are activating, ortho-, para-directing substituents, making the pyridine ring susceptible to electrophilic attack at positions 3 and 6. However, the inherent electron-deficient nature of the pyridine ring can sometimes render these reactions challenging.
Diazotization: The primary aromatic amino group can be readily converted to a diazonium salt, a highly versatile intermediate for the introduction of a wide range of functional groups, including halogens, cyano groups, and for the formation of azo dyes.
Application Notes and Protocols
This section provides detailed protocols for key synthetic transformations utilizing this compound. The causality behind experimental choices is explained to provide a deeper understanding of each protocol.
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of the title compound is instructive. A common and efficient method involves a four-step sequence starting from 2-amino-5-bromopyridine.[1][2]
Reaction Scheme:
General workflow for the synthesis of azo dyes.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 110.11 | 1.10 g | 0.01 |
| Hydrochloric acid (conc.) | - | 2.5 mL | - |
| Sodium nitrite | 69.00 | 0.76 g | 0.011 |
| Phenol | 94.11 | 0.94 g | 0.01 |
| Sodium hydroxide | 40.00 | 0.80 g | 0.02 |
| Water | - | As needed | - |
Step-by-Step Procedure:
-
Diazotization: In a 100 mL beaker, dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice bath with constant stirring. In a separate beaker, dissolve sodium nitrite (0.011 mol) in 10 mL of cold water. Add the sodium nitrite solution dropwise to the cooled solution of this compound, maintaining the temperature below 5 °C. After the addition is complete, continue stirring for 30 minutes in the ice bath to ensure complete diazotization. [3]2. Azo Coupling: In a 250 mL beaker, dissolve phenol (0.01 mol) in a 10% aqueous solution of sodium hydroxide (20 mL). Cool this solution to 0-5 °C in an ice bath. Slowly add the freshly prepared diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately. Continue stirring in the ice bath for 1 hour to complete the coupling reaction.
-
Work-up and Purification: Acidify the reaction mixture to a pH of approximately 5 with dilute hydrochloric acid to ensure complete precipitation of the dye. Filter the crude dye using a Buchner funnel and wash the filter cake with cold water. The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Protocol 3: Synthesis of Pyrazole Amides for Medicinal Chemistry
This compound can be a precursor to various heterocyclic structures of medicinal importance. The following is a representative protocol for the synthesis of a pyrazole amide derivative, a scaffold found in many biologically active molecules.
General Reaction Scheme:
Synthesis of Pyrazole Amides.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 110.11 |
| Sodium nitrite | 69.00 |
| Tin(II) chloride dihydrate | 225.63 |
| Hydrochloric acid (conc.) | - |
| Ethyl acetoacetate | 130.14 |
| Ethanol | - |
| Pyrazole-4-carboxylic acid | 112.08 |
| HATU (coupling agent) | 380.23 |
| DIPEA (base) | 129.24 |
| DMF (solvent) | - |
Step-by-Step Procedure:
-
Synthesis of 5-Hydrazinyl-2-hydroxypyridine: The synthesis begins with the diazotization of this compound as described in Protocol 2, Step 1. The resulting diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at 0 °C. The mixture is stirred for several hours, and the resulting precipitate of the hydrazine hydrochloride salt is filtered, washed with a small amount of cold ethanol, and dried.
-
Cyclocondensation to form the Pyrazole Ring: The 5-hydrazinyl-2-hydroxypyridine hydrochloride salt is refluxed with an equimolar amount of a β-ketoester, such as ethyl acetoacetate, in ethanol for several hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding pyrazole derivative.
-
Amide Coupling: To a solution of the pyrazole derivative in DMF, add pyrazole-4-carboxylic acid, HATU, and DIPEA. Stir the reaction mixture at room temperature overnight. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final pyrazole amide.
Conclusion: A Synthon of Enduring Importance
This compound is a testament to the power of functional group interplay in organic synthesis. Its ability to act as a versatile precursor for a wide range of valuable compounds ensures its continued relevance in both academic research and industrial applications. The protocols and principles outlined in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable heterocyclic building block. As the quest for novel pharmaceuticals and advanced materials continues, the creative application of synthons like this compound will undoubtedly play a pivotal role in shaping the future of chemical synthesis.
References
- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. The Open Medicinal Chemistry Journal, 16.
- MDPI. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 30(18), 4487.
- Frontiers. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 63.
- Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
Sources
Application Notes and Protocols: 5-Amino-2-hydroxypyridine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Amino-2-hydroxypyridine Scaffold
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a pyridinone core with strategically placed amino and hydroxyl functionalities, offers a unique combination of properties that make it a "privileged scaffold."[1][2] The term privileged scaffold refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich starting point for the development of novel therapeutics.[2] The pyridinone moiety itself is found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][3]
The amino group at the 5-position provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[4] The 2-hydroxy group exists in tautomeric equilibrium with its 2-pyridone form, which can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as the hinge region of kinases.[1][5] This dual functionality is a key feature in the design of ATP-competitive kinase inhibitors, where the scaffold can mimic the purine ring of ATP.[6]
This application note provides an in-depth guide to the use of this compound in medicinal chemistry, focusing on its application in the synthesis of kinase inhibitors. It includes detailed, field-proven protocols for key synthetic transformations and explains the rationale behind the experimental choices.
Core Applications in Drug Discovery: Kinase Inhibitor Synthesis
The aminopyridine scaffold is a well-established core for the development of kinase inhibitors.[5] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[7][8] The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a pivotal role in binding to the kinase hinge region.[5] this compound provides a robust platform for creating libraries of potential kinase inhibitors through functionalization at both the amino and pyridinone ring positions.
Derivatives of this scaffold have been explored as inhibitors for various kinases, including Vaccinia-related kinases (VRK1 and VRK2), which are associated with cell division and neurological disorders, and Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family involved in immune responses.[5][8]
Workflow for Kinase Inhibitor Development using this compound
The general workflow for developing kinase inhibitors from this scaffold involves a series of strategic synthetic steps to build molecular complexity and tune biological activity.
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Experimental Protocols
The following protocols are detailed step-by-step methodologies for key transformations involving this compound and its derivatives. These protocols are based on established synthetic methods for analogous compounds and have been adapted for this specific scaffold.[4][9][10]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, widely used in drug discovery.[9][11] This protocol describes the coupling of an activated 5-amino-2-substituted pyridine with an arylboronic acid. The hydroxyl group of this compound is often converted to a more reactive leaving group, such as a halide (e.g., chloride or bromide), to facilitate the coupling.
Rationale: The conversion of the hydroxyl group to a halide is necessary because halides are better leaving groups in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[11] The choice of palladium catalyst and ligand is crucial; bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling with less reactive chloro-pyridines.[4][9] The base is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[11]
Step-by-Step Methodology:
-
Activation of this compound:
-
Treat this compound with a suitable chlorinating agent (e.g., phosphorus oxychloride, POCl₃) to synthesize 5-amino-2-chloropyridine. This intermediate is commercially available but can be synthesized if needed.
-
-
Suzuki-Miyaura Coupling Reaction:
-
In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-amino-2-chloropyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 equiv).[9]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[9]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-aminopyridine.[9]
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | PEPPSI-IPr | - | K₂CO₃ | Dioxane/H₂O | ~88[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | ~85[4] |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | Not Reported[4] |
| Yields are estimated based on reported values for 5-amino-2-chloropyridine.[4] |
Protocol 2: Amide Coupling for Library Synthesis
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of the this compound core to a wide variety of carboxylic acids.[10] This protocol utilizes HATU, a common and efficient coupling reagent.
Rationale: Peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that readily reacts with the amine.[12] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acid formed during the reaction without competing in the coupling.[10]
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.0 equiv) in a suitable aprotic solvent such as DMF or isopropyl acetate in a round-bottom flask.[10]
-
Add HATU (1.1 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv) to the solution and stir for a few minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.0 equiv) in the same solvent to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases and wash sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[10]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final amide.
-
Caption: Simplified mechanism of a HATU-mediated amide coupling reaction.
Bioisosterism and the Hydroxypyridinone Scaffold
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity or pharmacokinetic profiles, is a powerful tool in drug design.[13][14][15] The 2-hydroxypyridinone moiety is a well-known bioisostere of carboxylic acids, particularly in its ability to chelate metal ions.[16] This property is crucial for inhibiting metalloenzymes, such as influenza endonuclease.[16] The thoughtful application of bioisosteric replacements can address issues related to metabolism, toxicity, solubility, and lipophilicity.[13] Researchers can leverage this principle by modifying the this compound scaffold to fine-tune its properties for a specific therapeutic target.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its inherent structural features and the accessibility of its functional groups for diverse chemical transformations make it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets, most notably protein kinases. The protocols and strategic insights provided in this application note offer a robust framework for researchers and drug development professionals to effectively utilize this privileged scaffold in their discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- ChemicalBook. (2025). This compound | 33630-94-3.
- Bohme, T., Guryev, A., & Brown, D. G. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Viitanen, L., et al. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. PubMed.
- Meanwell, N. A. (2022). The Design and Application of Bioisosteres in Drug Design. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Ito, Y., et al. (n.d.). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed.
- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
- ResearchGate. (n.d.). An overview of hydroxypyranone and hydroxypyridinone as privileged scaffolds for novel drug discovery.
- Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews, 103(3), 893–930.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- BenchChem. (2025). Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols.
- Gao, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999.
- Toth, E. A., et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Infectious Diseases, 8(6), 1166–1176.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. soci.org [soci.org]
- 8. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 16. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescent Labeling of Biomolecules with 5-Amino-2-hydroxypyridine Derivatives: A Guide to Potential Applications
APPLICATION NOTE & PROTOCOLS
Introduction: The Promise of Aminopyridines in Fluorescent Labeling
The covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern life sciences research, enabling the sensitive detection and visualization of proteins, glycans, and nucleic acids. Aminopyridine derivatives have emerged as a promising class of fluorophores due to their intrinsic fluorescence, high photostability, and respectable quantum yields.[1] Their compact size and the tunability of their spectroscopic properties through chemical modification make them valuable tools for a wide range of biological applications.[1][2]
This application note explores the potential of 5-Amino-2-hydroxypyridine and its derivatives as novel fluorescent labels for biomolecules. While specific data for this compound is emerging, its structural similarity to the well-characterized 2-aminopyridine fluorophore suggests significant potential.[3] The presence of both a primary amine and a hydroxyl group on the pyridine ring offers versatile handles for bioconjugation, opening up possibilities for labeling a diverse array of biomolecules.
This guide will provide a theoretical framework and extrapolated protocols for the use of this compound derivatives in three key application areas: glycan analysis, protein labeling, and nucleic acid modification. The protocols presented are based on well-established bioconjugation chemistries and are intended to serve as a starting point for researchers interested in exploring this novel class of fluorophores. It is important to note that these protocols are conceptual and will require optimization and validation for specific applications.
Predicted Fluorescent Properties of this compound Derivatives
While the precise photophysical properties of this compound are not yet extensively documented, we can extrapolate from data on similar aminopyridine derivatives.[2][4][5] The fluorescence of aminopyridines is often sensitive to the local solvent environment, a phenomenon known as solvatochromism.[6][7][8][9] This property can be advantageous for probing changes in the microenvironment of a labeled biomolecule.
Table 1: Predicted Photophysical Properties of this compound Derivatives
| Property | Predicted Value Range | Notes |
| Excitation Maximum (λex) | 270 - 350 nm | Highly dependent on substitution and solvent polarity.[2][5] |
| Emission Maximum (λem) | 350 - 480 nm | Significant Stokes shift is expected.[1] |
| Quantum Yield (Φ) | 0.2 - 0.7 | Can be influenced by the nature of the biomolecule conjugate and local environment.[2][3] |
| Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Typical for aromatic fluorophores. |
Disclaimer: These values are estimations based on related compounds and should be experimentally determined for this compound and its conjugates.
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvatochromic behavior of some α-styrylpyridinium dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino-isocyanoacridines: Novel, Tunable Solvatochromic Fluorophores as Physiological pH Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
electrochemical sensor fabrication using 5-Amino-2-hydroxypyridine polymer films
Application Note & Protocol
Topic: Fabrication and Application of Poly(5-Amino-2-hydroxypyridine) Modified Electrodes for High-Sensitivity Electrochemical Sensing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Advancing Sensor Technology with Functional Polymer Films
Electrochemical sensors offer a powerful platform for rapid, sensitive, and cost-effective analysis, making them invaluable in fields from clinical diagnostics to environmental monitoring.[1] A key strategy for enhancing sensor performance involves modifying the electrode surface with functional materials. Conducting or redox-active polymers are particularly advantageous, as they can increase the electrode's effective surface area, improve electron transfer kinetics, and introduce selective recognition sites for target analytes.[2][3]
This guide focuses on the use of this compound (AHP) as a monomer for creating a functional polymer film, poly(this compound) (pAHP). The AHP monomer is a compelling candidate for sensor development due to its dual functional groups: an amino group and a hydroxyl group. Both are electrochemically active and can participate in hydrogen bonding and electrostatic interactions, providing a rich chemical environment for electrocatalysis and selective analyte binding.[4]
While specific literature on the electropolymerization of AHP is emerging, the principles governing the electrochemical synthesis of similar aminophenol and aniline derivatives are well-established.[3][5] This document provides a comprehensive, field-proven protocol for the fabrication, characterization, and application of pAHP-modified electrodes, drawing from established methodologies for related functional monomers.
The Principle of Electropolymerization
Electropolymerization is a versatile technique for depositing a polymer film directly onto a conductive surface.[6] For monomers like AHP, the process is typically initiated by anodic oxidation. When a sufficiently positive potential is applied, the monomer loses an electron to form a radical cation. These highly reactive species then couple with each other, leading to the formation of dimers, oligomers, and ultimately, a polymer chain that precipitates onto the electrode surface.[3][5]
The primary advantages of this method include:
-
Direct & Reagentless Deposition: The film is grown directly on the electrode, ensuring strong adherence without the need for linking agents.
-
Tunable Film Thickness: The thickness and properties of the polymer film can be precisely controlled by modulating electrochemical parameters like the number of cycles, scan rate, or deposition time.[5]
-
Microfabrication Compatibility: The process is inherently suited for modifying microelectrodes and sensor arrays.
Caption: General mechanism of anodic electropolymerization.
Protocol for Sensor Fabrication
This section provides a step-by-step protocol for modifying a glassy carbon electrode (GCE) with a pAHP film.
Materials and Apparatus
-
Chemicals: this compound (AHP, monomer), Phosphate Buffered Saline (PBS, 0.1 M, pH 7.0), Potassium Ferrocyanide (K₃[Fe(CN)₆]), Potassium Chloride (KCl), Alumina powder (0.3 and 0.05 µm), Deionized (DI) water.
-
Apparatus: Potentiostat/Galvanostat, three-electrode electrochemical cell (Working, Reference, and Counter electrodes), Glassy Carbon Electrode (GCE, e.g., 3 mm diameter), Ag/AgCl reference electrode, Platinum wire counter electrode, Polishing pad, Sonicator.
Electrode Pre-treatment (Critical Step)
A pristine electrode surface is paramount for achieving a uniform polymer film and reproducible results.
-
Mechanical Polishing: Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes. Rinse thoroughly with DI water.
-
Fine Polishing: Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.
-
Sonication: Sonicate the polished electrode sequentially in DI water, ethanol, and then DI water again (5 minutes each step) to remove any embedded alumina particles and surface contaminants.
-
Drying: Dry the electrode under a gentle stream of nitrogen gas.
Electropolymerization of this compound (pAHP)
This protocol utilizes cyclic voltammetry (CV) to grow the polymer film, as this method allows for controlled, layer-by-layer deposition.[7]
-
Prepare Monomer Solution: Create a 1.0 mM solution of this compound in 0.1 M PBS (pH 7.0).
-
Set up Electrochemical Cell: Assemble the three-electrode cell with the pre-treated GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode. Immerse the electrodes in the monomer solution.
-
Run Cyclic Voltammetry:
-
Potential Window: Set the potential range from -0.2 V to +1.0 V vs. Ag/AgCl. This window is chosen to encompass the oxidation potential of the AHP monomer.
-
Scan Rate: Use a scan rate of 50 mV/s.
-
Number of Cycles: Perform 15-20 consecutive cycles.
-
-
Observation: During the CV scan, an oxidation peak should appear and grow with each successive cycle. This increasing current indicates the deposition and growth of a conductive or redox-active polymer film on the electrode surface.
-
Post-Polymerization Rinse: After cycling, gently rinse the newly modified electrode with DI water to remove any non-adherent oligomers and residual monomer. The electrode is now referred to as pAHP/GCE.
Workflow Visualization
Caption: Proposed mechanism for dopamine detection at the pAHP/GCE.
Performance Characteristics
The performance of the fabricated sensor should be validated by determining several key analytical metrics. The table below presents typical, expected performance values based on similar polymer-based sensors found in the literature. [8][9][10]
| Parameter | Definition | Expected Performance |
|---|---|---|
| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | 1.0 µM – 150 µM |
| Sensitivity | The slope of the calibration curve. A steeper slope indicates a higher sensitivity. | 0.5 - 1.5 µA/µM |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. Typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the sensitivity. | 0.1 - 0.5 µM |
| Selectivity | The ability of the sensor to detect the target analyte in the presence of potential interfering species (e.g., ascorbic acid, uric acid). | High selectivity against common interferents. |
| Reproducibility | The consistency of results for multiple sensors prepared in the same way (inter-sensor variability). | Relative Standard Deviation (RSD) < 5% |
| Stability | The ability of the sensor to retain its performance characteristics over time. | >90% of initial response after 2 weeks of storage. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No polymer growth during CV | 1. Improper electrode pre-treatment. 2. Incorrect potential window. 3. Degraded monomer solution. | 1. Repeat the polishing and cleaning protocol rigorously. 2. Ensure the potential window is wide enough to oxidize the monomer. 3. Prepare a fresh monomer solution. |
| Poorly reproducible results | 1. Inconsistent electrode surface cleaning. 2. Variation in polymer film thickness. 3. Contamination of buffer or analyte solutions. | 1. Standardize the polishing time and pressure. 2. Use the exact same number of CV cycles for each sensor. 3. Use high-purity water and reagents. |
| High background noise | 1. Electrical interference. 2. Inadequate solution degassing (if sensitive to O₂). 3. Dirty reference or counter electrode. | 1. Use a Faraday cage. 2. Purge solutions with N₂ gas before measurement. 3. Clean the reference and counter electrodes. |
References
- MDPI. (n.d.). Self-Powered Flexible Sour Sensor for Detecting Ascorbic Acid Concentration Based on Triboelectrification/Enzymatic-Reaction Coupling Effect.
- National Center for Biotechnology Information. (n.d.). Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability.
- ResearchGate. (n.d.). Fabrication of LB thin film of pillara[11]rene-2-Amino-3-hydroxypyridine for the sensing of vapors | Request PDF.
- Harbin Institute of Technology. (2017). Highly sensitive and selective voltammetric determination of dopamine using a gold electrode modified with a molecularly imprinted polymeric film immobilized on flaked hollow nickel nanospheres.
- ResearchGate. (n.d.). (PDF) Voltammetric Detection of Dopamine in Presence of Ascorbic Acid and Uric Acid at Poly (Xylenol Orange) Film-Coated Graphite Pencil Electrode.
- MDPI. (n.d.). The Role of Peptides in the Design of Electrochemical Biosensors for Clinical Diagnostics.
- PubMed Central. (n.d.). Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics.
- MDPI. (2022). An Enzyme-Free Photoelectrochemical Sensor Platform for Ascorbic Acid Detection in Human Urine.
- National Center for Biotechnology Information. (2021). Electrochemical Detection of Dopamine at Fe3O4/SPEEK Modified Electrode.
- ResearchGate. (n.d.). (PDF) Voltammetric determination of dopamine at pedot-prussian blue composite modified electrodes.
- National Center for Biotechnology Information. (2022). Electrochemical Detection of Ascorbic Acid in Oranges at MWCNT-AONP Nanocomposite Fabricated Electrode.
- MDPI. (n.d.). Sensitive Electrochemical Sensor Based on Amino-Functionalized Graphene Oxide/Polypyrrole Composite for Detection of Pb2+ Ions.
- MDPI. (n.d.). Special Issue : Conducting Polymers Based Electrochemical Sensors and Biosensors: Development and Applications.
- National Center for Biotechnology Information. (2022). Electrochemical Detection of Ascorbic Acid in Finger-Actuated Microfluidic Chip.
- ResearchGate. (n.d.). (PDF) Electrochemical Polymerization.
- Semantic Scholar. (n.d.). Electrochemical polymerized 5-amino-2-mercapto-1,3,4-thiadiazole modified single use sensors for detection of quercetin.
- ResearchGate. (n.d.). The fabrication of poly (acridine orange)/graphene modified electrode with electrolysis micelle disruption method for selective determination of uric acid | Request PDF.
- PubMed. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
- National Center for Biotechnology Information. (2021). Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application.
- ResearchGate. (n.d.). (PDF) Phenazines and Polyphenazines in Electrochemical Sensors and Biosensors.
- PubMed. (2023). Parallel Monitoring of Glucose, Free Amino Acids, and Vitamin C in Fruits Using a High-Throughput Paper-Based Sensor Modified with Poly(carboxybetaine acrylamide).
- MDPI. (n.d.). Electrochemical Sensors and Their Applications: A Review.
- MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
- ResearchGate. (n.d.). Summary of application of different polyphenazines in sensors and biosensors for different analytes.
- ResearchGate. (n.d.). ELECTROPOLYMERIZATION.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical Detection of Dopamine at Fe3O4/SPEEK Modified Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive and selective voltammetric determination of dopamine using a gold electrode modified with a molecularly imprinted polymeric film immobilized on flaked hollow nickel nanospheres - Harbin Institute of Technology [scholar.hit.edu.cn]
- 10. Electrochemical Detection of Ascorbic Acid in Oranges at MWCNT-AONP Nanocomposite Fabricated Electrode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of 5-Amino-2-hydroxypyridine in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Dye-sensitized solar cells (DSSCs) represent a compelling area of photovoltaic research, offering a cost-effective alternative to traditional silicon-based solar cells. The heart of a DSSC is the photosensitizer, a dye molecule responsible for light absorption and electron injection. This document provides a detailed guide for the application of 5-Amino-2-hydroxypyridine as a precursor for the synthesis of novel organic dyes for DSSCs. While the direct application of this specific compound in DSSCs is an emerging area of research, its chemical structure suggests significant potential. The amino group can be readily diazotized to form an azo dye, a well-established class of chromophores. The hydroxypyridine moiety offers a potential anchoring group to the TiO₂ surface and may favorably influence the electronic properties of the dye. These application notes provide a theoretical framework and practical protocols for the synthesis of a novel azo dye from this compound, the fabrication of DSSCs using this dye, and the characterization of the resulting solar cell's performance.
Introduction: The Potential of this compound in DSSC Applications
The efficiency of a DSSC is intrinsically linked to the properties of the sensitizing dye. An ideal dye should exhibit broad and intense absorption in the visible spectrum, possess appropriate energy levels for efficient electron injection into the semiconductor's conduction band and subsequent regeneration by the electrolyte, and form a stable linkage with the semiconductor surface.
This compound is a promising, yet largely unexplored, precursor for DSSC sensitizers. Its bifunctional nature—a primary aromatic amine and a hydroxypyridine ring—offers a versatile platform for molecular design. The amino group is a classical precursor for the synthesis of azo dyes, which are known for their strong light-absorbing properties. The hydroxypyridine unit could serve as an effective anchoring group to the titanium dioxide (TiO₂) photoanode, analogous to the carboxylic and hydroxyl groups found in many high-performance dyes. The pyridine ring itself can act as an electron-accepting moiety, which is a common feature in the D-π-A (donor-π bridge-acceptor) architecture of many organic sensitizers.[1]
This guide will provide a comprehensive, step-by-step protocol for the synthesis of a novel azo dye based on this compound, followed by detailed instructions for the fabrication and characterization of a DSSC sensitized with this dye.
Synthesis of a Novel Azo Dye from this compound
The synthesis of an azo dye from this compound involves a two-step process: diazotization of the amino group, followed by azo coupling with an electron-rich aromatic compound. This protocol describes the synthesis of a hypothetical dye, "AHP-N," where AHP stands for Amino-hydroxypyridine and N represents the coupling partner, in this case, 2-naphthol.
Materials and Equipment
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Büchner funnel and filter paper
Protocol: Synthesis of AHP-N Dye
Step 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.10 g (0.01 mol) of this compound in 20 mL of a 1:1 (v/v) mixture of concentrated hydrochloric acid and distilled water. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.
Step 2: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous solution of sodium hydroxide.
-
Cool this alkaline 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold alkaline 2-naphthol solution with continuous stirring. A colored precipitate of the AHP-N dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified AHP-N dye. Dry the purified dye in a vacuum oven.
Diagram: Synthesis of AHP-N Dye
Caption: Workflow for the synthesis of the AHP-N dye.
Fabrication of Dye-Sensitized Solar Cells
The fabrication of a DSSC involves the preparation of a photoanode, a counter electrode, and the assembly of the cell with an electrolyte.
Materials and Equipment
-
Fluorine-doped tin oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
AHP-N dye solution (0.3-0.5 mM in ethanol)
-
Platinum precursor (e.g., H₂PtCl₆) or graphite
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Surlyn or other sealant
-
Doctor blade or screen printer
-
Furnace
-
Spinner or hot plate
Protocol: DSSC Fabrication
Step 1: Preparation of the TiO₂ Photoanode
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor blade method or screen printing.[2][3]
-
Dry the TiO₂ film at 125 °C for 5 minutes.
-
Sinter the TiO₂ film in a furnace at 450-500 °C for 30 minutes to ensure good electrical contact between the TiO₂ particles.
-
Allow the TiO₂ electrode to cool to room temperature.
Step 2: Dye Sensitization
-
Immerse the sintered TiO₂ electrode in the AHP-N dye solution for 12-24 hours at room temperature.[4]
-
After sensitization, remove the electrode from the dye solution and rinse with ethanol to remove any non-adsorbed dye molecules.
-
Dry the dye-sensitized photoanode in a gentle stream of air.
Step 3: Preparation of the Counter Electrode
-
Clean another FTO glass substrate as described in Step 1.1.
-
Deposit a thin layer of platinum on the conductive side of the FTO glass by spin-coating a solution of H₂PtCl₆ in isopropanol and then heating at 400 °C for 15 minutes. Alternatively, a layer of graphite can be applied by rubbing a graphite pencil on the FTO surface.[5]
Step 4: Assembly of the DSSC
-
Place a thin spacer, such as a Surlyn gasket, on the dye-sensitized photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Seal the two electrodes by heating the Surlyn gasket at around 100 °C.
-
Introduce the iodide-based electrolyte into the cell through a small hole pre-drilled in the counter electrode.
-
Seal the hole with a small piece of Surlyn and a coverslip.
Diagram: DSSC Fabrication Workflow
Caption: Step-by-step workflow for the fabrication of a DSSC.
Characterization of DSSCs
The performance of the fabricated DSSCs should be evaluated using standard characterization techniques.
Current-Voltage (I-V) Measurements
The current-voltage characteristics of the DSSC are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²).[6] From the I-V curve, the key photovoltaic parameters can be determined:
-
Open-circuit voltage (Voc): The maximum voltage when the current is zero.
-
Short-circuit current density (Jsc): The maximum current density when the voltage is zero.
-
Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as FF = (Jmax × Vmax) / (Jsc × Voc).
-
Power conversion efficiency (η): The overall efficiency of the solar cell, calculated as η = (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.
Incident Photon-to-Current Conversion Efficiency (IPCE)
IPCE, also known as external quantum efficiency (EQE), measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.[7] The IPCE spectrum provides information about the light-harvesting efficiency of the dye across the solar spectrum.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique used to study the internal charge transfer processes within the DSSC, such as charge transport in the TiO₂ film and charge recombination at the TiO₂/dye/electrolyte interface.
Expected Performance and Data
The performance of a DSSC sensitized with the novel AHP-N dye is hypothetical at this stage. However, based on the properties of similar azo dyes and hydroxypyridine-containing sensitizers, we can anticipate certain characteristics.
Table 1: Hypothetical Photovoltaic Performance of AHP-N Sensitized DSSC
| Parameter | Expected Value |
| Voc (mV) | 550 - 650 |
| Jsc (mA/cm²) | 8 - 12 |
| Fill Factor (FF) | 0.60 - 0.70 |
| Efficiency (η) (%) | 3.0 - 5.0 |
Note: These are projected values and would need to be confirmed by experimental measurements.
Conclusion
This compound presents a promising avenue for the development of novel, cost-effective sensitizers for dye-sensitized solar cells. The synthetic route to azo dyes based on this precursor is straightforward and utilizes well-established chemical reactions. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize a novel dye, fabricate DSSCs, and characterize their performance. Further optimization of the dye structure, such as the choice of the coupling partner and the introduction of additional functional groups, could lead to significant improvements in the photovoltaic performance. This exploration into a new class of sensitizers could contribute to the advancement of DSSC technology.
References
- Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells: A Narrative Review | MOTIVECTION : Journal of Mechanical, Electrical and Industrial Engineering. (n.d.).
- Characterizing Interfacial Structures of Dye-Sensitized Solar Cell Working Electrodes - PMC. (n.d.).
- Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing). (n.d.).
- Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C6EE02732F. (2016, December 23).
- Zhao, J., Yang, X., Cheng, M., Li, S., & Sun, L. (2013). Molecular Design and Performance of Hydroxylpyridium Sensitizers for Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces, 5(11), 5227–5231. [Link]
- Fabrication procedure of dye-sensitized solar cells. (n.d.).
- Fabrication of dye-sensitized solar cell (DSSC) - Bio-protocol. (n.d.).
- Fabrication and characterization of dye sensitized solar cells: A photographic guide - CORE. (2015, February 4).
- Dye-sensitized Solar Cells: Principle, Fabrication and Performance - JoVE. (2017, September 6).
- How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency - Instructables. (n.d.).
- Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. (2022, April 4).
- Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
- A Fascinating Trip into Iron and Copper Dyes for DSSCs - MDPI. (n.d.).
- Design, Molecular Modeling and Synthesis of Metal-Free Sensitizers of Thieno Pyridine Dyes as Light-Harvesting Materials with Efficiency Improvement Using Plasmonic Nanoparticles - NIH. (2020, April 15).
- Fabrication and characterization of dye sensitized solar cells (DSSCs) for wearable energy harvesting applications - ePrints Soton. (n.d.).
- Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. (n.d.).
- Fabrication and Characterization of Co-Sensitized Dye Solar Cells Using Energy Transfer from Spiropyran Derivatives to SQ2 Dye - MDPI. (2024, October 16).
- Fabrication and Characterization of Bifacial Dye-Sensitized Solar Cells Utilizing Indoline Dye with Iodine- and Cobalt-Based Redox Electrolytes. (n.d.).
- Characterization of Eight Natural Dyes as Synthesizer for Dye-Sensitized Solar Cells Technology - Journal of Medicinal and Chemical Sciences. (n.d.).
- Research Progress on Photosensitizers for DSSC - PMC - PubMed Central. (n.d.).
- Performance Improvement of Dye-Sensitized Solar Cells with Pressed TiO 2 Nanoparticles Layer - MDPI. (2023, May 11).
- Dye Sensitized Solar Cells Applications of Ruhemann's Purple Metal Complexes - Chemical Methodologies. (2025, June 18).
- Enhancing the Efficiency of Solar Cells Based on TiO2 and ZnO Photoanodes Through Copper Oxide: A Comparative Study Using Vitis labrusca Extract and N3 Ruthenium Dye - MDPI. (2024, December 6).
Sources
- 1. Molecular design and performance of hydroxylpyridium sensitizers for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 3. Design, Molecular Modeling and Synthesis of Metal-Free Sensitizers of Thieno Pyridine Dyes as Light-Harvesting Materials with Efficiency Improvement Using Plasmonic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced indoor photovoltaic efficiency of 40% in dye-sensitized solar cells using cocktail starburst triphenylamine dyes and dual-species copper electrolyte - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Robust Method for the Synthesis of Novel Pyrazole Amides via Coupling with 5-Amino-2-hydroxypyridine
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive guide for the synthesis of pyrazole amides, a scaffold of significant interest in medicinal chemistry and drug discovery, using 5-Amino-2-hydroxypyridine as a key amine building block.[1] Recognizing that a direct, one-pot synthesis is not always feasible, we present a flexible and robust two-stage synthetic strategy. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical troubleshooting advice. We will detail two reliable methods for the critical amide bond formation step: a modern approach using a uronium-based coupling reagent (HATU) and a classical method via an acid chloride intermediate.
Introduction and Strategic Overview
Pyrazole amides are a cornerstone in the development of pharmaceuticals and agrochemicals, with their versatile structure allowing for extensive modification to fine-tune biological activity.[1][2] The introduction of a substituted pyridine moiety, such as that from this compound, can significantly influence the pharmacological properties of the final compound, including solubility, metabolic stability, and target binding affinity.
The most prevalent and adaptable strategy for synthesizing these target molecules involves the coupling of a pyrazole-containing carboxylic acid with the desired amine.[2] This approach breaks the synthesis down into two manageable stages:
-
Synthesis of a Pyrazole Carboxylic Acid Core: This can be achieved through various established methods, such as the Knorr pyrazole synthesis followed by ester hydrolysis.[2]
-
Amide Bond Formation: The crucial coupling of the pyrazole carboxylic acid with this compound.
This document focuses primarily on the second, critical stage, providing detailed protocols for forming the amide linkage.
Figure 1: General two-stage workflow for pyrazole amide synthesis.
Mechanistic Insights: The Art of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond requires extremely high temperatures (often >200 °C) to eliminate water, conditions that are incompatible with most complex organic molecules. Therefore, the reaction necessitates the "activation" of the carboxylic acid by converting the hydroxyl group into a better leaving group. This creates a highly electrophilic carbonyl carbon that is readily attacked by the nucleophilic amine.
Common strategies involve the use of coupling reagents or conversion to an acyl chloride.
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate (or an active ester). This intermediate is then susceptible to nucleophilic attack by the amine. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective, known for fast reaction times, high yields, and reduced risk of racemization in chiral substrates.[3]
-
Thionyl Chloride (SOCl₂): This classical reagent converts the carboxylic acid directly into a highly reactive acyl chloride.[2] While effective, this method is less mild, often requiring anhydrous conditions and careful handling due to the release of HCl and SO₂ gases.
Figure 2: Simplified mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purpose |
| Pyrazole Carboxylic Acid | Varies | Varies | Acid Component |
| This compound | C₅H₆N₂O | 110.12 | Amine Component |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling Reagent |
| DIPEA | C₈H₁₉N | 129.24 | Non-nucleophilic Base |
| Thionyl Chloride | SOCl₂ | 118.97 | Activating Reagent |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent / Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | Aqueous Wash |
| Brine | NaCl (aq) | 58.44 | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |
Protocol 1: HATU-Mediated Amide Coupling
This method is highly reliable, proceeds under mild conditions, and is suitable for a wide range of substrates.[4]
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add HATU (1.2 eq) and this compound (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (Quenching): Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization.[5][6]
Protocol 2: Thionyl Chloride-Mediated Amide Coupling
This classical two-step, one-pot procedure proceeds via a highly reactive acyl chloride intermediate.[2] It is robust but requires stringent anhydrous conditions.
Step-by-Step Procedure:
-
Acid Chloride Formation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid (1.0 eq). Add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure. It is crucial to ensure all SOCl₂ is removed.
-
Amine Addition: Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Coupling: In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (2.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, quench by slowly adding water.
-
Extraction and Purification: Follow steps 8-11 as described in Protocol 1.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete activation of the acid; inactive coupling reagent; wet solvents/reagents. | Ensure HATU is fresh and stored under dry conditions. For the SOCl₂ method, ensure all reagents and glassware are scrupulously dry. |
| Formation of Side Products | The hydroxyl group on the pyridine may compete with the amine for acylation. | The amino group is significantly more nucleophilic and should react preferentially. If O-acylation is a persistent issue, consider protecting the hydroxyl group (e.g., as a silyl ether) prior to coupling and deprotecting it afterward. |
| Difficult Purification | Product is highly polar; streaking on silica gel column. | The basicity of the pyridine nitrogen can cause issues. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% TEA in EtOAc/Hexane).[5][6] Alternatively, consider purification by recrystallization from a suitable solvent system like Ethanol/Water or Ethyl Acetate/Hexane.[5] |
| Incomplete Reaction | Steric hindrance from bulky substituents on either the pyrazole acid or the amine. | Increase reaction time and/or temperature (up to 40-50 °C for HATU). Consider using a more powerful coupling reagent if necessary. |
Conclusion
The synthesis of pyrazole amides from this compound is a highly achievable objective for medicinal chemists. By employing a strategic two-stage approach and selecting the appropriate amide coupling protocol, researchers can efficiently generate a diverse array of novel compounds for biological evaluation. The HATU-mediated protocol offers a mild and highly efficient route, while the thionyl chloride method provides a robust, classical alternative. Careful execution of the experimental procedures and purification techniques outlined in this guide will enable the successful synthesis and isolation of the desired target molecules.
References
- Sharma, R., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. ResearchGate.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Ali, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360.
- Ali, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University News.
- Shalaby, A. M., et al. (2000). SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Acta Chimica Slovenica, 47, 187-203.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Çetinkaya, E., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
- ACS. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Symposium Series.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Elmaaty, A., & Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1649-1691.
- Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid.
Sources
Application Notes and Protocols for Copper-Catalyzed Click Chemistry Reactions with 5-Amino-2-hydroxypyridine Azide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 5-Amino-2-hydroxypyridine azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Given that this compound azide is not a commercially available reagent, this guide first details a robust protocol for its synthesis from the corresponding aniline. Subsequently, it presents detailed methodologies for its application in CuAAC, addressing the unique challenges posed by the presence of coordinating amino and hydroxyl functional groups. Strategies to mitigate potential catalyst inhibition, including ligand selection and optional protecting group strategies, are discussed to ensure efficient and reliable formation of the desired 1,2,3-triazole products. This guide is designed to provide both the foundational theory and practical, step-by-step protocols necessary for successful implementation.
Introduction: The Power of Click Chemistry and the Potential of Functionalized Pyridines
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized molecular assembly in drug discovery, chemical biology, and materials science.[1][2] Its remarkable efficiency, stereospecificity, mild aqueous reaction conditions, and broad functional group tolerance make it an invaluable tool for conjugating molecular fragments.[3][4] The resulting 1,2,3-triazole linkage is not merely a passive linker; it is a highly stable, aromatic heterocycle that can act as a bioisostere for amide bonds and participate in hydrogen bonding, contributing favorably to the pharmacokinetic profile of a molecule.[5]
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Its incorporation into more complex molecules via a triazole linker offers an attractive strategy for developing novel therapeutics. This guide addresses a critical gap by providing a detailed protocol for the synthesis and subsequent use of this compound azide, a versatile building block for introducing this valuable moiety.
Synthesis of this compound Azide
The most reliable method for preparing aryl azides is the diazotization of a primary aniline followed by substitution with an azide salt.[6][7] This one-pot procedure must be performed with strict temperature control, as the intermediate diazonium salt is thermally labile.[6]
Reaction Scheme
The synthesis proceeds in two steps within a single pot:
-
Diazotization: this compound is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Azidation: The diazonium salt is then quenched with a solution of sodium azide to yield the final product, this compound azide.
Caption: Workflow for the synthesis of this compound azide.
Detailed Synthesis Protocol
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Aniline Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and deionized water.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring. Maintain this temperature throughout the next step.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirring aniline solution. Crucial: The rate of addition must be controlled to maintain the internal reaction temperature below 5 °C.[6] Stir the mixture for 30 minutes at 0-5 °C after the addition is complete.
-
Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0 °C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate may form.
-
Reaction Completion: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature over 30 minutes.
-
Workup:
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Sodium Azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas.[4]
-
Aryl Azides are potentially explosive. Avoid heat, shock, and friction. Handle in a well-ventilated fume hood.
-
Diazonium Salts are unstable and potentially explosive when dry. This protocol is designed for in situ use only.[6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction joins the newly synthesized this compound azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.
The Catalytic Cycle and the Challenge of Chelating Substrates
The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3] The catalytic cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide.
Caption: Simplified mechanism of the CuAAC reaction.
A significant challenge with this compound azide is the potential for the substrate itself to act as a chelating ligand for the copper catalyst. The ortho-amino and hydroxyl (or pyridinone) groups can coordinate with Cu(I)/Cu(II) ions, potentially sequestering the catalyst and inhibiting the reaction.[8][9]
Strategic Approaches to CuAAC with this compound Azide
Three primary strategies can be employed, ranging from the most direct to the most robust.
For simplicity, the first approach is to attempt the reaction without protecting groups. Success here relies on using a strongly coordinating, accelerating ligand that forms a highly stable complex with Cu(I), minimizing interference from the substrate.
-
Rationale: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are designed to stabilize the active Cu(I) state and accelerate the catalytic cycle.[10] A high ligand-to-copper ratio can further ensure the catalyst remains active.
-
Best For: Rapid screening, simple substrates, and when avoiding additional protection/deprotection steps is a priority.
If the reaction is sluggish due to suspected catalyst inhibition, increasing the loading of the copper/ligand complex and sodium ascorbate can sometimes overcome the issue by providing a sufficient concentration of active catalyst.
-
Rationale: A portion of the catalyst may be sequestered by the substrate. Adding an excess ensures that a catalytically relevant amount remains available to drive the cycloaddition.
-
Best For: When Strategy 1 shows partial conversion or slow reaction rates.
For maximum reliability, especially with sensitive or valuable alkyne partners, a protecting group strategy is recommended. This involves masking the interfering amino and hydroxyl groups.
-
Rationale: Orthogonal protecting groups can be installed and removed under different conditions, allowing for selective manipulation. For this substrate, a Boc group for the amine and a TBDMS group for the hydroxyl are suitable choices. They are stable to the azidation conditions and can be removed without affecting the newly formed triazole.
-
Best For: Complex syntheses, ensuring high yields, and when other strategies fail.
Experimental Protocols for CuAAC
The following protocols are provided as a starting point and may require optimization based on the specific alkyne substrate.
General Reagent Stock Solutions
| Reagent | Stock Concentration | Solvent |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 100 mM | Deionized Water |
| Sodium Ascorbate (NaAsc) | 1 M (Prepare Fresh) | Deionized Water |
| THPTA Ligand | 100 mM | Deionized Water |
| This compound Azide | 100 mM | DMSO or DMF |
| Alkyne Substrate | 100 mM | DMSO or DMF |
Protocol for Direct Reaction (Strategy 1)
Procedure:
-
To a reaction vial, add the alkyne substrate (1.0 eq).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O).
-
Add the this compound azide stock solution (1.1 eq).
-
Add the THPTA ligand stock solution (0.3 eq, for a final ligand:copper ratio of 5:1).
-
Add the CuSO₄ stock solution (0.05 eq).
-
Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution (0.5 eq).
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Typical reaction times are 1-12 hours.
-
Workup:
-
Dilute the reaction with water and extract with ethyl acetate or dichloromethane.
-
If the product is water-soluble, consider purification via preparative HPLC.
-
To remove copper, the organic layer can be washed with a dilute aqueous solution of ammonia or EDTA.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel) or recrystallization.
-
Considerations for Protecting Groups (Strategy 3)
If protection is necessary:
-
Protect Amine: React this compound with Boc-anhydride ((Boc)₂O) under standard conditions to form the Boc-protected amine.
-
Protect Hydroxyl: React the N-Boc intermediate with TBDMS-Cl to protect the hydroxyl group as a silyl ether.
-
Synthesize Azide: Carry out the diazotization/azidation protocol (Section 2.2) on the fully protected starting material.
-
Perform CuAAC: Use the protected azide in the click reaction protocol (Section 4.2).
-
Deprotection:
-
TBDMS Removal: Use a fluoride source like TBAF in THF.
-
Boc Removal: Use an acid like TFA in dichloromethane.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst inhibition by substrate chelation. 2. Inactive catalyst (Cu(I) oxidized to Cu(II)). 3. Poor quality sodium ascorbate. | 1. Increase ligand:copper ratio (up to 10:1). Increase catalyst loading (up to 10 mol%). Consider protecting groups. 2. Ensure reaction is capped or lightly purged with N₂/Ar. Add more fresh sodium ascorbate. 3. Always use freshly prepared sodium ascorbate solution. |
| Formation of Side Products | 1. Alkyne homocoupling (Glaser coupling). 2. Decomposition of azide or alkyne. | 1. Ensure sufficient sodium ascorbate is present. Degas solvents before use. 2. Run the reaction at a lower temperature. Confirm stability of starting materials. |
| Difficult Purification | 1. Product is highly polar. 2. Residual copper in the product. | 1. Use reverse-phase chromatography. 2. Wash the crude organic extract with dilute aqueous ammonia or EDTA solution. |
Conclusion
The copper-catalyzed click reaction is a powerful method for conjugating this compound to a variety of molecular scaffolds. While the synthesis of the requisite azide and the potential for catalyst chelation present unique challenges, the protocols and strategies outlined in this guide provide a clear and reliable pathway to success. By carefully considering the reaction conditions, ligand choice, and the potential need for protecting groups, researchers can effectively leverage this versatile building block in their drug discovery and development programs.
References
- BenchChem. (2025). Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. BenchChem Technical Support. Available online
- de Moraes, L. G. C., Guidinele, M. C. B., Ferreira, V. F., & da Rocha, D. R. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society, 36(5), e-20250002. Available online
- Sharpless, K. B., Kolb, H. C., & Finn, M. G. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Palacios, F., de Retana, A. M. O., & Oyarzabal, J. (2012). Enantioselective copper-aminopyridine-catalyzed aza-Henry reaction with chelating N-(2-pyridyl)sulfonyl imines. Chirality, 24(6), 441-450. Available online
- Pajunpää, V., et al. (2025). Copper(II) benzoates and acetates with 2-aminopyridine.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available online
- Finney, N. S. (2017). Strategy for Conditional Orthogonal Sequential CuAAC Reactions Using a Protected Aromatic Ynamine. The Journal of Organic Chemistry, 82(10), 5461-5468. Available online
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 43(10), 1335-1346. Available online
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. Available online
- Hein, C. D., Liu, X.-M., & Wang, D. (2009). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 26(10), 2216-2230.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available online
- Organic Chemistry Portal. (n.d.). Protecting Groups. Available online
- Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
- University of Pittsburgh. (2013). Safe Handling of Azides. Available online
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
- Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
- Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789.
- Wikipedia. (n.d.). Click chemistry. Available online
- K. Barry Sharpless invented click chemistry in 2001, and it has revolutionized drug development with its effective, diverse, and selective chemical synthesis. Research Journal of Pharmacy and Technology. (2024). Available online
- Bachem. (2021).
- Chemistry LibreTexts. (2020). 17.2: Protecting Groups. Available online
- Behrman, E. J. (2008). Improved Syntheses of 5‐Hydroxy‐2‐Pyridones (2,5‐Dihydroxypyridines).
- Peterson, T. V., Streamland, T. U. B., & Awad, A. M. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434-2444. Available online
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC): an update. Chemical Society Reviews, 39(4), 1302-1315.
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Item - Strategy for Conditional Orthogonal Sequential CuAAC Reactions Using a Protected Aromatic Ynamine - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective copper-aminopyridine-catalyzed aza-Henry reaction with chelating N-(2-pyridyl)sulfonyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Strategy for Conditional Orthogonal Sequential CuAAC Reactions Using a Protected Aromatic Ynamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Coordination Polymers Using 5-Amino-2-hydroxypyridine
Introduction: The Untapped Potential of 5-Amino-2-hydroxypyridine in Crystal Engineering
In the ever-expanding field of coordination chemistry, the rational design and synthesis of coordination polymers with novel topologies and functionalities remain a paramount objective. The choice of the organic ligand is a critical determinant in the final architecture and properties of the resulting material. This compound (AHP) is an intriguing, yet underexplored, building block for the construction of coordination polymers. Its unique electronic and structural features, including the presence of multiple coordination sites and the potential for tautomerism, offer a rich playground for crystal engineering. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of coordination polymers, with a focus on hydrothermal and solvothermal methodologies.
This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (5-amino-2-pyridone). This equilibrium is sensitive to the solvent, pH, and the presence of metal ions, which can selectively coordinate to different donor atoms, thereby influencing the final supramolecular assembly. The amino group provides an additional coordination site and a hydrogen bond donor, further expanding the possibilities for creating intricate one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.
Strategic Approaches to Synthesis: Harnessing Solvothermal and Hydrothermal Techniques
Solvothermal and hydrothermal syntheses are powerful techniques for the crystallization of coordination polymers.[1] By conducting reactions in a sealed vessel at elevated temperatures and pressures, these methods facilitate the dissolution of reactants and promote the formation of highly crystalline products. The choice of solvent, temperature, reaction time, and pH can significantly influence the final structure and dimensionality of the coordination polymer.
Causality in Experimental Design:
The selection of reaction parameters is not arbitrary; it is a deliberate process aimed at controlling the kinetics and thermodynamics of crystal growth.
-
Temperature: Higher temperatures can overcome kinetic barriers, leading to the formation of thermodynamically more stable phases. However, excessively high temperatures can also lead to the decomposition of the ligand or the formation of undesirable byproducts.
-
Solvent: The polarity and coordinating ability of the solvent play a crucial role. Protic solvents like water and alcohols can participate in hydrogen bonding, influencing the supramolecular network. Aprotic solvents like dimethylformamide (DMF) and acetonitrile can act as templates or even coordinate to the metal centers.
-
pH: The pH of the reaction mixture dictates the protonation state of the this compound ligand, which in turn affects its coordination behavior. Basic conditions tend to deprotonate the hydroxyl group, favoring coordination through the oxygen atom, while acidic conditions may protonate the amino group or the pyridine nitrogen.
Visualizing the Synthetic Workflow
The general workflow for the synthesis of coordination polymers using this compound is depicted below. This process highlights the critical steps from reactant selection to final product characterization.
Caption: General workflow for the synthesis of coordination polymers.
Detailed Protocols: A Practical Guide
While specific examples of coordination polymers synthesized directly from this compound are still emerging in the literature, the following protocols are based on established methods for similar amino-pyridine and hydroxypyridine-based ligands and can be adapted for AHP.
Protocol 1: Hydrothermal Synthesis of a Hypothetical 1D Manganese(II) Coordination Polymer
This protocol is adapted from the synthesis of a 1D Mn(II) coordination polymer with a pyridine-based ligand and can serve as a starting point for exploring the reactions of this compound.[2]
Materials:
-
Manganese(II) nitrate hexahydrate (Mn(NO₃)₂·6H₂O)
-
This compound (AHP)
-
Deionized water
-
Ethanol
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of Mn(NO₃)₂·6H₂O in 5 mL of deionized water.
-
In a separate beaker, dissolve 0.2 mmol of this compound in 5 mL of ethanol. Gentle heating may be required for complete dissolution.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
Seal the autoclave and heat it to 160 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting crystals by filtration, wash them with a small amount of deionized water and then with ethanol.
-
Dry the crystals in air.
Table 1: Summary of Reaction Parameters for Protocol 1
| Parameter | Value | Rationale |
| Metal Salt | Mn(NO₃)₂·6H₂O | Provides Mn(II) ions for coordination. |
| Ligand | This compound | The primary organic building block. |
| Molar Ratio (M:L) | 1:2 | A common starting ratio to favor ligand saturation. |
| Solvent | Water/Ethanol | A mixed solvent system to ensure solubility of both reactants. |
| Temperature | 160 °C | Promotes crystal growth under hydrothermal conditions. |
| Time | 72 hours | Allows for slow crystallization and formation of a well-ordered structure. |
Protocol 2: Solvothermal Synthesis of a Hypothetical 2D Copper(II) Coordination Polymer
This protocol is a general guideline for solvothermal synthesis and can be optimized for this compound.[1]
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
This compound (AHP)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, combine 0.1 mmol of Cu(CH₃COO)₂·H₂O and 0.1 mmol of this compound.
-
Add a solvent mixture of 8 mL of DMF and 2 mL of ethanol.
-
Seal the autoclave and heat it to 120 °C for 48 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Isolate the crystalline product by filtration, wash with DMF and then ethanol.
-
Dry the product under vacuum.
Table 2: Summary of Reaction Parameters for Protocol 2
| Parameter | Value | Rationale |
| Metal Salt | Cu(CH₃COO)₂·H₂O | Provides Cu(II) ions. Acetate is a weakly coordinating anion. |
| Ligand | This compound | The organic linker. |
| Molar Ratio (M:L) | 1:1 | A common starting point for forming extended networks. |
| Solvent | DMF/Ethanol | DMF is a high-boiling polar aprotic solvent that can act as a template. |
| Temperature | 120 °C | A typical temperature for solvothermal synthesis. |
| Time | 48 hours | Sufficient time for the self-assembly process. |
Understanding the Coordination Landscape of this compound
The coordination behavior of this compound is multifaceted, offering several potential binding modes that can be exploited to construct diverse coordination polymer architectures.
Caption: Potential coordination modes of this compound.
The pyridyl nitrogen is a common coordination site for metal ions. The amino group can also participate in coordination, potentially leading to bridging modes that link metal centers. The hydroxyl group, upon deprotonation, can act as a bridging ligand, connecting two or more metal ions. The interplay of these coordination modes, often influenced by the choice of metal ion and reaction conditions, will ultimately determine the dimensionality and topology of the resulting coordination polymer.
Characterization: Unveiling the Structure and Properties
A thorough characterization of the synthesized coordination polymers is essential to understand their structure and properties.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal, providing unequivocal evidence of the coordination environment of the metal ion and the connectivity of the polymer network.
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk sample and to check for isomorphism with known structures.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the ligand and the coordination polymer. Shifts in the vibrational frequencies of the amino and hydroxyl groups upon coordination can confirm their involvement in bonding to the metal center.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the coordination polymer and to identify the loss of solvent molecules and the decomposition temperature of the framework.
Applications in Drug Development and Beyond
Coordination polymers are increasingly being explored for their potential applications in the pharmaceutical and biomedical fields. The incorporation of bioactive ligands, such as derivatives of this compound, into coordination polymer frameworks can lead to materials with interesting therapeutic properties. Potential applications include:
-
Drug Delivery: The porous nature of some coordination polymers allows for the encapsulation and controlled release of drug molecules.
-
Biocatalysis: Coordination polymers can serve as robust, heterogeneous catalysts for various organic transformations relevant to pharmaceutical synthesis.
-
Sensing: The luminescence properties of certain coordination polymers can be modulated by the presence of specific analytes, enabling their use as chemical sensors.
The amino and hydroxyl functionalities of this compound also provide opportunities for post-synthetic modification, allowing for the tuning of the material's properties for specific applications.
Conclusion and Future Outlook
This compound is a promising but underutilized ligand for the synthesis of novel coordination polymers. Its rich coordination chemistry, arising from its multiple functional groups and tautomeric nature, offers exciting possibilities for the rational design of materials with tailored structures and properties. The protocols and insights provided in this application note serve as a foundation for researchers to explore the potential of this versatile building block. Future research in this area will likely focus on the synthesis of new coordination polymers with this compound and the investigation of their properties for applications in areas such as catalysis, gas storage, and drug delivery.
References
- Mei, L., Jia, X., & Cheng, Z. J. (2016). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate. Journal of Chemical Sciences, 128(6), 855–860. [Link]
- A new 1D Mn(II) coordination polymer: Synthesis, crystal structure, hirshfeld surface analysis and molecular docking studies. (2023).
- Janiak, C., Deblon, S., Wu, H.-P., Kolm, M. J., & Klüfers, P. (1998). Modified Bipyridines: 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. European Journal of Inorganic Chemistry, 1998(11), 1735-1746. [Link]
- Zhao, Y., Hong, M., & Liang, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers.
Sources
Application Notes & Protocols: The Role of 5-Amino-2-hydroxypyridine in the Development of New Agrochemicals
Prepared by: Gemini, Senior Application Scientist
Abstract
5-Amino-2-hydroxypyridine, also known as 5-aminopyridin-2(1H)-one, has emerged as a highly versatile scaffold in the discovery and development of novel agrochemicals. Its unique chemical architecture, featuring a pyridine ring substituted with both an amino and a hydroxyl group, provides multiple reactive sites for derivatization. This allows for the systematic modification of its physicochemical properties to create potent and selective fungicides and herbicides. This guide provides an in-depth exploration of the strategic use of this synthon, detailing the rationale behind its application, synthesis protocols for lead compounds, and methodologies for biological evaluation. We will delve into specific examples of fungicidal and herbicidal derivatives, elucidating their mechanisms of action and providing the necessary protocols for their investigation in a research setting.
The this compound Scaffold: A Privileged Starting Point
The pyridine ring is a cornerstone in the architecture of many biologically active molecules, including pharmaceuticals and agrochemicals.[1] The compound this compound (CAS: 33630-94-3, Molecular Formula: C₅H₆N₂O) is a particularly valuable building block due to the presence of its functional groups, which impart both nucleophilic and electrophilic potential.[2][3] The amino group can be readily acylated, alkylated, or converted into other functionalities, while the hydroxyl group (in its pyridinone tautomeric form) offers another site for modification. This dual functionality is crucial for creating large, diverse chemical libraries for high-throughput screening. Its structure is widely used in the synthesis of medicines and agricultural chemicals, making it a critical intermediate.[4]
Core Rationale for Agrochemical Design
The strategic value of this compound lies in its ability to serve as a foundational structure for molecules that can interact with specific biological targets in pests and weeds. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions in enzyme active sites, while the substituents at the 2- and 5-positions can be tailored to optimize binding affinity, selectivity, and systemic properties within the target plant or fungus.
Application in Fungicide Development
The pyridine framework is a key component of many successful fungicides. By using this compound as a starting material, researchers can explore novel chemical spaces to identify compounds with unique modes of action, which is essential for managing the growing problem of fungicide resistance.[5]
Lead Compound Class: Pyridine Amide-Hydrazides
Recent research has demonstrated that combining the pyridine core with amide and hydrazide moieties can lead to compounds with remarkable, broad-spectrum fungicidal activity.[6] These derivatives have shown high efficacy against a range of devastating plant pathogens.
Mechanism of Action Insight: A preliminary investigation into the fungicidal mechanism of a lead compound from this class, designated A5, revealed that it significantly impacts pathways associated with lipid metabolism.[6] Observations using Transmission Electron Microscopy (TEM) showed plasma membrane contraction in Rhizoctonia solani after treatment. This suggests that the compound disrupts the integrity of the fungal cell membrane, a mechanism that can be difficult for fungi to develop resistance against.[6]
Diagram 1: Proposed Fungicidal Workflow
Caption: Workflow from synthesis to proposed mechanism of action for pyridine amide-hydrazide fungicides.
Protocol 1: Synthesis of a Representative N-(2-hydroxypyridin-5-yl)benzamide Derivative
This protocol provides a general method for the acylation of the amino group on the this compound scaffold.
Rationale: This is a foundational reaction to create an amide linkage, a common feature in bioactive molecules. The choice of acylating agent (e.g., benzoyl chloride) can be varied to explore structure-activity relationships (SAR).
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (as a base and solvent)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of pyridine and DCM (1:4 v/v). Place the flask in an ice bath and stir.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution. This removes excess pyridine and unreacted benzoyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-hydroxypyridin-5-yl)benzamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Bioassay (EC₅₀ Determination)
This protocol outlines the measurement of the half-maximal effective concentration (EC₅₀) of a synthesized compound against a target fungus.
Rationale: The EC₅₀ value is a quantitative measure of a fungicide's potency. A lower EC₅₀ value indicates higher antifungal activity. This assay is critical for comparing the efficacy of different derivatives.[6]
Materials:
-
Synthesized test compounds
-
Potato Dextrose Agar (PDA) medium
-
Target fungal strain (e.g., Rhizoctonia solani, Fusarium graminearum)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Media Preparation: Autoclave PDA medium and cool it to 50-55 °C.
-
Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration in the medium should not exceed 1% to avoid solvent toxicity. Pour the amended PDA into sterile Petri dishes.
-
Fungal Inoculation: From a fresh culture of the target fungus, use a sterile cork borer to cut a 5 mm mycelial disc from the edge of the colony.
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control plates).
-
Data Collection: Incubate the plates at 25 °C for 48-72 hours, or until the mycelium in the control plate has grown significantly. Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC₅₀ Determination: Plot the inhibition percentage against the logarithm of the compound concentration. Use probit analysis or non-linear regression to calculate the EC₅₀ value.
Table 1: Example Fungicidal Activity Data
| Compound | Target Fungus | EC₅₀ (µg/mL)[6] |
|---|---|---|
| Derivative A5 | Fusarium graminearum | 2.53 |
| Derivative A5 | Magnaporthe oryzae | 2.84 |
| Derivative A5 | Rhizoctonia solani | 1.64 |
| Derivative A5 | Botrytis cinerea | 4.67 |
Application in Herbicide Development
The structural features of this compound derivatives also make them suitable candidates for the development of novel herbicides. The pyridine ring is present in several classes of commercial herbicides that act on various plant-specific biological pathways.[7][8]
Target Pathway: Amino Acid Synthesis
Amino acid synthesis is an ideal target for herbicides because several essential amino acids are produced in plants but not in animals, providing a basis for selective toxicity.[9] Herbicides in this class inhibit key enzymes, leading to a deficiency in essential amino acids, which halts protein synthesis and plant growth.
Mechanism of Action Insight: Herbicides derived from amino acids or their mimics can inhibit enzymes like acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[9] Inhibition of these enzymes blocks the production of branched-chain amino acids (valine, leucine, isoleucine) or aromatic amino acids (phenylalanine, tyrosine, tryptophan), respectively. Symptoms develop slowly and include stunting and eventual plant death.[9] A derivative of this compound can be designed to mimic the substrate or an allosteric regulator of these enzymes.
Diagram 2: Inhibition of a Plant Amino Acid Pathway
Caption: Simplified diagram showing inhibition of the ALS enzyme in the amino acid synthesis pathway.
Protocol 3: Post-Emergence Herbicidal Activity Assay
This protocol is designed to evaluate the efficacy of a test compound on weeds after they have germinated and started to grow.
Rationale: Post-emergence herbicides are critical for controlling weeds that have already infested a crop. This assay simulates real-world application and helps determine the compound's spectrum of activity against different weed species.[10]
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Brassica campestris) and crop species (e.g., corn, soybean).
-
Potting soil mix.
-
Pots or trays for planting.
-
Greenhouse or growth chamber with controlled light, temperature, and humidity.
-
Test compound formulated as a sprayable solution (e.g., dissolved in acetone/water with a surfactant).
-
Laboratory sprayer.
Procedure:
-
Plant Cultivation: Sow seeds of the selected weed and crop species in pots filled with soil. Grow them in the greenhouse until they reach the 2-3 leaf stage.
-
Formulation Preparation: Prepare a stock solution of the test compound. For application, dilute the stock solution with water containing a surfactant (e.g., Tween 20) to the desired application rate (e.g., 150 g/ha). An untreated control (surfactant in water only) must be included.
-
Herbicide Application: Uniformly spray the plants with the prepared formulations using a laboratory sprayer calibrated to deliver a specific volume per unit area.
-
Incubation and Observation: Return the treated plants to the greenhouse. Observe and record herbicidal injury symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Data Assessment: Assess the herbicidal effect using a visual rating scale (e.g., 0% = no effect, 100% = complete plant death). Alternatively, measure the fresh or dry weight of the above-ground biomass at the end of the experiment and calculate the percentage of growth reduction compared to the untreated control.
-
SAR and Selectivity Analysis: Compare the results for different compounds and different plant species to establish structure-activity relationships and assess crop safety.[10]
Conclusion and Future Directions
This compound is a powerful and versatile synthon for the development of next-generation agrochemicals. Its utility in creating novel fungicides that disrupt fungal membranes and herbicides that inhibit essential plant pathways highlights its significance.[1][6][9] The protocols provided herein offer a foundational framework for researchers to synthesize, screen, and characterize new derivatives.
Future research should focus on leveraging this scaffold to design molecules with even greater potency, selectivity, and environmental compatibility.[6] Exploring derivatives with novel modes of action will be paramount to overcoming resistance to existing agrochemicals. Furthermore, integrating computational methods like molecular docking with chemical synthesis can accelerate the discovery of lead compounds that bind to their targets with high affinity, paving the way for more sustainable and effective crop protection solutions.[11]
References
- Benchchem. (n.d.). This compound | 59315-46-7.
- PubMed. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent.
- PubMed. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 33630-94-3.
- Oakwood Chemical. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound synthesis.
- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- MDPI. (n.d.). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi.
- National Institutes of Health (NIH). (2021). Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi.
- University of Minnesota Extension. (n.d.). Amino acid synthesis inhibitor herbicides.
- National Institutes of Health (NIH). (n.d.). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif.
- National Institutes of Health (NIH). (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Google Patents. (n.d.). RU2658991C2 - Herbicidal compositions of pyridine-2-carboxylic acid and accase inhibitors.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 5. Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RU2658991C2 - Herbicidal compositions of pyridine-2-carboxylic acid and accase inhibitors - Google Patents [patents.google.com]
- 9. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 10. Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed Synthetic Route to Pyrazolo[1,5-a]pyridines Utilizing 5-Amino-2-hydroxypyridine
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Furthermore, they have found application as kinase inhibitors and central nervous system agents, highlighting their therapeutic potential.[1][2][3] The development of efficient and versatile synthetic routes to access functionalized pyrazolo[1,5-a]pyridines is therefore of significant interest to the drug discovery and development community.
This application note outlines a proposed synthetic strategy for the preparation of pyrazolo[1,5-a]pyridines, starting from the readily available and cost-effective building block, 5-Amino-2-hydroxypyridine. While a direct, one-pot conversion is not established, this guide details a logical and scientifically grounded multi-step pathway, drawing upon well-precedented transformations in pyridine chemistry. The proposed route involves the initial N-amination of this compound to generate a key intermediate, followed by a cyclocondensation reaction with a 1,3-dicarbonyl compound to construct the desired bicyclic core.
Proposed Synthetic Strategy: A Two-Stage Approach
The proposed synthesis is divided into two main stages:
-
Stage 1: Synthesis of the N-Aminopyridine Intermediate. This stage focuses on the conversion of this compound into a suitable N-aminated precursor. This is a critical step that activates the pyridine ring for the subsequent cyclization.
-
Stage 2: Cyclocondensation and Aromatization. The N-aminated intermediate is then reacted with a 1,3-dicarbonyl compound to form the pyrazolo[1,5-a]pyridine ring system.
Caption: Proposed synthetic workflow from this compound.
Stage 1: Protocol for the Synthesis of the N-Aminopyridine Intermediate
This stage involves a two-step process: N-oxidation followed by N-amination.
Step 1.1: N-Oxidation of this compound
The pyridine nitrogen of this compound is first oxidized to the corresponding N-oxide. This transformation is a common strategy to modify the reactivity of the pyridine ring.
Protocol:
-
Reagents and Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Dichloromethane (DCM) or a suitable solvent
-
Sodium bicarbonate (aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure: a. Dissolve this compound in a suitable solvent such as DCM in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled solution. d. Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. h. The crude this compound N-oxide can be purified by column chromatography or recrystallization.
Step 1.2: N-Amination of this compound N-oxide
The resulting N-oxide is then aminated to introduce the crucial N-amino group. This can be achieved using various aminating agents.
Protocol:
-
Reagents and Materials:
-
This compound N-oxide
-
Tosyl chloride (TsCl) or other activating agent
-
Ammonia (aqueous or in a suitable solvent) or a protected amine source
-
Acetonitrile or other appropriate solvent
-
Standard glassware for organic synthesis
-
-
Procedure: a. Dissolve the this compound N-oxide in a suitable solvent like acetonitrile. b. Add tosyl chloride (1.1 equivalents) to the solution and stir at room temperature. c. After activation (as monitored by TLC), carefully add an excess of aqueous ammonia. d. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. e. Remove the solvent under reduced pressure. f. The resulting crude 1,5-Diamino-2-hydroxypyridinium salt can be purified by recrystallization.
Stage 2: Protocol for Cyclocondensation to Pyrazolo[1,5-a]pyridines
The synthesized N-aminated intermediate is then reacted with a 1,3-dicarbonyl compound in the presence of an acid catalyst to yield the final pyrazolo[1,5-a]pyridine product.
Caption: General mechanism for pyrazolo[1,5-a]pyridine formation.
Protocol:
-
Reagents and Materials:
-
1,5-Diamino-2-hydroxypyridinium salt (from Stage 1)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Acetic acid (or another suitable acid catalyst)
-
Ethanol (or another suitable solvent)
-
Reflux apparatus
-
Standard work-up and purification equipment
-
-
Procedure: a. In a round-bottom flask, dissolve the 1,5-Diamino-2-hydroxypyridinium salt and the 1,3-dicarbonyl compound (1.1 equivalents) in ethanol. b. Add a catalytic amount of acetic acid to the mixture. c. Heat the reaction mixture to reflux and monitor the progress by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. f. If the product does not precipitate, remove the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel.
Data Summary and Expected Outcomes
The following table provides a general overview of the reaction parameters and expected outcomes. Yields are estimates and will vary depending on the specific substrates and optimization of reaction conditions.
| Step | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| N-Oxidation | m-CPBA | DCM | 0 °C to RT | 70-90 |
| N-Amination | TsCl, NH₃ | Acetonitrile | RT to 50 °C | 50-70 |
| Cyclocondensation | 1,3-Dicarbonyl, Acetic Acid | Ethanol | Reflux | 60-85 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable chemical transformations. The progress of each step can be conveniently monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectroscopic data for pyrazolo[1,5-a]pyridine derivatives are well-documented in the literature, allowing for straightforward characterization and validation of the synthesized compounds.[4]
Conclusion
This application note presents a detailed and practical, albeit proposed, synthetic route to the valuable pyrazolo[1,5-a]pyridine scaffold starting from this compound. By following the outlined protocols, researchers in the fields of medicinal chemistry and drug development can access a diverse range of substituted pyrazolo[1,5-a]pyridines for further investigation and application. The use of a readily available starting material and well-understood chemical transformations makes this proposed route an attractive strategy for the synthesis of this important class of heterocyclic compounds.
References
- Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837–13850. [Link]
- El-Morsy, A. G. A., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Couturier, D., et al. (2006). A Practical and Scalable Synthesis of 2-Aminoquinoline. Organic Process Research & Development, 10(3), 534–538. [Link]
- Sikdar, P., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(26), 23851–23859. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of 5-Amino-2-hydroxypyridine for Advanced Material Science Applications
Introduction: The Versatility of 5-Amino-2-hydroxypyridine
This compound (5A2HP), also known by its tautomeric name 5-amino-2-pyridone, is a highly versatile heterocyclic building block for material science. Its unique structure features three key functional sites: a primary aromatic amine (-NH₂), a hydroxyl/pyridone group (-OH/=O), and the pyridine ring's nitrogen atom. This trifecta of reactivity allows for a diverse range of chemical modifications, making 5A2HP an attractive precursor for designing functional materials with tailored electronic, optical, and chemical properties.
The nucleophilic amino group is readily derivatized through reactions like acylation, alkylation, and diazotization. The 2-hydroxypyridine moiety exists in a dynamic equilibrium with its 2-pyridone tautomer, offering distinct reaction pathways for O-alkylation, esterification, or coordination with metal centers. This inherent functionality makes 5A2HP a foundational component for developing materials for organic electronics, chemosensors, and functional polymers.[1][2][3] This application note provides a detailed guide to the key functionalization strategies for 5A2HP and protocols for its application in material development.
Caption: Tautomeric equilibrium of this compound and 5-Amino-2-pyridone.
Core Functionalization Strategies and Protocols
The dual functionality of the amino and hydroxyl/pyridone groups allows for selective and sequential modifications. The choice of reaction conditions dictates which functional group reacts, providing precise control over the final molecular architecture.
Diazotization and Azo Coupling: Crafting Optoelectronic Materials and Sensors
Principle: The primary aromatic amine of 5A2HP can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[4] This highly reactive diazonium intermediate can then be coupled with electron-rich aromatic compounds (like phenols or anilines) to form stable azo compounds (R-N=N-R').[5][6] Azo compounds are characterized by their extended π-conjugated systems, which often results in strong absorption in the visible spectrum, making them ideal candidates for dyes and chemosensors.[7]
Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing and losing N₂ gas.[8] The choice of the coupling partner determines the final electronic and optical properties of the azo dye. For instance, coupling with electron-donating groups can shift the absorption wavelength to longer, redder wavelengths.
Caption: General workflow for the synthesis of azo dyes from 5A2HP.
Protocol 2.1: Synthesis of an Azo Dye for Sensor Applications
This protocol describes the synthesis of a model azo compound by coupling diazotized 5A2HP with N,N-dimethylaniline.
-
Materials:
-
This compound (5A2HP)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-dimethylaniline
-
Sodium Acetate
-
Ethanol
-
Deionized Water
-
Ice Bath
-
-
Procedure:
-
Diazotization:
-
Dissolve 1.10 g (10 mmol) of 5A2HP in 20 mL of 2 M HCl in a 100 mL beaker. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate flask, dissolve 0.70 g (10.1 mmol) of NaNO₂ in 5 mL of cold deionized water.
-
Add the NaNO₂ solution dropwise to the cold 5A2HP solution over 15 minutes. Keep the temperature strictly below 5 °C. Stir for an additional 20 minutes after addition is complete. The resulting solution contains the diazonium salt.[4]
-
-
Coupling Reaction:
-
In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of 2 M HCl and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
After 10 minutes, slowly add a saturated solution of sodium acetate until the mixture is neutral to slightly alkaline (pH ~6-7), which facilitates the coupling reaction.
-
A colored precipitate should form immediately. Continue stirring in the ice bath for 1 hour.
-
-
Isolation and Purification:
-
Collect the crude azo dye by vacuum filtration and wash with cold water.
-
Recrystallize the product from an ethanol/water mixture to obtain the pure dye.
-
-
Characterization:
-
Obtain a UV-Vis spectrum to determine the maximum absorption wavelength (λ_max).
-
Use FT-IR to confirm the presence of the -N=N- stretch (~1450-1500 cm⁻¹) and other functional groups.
-
Use ¹H NMR to confirm the aromatic proton signals and the structure of the final product.
-
-
| Parameter | Expected Outcome | Significance |
| Reaction Temperature | 0-5 °C | Prevents premature decomposition of the diazonium salt.[8] |
| pH for Coupling | 6-7 | Optimizes the electrophilic aromatic substitution for coupling. |
| Product Appearance | Deeply colored solid (e.g., red, orange) | Indicates successful formation of the conjugated azo system. |
| UV-Vis λ_max | Typically 450-550 nm | Confirms the electronic transitions responsible for the color. |
N-Acylation: Building Blocks for Functional Polymers
Principle: The amino group of 5A2HP is a strong nucleophile that readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide bonds. This reaction is fundamental for introducing new functionalities or for creating polymerizable monomers.[3] For example, acylation with acryloyl chloride introduces a vinyl group, creating a monomer that can undergo radical polymerization.
Causality: The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive. The choice of solvent (e.g., DCM, THF) is critical to ensure solubility of the reactants.
Protocol 2.2: Synthesis of N-(2-hydroxy-5-pyridinyl)acrylamide Monomer
-
Materials:
-
This compound (5A2HP)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.10 g (10 mmol) of 5A2HP and 1.5 mL (11 mmol) of TEA in 50 mL of anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Add 0.91 g (10 mmol) of acryloyl chloride dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of triethylammonium chloride will form.
-
-
Workup and Purification:
-
Filter off the precipitate and wash it with a small amount of THF.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the crude product in ethyl acetate and wash with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude monomer.
-
Purify the monomer by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
-
Characterization:
-
Confirm the structure using ¹H NMR (presence of vinyl protons at ~5.5-6.5 ppm) and ¹³C NMR.
-
Use FT-IR to verify the appearance of the amide C=O stretch (~1650-1680 cm⁻¹) and disappearance of the primary amine N-H bends.
-
-
Applications in Material Science
The functionalized derivatives of 5A2HP serve as key components in a variety of advanced materials.
Polymer-Based Chemosensors
Polymers incorporating N-acylated 5A2HP monomers can be designed as responsive materials. The pyridine nitrogen and the amide/hydroxyl groups can act as binding sites for metal ions.[9] This binding event can alter the polymer's conformation or electronic structure, leading to a detectable change in fluorescence or absorbance, forming the basis of a chemical sensor.[10][11]
Organic Electronics
The electron-deficient nature of the pyridine ring makes 5A2HP derivatives valuable in organic electronics.[2] Polymers containing these units can be synthesized to act as electron-transporting or hole-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).[12] Functionalization allows for fine-tuning of energy levels (HOMO/LUMO) and improving processability and film morphology.
Caption: Conceptual path from 5A2HP to functional material applications.
Summary and Outlook
This compound is a powerful and cost-effective platform for chemical innovation in material science. The protocols outlined here for diazotization and N-acylation represent foundational techniques for transforming this simple precursor into sophisticated monomers and functional molecules. By leveraging these strategies, researchers can develop novel materials with precisely engineered properties for applications ranging from environmental sensing to next-generation electronics. Future work will likely focus on creating complex, multifunctional polymers and metal-organic frameworks where the unique stereoelectronic properties of the 5A2HP core can be fully exploited.[13][14]
References
- Shunmugam, R. (Ed.). (2017).
- Atwood, J. L., & Steed, J. W. (2004). Synthesis and hydrogen-bond capabilities of an amino-pyridine functionalized cavitand. CrystEngComm, 6, 1-3.
- Zollinger, H. (1995). Diazotization of heterocyclic primary amines. Chemical Reviews, 95(5), 1359-1402.
- Gismera, M. J., & Procopio, J. R. (2013). Recent Development in Optical Chemical Sensors Coupling with Flow Injection Analysis. Sensors, 13(5), 6396-6421.
- Mei, J. (n.d.). Polymer Innovation for Advanced Organic Electronics (PI-AOE) at Purdue University: Research. Jianguo Mei Research Group.
- Martín, N., & Nierengarten, J. F. (Eds.). (2012). Engineering Functional Nanomaterials Through the Amino Group. Artech House.
- Fu, G. D., et al. (2021). Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers. Frontiers in Chemistry, 9, 723545.
- Krchnak, V., & Holladay, M. W. (2002). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 7(4), 364-377.
- Apetrei, C., & Apetrei, I. M. (2021). A Review of Sensors and Biosensors Modified with Conducting Polymers and Molecularly Imprinted Polymers Used in Electrochemical Detection of Amino Acids: Phenylalanine, Tyrosine, and Tryptophan. Polymers, 13(21), 3829.
- Sancineto, L., et al. (2021).
- Wang, Z., et al. (2020). Removal of amino in anilines through diazonium salt-based reactions. Organic & Biomolecular Chemistry, 18(4), 544-559.
- Kijeńska, E., & Drabczyk, A. (Eds.). (2020). Special Issue: Synthesis, Properties and Applications of Functional Polymers.
- Pharmaguideline. (n.d.).
- Sakeye, M., & Smått, J. H. (2012). Comparison of different amino-functionalization procedures on a selection of metal oxide microparticles: degree of modification and hydrolytic stability. Langmuir, 28(49), 16941-16950.
- DTIC. (n.d.). New Diazo Process.
- Ali, S. M., et al. (2016). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Journal of Al-Nahrain University, 19(2), 115-122.
- Rogers Research Group. (n.d.). Body-Interfaced Chemical Sensors for Noninvasive Monitoring and Analysis of Biofluids.
- Li, B., et al. (Eds.). (2023).
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. Polymer Innovation for Advanced Organic Electronics (PI-AOE) at Purdue University: Research [jianguomei.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. mdpi.com [mdpi.com]
- 10. BODIPY- and Porphyrin-Based Sensors for Recognition of Amino Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rogersgroup.northwestern.edu [rogersgroup.northwestern.edu]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and hydrogen-bond capabilities of an amino-pyridine functionalized cavitand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Note: A Guide to Developing Enzyme Inhibitors Based on the 5-Amino-2-hydroxypyridine Scaffold
Introduction
The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery.[1][2] The appropriate selection of a core chemical structure, or scaffold, is a critical starting point in this endeavor. A "privileged scaffold" is one that can be readily modified to interact with a variety of biological targets. The 5-Amino-2-hydroxypyridine (also known as 5-aminopyridin-2(1H)-one) moiety is increasingly recognized as such a versatile scaffold.[3] Its structure, featuring a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (hydroxypyridine group), along with multiple sites for chemical modification, makes it an attractive starting point for building libraries of potential enzyme inhibitors.[3][4] This scaffold is present in molecules targeting a range of enzymes, including kinases and metalloenzymes.[5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic process of developing enzyme inhibitors using the this compound scaffold. We will cover library design, synthetic strategies, biochemical screening, and mechanism of action studies, providing both the theoretical rationale and detailed, actionable protocols.
Section 1: Scaffold Analysis and Library Design
The this compound core offers several strategic vectors for chemical diversification to explore the structure-activity relationship (SAR) and optimize binding to a target enzyme. The primary points for modification are the amino group (position 5), the pyridine nitrogen (position 1), and the carbon at position 3.
Key Rationale:
-
Position 5 (Amino Group): Acylation or alkylation of the amino group allows for the introduction of a wide variety of substituents that can probe different pockets of an enzyme's active site. This is a common strategy for improving potency and selectivity.[6]
-
Position 1 (Pyridine Nitrogen): Alkylation at this position can influence the compound's physicochemical properties, such as solubility and cell permeability, and can also introduce interactions with the target protein.
-
Position 3: Substitution at this position can be used to fine-tune the electronic properties of the pyridine ring and introduce additional binding interactions.
Diagram: Diversification of the this compound Scaffold
Caption: Strategic points for chemical modification on the this compound core.
Section 2: Synthetic Strategies & Protocols
A robust and flexible synthetic route is essential for generating a diverse library of inhibitors. A common and effective strategy involves the acylation of the 5-amino group. The starting material, this compound, is commercially available.[8][9][10]
Protocol 2.1: General Synthesis of N-(6-hydroxypyridin-3-yl)amides
This protocol describes a representative synthesis of an amide derivative at the 5-amino position, a key step in library creation.[6]
Principle of the Method: This is a standard nucleophilic acyl substitution where the exocyclic amino group of this compound acts as a nucleophile, attacking an activated carboxyl group (like an acyl chloride or an acid anhydride) to form a stable amide bond. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid of choice
-
Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Base Addition: Add the base (e.g., TEA, 1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirring solution. If using a carboxylic acid, pre-activate it with a coupling agent like HATU (1.1 equivalents) in a separate flask before adding it to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate (3x).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry (MS).
Section 3: Biochemical Screening & Hit Identification
Once a library of compounds is synthesized, the next step is to screen them for inhibitory activity against the target enzyme. High-Throughput Screening (HTS) is a common approach for this initial phase.[11]
Protocol 3.1: High-Throughput Screening (HTS) using a Generic Kinase Assay
This protocol outlines a fluorescence-based assay suitable for screening inhibitors against a protein kinase, a common target for pyridone-based inhibitors.[7][12][13]
Principle of the Method: Many commercial kinase assays (e.g., ADP-Glo™, LanthaScreen™) measure the consequence of kinase activity. For instance, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to enzyme activity. A decrease in ADP production in the presence of a test compound indicates inhibition.
Materials:
-
Target Kinase Enzyme
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (specific to the kinase)
-
Detection Reagent (e.g., ADP-Glo™ Reagent)
-
384-well plates (low-volume, white)
-
Plate reader capable of luminescence detection
Step-by-Step Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of test compounds from the library into the 384-well plates to achieve a final screening concentration (e.g., 10 µM). Include wells for controls.
-
Controls:
-
Negative Control (0% inhibition): DMSO only (no compound).
-
Positive Control (100% inhibition): A known inhibitor of the target kinase or no enzyme.
-
-
Enzyme Addition: Add the target kinase enzyme, diluted in assay buffer, to all wells.
-
Initiation: Add a mixture of the kinase substrate and ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate the detection process by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert the produced ADP into a luminescent signal.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. "Hits" are typically defined as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Diagram: High-Throughput Screening Workflow
Caption: A typical workflow for identifying initial hits from a compound library.
Section 4: Hit Validation and Mechanism of Action (MoA) Studies
Identifying a "hit" in a primary screen is only the first step. The next crucial phase involves validating these hits and understanding how they inhibit the enzyme. This process helps eliminate false positives and provides the foundation for rational lead optimization.[14]
Protocol 4.1: IC50 Determination
Principle of the Method: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency. This is determined by performing the enzyme assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
Step-by-Step Procedure:
-
Serial Dilution: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the validated hit compound in DMSO.
-
Assay Performance: Perform the same enzyme assay as described in Protocol 3.1, but instead of a single concentration, use the full dilution series for the hit compound.
-
Data Plotting: Plot the enzyme activity (or percent inhibition) against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.
Data Presentation: IC50 Values for Hit Compounds
| Compound ID | Scaffold Modification | IC50 (µM) |
| Hit-01 | R2 = Benzoyl | 5.2 |
| Hit-02 | R2 = 4-Fluorobenzoyl | 1.8 |
| Hit-03 | R2 = Thiophene-2-carbonyl | 8.9 |
| Hit-04 | R1 = Methyl, R2 = Benzoyl | 3.5 |
Protocol 4.2: Enzyme Kinetics for MoA Determination
Principle of the Method: Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is vital for drug development.[1][14] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is often visualized using a double reciprocal plot (Lineweaver-Burk plot) to diagnose the inhibition modality.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate.[1]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex.[1]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Step-by-Step Procedure:
-
Matrix Setup: Design a matrix of experiments varying the concentration of the substrate (e.g., from 0.2 x Kₘ to 5 x Kₘ) and the concentration of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Assay Performance: Run the kinetic enzyme assay for each condition in the matrix, ensuring you are measuring the initial reaction velocity (v₀).
-
Data Analysis:
-
For each inhibitor concentration, plot v₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.
-
Create a Lineweaver-Burk plot (1/v₀ vs 1/[S]). The pattern of line intersections is indicative of the mechanism of inhibition.
-
Diagram: Mechanisms of Enzyme Inhibition
Caption: Distinguishing reversible enzyme inhibition mechanisms.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, which can be effectively screened using modern biochemical assays. By following a systematic approach of library design, synthesis, screening, and detailed mechanistic characterization, researchers can efficiently advance from a scaffold concept to validated lead compounds. The protocols and workflows outlined in this application note provide a robust framework for initiating and progressing such a drug discovery program.
References
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Enzyme Inhibition: The Phenomenon and Mechanism-Independent Analysis. (n.d.). ResearchGate.
- Enzyme Inhibition | Enzymatic Reaction Mechanisms. (n.d.). Oxford Academic.
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2022). Frontiers in Chemistry.
- Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. (2022). PubMed Central.
- The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. (2024). PubMed.
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). ResearchGate.
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed.
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI.
- Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. (2023). ScienceDirect.
- 2-Pyridone. (n.d.). Wikipedia.
- Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. (2006). PubMed.
- p38 MAP Kinase Inhibitors in Clinical Trials. (n.d.). ResearchGate.
- 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. (2023). ACS Publications.
- D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. (2016). ScienceDirect.
Sources
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 33630-94-3 [chemicalbook.com]
- 10. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
Mastering the Synthesis of 2-Hydroxy-5-pyridyldiazonium Salt: A Step-by-Step Guide to the Diazotization of 5-Amino-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This comprehensive application note provides a detailed protocol for the diazotization of 5-amino-2-hydroxypyridine, a critical transformation in synthetic organic chemistry. This guide is designed to equip researchers with the necessary knowledge to safely and effectively prepare the corresponding diazonium salt, a versatile intermediate for the synthesis of a wide range of pyridine-based compounds, including azo dyes and other pharmaceutically relevant molecules.
Introduction: The Versatile Pyridine Diazonium Salt
The diazotization of aromatic amines, a reaction first discovered by Peter Griess in 1858, remains a cornerstone of modern organic synthesis.[1] This process converts a primary aromatic amine into a diazonium salt, which can then be used in a variety of subsequent reactions.[2] The diazotization of this compound is of particular interest due to the prevalence of the 2-hydroxypyridine scaffold in medicinal chemistry and materials science. The resulting 2-hydroxy-5-pyridyldiazonium salt is a valuable intermediate for introducing a range of functionalities at the 5-position of the pyridine ring.
This guide will provide a robust, step-by-step protocol for this transformation, emphasizing the critical experimental parameters and safety considerations necessary for a successful and safe reaction.
Reaction Mechanism and Workflow
The diazotization reaction proceeds through the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine of this compound then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Subsequent tautomerization and protonation, followed by the elimination of water, yields the final diazonium salt.[1]
Strict temperature control is paramount throughout this process, as diazonium salts are often thermally unstable and can decompose, sometimes explosively, if allowed to warm.[3][4]
Chemical Reaction Mechanism
Caption: Mechanism of the diazotization of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the diazotization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dark place. |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available | Highly Toxic . Handle with extreme care. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available | Corrosive. Handle in a fume hood. |
| Deionized Water | High Purity | In-house | --- |
| Ice | --- | In-house | For cooling bath. |
| Sodium Chloride (NaCl) | Rock Salt | Commercially Available | For ice-salt bath. |
| Starch-Iodide Paper | --- | Commercially Available | For reaction monitoring. |
| Sulfamic Acid | Reagent Grade | Commercially Available | For quenching excess nitrous acid. |
Health and Safety Precautions
The diazotization of aromatic amines involves several significant hazards that must be carefully managed.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is highly toxic if ingested or inhaled. Avoid contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive, especially in the solid, dry state.[3][4] Therefore, it is strongly recommended to use the diazonium salt solution in situ immediately after its preparation and to avoid its isolation.
-
Temperature Control: The reaction must be maintained at a low temperature (0-5 °C) to prevent the decomposition of the diazonium salt.[5] A runaway reaction can lead to the rapid evolution of nitrogen gas and a potential explosion.
-
Acid Handling: Concentrated hydrochloric acid is highly corrosive and should be handled with care in a well-ventilated fume hood.
-
Quenching: Any excess nitrous acid at the end of the reaction should be quenched by the addition of a small amount of sulfamic acid. A solution of sulfamic acid should be readily available for this purpose.
Detailed Experimental Protocol
This protocol is for the preparation of a stock solution of 2-hydroxy-5-pyridyldiazonium chloride for immediate use in subsequent reactions.
1. Preparation of the Amine Solution:
a. In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (e.g., 1.10 g, 10.0 mmol).
b. To the flask, add deionized water (20 mL) and concentrated hydrochloric acid (2.5 mL, approx. 30 mmol).
c. Stir the mixture at room temperature until the this compound has completely dissolved. The formation of the hydrochloride salt enhances its solubility.
2. Cooling the Reaction Mixture:
a. Prepare an ice-salt bath by mixing ice and rock salt in a suitable container.
b. Immerse the reaction flask in the ice-salt bath and cool the amine solution to a stable temperature between 0 °C and 5 °C with continuous stirring.
3. Preparation and Addition of the Sodium Nitrite Solution:
a. In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol, 1.1 equivalents) in deionized water (5 mL).
b. Fill the dropping funnel with the freshly prepared sodium nitrite solution.
c. Add the sodium nitrite solution dropwise to the cold amine solution over a period of 15-20 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 5 °C during the addition.
4. Reaction Monitoring and Completion:
a. After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.
b. To check for the presence of excess nitrous acid, which indicates the completion of the diazotization, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.
c. If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after a few minutes.
5. Quenching Excess Nitrous Acid (Optional but Recommended):
a. Once the reaction is complete, any excess nitrous acid can be destroyed by the careful, portion-wise addition of a small amount of solid sulfamic acid until the starch-iodide test is negative. This step is particularly important if the diazonium salt solution is to be stored for a short period before use.
6. In-Situ Use of the Diazonium Salt Solution:
a. The resulting pale yellow solution of 2-hydroxy-5-pyridyldiazonium chloride is now ready for immediate use in subsequent reactions, such as azo coupling or Sandmeyer reactions. Do not attempt to isolate the solid diazonium salt.
Troubleshooting
-
Incomplete Diazotization (Negative Starch-Iodide Test): This may be due to insufficient sodium nitrite or a reaction temperature that is too low. Add a small excess of the sodium nitrite solution and allow more time for the reaction to complete.
-
Reaction Temperature Rises Above 5 °C: Immediately stop the addition of sodium nitrite and add more ice to the cooling bath. Proceed with the addition only when the temperature is back within the desired range. A higher temperature can lead to decomposition of the diazonium salt and the formation of byproducts.
-
Precipitation in the Reaction Mixture: If a precipitate forms during the reaction, it may be the diazonium salt itself, especially if the concentration is high. If possible, add a small amount of cold water to redissolve the solid. It is generally preferable to work with dilute solutions to avoid this issue.
Conclusion
This application note provides a detailed and safety-conscious protocol for the diazotization of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can reliably generate the corresponding diazonium salt for use as a versatile intermediate in a wide range of synthetic applications. The key to success lies in meticulous temperature control and the in-situ use of the potentially unstable diazonium salt.
References
- Diazotization Reaction Mechanism. (n.d.). BYJU'S.
- Diazotization Reaction Mechanism. (n.d.). Unacademy.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.
- Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007).
- Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes.
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters, 22(18), 7057-7059.
- Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate.
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.). Google Patents.
- Hartwell, J. L., & Fieser, L. F. (1936). COUPLING OF o-TOLIDINE AND CHICAGO ACID. Organic Syntheses, 16, 12.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.
- Flow Hydrodediazoniation of Aromatic Heterocycles. (n.d.). MDPI.
- New Diazo Process. (n.d.). DTIC.
- Exploring Flow Procedures for Diazonium Form
- Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. (n.d.). ResearchGate.
- Synthesis method of 2-amino-5-hydroxypyridine. (n.d.). Google Patents.
- Diazotization of heterocyclic primary amines. (n.d.). ACS Publications.
- n-(5-chloro-2-pyridyl)triflimide. (n.d.). Organic Syntheses.
- Preparation method of 2-chloro-5-nitropyridine. (n.d.). Google Patents.
- Removal of amino in anilines through diazonium salt-based reactions. (n.d.). ResearchGate.
- Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (n.d.). Google Patents.
Sources
Troubleshooting & Optimization
identifying byproducts in the synthesis of 5-Amino-2-hydroxypyridine
Welcome to the technical support center for the synthesis of 5-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Purity of the final compound is paramount, and understanding potential side reactions is the first step toward achieving high-quality results. This document provides in-depth, experience-driven answers to common questions, troubleshooting strategies for unexpected outcomes, and detailed protocols to help you identify and mitigate the formation of byproducts.
FAQ: Understanding the Chemistry of Byproduct Formation
This section addresses the fundamental questions regarding how and why byproducts form during the synthesis of this compound. Understanding the reaction mechanisms is critical for effective troubleshooting.
Q1: What are the most common synthetic routes for this compound, and how do they influence the byproduct profile?
The choice of synthetic strategy is the single most important factor determining the potential impurities in your final product. There are two primary pathways, each with a distinct byproduct profile.
-
The Nitro-Reduction Pathway: This is arguably the most common route. It involves the synthesis of an intermediate, 2-hydroxy-5-nitropyridine, which is subsequently reduced to the desired this compound. The nitro-intermediate is typically prepared by the nitration of 2-aminopyridine followed by hydrolysis, or by direct nitration of 2-hydroxypyridine.[1][2] The main vulnerabilities of this route are related to the nitration and reduction steps.
-
The Halogenated Precursor Pathway: This route utilizes a halogenated pyridine, such as 2-amino-5-bromopyridine, as the starting material.[3] The synthesis often involves protecting the amino group, followed by a substitution reaction to introduce the hydroxyl group (often via a methoxy or benzyloxy intermediate), and finally, deprotection.[4][5] Byproducts here are typically unreacted starting materials or intermediates from incomplete reaction steps.
The following diagram illustrates these two principal synthetic funnels.
Caption: High-level overview of the two main synthetic pathways.
Q2: I'm using the 2-Hydroxy-5-nitropyridine reduction method. What specific byproducts should I look out for?
This is an excellent question, as the reduction of an aromatic nitro group is a deceptively complex transformation. The issues can arise from both the starting material and the reduction reaction itself.
-
Isomeric Impurities: The initial nitration of 2-aminopyridine can yield a mixture of isomers, primarily 2-amino-5-nitropyridine and the undesired 2-amino-3-nitropyridine.[6] If the subsequent hydrolysis and purification steps are not rigorous, 2-hydroxy-3-nitropyridine can be carried over. Upon reduction, this will generate 3-Amino-2-hydroxypyridine , an isomer of your target compound. Because it has the same molecular weight, it can be particularly challenging to identify by mass spectrometry alone and requires careful chromatography.
-
Incomplete Reduction: The most straightforward byproduct is the unreacted starting material, 2-Hydroxy-5-nitropyridine .[2] Its presence indicates that the reaction time, temperature, or catalyst load was insufficient.
-
Reductive Dimerization: Depending on the pH and reducing agent used (e.g., certain conditions with zinc or electrochemical reduction), nitro groups can dimerize to form azoxy , azo , or hydrazo compounds. These are high-molecular-weight, often colored, byproducts that are typically less soluble than the desired product.
-
Over-reduction: While less common for a pyridine ring under standard nitro reduction conditions (like H₂/Pd/C), highly aggressive reducing agents could potentially affect the pyridine ring itself, though this is a minor concern.
Q3: My synthesis starts from a halogenated pyridine. What are the typical impurities in this case?
This route avoids the messy nitration step but introduces its own set of potential challenges, primarily related to incomplete reactions.
-
Unreacted Starting Material: Residual 2-amino-5-bromopyridine (or other halo-pyridine) is a common impurity if the initial substitution reaction does not go to completion.[3]
-
Incomplete Deprotection/Cleavage: A frequent strategy involves converting the halogen to a methoxy or benzyloxy group, followed by a final cleavage step to reveal the hydroxyl group.[3][5] If this final step is incomplete, you will find 2-Amino-5-methoxypyridine or 2-Amino-5-benzyloxypyridine in your product. These are easily detectable by mass spectrometry due to their different molecular weights.
-
Hydrolysis of the Halogen: Under certain conditions, particularly with heat and aqueous bases, the halogen may be directly hydrolyzed. While this can sometimes be a productive pathway, in other cases, it can be an unwanted side reaction that competes with the desired substitution, leading to a mixture of products.
Q4: My final product is discolored (e.g., pink, brown, or black). What is the likely cause?
Discoloration is almost always a sign of impurity, typically from oxidation. This compound, being an aminophenol analogue, is susceptible to air oxidation, which can form highly colored quinone-imine type structures and subsequently lead to polymerization.
-
Cause: Exposure to atmospheric oxygen, especially in solution, at elevated temperatures, or in the presence of trace metal catalysts.
-
Prevention: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during purification and drying. Use degassed solvents for chromatography and recrystallization. Store the final product in a tightly sealed container, protected from light, and preferably at a reduced temperature.
Troubleshooting Guide: Analytical & Purification Strategies
When an experiment doesn't go as planned, a systematic approach to identifying and resolving the issue is essential. This section provides a logical workflow and detailed protocols for byproduct analysis.
Logical Workflow for Impurity Identification
The following workflow provides a structured path from observing an anomalous result to characterizing the impurity and refining the synthesis.
Caption: A systematic workflow for identifying and addressing impurities.
Q5: How do I set up an effective analytical method (HPLC/LC-MS) to detect potential byproducts?
A robust HPLC method is your primary tool for assessing purity. The key is achieving good separation between the starting materials, the final product, and any potential byproducts.
-
Column Choice: A C18 reversed-phase column is the standard choice for this type of polar aromatic compound.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically effective.
-
Additive: Adding a small amount of acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial. It protonates the amino group, leading to sharper peaks and more reproducible retention times.
-
Detection: Use a UV detector set to a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm). Coupling to a mass spectrometer (LC-MS) is highly recommended as it provides immediate molecular weight data for every peak.
Protocol 1: Sample HPLC-MS Method for Purity Analysis
This protocol provides a starting point for method development. It must be optimized for your specific instrument and impurity profile.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm; MS in positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 50-500.
Q6: An unknown peak is in my chromatogram. What's the workflow for identifying it?
Follow the logical workflow diagram presented earlier. The first step is to use the mass spectrum of the unknown peak to get its molecular weight. Compare this MW to those of plausible byproducts (see Table 1). If a match is found, you have a strong hypothesis. For unambiguous confirmation, or if the MW does not match any expected species, you must isolate the impurity (e.g., by preparative HPLC) and perform structural analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Name | Common Route | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Analytical Notes |
| 2-Hydroxy-5-nitropyridine | Nitro-Reduction | C₅H₄N₂O₃ | 140.10 | 141.0 | Unreacted starting material. Will be less polar than the product. |
| 3-Amino-2-hydroxypyridine | Nitro-Reduction | C₅H₆N₂O | 110.11 | 111.1 | Isomer. Same MW as product. Requires good chromatographic separation. Will have a distinct ¹H NMR spectrum. |
| 2-Amino-5-bromopyridine | Halogenated | C₅H₅BrN₂ | 173.01 | 173.9 / 175.9 | Unreacted starting material. Distinct isotopic pattern for Bromine (1:1 ratio for M and M+2). |
| 2-Amino-5-methoxypyridine | Halogenated | C₆H₈N₂O | 124.14 | 125.1 | From incomplete demethylation. |
| Azo-dimer (example) | Nitro-Reduction | C₁₀H₈N₄O₂ | 216.19 | 217.2 | High MW, often colored. May be difficult to ionize. |
Protocol 2: General Procedure for Impurity Isolation and NMR Characterization
-
Isolation:
-
Develop a preparative HPLC method based on your analytical method, scaling up the injection volume.
-
Alternatively, use flash column chromatography on silica gel, using a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that provides good separation on a TLC plate.
-
Collect fractions corresponding to the impurity peak.
-
-
Sample Preparation for NMR:
-
Combine and evaporate the pure fractions under reduced pressure.
-
Ensure the sample is free of residual solvents by drying under high vacuum.
-
Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
-
-
NMR Acquisition:
-
¹H NMR: Provides the primary information on the proton environment, number of protons, and their coupling. This is often sufficient to distinguish isomers.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC): If the structure is not obvious from 1D spectra, these experiments help establish connectivity between protons (COSY) and between protons and carbons (HSQC), allowing for a full structural assignment.
-
Proactive Measures: Minimizing Byproduct Formation
The best troubleshooting is prevention. Adopting best practices during your synthesis can significantly improve the purity of your final product.
Q7: What are the best practices during the synthesis to minimize byproduct formation?
-
Purity of Starting Materials: Always use starting materials of the highest possible purity. An impurity at the start (like a positional isomer) will likely be carried through the entire synthesis.
-
Reaction Monitoring: Do not rely on time alone. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. This allows you to stop the reaction at the optimal point, preventing both incomplete conversion and the formation of degradation products from excessive reaction times.
-
Control of Reaction Conditions:
-
Temperature: Maintain strict temperature control. Side reactions often have different activation energies and can become dominant outside the optimal temperature range.
-
Atmosphere: For sensitive steps like the final product isolation or reactions involving easily oxidized intermediates, use an inert atmosphere (Nitrogen or Argon).[8]
-
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a powerful reducing agent or a strong base can lead to unwanted side reactions.
By understanding the underlying chemistry of the synthesis and employing systematic analytical and preventative strategies, researchers can confidently produce high-purity this compound and troubleshoot any issues that may arise.
References
- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- PubChem. (n.d.). 2-Amino-3-Hydroxypyridine.
- Cosmetic Ingredient Review. (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.
- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
- European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 2-amino-3-hydroxypyridine (A132).
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
Sources
- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 5. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Crude 5-Amino-2-hydroxypyridine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 5-Amino-2-hydroxypyridine. Here, we address common challenges and provide practical, field-proven protocols and troubleshooting advice to help you achieve high purity for this valuable compound.
Introduction to Purification Challenges
This compound is a polar molecule, a characteristic that presents unique challenges during purification. Its amphoteric nature, stemming from the basic amino group and the acidic (or tautomeric pyridone) hydroxyl group, can lead to strong interactions with stationary phases in chromatography, resulting in poor separation and peak tailing. Furthermore, its polarity dictates a specific range of suitable solvents for recrystallization. This guide will help you navigate these challenges to obtain a product of high purity.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily solid. What is the likely cause and the best initial purification step?
A1: The dark coloration and oily consistency are typical of crude reaction mixtures and often indicate the presence of polymeric impurities, residual starting materials, and by-products from the synthesis. A good first step is often a simple trituration or washing with a solvent in which your desired product is poorly soluble. For this compound, consider washing the crude solid with a non-polar solvent like hexanes or a slightly more polar solvent like diethyl ether or ethyl acetate to remove less polar impurities. If the product has been synthesized via a salt, initial neutralization and extraction might be necessary.
Q2: Which purification technique is better for this compound: recrystallization or column chromatography?
A2: The choice depends on the impurity profile and the scale of your purification.
-
Recrystallization is an excellent choice for removing small amounts of impurities from a solid product, especially at a larger scale. It is generally less labor-intensive than chromatography. The key is to find a suitable solvent or solvent system where the solubility of this compound shows a steep increase with temperature.
-
Column chromatography is more powerful for separating complex mixtures with multiple components or impurities with similar solubility to your product. It is highly effective for smaller-scale purifications where high purity is paramount. For polar compounds like this compound, special considerations for the stationary and mobile phases are necessary.
Q3: How can I effectively monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of your purification. Due to the polarity of this compound, a polar mobile phase will be required. A good starting point for a TLC solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 or 8:2 v/v). The spots can be visualized under a UV lamp. For more quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a mobile phase of water (with a pH modifier like formic acid) and methanol or acetonitrile is a common setup for analyzing aminopyridines[1][2].
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Use a solvent pair where the compound is less soluble. Try adding the anti-solvent at a lower temperature. |
| Poor recovery after recrystallization | Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization on the filter funnel. | Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated for hot filtration. |
| Compound streaks or "tails" on the TLC plate | The compound is too polar and interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide to your TLC mobile phase. |
| Compound won't move from the baseline in column chromatography | The mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH mixture). If the compound is still immobile, consider using a more polar solvent system or a different stationary phase. |
| Product co-elutes with an impurity | The chosen mobile phase does not provide adequate separation. | Try a different solvent system for your column. Sometimes changing one of the solvents (e.g., from methanol to ethanol) can alter the selectivity. If using normal phase silica, consider switching to reversed-phase chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on the general principles of recrystallization for polar, functionalized aromatic compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, water, or a solvent pair like ethanol/water or methanol/diethyl ether)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. Based on the solubility of similar compounds like 2-aminopyridine, polar solvents such as alcohols and water are good candidates[3]. A solvent pair, such as ethanol and water, is often effective for aminopyridines[4].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. If using a solvent pair, dissolve the compound in the "good" solvent (e.g., hot ethanol) and then add the "bad" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
Due to its polarity, this compound can be challenging to purify by standard silica gel chromatography. This protocol includes modifications to address these challenges.
Materials:
-
Crude this compound
-
Silica gel (standard or deactivated) or alumina
-
Chromatography column
-
Solvents for mobile phase (e.g., Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA))
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of 0.2-0.4. A good starting point is DCM:MeOH (95:5). If streaking is observed, add 1% TEA to the mobile phase.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Deactivation (Optional but Recommended): To minimize streaking and improve recovery, you can deactivate the silica gel. Flush the packed column with your chosen mobile phase containing 1-2% TEA before loading the sample[5].
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with your chosen mobile phase, collecting fractions. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflows
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Column Chromatography Workflow
Caption: Workflow for column chromatography of this compound.
Solubility Data for Structurally Similar Compounds
| Solvent | Solubility of 2-Aminopyridine (mole fraction at 298.15 K) | Implication for this compound |
| N-Methyl-2-pyrrolidone (NMP) | High | Likely a good solvent for dissolving the crude product. |
| Dimethylformamide (DMF) | High | Another good option for initial dissolution. |
| Methanol | Moderate to High | A potential recrystallization solvent or a polar component in chromatography. |
| Ethanol | Moderate | Similar to methanol, a good candidate for recrystallization. |
| Acetonitrile | Low to Moderate | May be useful as part of a solvent system for chromatography. |
| n-Hexane | Very Low | A good choice for washing non-polar impurities from the crude product. |
| Cyclohexane | Very Low | Similar to n-hexane, useful for initial washing. |
Note: The additional hydroxyl group in this compound is expected to increase its polarity and its ability to form hydrogen bonds, likely increasing its solubility in polar protic solvents like water and alcohols compared to 2-aminopyridine.
References
- Allen, C. F. H.; Wolf, C. N. 3-Aminopyridine. Org. Synth.1950, 30, 3. DOI: 10.15227/orgsyn.030.0003. [Link]
- Domasevitch, K. V. et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (2015).
- Google Patents. (1982). Process for the preparation of substituted pyridines. DE3245950A1.
- Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5245. [Link]
- PubMed. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
- Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?
- SIELC Technologies. (n.d.). Separation of Pyridine, 5-amino-2-ethoxy- on Newcrom R1 HPLC column. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rhode Island DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
- ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
Sources
- 1. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 2. Separation of Pyridine, 5-amino-2-ethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Aminopyridine Reactions
Welcome to the Technical Support Center for Aminopyridine Reaction Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered when transitioning aminopyridine syntheses from the laboratory bench to pilot plant or manufacturing scale. Our goal is to equip you with the expertise and practical insights needed to anticipate, diagnose, and resolve scale-up issues effectively.
Introduction: The Scale-Up Challenge
Aminopyridines are a vital class of heterocyclic compounds, serving as key building blocks in the pharmaceutical and agrochemical industries[1]. While numerous synthetic routes to aminopyridines are well-established on a laboratory scale, scaling these reactions presents a unique set of challenges that can impact yield, purity, safety, and cost-effectiveness. A drop in yield during scale-up is a common and multifaceted problem that requires a systematic approach to diagnose and resolve[2]. This guide will delve into the critical aspects of scaling up aminopyridine reactions, offering practical solutions to common hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the scale-up of aminopyridine reactions.
Q1: Why does the yield of my aminopyridine synthesis decrease significantly when moving from a lab to a larger scale?
A significant drop in yield upon scale-up is a frequent challenge and can stem from several factors that are less pronounced at the bench scale[2][3]. The primary culprits are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts and degradation of the desired product[2][3]. Moreover, many reactions for synthesizing aminopyridines are exothermic, and the heat generated can be difficult to dissipate in large vessels, leading to poor temperature control and an increase in side reactions[2][3].
Q2: What are the most common byproducts to expect in aminopyridine synthesis, and how can their formation be minimized during scale-up?
The nature of byproducts is highly dependent on the chosen synthetic route. For instance, in the synthesis of 4-aminopyridine via the reduction of 4-nitropyridine N-oxide, common byproducts can include 4-pyridone, 4-aminopyridine-N-oxide, and 4,4'-azopyridine[4][5]. In bromination reactions, the formation of di-brominated byproducts is a common issue, often caused by an excess of the brominating agent[3]. To minimize byproduct formation at scale, it is crucial to maintain strict control over reaction stoichiometry, ensure efficient mixing to avoid localized high concentrations of reagents, and implement robust temperature control to prevent side reactions favored at higher temperatures[2][3].
Q3: How can I effectively monitor the progress of a large-scale aminopyridine reaction?
While Thin-Layer Chromatography (TLC) is a convenient method for monitoring reaction progress on a small scale, it may not be practical for large-scale production. High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative technique for tracking the disappearance of starting materials and the appearance of the product in real-time. In-situ monitoring technologies, such as process infrared (IR) spectroscopy, can also be invaluable for understanding reaction kinetics and identifying the onset of any deviations from the desired reaction pathway.
Q4: What are the key safety precautions to consider when handling aminopyridines on a large scale?
Aminopyridines can be toxic and hazardous. For example, 4-aminopyridine is fatal if swallowed and causes skin and eye irritation[6]. 3-aminopyridine is also toxic if swallowed, in contact with skin, or inhaled[7]. Therefore, when handling large quantities, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection[6][7]. Reactions should be conducted in well-ventilated areas or contained systems to avoid exposure. A thorough understanding of the material safety data sheet (MSDS) for the specific aminopyridine and all reagents is essential before commencing any large-scale work[6][7].
Troubleshooting Guide: Common Challenges in Aminopyridine Reaction Scale-Up
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of aminopyridine reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Decreased Yield | Inadequate Mixing: Inefficient stirring in large reactors can lead to localized temperature gradients and poor distribution of reagents, resulting in incomplete reactions or the formation of byproducts.[3] | - Ensure the stirrer design and speed are appropriate for the reactor volume. - Consider adding baffles to improve mixing efficiency.[3] |
| Poor Temperature Control: Exothermic reactions that are easily managed in the lab can become difficult to control at scale, leading to side reactions and product degradation.[2][3] | - Implement a robust cooling system and closely monitor the internal reaction temperature. - Slower, controlled addition of reagents can help manage the exotherm.[2][3] | |
| Incomplete Reaction: Reaction times may need to be adjusted for larger batches due to differences in heat and mass transfer.[3] | - Monitor the reaction's progress using a reliable analytical method (e.g., HPLC) to determine the optimal reaction time at scale. | |
| Formation of Impurities | Incorrect Stoichiometry: An excess of one reagent, such as a brominating agent, can lead to the formation of undesired byproducts like di-brominated compounds.[3] | - Carefully control the addition of reagents. Portion-wise addition can be beneficial.[3] - Re-optimize the stoichiometry at the intended scale. |
| Reaction Temperature Excursions: "Hot spots" in the reactor can promote side reactions that are not observed at the controlled temperature of a lab-scale reaction.[2] | - Improve mixing and cooling efficiency. - Consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature. | |
| Difficulty in Product Isolation & Purification | Product Solubility: Some aminopyridines are water-soluble, which can lead to significant losses during aqueous workup procedures.[4] | - For water-soluble products, continuous extraction with a suitable organic solvent can improve recovery.[4] - Consider alternative workup procedures that minimize the use of water. |
| Crystallization Issues: Obtaining a crystalline product can be challenging, and the product may "oil out" or form an amorphous solid, which is difficult to handle and purify.[8] | - Experiment with different solvent systems for crystallization/recrystallization.[3] - Seeding the solution with a small amount of pure crystalline product can induce crystallization. - For persistent issues, purification by column chromatography may be necessary, although this can be challenging and costly at a large scale. | |
| Difficult to Remove Byproducts: Some byproducts may have similar physical properties to the desired product, making separation by crystallization or distillation difficult. | - For removing excess 2-aminopyridine, cation-exchange chromatography can be an effective method on a larger scale.[9] - Consider a different synthetic route that avoids the formation of problematic byproducts.[3] |
Experimental Protocol: A General Approach to Aminopyridine Reaction Scale-Up
This protocol outlines a general workflow for scaling up an aminopyridine synthesis, using the example of a hypothetical substitution reaction.
Step 1: Process Hazard Analysis (PHA)
Before any scale-up work, a thorough PHA is mandatory. This involves:
-
Reviewing the MSDS for all reactants, solvents, and products.
-
Identifying potential exothermic events and implementing appropriate temperature control measures.
-
Planning for potential pressure build-up and ensuring adequate venting.
-
Establishing emergency procedures.
Step 2: Equipment Selection and Setup
-
Choose a reactor of appropriate size with adequate heating, cooling, and stirring capabilities.
-
Ensure all equipment is clean, dry, and properly assembled.
-
Install and calibrate temperature and pressure probes.
Step 3: Reagent Preparation and Charging
-
Accurately weigh and charge the starting materials and solvents to the reactor.
-
If one of the reactants is a solid, it may be beneficial to dissolve it in a suitable solvent before adding it to the reactor to ensure better mixing.
Step 4: Reaction Execution and Monitoring
-
Begin stirring and adjust the temperature to the desired setpoint.
-
If the reaction is exothermic, add the second reactant slowly and controllably to maintain the desired temperature.
-
Monitor the reaction progress regularly using a pre-validated analytical method (e.g., HPLC).
Step 5: Reaction Work-up
-
Once the reaction is complete, cool the reactor to a safe temperature.
-
Quench the reaction if necessary, following a pre-determined and tested procedure.
-
Perform any necessary extractions, washes, and phase separations.
Step 6: Product Isolation and Purification
-
Isolate the crude product by filtration, distillation, or another appropriate method.
-
Purify the product, typically by recrystallization from a suitable solvent system.
-
Dry the purified product under vacuum to a constant weight.
Step 7: Quality Control
-
Analyze the final product for purity, identity, and any residual solvents or impurities using appropriate analytical techniques (e.g., NMR, HPLC, GC-MS).
Visualizing the Scale-Up Workflow
The following diagrams illustrate key aspects of the aminopyridine reaction scale-up process.
Caption: A logical workflow for scaling up aminopyridine reactions.
Caption: A decision tree for troubleshooting common scale-up issues.
References
- Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions - Benchchem. (n.d.).
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (n.d.).
- Optimizing reaction conditions for Salicylidene-2-aminopyridine formation - Benchchem. (n.d.).
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.).
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.).
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
- Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (2024).
- Optimizing reaction conditions for creating 4-aminopyridine derivatives - Benchchem. (n.d.).
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents. (n.d.).
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem. (n.d.).
- 4-AMINOPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 504-24-5 MSDS - Loba Chemie. (2013).
- 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS - Loba Chemie. (2012).
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lobachemie.com [lobachemie.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-Amino-2-hydroxypyridine in Solution
For researchers, scientists, and professionals in drug development, ensuring the stability of chemical reagents is paramount to the integrity and reproducibility of experimental outcomes. 5-Amino-2-hydroxypyridine, a versatile intermediate in organic synthesis, presents unique stability challenges in solution. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and maintain the fidelity of your work.
Section 1: Understanding the Instability of this compound
This compound possesses two functional groups, an amino group and a hydroxyl group, attached to a pyridine ring. This combination makes the molecule susceptible to degradation through several pathways, primarily oxidation. The electron-donating nature of both the amino and hydroxyl groups increases the electron density of the pyridine ring, making it more susceptible to oxidation.
Key factors that can influence the stability of this compound in solution include:
-
Oxygen: The presence of dissolved oxygen is a major contributor to the oxidative degradation of this compound.
-
pH: The stability of the compound is highly pH-dependent. Both acidic and basic conditions can catalyze degradation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation pathways.
-
Metal Ions: Trace metal ions, such as copper and iron, can act as catalysts for oxidation reactions.[1][2]
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
It is also important to consider the tautomeric equilibrium between this compound and its 2-pyridone form. This equilibrium can be influenced by the solvent and may affect the compound's reactivity and stability.[3][4]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses common problems encountered when working with this compound solutions and provides actionable solutions.
Issue 1: Solution turns brown or changes color upon dissolution or storage.
-
Question: My freshly prepared solution of this compound has turned brown. What is the cause, and how can I prevent this?
-
Answer: A brown coloration is a classic indicator of oxidation. The amino and hydroxyl groups on the pyridine ring make the molecule highly susceptible to oxidation, leading to the formation of colored degradation products. This process is often accelerated by the presence of dissolved oxygen, light, and trace metal ions.
Immediate Actions & Preventative Measures:
-
Work under an inert atmosphere: Prepare and handle solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.[5]
-
Use deoxygenated solvents: Before preparing your solution, sparge the solvent with nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.
-
Protect from light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Chelate metal ions: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester trace metal ions that can catalyze oxidation.
-
Control pH: Ensure the pH of your solution is within a stable range for the compound. For many aminophenol-like compounds, a slightly acidic pH can be beneficial, but this should be experimentally determined for your specific application.
-
Issue 2: Inconsistent results or loss of compound activity over time.
-
Question: I am observing a decrease in the efficacy of my this compound solution in my experiments over a few days. Why is this happening?
-
Answer: A decline in performance is likely due to the degradation of the active compound. The concentration of this compound is decreasing over time, leading to inconsistent experimental outcomes.
Strategies for Maintaining Solution Integrity:
-
Prepare fresh solutions: The most reliable approach is to prepare solutions of this compound immediately before use.
-
Incorporate antioxidants: For applications where storage is unavoidable, consider adding an antioxidant to the solution. Common choices for similar compounds include ascorbic acid, glutathione, or butylated hydroxytoluene (BHT).[6][7] The selection of an antioxidant should be compatible with your downstream application.
-
Optimize storage conditions: If short-term storage is necessary, store the solution at a low temperature (2-8°C) and in the dark under an inert atmosphere.
-
Perform stability studies: For critical applications, conduct a simple stability study by monitoring the purity of your solution over time using an appropriate analytical method like HPLC.
-
Issue 3: Poor solubility in the desired solvent.
-
Question: I am having difficulty dissolving this compound in my chosen solvent. What can I do?
-
Answer: The solubility of this compound can be influenced by the solvent's polarity and pH.
Improving Solubility:
-
Solvent Selection: While solubility data for this compound is not extensively published, related amino acids and pyridine derivatives show varying solubilities in different solvents.[8][9] It is generally more soluble in polar organic solvents and aqueous solutions. Consider using solvents like DMSO, DMF, or alcohols. For aqueous solutions, solubility is pH-dependent.
-
pH Adjustment: The amino group can be protonated at acidic pH, and the hydroxyl group can be deprotonated at basic pH, both of which can increase aqueous solubility. Carefully adjust the pH of your aqueous solution to enhance solubility. However, be mindful that extremes in pH can accelerate degradation.
-
Co-solvents: Using a mixture of solvents, such as water with a miscible organic solvent like ethanol or methanol, can improve solubility.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid this compound?
-
A1: The solid compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool (refrigerated), dry, and dark place.[10]
-
-
Q2: What are the primary degradation products of this compound?
-
A2: While specific degradation products for this compound are not extensively documented in the literature, based on the chemistry of similar compounds like aminophenols, the primary degradation products are likely to be quinone-imine type structures formed through oxidation. These are often highly colored.
-
-
Q3: Can I use a stock solution of this compound that has changed color?
-
A3: It is strongly advised against using a discolored solution. The color change indicates that a significant portion of the compound has degraded, and the presence of these degradation products could interfere with your experiment or lead to erroneous results.
-
-
Q4: How does the choice of buffer affect the stability of this compound?
-
A4: The buffer system can significantly impact stability. Some buffer components can interact with the compound or catalyze its degradation.[11][12][13] It is recommended to use simple buffer systems and to evaluate the stability of this compound in your chosen buffer before conducting critical experiments. Phosphate and citrate buffers are common starting points, but their compatibility should be verified.
-
Section 4: Experimental Protocols
This section provides detailed methodologies for assessing and improving the stability of this compound solutions.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability-indicating nature of your analytical methods and to identify potential degradation pathways.[14][15][16][17]
Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and assess the stability-indicating capability of an analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 2.7 µm)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples, along with an unstressed control, by HPLC. A suitable starting HPLC method for a related compound, 5-amino-2-chloropyridine, uses a C18 column with a mobile phase of water (pH 3 with orthophosphoric acid) and methanol (50:50 v/v) at a flow rate of 0.7 mL/min with UV detection at 254 nm.[18] Method optimization will likely be necessary.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). The goal is to achieve 5-20% degradation.[17]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of a this compound sample and to monitor its stability over time.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
C18 HPLC column (e.g., 4.6 x 150 mm, 2.7 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Orthophosphoric Acid (ACS Grade).
-
Water (HPLC Grade).
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve the reference standard in the diluent.
-
Sample Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the sample in the diluent.
Chromatographic Conditions (starting point, may require optimization):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 20.1 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (determine by UV scan) |
| Injection Volume | 10 µL |
System Suitability:
Before sample analysis, inject the standard solution multiple times and ensure the system meets predefined criteria for parameters like peak asymmetry (tailing factor) and reproducibility (%RSD of peak area).
Section 5: Visualizing Degradation and Stability Strategies
Diagram 1: Potential Degradation Pathway of this compound
Caption: Potential oxidative degradation pathway of this compound.
Diagram 2: Troubleshooting Logic for Solution Instability
Caption: A logical workflow for troubleshooting the instability of this compound solutions.
References
- Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Journal of Pharmaceutical Research.
- Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave.
- Alsante, K. M., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Valentovic, M. A., et al. (2001). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. Toxicology Letters.
- Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Goulay, F., et al. (2006). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis.
- Gáspár, A., et al. (2019). Diversity in the Interaction of Amino Acid- and Peptide-Based Hydroxamic Acids with Some Platinum Group Metals in Solution. Molecules.
- Stolar, T., et al. (2015). Supramolecular stabilization of metastable tautomers in solution and the solid state. Chemistry – A European Journal.
- Singh, N., et al. (2021). Transition-metal ion-mediated morphological transformation of pyridine-based peptide nanostructures. New Journal of Chemistry.
- O'Loughlin, T., et al. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.
- Murtaza, S., & Ashraf, J. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Asian Journal of Chemistry.
- Celebier, M., et al. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science.
- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate.
- Mousavi, S. H., et al. (2025). Aromatic amino acid–metal ion interactions: comparative effects of alkali and Zn2+ on acidity and coordination behavior via QM studies. Amino Acids.
- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- Sreedhara, A., et al. (2019). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. Journal of Pharmaceutical Sciences.
- Gier-Lignar, A., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- Effect of Different Buffer Components on IgG4 Stability. (2024). Acta Pharmaceutica.
- Analytical Methods. (n.d.). RSC Publishing.
- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry.
- Lenz, E., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water-soluble drugs--Part 2: molecular interactions. Journal of Pharmacy and Pharmacology.
- Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC.
- Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. (2024). Acta Pharmaceutica.
- Kim, S. O., & Rhee, S. G. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Amino Acids.
- Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water. (n.d.). ResearchGate.
- Naumenko, N. V., et al. (2021). Iron Ions Increase the Thermal Stability In Vitro and Activity In Vivo of the 447R Mutant Form of Mouse Tryptophan Hydroxylase 2. International Journal of Molecular Sciences.
- Solubility of Mono‐Aminoacridines. (n.d.). ResearchGate.
- Hartono, A., et al. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
- Hubicka, U., et al. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. Analytica Chimica Acta.
- This compound. (n.d.). Oakwood Chemical.
- Mostafa, S. I., et al. (2001). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. ResearchGate.
- Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone1. (1962). Journal of the American Chemical Society.
- How about Tautomers?. (n.d.). WuXi Biology.
- Al-Jaber, A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules.
- Wang, Y., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Toxics.
Sources
- 1. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kajay-remedies.com [kajay-remedies.com]
- 6. Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 11. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. longdom.org [longdom.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. biomedres.us [biomedres.us]
- 18. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for pyridine derivative synthesis side reactions
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. As a Senior Application Scientist, I've compiled this guide to address the common challenges and side reactions encountered by researchers in the field. This resource is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
I. Controlling N-Oxidation vs. C-Functionalization
Question 1: I'm attempting an electrophilic aromatic substitution on my pyridine, but I'm predominantly forming the pyridine N-oxide. How can I favor C-functionalization?
This is a classic challenge in pyridine chemistry. The lone pair on the nitrogen atom is often more nucleophilic than the pi-system of the ring, leading to preferential attack on the electrophile.[1] The propensity for N-oxidation is governed by a combination of steric and electronic factors.
Causality:
-
Electronic Effects: The nitrogen lone pair is highly accessible and reactive, making it a prime target for electrophiles.[1]
-
Steric Hindrance: Bulky substituents at the 2- and 6-positions can sterically shield the nitrogen, making attack at the nitrogen less favorable and promoting reaction at the less hindered C-3 or C-5 positions.[2]
Troubleshooting Strategies:
-
Protic Acid Additives: The addition of a strong protic acid can protonate the pyridine nitrogen. This protonated form, the pyridinium ion, is significantly less nucleophilic at the nitrogen. The electron-withdrawing nature of the positively charged nitrogen also deactivates the ring towards electrophilic attack, but it can be a useful strategy for certain reactions.
-
Lewis Acid Activation: A Lewis acid can coordinate to the pyridine nitrogen, effectively blocking it from reacting with the electrophile. This strategy can also activate the pyridine ring towards nucleophilic attack, so its application is context-dependent.
-
Strategic Use of Pyridine N-Oxide: In a counterintuitive approach, you can intentionally form the pyridine N-oxide first. The N-oxide is a stable species that activates the C-2 and C-4 positions towards electrophilic attack.[3] After the desired C-functionalization, the N-oxide can be readily deoxygenated using reagents like PCl₃ or (MeO)₃P.[4]
II. Managing Alkylation: Regioselectivity and Polyalkylation
Question 2: My pyridine alkylation is yielding a mixture of C-2 and C-4 isomers. How can I control the regioselectivity?
The regioselectivity of pyridine alkylation is a delicate balance between kinetic and thermodynamic control, often influenced by the nature of the alkylating agent, the base, and the solvent.
Causality:
-
Kinetic vs. Thermodynamic Control: C-2 alkylation is often the kinetically favored pathway due to the proximity to the nitrogen, while C-4 alkylation can be the thermodynamically more stable product.
-
Alkyllithium Aggregation: The aggregation state of alkyllithium reagents can direct regioselectivity. For instance, tetrameric methyllithium tends to favor C-4 alkylation, whereas dimeric sec-butyllithium promotes C-2 alkylation.[5]
Troubleshooting Strategies:
-
Temperature Control: Lower temperatures generally favor the kinetic product (C-2), while higher temperatures can allow for equilibration to the thermodynamic product (C-4).
-
Solvent Choice: The choice of solvent can influence the aggregation state of organometallic reagents. For example, 1,2-dimethoxyethane (DME) can favor C-4 alkylation with methyllithium.[5]
-
Blocking Groups: The use of a removable blocking group on the nitrogen can direct alkylation to the C-4 position. A notable example is the use of a maleate-derived blocking group in Minisci-type reactions.[4][6]
Table 1: Regioselective C4-Alkylation of Pyridine
| Method | Key Reagents | Alkylating Agent | General Yield Range | Key Advantages |
|---|---|---|---|---|
| Minisci-Type with Maleate Blocking Group | AgNO₃, (NH₄)₂S₂O₈ | Carboxylic Acids | 50-90%[4] | Excellent C4-regioselectivity, broad substrate scope, operationally simple.[4][6] |
| Alkyllithium Cluster Control | MeLi in 1,2-DME | 1,1-diborylalkanes | Good to excellent[5] | High regioselectivity based on alkyllithium aggregation state.[5] |
Experimental Protocol: Selective C4-Alkylation using a Maleate Blocking Group [4]
-
Blocking Group Installation: React pyridine with maleic acid to form the fumarate-derived pyridinium species.
-
Minisci Reaction: To a solution of the pyridinium salt (0.5 mmol) in a 1:1 mixture of 1,2-dichloroethane (DCE) and water (0.1 M), add the carboxylic acid (1.0 mmol), AgNO₃ (20 mol%), and (NH₄)₂S₂O₈ (1.0 mmol).
-
Reaction Execution: Stir the mixture at 50 °C for 2 hours, monitoring by TLC.
-
Workup and Deprotection: After completion, perform an appropriate workup. The blocking group can be removed to yield the C4-alkylated pyridine.
Question 3: I'm struggling with polyalkylation in my Friedel-Crafts reaction with pyridine. How can I obtain the mono-alkylated product?
Polyalkylation is a common issue in Friedel-Crafts alkylations because the introduction of an alkyl group activates the aromatic ring, making the product more reactive than the starting material.[7]
Causality:
-
Activating Effect of Alkyl Groups: Alkyl groups are electron-donating, which increases the nucleophilicity of the pyridine ring and accelerates subsequent alkylation reactions.[7]
Troubleshooting Strategies:
-
Use of Excess Pyridine: Employing a large excess of the pyridine substrate can statistically favor the reaction of the electrophile with the starting material over the mono-alkylated product.
-
Friedel-Crafts Acylation Followed by Reduction: This is a highly effective two-step approach. The acyl group introduced in the first step is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[7]
III. Suppressing Dimerization in Cross-Coupling Reactions
Question 4: In my Suzuki cross-coupling reaction, I'm observing significant formation of a bipyridyl homocoupling product. What are the primary causes and how can I prevent this?
Bipyridyl dimer formation is a common side reaction in palladium-catalyzed cross-coupling reactions of pyridyl halides or boronates. This side reaction can arise from several pathways, often competing with the desired cross-coupling catalytic cycle.
Causality:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[8]
-
Palladium(II) Species: The presence of Pd(II) species, either from the precatalyst or formed during the reaction, can facilitate homocoupling.[8]
-
Ligand Effects: The choice of phosphine ligand significantly impacts the rates of the elementary steps in the catalytic cycle. Ligands that favor reductive elimination of the cross-coupled product over competing pathways can suppress dimerization. Bulky, electron-rich ligands with a large bite angle often accelerate the desired reductive elimination.[9][10][11]
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.[8][12]
-
Use of Pd(0) Precatalysts: Employing a Pd(0) precatalyst, such as Pd₂(dba)₃, can minimize the concentration of Pd(II) at the start of the reaction.[8]
-
Ligand Selection: Utilize bulky, electron-rich biarylphosphine ligands like SPhos or XPhos. These ligands promote the desired reductive elimination step.[8]
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[12]
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species that may form during the reaction back to the active Pd(0) catalyst.[13][14]
Table 2: Effect of Phosphine Ligand on Suzuki Homocoupling
| Ligand | General Bite Angle | Typical Observation |
|---|---|---|
| PPh₃ | Small | Can lead to significant homocoupling |
| dppf | ~99° | Generally good for reducing homocoupling |
| Xantphos | ~112° | Wide bite angle, often effective at suppressing homocoupling[10][11] |
| SPhos | N/A (monodentate) | Bulky and electron-rich, known to minimize homocoupling[8] |
Experimental Protocol: Minimizing Homocoupling in a Pyridine Suzuki Coupling [8][15]
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the pyridylboronic acid derivative (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition and Degassing: Add anhydrous, degassed solvent (e.g., dioxane) via syringe. Further degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture (typically 80-110 °C) and stir until completion, monitoring by TLC or LC-MS.
IV. Preventing Ring-Opening Reactions
Question 5: I'm observing unexpected ring-opened byproducts in my reaction involving a pyridinium salt. What is causing this and how can I avoid it?
The opening of the pyridine ring, particularly from pyridinium salt intermediates, is a known side reaction, most famously exemplified by the Zincke reaction. This occurs when a pyridinium ring activated with an electron-withdrawing group on the nitrogen is treated with a primary or secondary amine.
Causality:
-
Activation of the Pyridinium Ring: An electron-withdrawing group on the nitrogen makes the pyridinium ring highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack and Ring Opening: A nucleophile, typically an amine, attacks the C-2 position of the activated pyridinium ring, leading to a cascade of reactions that results in ring opening.
Troubleshooting Strategies:
-
Avoid Strong Amine Nucleophiles: If your synthesis involves pyridinium intermediates, be mindful of the presence of primary or secondary amines, especially at elevated temperatures, as these can initiate the Zincke reaction.
-
Control of Reaction pH: In some cases, acidic conditions can promote ring-opening. Careful control of the reaction pH can help to suppress this side reaction.
-
Choice of Activating Group: The nature of the activating group on the pyridine nitrogen can influence the propensity for ring-opening. Less strongly electron-withdrawing groups may be less prone to this side reaction.
Visualizing Reaction Pathways
To further aid in understanding these complex reaction pathways, the following diagrams illustrate the key mechanistic steps.
Caption: Competing pathways of N-oxidation and C-alkylation.
Caption: Suzuki cross-coupling catalytic cycle and homocoupling side reaction.
References
- Hartwig, J. F. (2010).
- Regulating the N-oxidation selectivity of P450BM3 monooxygenases for N-heterocycles through computer-assisted structure-guided design. (2025).
- Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. (2025). Chemistry – A European Journal. [Link]
- Zincke reaction. (n.d.). In Wikipedia.
- Steric hindrance controls pyridine nucleotide specificity of a flavin‐dependent NADH:quinone oxidoreductase. (2018). The FEBS Journal. [Link]
- van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2769.
- Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018). Organic Letters. [Link]
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2023). Journal of the American Chemical Society. [Link]
- Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. (2009). Chemical Society Reviews. [Link]
- Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents. (2018).
- Chapter 8.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). Journal of the American Chemical Society. [Link]
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2022). Journal of the American Chemical Society. [Link]
- Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. (2011). The Journal of Organic Chemistry. [Link]
- Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Form
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2008). Journal of the American Chemical Society. [Link]
- Formation and reactivity of pyridinium salts via Zincke imine intermediates. (2025). American Chemical Society. [Link]
- How to minimize side products of this reaction. (2024). Reddit. [Link]
- Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews. [Link]
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. (2024). Journal of the American Chemical Society. [Link]
- A General Strategy for N–(Hetero)
- Ab initio kinetics of OH-initiated oxidation of pyridine: new insights into nitrogen-included aromatic rings. (2025). Physical Chemistry Chemical Physics. [Link]
- Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. (2017). The Journal of Organic Chemistry. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). Organic Process Research & Development. [Link]
- Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2025). Science Advances. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025). Organic Process Research & Development. [Link]
- Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. (2025). The Journal of Organic Chemistry. [Link]
- A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. (2025). Organometallics. [Link]
- Kinetics and mechanism of oxidation-reduction reactions between pyridine nucleotides and flavins. (1970). Biochemistry. [Link]
- Pyridine. (n.d.). In Wikipedia.
- Pyridine-N-oxide. (n.d.). In Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). Organic Letters. [Link]
- Recent trends in the chemistry of pyridine N-oxides. (2001). ARKIVOC. [Link]
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules. [Link]
- Why pyridine is acidic? (2024). Reddit. [Link]
- Reaction of Pyridine Bases with Carboxylic Acids in Benzene. (1987). Bulletin of the Chemical Society of Japan. [Link]
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015).
- Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Regulating the N-oxidation selectivity of P450BM3 monooxygenases for N-heterocycles through computer-assisted structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zincke reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Increasing the Solubility of Aminopyridines in Organic Solvents
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of aminopyridines in organic solvents. Aminopyridines are a vital class of heterocyclic compounds, but their unique physicochemical properties—stemming from the basic pyridine ring nitrogen and the hydrogen-bonding capabilities of the amino group—often lead to solubility issues that can complicate reaction setups, purification processes, and formulation development.
This document moves beyond simple protocols to explain the underlying principles of each solubilization strategy, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high solubility for aminopyridines in organic solvents often so difficult?
The challenge lies in a polarity mismatch. Aminopyridines are inherently polar molecules due to the electron-withdrawing pyridine ring and the hydrogen-bonding capacity of the amino group (-NH2). This structure allows for strong intermolecular hydrogen bonds between aminopyridine molecules, leading to a stable, crystalline solid form. To dissolve this solid, a solvent must provide stronger solute-solvent interactions than the solute-solute interactions of the crystal lattice. Many common organic solvents, especially non-polar ones like hexane or toluene, cannot effectively compete with these strong intermolecular forces, resulting in poor solubility.[1] Even in more polar solvents, the specific interactions can be complex and are not always sufficient to achieve high concentrations.
Q2: I'm starting a new project. What are the first-line strategies I should try?
Always start with the simplest and most direct methods before moving to more complex solutions:
-
Rational Solvent Selection: Begin by screening a range of solvents with varying polarities. Based on the principle of "like dissolves like," polar solvents are the best starting point.[2] Highly polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are often excellent choices.[3][4][5]
-
Temperature Adjustment: The dissolution of most solids is an endothermic process. Therefore, increasing the temperature of the solvent will almost always increase the solubility of an aminopyridine.[3][6][7] This is a simple and highly effective initial step, provided the compound is thermally stable at the desired temperature.
Q3: Does the position of the amino group (2-, 3-, or 4-aminopyridine) significantly impact solubility?
Yes, the isomerism of aminopyridines plays a critical role. The position of the amino group affects the molecule's dipole moment, its ability to form intramolecular vs. intermolecular hydrogen bonds, and its crystal lattice energy. For example, 2-aminopyridine can form an intramolecular hydrogen bond, which can slightly reduce its interaction with external solvent molecules compared to 4-aminopyridine, where the amino group is para to the ring nitrogen, leading to a more polar structure with strong intermolecular interactions. These differences mean that solubility data for one isomer cannot be directly extrapolated to another; each must be considered individually.
Q4: What are some of the best-performing common organic solvents for aminopyridines?
Systematic studies on 2-aminopyridine have shown a clear hierarchy in solvent performance. The mole fraction solubility generally follows this decreasing order at a given temperature: NMP > DMF > Methanol > Ethanol > Acetone > Ethyl Acetate > Acetonitrile > n-Hexane > Cyclohexane .[3][5][6][8] For 4-aminopyridine, solvents like DMSO, DMF, and ethanol are also highly effective, with reported solubilities around 30 mg/mL.[4] This data underscores the importance of starting with highly polar, hydrogen-bond-accepting solvents.
Troubleshooting Guides: From First Principles to Advanced Solutions
This section provides in-depth, actionable guides for when standard approaches are insufficient.
Guide 1: Issue - My aminopyridine has poor solubility in my chosen reaction solvent.
Root Cause Analysis: The primary cause is an unfavorable energy balance; the interactions between solvent molecules and the aminopyridine are not strong enough to overcome the crystal lattice energy of the solid aminopyridine.
Strategy: Systematic Optimization of Solvent and Temperature
This strategy relies on methodically finding the optimal balance of polarity and thermal energy to favor dissolution.
-
Causality: Increasing temperature provides the system with the energy (enthalpy of solution) needed to break apart the crystal lattice.[7][9] Selecting a solvent with a similar polarity profile to the aminopyridine maximizes the favorable dipole-dipole and hydrogen bonding interactions that stabilize the dissolved state.[2]
Step-by-Step Protocol:
-
Consult Solubility Data: Begin by reviewing known solubility data for your specific aminopyridine or a close analog. See Table 1 for a summary of 2-aminopyridine solubility.
-
Solvent Screening: If data is unavailable, perform a small-scale screening experiment with a panel of solvents. Choose solvents from different classes:
-
Polar Aprotic: NMP, DMF, DMSO, Acetonitrile
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Ester/Ketone: Ethyl Acetate, Acetone
-
Non-Polar: Toluene, Hexane, Cyclohexane (often used as anti-solvents, but important for establishing a baseline).
-
-
Temperature Elevation: For the most promising solvents, systematically increase the temperature. Use a controlled heating mantle with a thermometer.
-
Start at room temperature (e.g., 25 °C) and increase in 10-15 °C increments.
-
At each step, allow the solution to equilibrate for at least 30 minutes with stirring.
-
Visually inspect for dissolution. Be mindful of the solvent's boiling point.[3]
-
-
Verification: Once a suitable condition is found, confirm the solubility limit using a standard method like the Shake-Flask technique (see Appendix A for protocol) to ensure you are working with a true, stable solution.
Guide 2: Issue - A single solvent doesn't provide the right balance of solubility and reaction compatibility.
Root Cause Analysis: The ideal solvent for your reaction (e.g., for catalyst stability or product separation) may have poor solubilizing power for the aminopyridine starting material.
Strategy: Co-Solvent Systems
A co-solvent is a water-miscible or organic-miscible solvent added to the primary solvent system to increase the solubility of a poorly soluble compound.[10]
-
Causality: Co-solvents work by disrupting the self-association of the primary solvent molecules, reducing the "solvent cavity" energy penalty required to accommodate a solute molecule.[11] They effectively create a new solvent environment with intermediate polarity that is more favorable for the solute. For example, adding a small amount of a polar solvent like ethanol to a less polar solvent like toluene can create pockets of polarity that interact favorably with the aminopyridine.[9][12]
Step-by-Step Protocol:
-
Select a Co-Solvent: Choose a co-solvent that is miscible with your primary solvent and is known to be a good solvent for your aminopyridine. Common choices include DMSO, DMF, ethanol, or propylene glycol.[10][13]
-
Determine the Ratio: Start by preparing a series of small-volume binary mixtures. For example, if your primary solvent is Toluene, prepare mixtures with 5%, 10%, 20%, and 50% (v/v) of DMSO.
-
Test Solubility: Add an excess of your aminopyridine to each mixture. Stir vigorously at a constant temperature for 1-2 hours to ensure equilibrium.
-
Analyze and Optimize: Identify the mixture that provides the required solubility without negatively impacting your downstream process (e.g., reaction kinetics, product crystallization). You may need to create a ternary phase diagram for more complex systems to fully understand the solubility landscape.
Guide 3: Issue - My aminopyridine needs to be dissolved in a moderately polar or protic solvent (e.g., for formulation), but its intrinsic solubility is too low.
Root Cause Analysis: The neutral form of the aminopyridine is not sufficiently polar to interact strongly with solvents like water or ethanol at the desired concentration.
Strategy: Chemical Modification via Salt Formation
Aminopyridines are basic compounds. Reacting them with an acid converts them into an ionic salt. This dramatically increases polarity and often leads to a massive increase in solubility in polar protic solvents.[14][15]
-
Causality: The conversion of a neutral molecule to an ionic salt introduces strong ion-dipole interactions with polar solvent molecules. These interactions are significantly more energetic and favorable than the hydrogen bonding and dipole-dipole interactions of the neutral form, readily overcoming the crystal lattice energy.[15][16] The choice of the counter-ion is critical, as it also influences the crystal packing and ultimate solubility of the salt.[17]
Step-by-Step Protocol:
-
Select an Acidic Counter-ion: Choose an acid to form the salt. Common choices for pharmaceutical applications include:
-
Inorganic: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)
-
Organic: Methanesulfonic acid (mesylate), Tartaric acid, Citric acid, Succinic acid
-
-
Stoichiometric Reaction: Dissolve the aminopyridine in a suitable solvent (e.g., ethanol, isopropanol). Add a stoichiometric equivalent (e.g., 1.0 eq) of the chosen acid.
-
Isolation of the Salt: The resulting salt may precipitate directly or can be isolated by removing the solvent. The isolated salt should be characterized (e.g., by melting point, NMR) to confirm its formation.
-
Test Solubility of the Salt: Measure the solubility of the newly formed salt in your target solvent. It is common to see solubility increases of several orders of magnitude. For example, the solubility of a base might increase from <0.1 mg/mL to >100 mg/mL after conversion to its HCl salt.
-
Consider pH: Remember that the solubility of the salt is pH-dependent. In a buffered solution, if the pH is significantly higher than the pKa of the aminopyridine, the salt will convert back to the less-soluble free base form and may precipitate.[14]
Guide 4: Issue - Conventional methods are failing, or I need a highly specialized solvent system for a unique application (e.g., electrochemistry, formulation).
Root Cause Analysis: The physicochemical properties of your aminopyridine or the constraints of your application are incompatible with standard organic solvents.
Strategy: Advanced & Novel Solvent Systems
When traditional solvents fail, consider novel solvent systems or chemical modification strategies.
-
A. Prodrug Approach:
-
Causality: This strategy involves temporarily modifying the chemical structure of the aminopyridine to create a "prodrug" with more desirable solubility.[18][19] For example, attaching a phosphate group can dramatically increase aqueous solubility; this group is later cleaved in vivo to release the active drug.[20][21] This is a common strategy in drug development to overcome delivery and bioavailability challenges.[22]
-
Application: Primarily used in pharmaceutical development for improving bioavailability. The design requires careful consideration of synthetic feasibility and the enzymatic or chemical cleavage mechanism.
-
-
B. Ionic Liquids (ILs):
-
Causality: ILs are organic salts that are liquid at low temperatures (often below 100 °C).[23] They are highly tunable "designer solvents" with negligible vapor pressure. Their unique structure, composed of a bulky organic cation and an organic or inorganic anion, allows them to dissolve a wide range of polar and non-polar compounds, including complex biomacromolecules.[24][25][26] The aminopyridine can interact with both the cationic and anionic components of the IL, leading to high solubility.
-
Application: Useful for specialized applications where traditional solvents are unsuitable, such as in electrochemistry or for dissolving otherwise intractable materials.[27] A common example is 1-ethyl-3-methylimidazolium acetate.
-
-
C. Deep Eutectic Solvents (DESs):
-
Causality: A DES is a mixture of two or more solid compounds (a hydrogen bond acceptor and a hydrogen bond donor) that, at a specific molar ratio (the eutectic point), form a liquid with a much lower melting point than any of the individual components.[28] They are generally considered "green" solvents and are exceptionally effective at dissolving compounds capable of hydrogen bonding.[29][30] For aminopyridines, a DES made from choline chloride (acceptor) and a hydrogen bond donor like urea or a carboxylic acid can provide a dense network of hydrogen bonds that readily solvates the solute.[31][32]
-
Application: Excellent for extractions, as a green reaction medium, and in formulations where toxicity is a concern.[32] They have shown great promise for enhancing the solubility and delivery of pharmaceutical ingredients.[30]
-
Appendices
Appendix A: Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method) This protocol is adapted from standard methods used in solubility studies.[3]
-
Preparation: Add an excess amount of the solid aminopyridine to a known volume (e.g., 10 mL) of the chosen solvent or co-solvent mixture in a sealed, airtight vial. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vial to rest at the constant temperature for at least 6 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. Immediately filter the sample through a fine (e.g., 0.22 µm) syringe filter to remove any undissolved microcrystals.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of the aminopyridine using a validated analytical method (e.g., UV-Vis Spectroscopy, HPLC).
-
Validation: Perform the experiment in triplicate to ensure the results are reproducible.
Appendix B: Data Tables
Table 1: Mole Fraction Solubility (x1) of 2-Aminopyridine in Various Organic Solvents at 298.15 K (25 °C) Data compiled from the Journal of Chemical & Engineering Data.[3][5]
| Solvent | Solvent Type | Mole Fraction Solubility (10³ x₁) |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 510.20 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 471.51 |
| Methanol | Polar Protic | 316.52 |
| Ethanol | Polar Protic | 239.81 |
| n-Propanol | Polar Protic | 185.12 |
| Acetonitrile | Polar Aprotic | 67.54 |
| n-Hexane | Non-Polar | 2.15 |
| Cyclohexane | Non-Polar | 1.34 |
Appendix C: Visualization Diagrams
Caption: A decision workflow for troubleshooting aminopyridine solubility issues.
Caption: How a co-solvent enhances solubility at the molecular level.
References
- Liu, Y., Wu, Q., Zhao, H., & Chen, Y. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Li, Q., Wang, S., & Jing, H. (2007). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.
- Liu, Y., Wu, Q., Zhao, H., & Chen, Y. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Solubility of Things. (n.d.). 4-Aminopyridine | Solubility of Things. [Link]
- Slideshare. (n.d.). Methods of solubility enhancements. [Link]
- ResearchGate. (n.d.). Effect of temperature on the solubility of 3-aminopyridine in binary ethanol + toluene solvent mixtures. [Link]
- Liu, Y., Wu, Q., Zhao, H., & Chen, Y. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Google Patents. (n.d.). US7687513B1 - Aminopyridinium ionic liquids.
- Science-explained.com. (2024). Enhancing solubility of poorly soluble drugs using various techniques. [Link]
- ijpbs.com. (n.d.).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
- Science-explained.com. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Khan Academy. (n.d.). Solubility of organic compounds. [Link]
- ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
- Singh, R., et al. (2021). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry, 64(13), 9411–9431. [Link]
- Pignatello, R., & Musumeci, T. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2613. [Link]
- Shan, X. (2022). Improving the Methods of Solubility and Drug Design in a Prodrug. Journal of Harmonized Research in Pharmacy, 11(1), 178. [Link]
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
- ResearchGate. (n.d.).
- Dai, Y., et al. (2013). A Comprehensive Review on Deep Eutectic Solvents and Its Use to Extract Bioactive Compounds of Pharmaceutical Interest. Molecules, 18(10), 12275-12290. [Link]
- Kumar, L., & Singh, S. (2018).
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- ResearchGate. (n.d.).
- Singh, S., & Dutt, D. (2014). Catalytic role of ionic liquids for dissolution and degradation of biomacromolecules. BioResources, 9(3), 5592-5616. [Link]
- Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2399. [Link]
- Scholarly Publications Leiden University. (n.d.). Natural deep eutectic solvents and their application in natural product research and development. [Link]
- Di Gioia, M. L., et al. (2022). Deep Eutectic Solvents for Improving the Solubilization and Delivery of Dapsone. Pharmaceutics, 14(2), 329. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Do Ionic Liquids Exhibit the Required Characteristics to Dissolve, Extract, Stabilize, and Purify Proteins? Past-Present-Future Assessment. [Link]
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.). Methods of using ionic liquids having a fluoride anion as solvents.
- ResearchGate. (n.d.).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Khan Academy [khanacademy.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.aston.ac.uk [research.aston.ac.uk]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. johronline.com [johronline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US7687513B1 - Aminopyridinium ionic liquids - Google Patents [patents.google.com]
- 24. Catalytic role of ionic liquids for dissolution and degradation of biomacromolecules :: BioResources [bioresources.cnr.ncsu.edu]
- 25. Do Ionic Liquids Exhibit the Required Characteristics to Dissolve, Extract, Stabilize, and Purify Proteins? Past-Present-Future Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. US8071813B2 - Methods of using ionic liquids having a fluoride anion as solvents - Google Patents [patents.google.com]
- 28. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 29. A Comprehensive Review on Deep Eutectic Solvents and Its Use to Extract Bioactive Compounds of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Deep Eutectic Solvents for Improving the Solubilization and Delivery of Dapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pharmaexcipients.com [pharmaexcipients.com]
- 32. researchgate.net [researchgate.net]
understanding the degradation pathways of hydroxypyridines in acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxypyridine-containing molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of these compounds under acidic and basic conditions. The stability of hydroxypyridines is a critical parameter in drug development, influencing formulation, storage, and shelf-life.[1][2] This resource is designed to help you navigate the complexities of their degradation pathways, ensuring the integrity and reliability of your experimental results.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions about hydroxypyridine stability and the common degradation pathways observed.
Q1: Why is my hydroxypyridine-containing compound degrading? What are the primary mechanisms?
Answer: Hydroxypyridines are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.[3][4][5][6] The specific mechanism that dominates depends on the structure of your molecule and the environmental conditions it's exposed to, such as pH, temperature, light, and the presence of oxidizing agents.[7][8]
-
Hydrolysis: This is a common degradation pathway for many drug molecules, involving the reaction of a molecule with water to break a chemical bond.[9] For hydroxypyridine derivatives, ester and amide functional groups are particularly susceptible to acid- or base-catalyzed hydrolysis.[9] The rate of hydrolysis is highly dependent on the pH of the solution.[9]
-
Oxidation: The pyridine ring can be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[4][10] This can lead to the formation of N-oxides or ring-opened products.[11] Oxidative degradation can be complex, often resulting in multiple degradation products.[10]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.[3] The rate of photodegradation is influenced by the intensity and wavelength of the light, as well as the presence of photosensitizers.[6]
Q2: I'm observing unexpected tautomers of my hydroxypyridine. How does this relate to degradation?
Answer: Hydroxypyridines exist in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms.[12][13][14] This equilibrium is sensitive to the solvent environment and pH.[15] While tautomerization itself is not a degradation process, the different tautomers can have varying susceptibilities to degradation pathways. For instance, one tautomer might be more prone to oxidation or hydrolysis than the other. Understanding the predominant tautomeric form under your experimental conditions is crucial for predicting and controlling degradation. The equilibrium can be influenced by factors like solvent polarity and hydrogen bonding capabilities.[15]
Q3: How does the position of the hydroxyl group on the pyridine ring affect stability?
Answer: The position of the hydroxyl group (ortho, meta, or para to the nitrogen) significantly influences the electronic properties, tautomeric equilibrium, and ultimately, the stability of the molecule.[12][13]
-
2-Hydroxypyridine (ortho): This isomer readily tautomerizes to 2-pyridone. The lactam form is often more stable, especially in polar solvents.[16]
-
3-Hydroxypyridine (meta): This isomer has a higher tendency to exist in the hydroxypyridine form. Its degradation can be initiated by hydroxylation to form dihydroxypyridine intermediates.[17][18]
-
4-Hydroxypyridine (para): Similar to the 2-isomer, it has a significant pyridone tautomer. Microbial degradation often proceeds through hydroxylation to 3,4-dihydroxypyridine.[19][20]
The electronic effects of the hydroxyl group, combined with its position, will dictate the most likely sites for nucleophilic or electrophilic attack, thereby influencing the degradation pathway.
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides practical advice for common problems encountered during stability studies of hydroxypyridines.
Q4: My compound is rapidly degrading under acidic conditions. What's happening and how can I mitigate it?
Answer: Rapid degradation in acidic conditions often points to acid-catalyzed hydrolysis, especially if your molecule contains ester or amide linkages.[9] The protonation of the pyridine nitrogen can also activate the ring towards nucleophilic attack.
Troubleshooting Steps:
-
Confirm Hydrolysis: Analyze your degradation products using techniques like HPLC-MS.[21] The presence of carboxylic acids and alcohols/amines corresponding to the cleavage of ester/amide bonds is a strong indicator of hydrolysis.
-
pH Adjustment: If your experimental protocol allows, increasing the pH to a less acidic range can significantly slow down the degradation rate.
-
Solvent Modification: For non-aqueous experiments, ensure your solvents are anhydrous to minimize water-driven degradation.
-
Structural Modification (for drug design): If you are in the early stages of drug development, consider replacing labile ester groups with more stable linkers, such as amides or ethers, if pharmacologically permissible.
Q5: I'm seeing a complex mixture of degradation products under basic conditions. How do I identify the primary pathway?
Answer: Basic conditions can promote both hydrolysis and oxidation. The hydroxide ion is a potent nucleophile that can directly attack electrophilic centers or act as a base to initiate other reactions.
Troubleshooting Steps:
-
Control for Oxidation: Run a parallel experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. If the complexity of the degradation profile decreases, oxidation is a significant contributor.
-
Time-Course Study: Analyze samples at multiple time points. This can help distinguish between primary degradation products, which form early, and secondary products that arise from the further degradation of the initial products.[7]
-
Forced Degradation with Specific Reagents: To confirm oxidative pathways, perform a forced degradation study using a specific oxidizing agent like hydrogen peroxide.[5] If you observe the same degradation products, it strongly suggests an oxidative mechanism.
Q6: My stability-indicating HPLC method is not resolving all the degradation products. What should I do?
Answer: Developing a robust, stability-indicating method is crucial for accurately monitoring degradation.[5] If you are facing co-elution or poor peak shape, consider the following:
Troubleshooting Steps:
-
Optimize Mobile Phase: Experiment with different solvent compositions, pH, and additives. A gradient elution is often necessary to resolve compounds with a wide range of polarities.
-
Change Column Chemistry: If mobile phase optimization is insufficient, try a different stationary phase. For instance, if you are using a C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity.[21]
-
Employ Orthogonal Methods: If a single HPLC method cannot resolve all species, consider developing a second, orthogonal method (e.g., using a different column chemistry and mobile phase pH).
-
Utilize Advanced Detection: Couple your HPLC with a mass spectrometer (LC-MS) to help identify and quantify co-eluting peaks based on their mass-to-charge ratios.[21]
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for conducting forced degradation studies, a critical component of understanding the stability of hydroxypyridine-containing compounds.[7][8]
Protocol 1: Forced Degradation Study for a Hydroxypyridine API
Objective: To identify the potential degradation pathways of a hydroxypyridine-containing Active Pharmaceutical Ingredient (API) under various stress conditions.
Materials:
-
Hydroxypyridine API
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or PDA detector (and preferably a mass spectrometer)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
If no degradation is observed, repeat with 1 N HCl or increase the temperature/duration.
-
After incubation, neutralize the solution with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate under the same conditions as the acid hydrolysis.
-
If no degradation is observed, repeat with 1 N NaOH.
-
Neutralize with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid API in a petri dish.
-
Place it in an oven at a high temperature (e.g., 105°C or a temperature below the melting point) for a specified duration.
-
Also, subject a solution of the API to thermal stress.
-
-
Photolytic Degradation:
-
Expose both the solid API and a solution of the API to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Workflow for Degradation Pathway Elucidation
Caption: Workflow for elucidating degradation pathways.
Section 4: Data Summary & Visualization
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents/Parameters | Purpose |
| Acid Hydrolysis | 0.1 N - 1 N HCl or H₂SO₄ at elevated temperatures | To investigate degradation via acid-catalyzed hydrolysis.[5] |
| Base Hydrolysis | 0.1 N - 1 N NaOH or KOH at elevated temperatures | To investigate degradation via base-catalyzed hydrolysis.[5] |
| Oxidation | 3% - 30% H₂O₂ at room temperature | To assess susceptibility to oxidative degradation.[5] |
| Thermal | High temperature (e.g., 105°C) | To evaluate the effect of heat on solid and solution stability.[6] |
| Photostability | Exposure to UV and visible light (ICH Q1B) | To determine light sensitivity and potential photodegradation pathways.[6] |
Visualizing Degradation Pathways
The following diagrams illustrate common degradation pathways for hydroxypyridine derivatives.
Caption: Acid-catalyzed hydrolysis of an ester derivative.
Caption: A potential oxidative degradation pathway.
References
- Al-Momani, F. A. (2009). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere, 77(5), 635-640.
- García, N. A., & Criado, S. (2005). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments: A review of kinetic data. Chemosphere, 61(8), 1067-1081.
- Niskanen, J., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1895-1903.
- ResearchGate. (n.d.). Equilibrium structures in aqueous solution of the... | Download Scientific Diagram.
- Eawag. (2007). 4-Hydroxypyridine Degradation Pathway. Eawag-BBD.
- El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1546.
- Watson, G. K., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 146(1), 157-172.
- Powers, T. M., et al. (2022). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 144(33), 15058-15064.
- WuXi Biology. (n.d.). How about Tautomers?
- ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under... | Download Scientific Diagram.
- Lapinski, L., et al. (2021). Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. Molecules, 26(23), 7306.
- Sharma, A. K. (n.d.). ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. ResearchGate.
- Alsante, K. M., et al. (2007). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 31(3), 56-68.
- ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.
- Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 225-233.
- Kumar, V., & Singh, R. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 226-237.
- ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... | Download Scientific Diagram.
- Zhang, Y., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 144(37), 16964-16970.
- Zhao, S., et al. (2019). Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. AMB Express, 9(1), 69.
- Pál, T., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design, 24(2), 794-806.
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
- van der Mee, M. A. J., et al. (2020). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. The Journal of Organic Chemistry, 85(15), 9636-9644.
- Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1051-1055.
- Patel, S. K., & Roy, A. (2022). Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1), 1-6.
- Sacksteder, L. A., et al. (1993). pH-dependent photophysical behavior of rhenium complexes containing hydroxypyridine ligands. Inorganic Chemistry, 32(23), 5257-5263.
- Wang, Y., et al. (2020). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Environmental Science and Pollution Research, 27(21), 26496-26507.
- Somkuwar, S. (2024). CHEMICAL STABILITY OF DRUGS. In Futuristic Trends in Medical Sciences (Vol. 3, Book 3, Part 3, Chapter 1). IIP Series.
- Gvozdjáková, A., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(14), e00620-19.
- MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- Ng, K. M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Hypha Discovery. (n.d.). Manufacturing and Degradation Impurities.
- International Journal of Research and Publication Reviews. (n.d.). Validation and Development of Indicating Method of Stability of Dothiepin by HPTLC.
- Singh, S., et al. (2015). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian Journal of Pharmaceutical Sciences, 77(6), 730-738.
- Pearson+. (2023). Acidic Hydrolysis Example 1 | Study Prep.
- Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry and Applications, 3(2), 1-6.
Sources
- 1. rroij.com [rroij.com]
- 2. iipseries.org [iipseries.org]
- 3. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. ijrpp.com [ijrpp.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wuxibiology.com [wuxibiology.com]
- 16. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-Hydroxypyridine Degradation Pathway [eawag-bbd.ethz.ch]
- 20. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
effective workup procedures for reactions involving 5-Amino-2-hydroxypyridine
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-Amino-2-hydroxypyridine. This guide is structured to provide practical, field-tested advice for the effective workup and purification of reactions involving this versatile but often challenging reagent. Our focus is on explaining the chemical principles behind each step, enabling you to troubleshoot and optimize your procedures with confidence.
Understanding the Molecule: Key Properties and Reactivity
This compound (also known as 5-amino-2-pyridinol) is a bifunctional molecule with inherent chemical dichotomies that must be managed during experimental work. It exists in tautomeric equilibrium with its 2-pyridone form, but the hydroxypyridine form is generally considered the major contributor. Its amphoteric and zwitterionic potential at different pH values is the single most critical factor governing its behavior in aqueous workups.
The exocyclic amino group is a nucleophilic center and a base, while the pyridinolic hydroxyl group is acidic. This duality means the molecule's solubility and reactivity are highly dependent on the pH of the medium.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Melting Point | ~180 °C | [2] |
| Appearance | Brown to dark brown powder | [3] |
| Storage | 2-8°C, under inert atmosphere, protected from light |
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is dark brown. Is it still usable?
A1: The compound is often supplied as a brown or dark brown solid and is known to darken over time due to gradual air oxidation.[3] For most applications, this coloration does not significantly impact reactivity. However, for high-purity applications or when reaction yields are unexpectedly low, you may consider a purification step. A common method is recrystallization from hot water or ethanol, though you should be prepared for some material loss.
Q2: What are the best practices for storing this compound?
A2: Due to its sensitivity to air and light, it should be stored in a tightly sealed container in a dark, refrigerated (2-8°C), and inert environment (e.g., under argon or nitrogen). This minimizes oxidation and degradation over time.
Q3: Can I use standard silica gel chromatography for purifying products derived from this compound?
A3: Yes, but with caution. The basic amino group can cause significant streaking on standard acidic silica gel. To mitigate this, you can either:
-
Use a modified mobile phase: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexane with 0.5% Et₃N).
-
Use a different stationary phase: Alumina (basic or neutral) or functionalized silica (e.g., amino-propylated) can provide better peak shape and separation.
Q4: My reaction involves protecting the amino or hydroxyl group. Which should I protect first?
A4: The choice depends on the subsequent reaction conditions. The amino group is generally more nucleophilic and easier to protect (e.g., as a Boc-carbamate or a pyrrole derivative).[4][5] If your next step is under basic conditions, protecting the acidic hydroxyl group first (e.g., as a benzyl or methyl ether) might be preferable.[6] The synthetic strategy must be carefully planned to ensure orthogonality of the protecting groups.
Troubleshooting Guides: Navigating Common Workup Challenges
This section addresses specific problems encountered during the workup and purification of reactions involving this compound and its derivatives.
Problem 1: Product is Lost or Remains in the Aqueous Layer During Extraction
This is the most common issue and is almost always related to pH control. The amphoteric nature of the molecule means it can exist as a water-soluble salt at both low and high pH.
Causality Diagram: pH-Dependent Solubility
Caption: pH-dependent forms of this compound.
Recommended Solutions
-
Identify the pKa of your derivative: The pKa values of your product will be different from the starting material. If you've modified the amino group, the molecule will be less basic. If you've modified the hydroxyl group, it will be less acidic.
-
Systematic pH Adjustment: Do not assume a standard "acid/base" extraction will work. After quenching your reaction, bring the aqueous solution to a pH where your product is least soluble in water (typically near its isoelectric point). Adjust the pH carefully using dilute acid or base and extract with an appropriate organic solvent (e.g., Ethyl Acetate, DCM, or n-butanol for more polar compounds).[7]
-
Use of Saturated Brine: After pH adjustment, wash the organic layer with saturated brine. This helps to break up emulsions and reduces the amount of water dissolved in the organic phase.[8]
-
Consider Salting Out: If the product has moderate water solubility even at its isoelectric point, add solid NaCl or (NH₄)₂SO₄ to the aqueous layer to decrease the solubility of your organic product and drive it into the organic layer.
Problem 2: The Product "Oils Out" or Fails to Crystallize
Oiling out during crystallization is common when impurities are present that act as eutectic melting point depressants.
Troubleshooting Workflow: Purification Strategy
Caption: Decision tree for troubleshooting product purification.
Recommended Solutions
-
Initial Purification: Do not attempt to crystallize a very crude product. First, perform a simple filtration through a small plug of silica or alumina to remove baseline impurities.
-
Solvent System Screening: Screen a variety of solvent systems for recrystallization. Start with a solvent in which your product is soluble when hot but sparingly soluble when cold (e.g., isopropanol, acetonitrile, water, or mixtures like ethanol/water).[9]
-
Trituration: If crystallization fails, dissolve the oil in a minimal amount of a good solvent (like DCM) and add a large volume of a poor solvent (like hexanes) dropwise while stirring vigorously. This may cause the product to precipitate as a solid powder, which can then be collected and further purified.
-
Salt Formation: Many aminopyridine derivatives crystallize more readily as salts (e.g., hydrochloride or hydrobromide).[5] Dissolve your purified, free-based product in a suitable solvent (like ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane).
Problem 3: Low Yields and Presence of Side Products
Low yields can be due to incomplete reactions or degradation during workup. The presence of multiple spots on a TLC plate is a key indicator.[10]
Potential Causes & Solutions
-
Oxidation: The electron-rich aminohydroxypyridine ring is susceptible to oxidation, leading to colored byproducts, especially under harsh basic conditions or in the presence of certain metals.
-
Solution: Perform the reaction and workup under an inert atmosphere (N₂ or Ar). If possible, use degassed solvents. Adding a mild reducing agent like sodium sulfite during the aqueous workup can sometimes help mitigate oxidation.
-
-
Polymerization: Under strongly acidic conditions or high heat, aminopyridine derivatives can sometimes polymerize.[11]
-
Solution: Ensure that temperature is carefully controlled and neutralize the reaction mixture promptly after completion.[11]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Before workup, always check for the consumption of starting material using TLC or LC-MS. If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature.[10]
-
Experimental Protocols
Protocol 1: Optimized Aqueous Workup via pH Adjustment
This protocol is designed to isolate a neutral product derived from this compound from an aqueous reaction mixture.
-
Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, reduce the solvent volume in vacuo.
-
Dilution: Dilute the residue with deionized water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Initial pH Check: Use a pH strip or meter to determine the current pH of the aqueous layer.
-
Neutralization/Isoelectric Point Adjustment:
-
If the reaction was acidic, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH is approximately 7-8.
-
If the reaction was basic, slowly add a 1M aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl (1M) to adjust the pH to 7-8.
-
Rationale: The goal is to bring the product to its neutral, most organic-soluble state. Using a weak base/acid for adjustment prevents overshooting the pH into a range where the product might become a soluble salt again.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Deionized water (1x)
-
Saturated aqueous brine (1x)
-
Rationale: The water wash removes residual water-soluble reagents, and the brine wash removes bulk water from the organic phase.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography with a Basic Modifier
This protocol is for purifying a moderately polar derivative that shows streaking on standard silica gel.
-
Column Packing: Dry-pack a column with silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Eluent Preparation: Prepare your mobile phase. A typical starting point is 20-40% Ethyl Acetate in Hexanes. To this mixture, add 0.5% v/v triethylamine (Et₃N).
-
Rationale: The triethylamine competes with the basic sites on your product for interaction with the acidic silanol groups on the silica surface, preventing tailing and improving peak shape.
-
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your crude product). Evaporate the solvent to get a dry, free-flowing powder.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your prepared mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions. To remove residual triethylamine, you may need to co-evaporate with a solvent like toluene or dissolve the residue in ether and filter if the product is insoluble.
References
- Shin-ichi, H., & Setsuo, T. (1988). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 174(1), 159-164.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
- ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile....
- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. (2015).
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
- Oakwood Chemical. (n.d.). This compound.
- Boyer, J. H., & Schoen, W. (1956). Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone. Journal of the American Chemical Society, 78(2), 423-425. [Link]
- Cosmetic Ingredient Review. (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Link]
- Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.
- National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Abu-Huwaij, R., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(2). [Link]
- Valente, A. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1069. [Link]
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (2015).
- Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3485–3488. [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021).
Sources
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 6. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions of aminopyridines in palladium-catalyzed coupling
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using aminopyridine substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
Aminopyridines are invaluable building blocks in medicinal chemistry and materials science.[1][2] However, their unique electronic and structural properties present significant challenges in palladium-catalyzed reactions. The presence of two Lewis basic nitrogen atoms—the endocyclic ring nitrogen and the exocyclic amino group—can lead to catalyst inhibition and a variety of undesired side reactions.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common issues encountered in the lab. We will dissect the root causes of these problems and provide robust, actionable solutions.
Section 1: Understanding the Core Challenge: Catalyst Inhibition
FAQ 1: Why is my coupling reaction with an aminopyridine substrate failing or proceeding very slowly, even under standard conditions?
Answer:
The most common reason for the failure or low efficiency of palladium-catalyzed reactions involving aminopyridines is catalyst inhibition . Both the pyridine ring nitrogen and the amino group are Lewis basic and can coordinate strongly to the palladium center.[3] This coordination can occur with the active Pd(0) species, preventing the crucial initial step of oxidative addition, or it can stabilize Pd(II) intermediates, hindering subsequent steps like reductive elimination.[4]
This binding essentially sequesters the catalyst in an inactive or "off-cycle" state, effectively reducing the concentration of the active catalyst and stalling the reaction. This is particularly problematic with less reactive coupling partners, such as aryl chlorides.[3]
Causality—The "Why": The lone pair of electrons on the nitrogen atoms competes with the phosphine ligands for coordination sites on the palladium. The resulting aminopyridine-palladium complex can be very stable, especially in the case of 2-aminopyridines which can act as a bidentate ligand, forming a highly stable chelate that shuts down catalysis.[4]
To overcome this, the catalytic system must be carefully chosen to favor the desired catalytic cycle over these deactivating pathways.
Visualizing Catalyst Inhibition:
Caption: Catalyst inhibition pathway of aminopyridines.
Section 2: Troubleshooting Specific Side Reactions
Once you've selected a more robust catalyst system to mitigate inhibition, you may still encounter specific side reactions. Here’s how to identify and address them.
FAQ 2: I'm observing significant hydrodehalogenation (or protodeboronation in Suzuki coupling) of my starting materials. How can I minimize this?
Answer:
These two side reactions, while mechanistically different, often point to issues with reaction conditions or an inefficient catalytic system.
-
Hydrodehalogenation (HDH): This is the replacement of the halide on your aminopyridine with a hydrogen atom. It can arise from two primary sources:
-
Protodeboronation: This is specific to Suzuki-Miyaura coupling and involves the cleavage of the C-B bond of the organoboron reagent and its replacement with a C-H bond. It is often promoted by strong bases and the presence of water.[5]
Troubleshooting Protocol:
-
Assess Your Base: Strong bases can accelerate both protodeboronation and pathways leading to HDH. Switch to a milder base. Weaker inorganic bases are often highly effective and minimize these side reactions.
-
Control for Water and Hydride Sources:
-
For Protodeboronation: Use a more stable boron reagent. Boronic acid pinacol esters or MIDA boronates are significantly more resistant to hydrolysis than boronic acids.[5] If using a boronic acid, conduct the reaction under strictly anhydrous conditions.
-
For Hydrodehalogenation: Ensure all solvents are anhydrous and avoid alcohol co-solvents unless a specific protocol calls for them.[5]
-
-
Optimize Your Ligand: For HDH resulting from β-hydride elimination, using chelating bidentate ligands can inhibit this side reaction.[7] For sluggish reactions where starting materials are exposed to harsh conditions for extended periods, switching to a more active, bulky monophosphine ligand can accelerate the desired coupling and outcompete the side reaction.
| Side Reaction | Primary Cause | Mitigation Strategy |
| Hydrodehalogenation | Hydride sources, β-hydride elimination | Use anhydrous solvents, avoid alcohol co-solvents, switch to milder base (K₃PO₄), consider bidentate ligands (e.g., dppf).[3][5][7] |
| Protodeboronation | Hydrolysis of boronic acid | Use boronic esters (pinacol, MIDA), employ anhydrous conditions, use weaker bases (K₂CO₃, Cs₂CO₃).[5] |
FAQ 3: My reaction produces a significant amount of homocoupled biaryl byproduct. What is the cause and solution?
Answer:
Homocoupling, such as the formation of a biaryl from two molecules of a boronic acid in a Suzuki reaction, is typically caused by the presence of oxygen.[5] Oxygen can interfere with the catalytic cycle, leading to oxidative coupling of the organometallic reagents.
Causality—The "Why": While the exact mechanism can be complex, oxygen can either oxidize the Pd(0) catalyst to a less active Pd(II) species that promotes homocoupling, or directly participate in the oxidative coupling of the boronic acids.[3]
Troubleshooting Protocol:
-
Rigorous Degassing is Non-Negotiable: This is the most critical step to prevent homocoupling.
-
Recommended Method: The "freeze-pump-thaw" technique (3 cycles) is the most effective method for removing dissolved oxygen from your solvent.
-
Alternative Method: If freeze-pump-thaw is not feasible, bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes is a viable alternative.
-
Reaction Setup: Assemble your reaction vessel under an inert atmosphere. Evacuate and backfill the flask with inert gas three times before adding the degassed solvent and reagents.[3]
-
-
Use a Direct Pd(0) Source: Using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) requires an in situ reduction to the active Pd(0) state. If this reduction is incomplete, the remaining Pd(II) can promote homocoupling. Using a direct Pd(0) source like Pd₂(dba)₃ or modern precatalysts that cleanly generate Pd(0) can minimize this issue.[5]
FAQ 4: I'm observing N-arylation, where the amino group is coupling instead of the halide position. How do I control the regioselectivity?
Answer:
This is a classic challenge with aminopyridines. The exocyclic amino group is a potent nucleophile and can compete with the desired C-C or C-X coupling, leading to the formation of di(heteroaryl)amines or other N-arylated byproducts. This is essentially an intermolecular Buchwald-Hartwig amination competing with your intended reaction.
Causality—The "Why": In the presence of a base, the amino group can be deprotonated to form a highly nucleophilic amide anion.[8] This anion can then displace the halide on another molecule of your aminopyridine starting material or another aryl halide in the mixture.
Troubleshooting Protocol:
-
Ligand Selection is Key: This is the most powerful tool for controlling selectivity. Bulky, electron-rich biaryl phosphine ligands are essential.
-
Mechanism of Action: These ligands create a sterically crowded environment around the palladium center. This steric hindrance favors the planar aryl halide approaching for oxidative addition and subsequent C-C bond formation, while disfavoring the approach of the bulkier, deprotonated amino group for C-N bond formation.
-
Recommended Ligands: XPhos, SPhos, RuPhos, and other Buchwald-type ligands are the gold standard for these challenging substrates.[4][5]
-
-
Base Strength and Stoichiometry: Using a very strong base or a large excess can increase the concentration of the deprotonated, highly reactive amino group.
-
Strategy: Use the mildest base that effectively promotes the reaction (e.g., K₂CO₃, K₃PO₄). Use a precise stoichiometry (typically 2.0 equivalents).
-
-
Temperature Control: Higher temperatures can sometimes favor undesired side reactions. If N-arylation is a major issue, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
Section 3: Proactive Strategies and General Protocols
The best troubleshooting is proactive prevention. By starting with a robust set of conditions, you can minimize the chances of encountering these side reactions in the first place.
General Troubleshooting Workflow
Caption: A general troubleshooting workflow for aminopyridine coupling.
Recommended Starting Protocol for a Challenging Aminopyridine Suzuki Coupling
This protocol is designed to be a robust starting point that proactively addresses the most common failure modes.
Materials:
-
Aminopyridine Halide: (1.0 equiv)
-
Arylboronic Acid Pinacol Ester: (1.5 equiv)
-
Palladium Precatalyst: XPhos Pd G3 (2 mol%)
-
Ligand: (Not required if using a precatalyst)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Methodology:
-
Vessel Preparation: Add the aminopyridine halide (solid), arylboronic ester (solid), K₃PO₄ (solid), and the XPhos Pd G3 precatalyst (solid) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with argon or high-purity nitrogen. Repeat this evacuate/backfill cycle a total of three times.[3]
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (a good starting point is 80–100 °C) and begin vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). A sample can be taken by inserting a syringe needle through the septum, withdrawing a small aliquot, and quenching it in a vial containing wet ethyl acetate and a small amount of silica.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂ and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This comprehensive approach, grounded in an understanding of the underlying reaction mechanisms, will equip you to successfully perform palladium-catalyzed couplings on these challenging but important substrates.
References
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Eja, M. E., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(2), 1134-1151.
- Cernak, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access.
- Zhang, H., et al. (2006). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 8(19), 4155-4158.
- Catellani, M., et al. (2014). Palladium-Catalyzed Direct C−H Arylation of N -Iminopyridinium Ylides: Application to the Synthesis of (±)-Anabasine.
- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Chemistry of Heterocyclic Compounds, 51, 994-1016.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
Sources
- 1. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 2. novaresearch.unl.pt [novaresearch.unl.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. article.sciencepg.com [article.sciencepg.com]
preventing oxidation of 5-Amino-2-hydroxypyridine during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Amino-2-hydroxypyridine. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a molecule with significant potential in organic synthesis for pyrazole amides, electrode materials, and dendritic polymers, its inherent instability, particularly its susceptibility to oxidation, can present challenges.[1][2] This resource offers troubleshooting advice, frequently asked questions, and preventative protocols to ensure the integrity of your this compound throughout storage and handling.
Understanding the Challenge: The Instability of this compound
This compound, like many aminophenol and hydroxypyridine derivatives, is prone to degradation through oxidation. This process is primarily initiated by exposure to atmospheric oxygen, and can be accelerated by factors such as light, heat, and the presence of metallic impurities. The amino and hydroxyl groups on the pyridine ring are electron-donating, making the molecule susceptible to oxidative processes. This degradation not only reduces the purity of the material but can also lead to the formation of colored impurities and potentially interfere with downstream reactions. The compound is noted to be air sensitive, necessitating specific storage and handling procedures to maintain its quality.[3]
The visual manifestation of this degradation is often a change in color of the material, from a white or off-white powder to a darker, discolored substance.[4] This discoloration is a key indicator that the integrity of the compound has been compromised.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned from a light powder to a dark, black substance. What happened?
A1: The color change you are observing is a classic sign of oxidation. This compound is sensitive to air and light.[3][4] When exposed to atmospheric oxygen, the aminohydroxypyridine moiety can be oxidized, leading to the formation of highly colored polymeric degradation products. This process is often irreversible and indicates that the purity of your compound has been significantly compromised.
Q2: What are the ideal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored under refrigerated conditions (2-8°C).[1][5] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to displace any oxygen.[3] The container should be tightly sealed and protected from light by using an amber vial or by storing it in a dark place.
Q3: Can I handle this compound on the open bench?
A3: Given its sensitivity to air, prolonged handling on an open bench is not recommended.[3] For weighing and transferring, it is best to work in a glove box or under a continuous stream of an inert gas like nitrogen or argon. If a glove box is unavailable, minimize the exposure time to the atmosphere as much as possible.
Q4: Are there any chemical additives I can use to stabilize my this compound during storage?
A4: While specific studies on this compound are not abundant, the use of antioxidants is a common strategy for stabilizing similar compounds like para-aminophenol.[4][6] Small amounts of antioxidants or stabilizers can be added to the solid or to solutions. However, the compatibility and potential interference of any additive with your specific downstream application must be carefully evaluated.
Q5: What solvents are compatible with this compound for creating stock solutions?
A5: While solubility data is limited, related compounds show solubility in polar organic solvents. When preparing solutions, it is critical to use deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored under an inert atmosphere in a tightly sealed container at low temperatures and protected from light.
Troubleshooting Guide: Addressing Common Issues
| Issue | Potential Cause(s) | Troubleshooting/Prevention Strategy |
| Discoloration of Solid Reagent | 1. Improper storage (exposure to air, light, or heat). 2. Leaky container seal. | 1. Always store under an inert atmosphere (Argon or Nitrogen) at 2-8°C and protect from light. 2. Use high-quality vials with secure, airtight seals. Consider using paraffin film to further seal the cap. |
| Rapid Degradation of Solutions | 1. Use of solvents containing dissolved oxygen. 2. Headspace in the storage vial contains air. 3. Exposure to light. | 1. Deoxygenate solvents by sparging with an inert gas prior to use. 2. After preparing the solution, flush the headspace of the vial with an inert gas before sealing. 3. Store solutions in amber vials or wrap the vial in aluminum foil. |
| Inconsistent Experimental Results | 1. Use of partially oxidized this compound. 2. Degradation of the compound during the experiment. | 1. Visually inspect the solid before use. If significant discoloration is observed, it is recommended to use a fresh, unoxidized batch. 2. If the reaction is performed in solution, ensure the reaction mixture is deoxygenated and maintained under an inert atmosphere. |
Experimental Protocols: Best Practices for Handling and Storage
Protocol 1: Long-Term Storage of Solid this compound
-
Procurement: Upon receipt, immediately transfer the manufacturer's container into a desiccator or a controlled, low-humidity environment.
-
Inert Atmosphere Packaging: For optimal long-term storage, it is recommended to repackage the compound.
-
In a glovebox filled with argon or nitrogen, aliquot the desired quantities of this compound into smaller, amber glass vials.
-
Backfill each vial with the inert gas before tightly sealing the cap.
-
For added protection, wrap the cap and neck of the vial with paraffin film.
-
-
Storage Conditions: Place the sealed vials in a refrigerator at 2-8°C.[5] Ensure the storage location is dark.
Protocol 2: Preparation and Storage of a Stock Solution
-
Solvent Preparation: Select a suitable solvent. Deoxygenate the solvent by bubbling a gentle stream of argon or nitrogen through it for at least 30 minutes.
-
Weighing and Dissolution:
-
If possible, perform the weighing and dissolution inside a glovebox.
-
If a glovebox is not available, flush a sealed vial containing a magnetic stir bar with an inert gas.
-
Quickly add the desired mass of this compound to the vial and immediately add the deoxygenated solvent via a syringe.
-
Seal the vial and stir until the solid is fully dissolved.
-
-
Storage of Stock Solution:
-
Flush the headspace of the vial with inert gas before sealing.
-
Store the solution in a refrigerator at 2-8°C and protect from light.
-
It is highly recommended to use stock solutions as fresh as possible.
-
Visualizing the Prevention Strategy
The following diagrams illustrate the process of oxidation and the recommended workflow to prevent it.
Caption: The oxidative degradation pathway of this compound.
Caption: Decision workflow for handling this compound.
By adhering to these guidelines, researchers can significantly mitigate the risk of oxidative degradation, ensuring the quality and reliability of their this compound for successful experimental outcomes.
References
- How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. (2024, June 20).
- US2793944A - Stabilization of organic compounds - Google Patents.
- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents.
- Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC - PubMed Central.
- US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents.
- Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer.
- Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study.
- Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... - ResearchGate.
- Polymer Additives, Heat & Light Stabilizers - UV Absorbers - SONGWON Industrial Group.
- Color stabilizers - US2637636A - Google Patents.
- This compound - Oakwood Chemical.
- Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone1 | Journal of the American Chemical Society.
- Antioxidants, Volume 8, Issue 2 (February 2019) – 23 articles.
- Oxidation of Amines by Flavoproteins - PMC - NIH.
- A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing).
- Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation - PubMed.
- Effect of Carotenoid Composition on Stability and Light-Induced Oxidative Damage of the LH2 Complexes Isolated from Ectothiorhodospira haloalkaliphila - MDPI.
- Stability improvement of natural food colors: Impact of amino acid and peptide addition on anthocyanin stability in model beverages - PubMed.
Sources
- 1. This compound | 33630-94-3 [chemicalbook.com]
- 2. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 3. fishersci.es [fishersci.es]
- 4. kajay-remedies.com [kajay-remedies.com]
- 5. This compound | 33630-94-3 [sigmaaldrich.com]
- 6. US2793944A - Stabilization of organic compounds - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Tailing in HPLC Purification of Pyridine Compounds
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) purification challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with pyridine-containing compounds. As basic analytes, pyridines present a unique set of challenges in reversed-phase HPLC, primarily due to their interactions with the stationary phase. This resource provides in-depth, experience-driven solutions to diagnose and resolve these common chromatographic problems.
Introduction: The "Pyridine Problem" in HPLC
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry.[1][2][3] However, their basic nature, with a typical pKa between 5.2 and 6, often leads to frustrating peak tailing during reversed-phase HPLC purification.[1][2] This asymmetry compromises resolution, complicates accurate quantification, and can ultimately impact the purity of the isolated compound.[4]
The primary cause of this issue is secondary interactions between the basic pyridine nitrogen and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6][7][8] These acidic silanols can become ionized (Si-O⁻) at mobile phase pH levels above 3, leading to strong ionic interactions with the protonated pyridine analyte.[4][6][7] This mixed-mode retention mechanism (hydrophobic and ionic) results in the characteristic tailing peak shape.[6][8]
This guide will walk you through a logical, step-by-step process to systematically eliminate peak tailing and achieve sharp, symmetrical peaks for your pyridine compounds.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses common questions and issues encountered when purifying pyridine compounds via HPLC.
Q1: My pyridine compound shows significant peak tailing on a standard C18 column. What is the most likely cause?
A1: The most probable cause is the interaction between your basic pyridine analyte and acidic residual silanol groups on the silica backbone of your C18 column.[5][6][7] Even with end-capping, some silanols remain accessible and can cause these unwanted secondary interactions, leading to peak tailing.[9][10]
Q2: How can I quickly diagnose if silanol interactions are the root cause of my peak tailing?
A2: A simple diagnostic experiment is to add a small concentration of a competitive base, like triethylamine (TEA), to your mobile phase. If the peak shape improves dramatically, it strongly indicates that silanol interactions are the culprit.[5][11] TEA is a stronger base than pyridine and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[5][11][12]
Frequently Asked Questions (FAQs)
General Questions
-
What is peak tailing? Peak tailing is a common peak shape distortion in chromatography where the latter half of the peak is broader than the front half.[8] It is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing.[13][14] Ideally, a peak should be a symmetrical Gaussian shape with a tailing factor of 1.0.[13][14]
-
Why is peak tailing a problem for purification? Peak tailing reduces the resolution between adjacent peaks, making it difficult to isolate pure compounds. It can also lead to inaccurate quantification as the peak area becomes harder to integrate reliably. In a preparative context, tailing results in broader fractions and lower recovery of the pure product.
Method Development & Optimization
-
How does mobile phase pH affect the peak shape of pyridine compounds? Mobile phase pH is a critical parameter.[15][16][17] For basic compounds like pyridines, a low pH (typically < 3) ensures the analyte is fully protonated and the silanol groups on the stationary phase are not ionized.[8] This minimizes the strong ionic interactions that cause tailing.[8][18] Conversely, a high pH (typically > 8, using a pH-stable column) can be used to analyze the pyridine in its neutral, uncharged form, which also improves peak shape.[16] Operating at a pH close to the analyte's pKa can lead to peak distortion as both ionized and unionized forms may be present.[15][17][19]
-
What are mobile phase additives, and how do they help? Mobile phase additives are small amounts of acids, bases, or salts added to the mobile phase to improve chromatography.[20][21][22] For basic compounds like pyridines, acidic additives (e.g., formic acid, acetic acid) are used to control and lower the mobile phase pH.[23] Basic additives (e.g., triethylamine) act as silanol blockers to reduce secondary interactions.[5][12] Buffers (e.g., ammonium formate, ammonium acetate) are used to maintain a constant pH throughout the analysis.[24][25][26]
-
When should I consider using a different column? If optimizing the mobile phase does not resolve the peak tailing, or if you need to work at a pH outside the stable range of your current column (typically pH 2-8 for standard silica columns), it's time to consider a different stationary phase.[16][27] Modern columns designed for basic compounds, such as those with advanced end-capping, polar-embedded phases, or hybrid silica technology, can offer significantly improved peak shapes.[28][29]
In-Depth Troubleshooting Protocols & Methodologies
Protocol 1: Systematic Mobile Phase Optimization
This protocol provides a step-by-step approach to optimizing your mobile phase to mitigate peak tailing of pyridine compounds.
Objective: To achieve a symmetrical peak shape (Tailing Factor ≤ 1.2) by adjusting mobile phase pH and using appropriate additives.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (FA)
-
Triethylamine (TEA)
-
Ammonium formate
Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of Acetonitrile/Water (e.g., 50:50 v/v) without any additives.
-
Inject your pyridine sample and record the chromatogram, noting the retention time and calculating the tailing factor.
-
-
Low pH Approach (Ion Suppression):
-
Prepare an aqueous mobile phase component containing 0.1% formic acid.
-
Mix with the organic solvent (e.g., Acetonitrile/0.1% Formic Acid in Water, 50:50 v/v).
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the sample and evaluate the peak shape. Lowering the pH with formic acid should protonate the silanol groups, reducing their interaction with the protonated pyridine.[18]
-
-
Competitive Base Approach (Silanol Masking):
-
Prepare an aqueous mobile phase component containing a low concentration of TEA (e.g., 0.1%).
-
Adjust the pH of the aqueous portion to a desired level (e.g., pH 7) with an acid like acetic acid.
-
Mix with the organic solvent.
-
Inject the sample and observe the peak shape. The TEA should competitively bind to the active silanol sites.[5][12]
-
-
Buffered Mobile Phase Approach:
-
Prepare a 10 mM ammonium formate buffer in water and adjust the pH to 3.5 with formic acid.
-
Use this as your aqueous mobile phase component.
-
This approach provides better pH control and can improve reproducibility.[25]
-
Data Interpretation:
| Condition | Tailing Factor (As) | Retention Time (min) | Observations |
| No Additive | > 2.0 | 5.8 | Severe tailing, unacceptable for purification. |
| 0.1% Formic Acid | 1.1 | 6.5 | Symmetrical peak, slight increase in retention. |
| 0.1% Triethylamine | 1.3 | 4.2 | Improved peak shape, significant decrease in retention. |
| 10mM Ammonium Formate, pH 3.5 | 1.0 | 6.3 | Excellent peak symmetry and reproducible retention. |
Table 1: Example data from mobile phase optimization experiments for a pyridine compound.
Protocol 2: Selecting an Alternative HPLC Column
If mobile phase optimization is insufficient, selecting a more suitable column is the next logical step.
Objective: To select a column that minimizes secondary interactions with basic analytes.
Column Selection Guide:
| Column Type | Mechanism of Action | Ideal for... |
| High-Purity, End-capped Silica (Type B) | Reduced metal content and fewer accessible silanols.[8] | General purpose, mild to moderately basic compounds. |
| Polar-Embedded Phase | A polar group is embedded in the alkyl chain, shielding residual silanols.[30] | Enhancing retention of polar compounds and improving peak shape for bases. |
| Hybrid Particle Technology | Silica-polymer hybrid particles offer a wider usable pH range (e.g., 1-12).[29] | High pH applications where the pyridine is in its neutral form. |
| Phenyl Phases | Provides alternative selectivity through pi-pi interactions.[28] | Aromatic pyridine derivatives where C18 selectivity is not optimal. |
Procedure:
-
Choose a column from the guide above that best fits your application.
-
Install the new column and equilibrate it with your optimized mobile phase from Protocol 1.
-
Inject your pyridine sample and compare the chromatogram to your previous results on the standard C18 column.
-
Further fine-tune the mobile phase conditions as needed for the new column chemistry.
Visualizing the Problem and Solution
Mechanism of Peak Tailing
Troubleshooting Workflow
Conclusion
Resolving peak tailing for pyridine compounds in HPLC is a systematic process of identifying and mitigating unwanted secondary silanol interactions. By logically adjusting mobile phase parameters—primarily pH and the use of additives—and, when necessary, selecting a more appropriate column chemistry, researchers can achieve the sharp, symmetrical peaks required for high-purity isolation and accurate analysis. This guide provides the foundational knowledge and practical steps to confidently tackle these common chromatographic challenges.
References
- ResearchGate. (2023, May 15). How to manually calculate peak asymmetry and resolution for a single peak in hplc chromatogram?
- MicroSolv Technology Corp. (n.d.). Asymmetry Calculation HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Taylor & Francis Online. (n.d.). Liophilic Mobile Phase Additives in Reversed Phase HPLC.
- ResearchGate. (n.d.). Peak asymmetry and peak tailling factor Asymmetry factor is calculated... [Image].
- SIELC. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Jiang, S., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(7), 12345-12356.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Welch Materials. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
- Phenomenex. (n.d.). LC Technical Tip.
- ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- LCGC International. (2018, October 1).
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
- UCL. (n.d.). HPLC solvents and mobile phase additives.
- ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Dolan, J. W. (n.d.).
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Welch Materials. (2025, September 11). Column Substitution in HPLC: More Than Just Matching Specs.
- LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent?
- Defense Technical Information Center. (n.d.).
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Reddit. (2024, April 18). HPLC - Mobile phase with formic acid and ammonium acetate…not ammonium formate?
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ResearchGate. (n.d.). Causes and solutions of tailing peaks [Table].
- Agilent. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. lctsbible.com [lctsbible.com]
- 11. researchgate.net [researchgate.net]
- 12. welch-us.com [welch-us.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. moravek.com [moravek.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. acdlabs.com [acdlabs.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. agilent.com [agilent.com]
- 28. Popular Small Molecule HPLC UHPLC Column Brands | Thermo Fisher Scientific - FR [thermofisher.com]
- 29. welch-us.com [welch-us.com]
- 30. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-Amino-2-hydroxypyridine
Welcome to the technical support resource for the cross-coupling of 5-Amino-2-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this challenging substrate. We will explore the underlying chemical principles, troubleshoot common experimental failures, and provide detailed protocols to enhance the efficiency and reproducibility of your reactions.
Section 1: The Core Challenge - Understanding the Substrate
Q1: Why is this compound a particularly challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: The difficulty in using this compound stems from the multiple Lewis basic sites within the molecule, which can lead to catalyst inhibition and undesirable side reactions.[1][2]
-
Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst. This coordination can saturate the metal center, preventing it from participating in the catalytic cycle and leading to catalyst deactivation.[1][3] This is a well-documented issue often referred to as the "2-pyridyl problem," especially when the nitrogen is at the 2-position relative to the coupling site.[4][5]
-
Amino Group: The primary amine at the C5 position is also a Lewis base and can bind to the palladium center, further contributing to catalyst inhibition.[2][6] This is a common challenge with unprotected amino-pyridines.[6]
-
Hydroxyl Group: The hydroxyl group at the C2 position introduces additional complexity. It can be deprotonated by the base used in the reaction, forming a pyridinolate species. This increases the electron density of the ring and can alter its reactivity. Furthermore, the oxygen atom can also coordinate to the palladium center.
-
Potential for Chelation: The arrangement of the hydroxyl group and the pyridine nitrogen allows for potential bidentate chelation to the metal center, which can form highly stable complexes that are catalytically inactive.
These factors combined make oxidative addition, a frequently rate-limiting step, more difficult and necessitate carefully optimized catalyst systems and reaction conditions.
Section 2: Troubleshooting Guide
This section addresses the most common failures encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted starting material by TLC or LC-MS analysis. This is often the most frequent issue and can be diagnosed using the following workflow.
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Side Product Formation
Your reaction consumes the starting material, but the desired product is either a minor component or accompanied by significant impurities.
| Side Product | Identification (MS/NMR) | Primary Cause(s) | Troubleshooting & Mitigation Strategies |
| Homocoupling | Dimer of boronic acid (Suzuki) or alkyne (Sonogashira). | Presence of oxygen, which can cause oxidative homocoupling.[2][3] Incomplete reduction of a Pd(II) precatalyst.[2] | 1. Rigorous Degassing: This is the most critical step. Use freeze-pump-thaw cycles or sparge solvents with an inert gas (Ar or N₂) for at least 30-60 minutes.[6] 2. Use a Pd(0) Source: Start with a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[6] |
| Protodeboronation (Suzuki) | Boronic acid is replaced by a proton. | Presence of water, especially with aqueous bases or protic solvents.[2][3] Prolonged reaction times or high temperatures can exacerbate the issue.[7] | 1. Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable towards hydrolysis.[6] 2. Anhydrous Conditions: Use anhydrous solvents and bases (e.g., K₃PO₄ instead of aqueous K₂CO₃).[6] 3. Milder Conditions: If possible, use a weaker base or lower the reaction temperature.[6] |
| Dehalogenation | The halide on the coupling partner is replaced by a hydrogen atom. | Hydride sources in the reaction mixture (e.g., certain solvents or bases).[2][6] Catalyst decomposition pathways. | 1. Inert Atmosphere: Ensure the reaction is strictly anaerobic. 2. Solvent Choice: Avoid solvents that can act as hydride donors. 3. Optimize Time: Shorter reaction times can minimize this side reaction.[6] |
Section 3: Frequently Asked Questions (FAQs)
General Catalyst Selection
Q2: Which palladium catalyst and ligand combination is a good starting point for coupling with this compound?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). However, a highly effective starting point for challenging heteroaryl substrates involves a palladium precatalyst combined with a bulky, electron-rich biaryl monophosphine ligand.[8][9]
-
Recommended Catalyst Systems:
-
Precatalyst: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands:
-
Buchwald Ligands: XPhos, SPhos, RuPhos are excellent choices known to be effective for heteroaryl couplings and reactions with amino groups.[6][10] They are sterically demanding, which promotes the formation of the active monoligated Pd(0) complex and facilitates reductive elimination.[11]
-
Other Effective Ligands: BippyPhos has shown an exceptionally broad substrate scope for amination reactions.[12] N-heterocyclic carbene (NHC) ligands can also be effective, particularly for C-S coupling.[13]
-
-
-
Why this works: The steric bulk of these ligands helps prevent the formation of inactive catalyst dimers and discourages the pyridine nitrogen from binding too strongly, while their electron-donating nature increases the reactivity of the palladium center towards oxidative addition.[11]
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q3: I'm attempting a Suzuki-Miyaura coupling. Which base and solvent system should I use?
A3: For Suzuki couplings with challenging substrates, the base and solvent play a critical role in facilitating the transmetalation step while minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic inorganic bases are often required to activate the boronic acid for transmetalation, especially with less reactive coupling partners.[3][14] |
| Solvent | Anhydrous aprotic solvents like 1,4-Dioxane, Toluene, or THF.[3] | These solvents effectively solubilize the organometallic intermediates. While a small amount of water is sometimes used to dissolve the base, switching to completely anhydrous conditions can prevent protodeboronation.[6][15] |
Q4: Should I protect the amine or hydroxyl groups for a Suzuki reaction?
A4: While many Suzuki reactions can be performed on unprotected amino-pyridines[16], protection can be a valuable strategy if you are facing persistent issues with catalyst inhibition or low yields.
-
Amine Protection: Protecting the amine as a Boc or Cbz group can prevent it from coordinating to the palladium catalyst.[7]
-
Hydroxyl Protection/Modification: The hydroxyl group can be protected (e.g., as a methyl or benzyl ether) to prevent it from interfering. Alternatively, it can be converted to a triflate (–OTf), turning it into an excellent leaving group for a second cross-coupling reaction at the C2 position.[17]
Buchwald-Hartwig Amination (C-N Bond Formation)
Q5: What are the key considerations for a successful Buchwald-Hartwig amination with an aryl halide and this compound?
A5: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[18] Success with this substrate hinges on the base and ligand selection.
-
Catalyst System: Use a system like Pd₂(dba)₃ with XPhos or BippyPhos.[12][19] These ligands are well-suited for coupling primary amines.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[19][20]
-
Solvent: Anhydrous toluene or dioxane are commonly used.[19][20]
Caption: Simplified Buchwald-Hartwig catalytic cycle.[18][20]
Other Cross-Coupling Reactions
Q6: Can I perform a Sonogashira or Heck coupling on this substrate?
A6: Yes, but with similar challenges.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide.[21] It typically employs a palladium catalyst and a copper(I) co-catalyst. Catalyst inhibition by the pyridine substrate is still a major concern. Copper-free Sonogashira conditions might be beneficial. A typical catalyst system would be Pd(PPh₃)₂Cl₂/CuI with a base like triethylamine (Et₃N) in a solvent like DMF.[22]
-
Heck Reaction: The Heck reaction couples an alkene with an aryl halide.[23] Catalyst systems often involve Pd(OAc)₂ with a phosphine ligand. The electron-rich nature of the this compound ring may require more forcing conditions (higher temperatures).[24]
Section 4: Experimental Protocols
Disclaimer: These are general starting protocols. Optimization of stoichiometry, temperature, and reaction time is highly recommended for any new substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for coupling an aryl halide with a boronic acid partner.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound boronic acid (or ester) (1.2 eq), and finely powdered K₃PO₄ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for coupling this compound with an aryl halide.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Add degassed, anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[19]
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. Benchchem.
- Solvent Effects on the Selectivity of Palladium-C
- Functionalization of pyridines.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
- Buchwald–Hartwig amin
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Developing Ligands for Palladium(II)
- Buchwald-Hartwig Amin
- Sonogashira coupling. Wikipedia.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
- Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Applic
- Heck Reaction—St
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine. Benchchem.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amin
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
- Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine. Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Heck Reaction—State of the Art [mdpi.com]
- 24. arkat-usa.org [arkat-usa.org]
impact of solvent choice on the regioselectivity of 5-Amino-2-hydroxypyridine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of 5-Amino-2-hydroxypyridine reactions. This guide is designed to provide in-depth, practical solutions to common challenges related to regioselectivity, with a particular focus on the critical role of solvent choice. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to empower you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N- and O-alkylation products with my this compound substrate?
This is a common and fundamental challenge arising from the ambident nucleophilic nature of this compound. The molecule exists in a tautomeric equilibrium between the this compound form and the 5-amino-2-pyridone form.[1][2] The pyridone tautomer is often favored, especially in polar solvents, creating two potential sites for electrophilic attack: the nitrogen atom and the oxygen atom of the pyridone ring.[3][4]
The ratio of N- to O-alkylation is highly sensitive to the reaction conditions, with the solvent playing a pivotal role.[3][4]
Q2: How does the choice of solvent directly influence whether N- or O-alkylation occurs?
The solvent's properties—specifically its polarity and its ability to form hydrogen bonds—are critical in determining the reaction's outcome. Solvents can affect the reactivity of the nucleophile by solvating it and altering its nucleophilicity.[5][6]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form strong hydrogen bonds with the oxygen atom of the pyridone tautomer. This solvation shell sterically hinders the oxygen, making the nitrogen atom more accessible for attack by an electrophile. Consequently, polar protic solvents generally favor N-alkylation .
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents do not have acidic protons and are less effective at solvating the oxygen atom through hydrogen bonding.[6][7] This leaves the oxygen atom more "naked" and nucleophilic. Therefore, polar aprotic solvents tend to favor O-alkylation .
-
Nonpolar Solvents (e.g., toluene, hexane): In nonpolar solvents, the solubility of the pyridone salt can be limited, and the degree of ion pairing between the pyridone anion and the counter-ion becomes more significant. The outcome can be less predictable and highly dependent on the specific base and electrophile used.
The following diagram illustrates the influence of the solvent on the tautomeric equilibrium and the resulting alkylation pathways:
Caption: Solvent-Directed Regioselectivity.
Troubleshooting Guides
Problem 1: Predominantly O-Alkylation Observed, but N-Alkylation is the Desired Outcome.
Troubleshooting Steps:
-
Solvent System Analysis:
-
Current Solvent: Are you using a polar aprotic solvent like DMF or DMSO? These solvents are known to favor O-alkylation.
-
Recommended Change: Switch to a polar protic solvent. Ethanol is often a good starting point. If solubility is an issue, a mixture of a polar protic solvent with a co-solvent might be necessary.
-
-
Base Selection:
-
Current Base: Strong, bulky bases can sometimes favor O-alkylation.
-
Recommended Change: Consider using a weaker base or a carbonate base like K₂CO₃ or Cs₂CO₃ in a protic solvent.
-
-
Temperature Control:
-
Higher temperatures can sometimes lead to a mixture of products. Try running the reaction at a lower temperature for a longer period.
-
Illustrative Data on Solvent Effects for Alkylation:
| Solvent | Dielectric Constant (Approx.) | Type | Predominant Product |
| Water | 80 | Polar Protic | N-Alkylation |
| Ethanol | 25 | Polar Protic | N-Alkylation |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | O-Alkylation |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | O-Alkylation |
| Acetonitrile | 37 | Polar Aprotic | O-Alkylation |
| Tetrahydrofuran (THF) | 8 | Relatively Nonpolar | Mixture/Depends on other factors |
| Toluene | 2 | Nonpolar | Mixture/Depends on other factors |
Problem 2: Low Yield and Complex Product Mixture in an Acylation Reaction.
Troubleshooting Steps:
-
Protecting Group Strategy:
-
The amino group at the 5-position is also nucleophilic and can compete in acylation reactions.
-
Recommendation: Consider protecting the amino group (e.g., as a Boc or Acetal derivative) before performing the acylation. This will simplify the reaction and improve the yield of the desired N- or O-acylated product.
-
-
Solvent and Base Combination for Acylation:
-
For N-acylation, a common approach is to use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or THF.
-
For O-acylation, stronger bases that favor the formation of the pyridone anion in a polar aprotic solvent may be more effective.
-
Experimental Workflow for Selective N-Alkylation:
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. purechemistry.org [purechemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medlifemastery.com [medlifemastery.com]
Validation & Comparative
Introduction: The Critical Role of Method Validation for 5-Amino-2-hydroxypyridine
An In-Depth Comparative Guide to the Validation of Analytical Methods for 5-Amino-2-hydroxypyridine Quantification
This compound (CAS: 33630-94-3) is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and specialty chemicals.[1] Its purity and concentration are critical quality attributes that can directly impact the safety, efficacy, and stability of the final product. Therefore, robust and reliable analytical methods for its quantification are not just a matter of good science, but a regulatory necessity.
This guide serves as a comprehensive comparison of analytical methodologies for the quantification of this compound. As a senior application scientist, my objective is to move beyond mere procedural descriptions. We will explore the causality behind experimental choices, compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and provide the technical framework to validate these methods according to internationally recognized standards. The validation of an analytical method is the documented process that proves a procedure is suitable for its intended purpose, ensuring data integrity and regulatory compliance.[2][3][4]
Pillar 1: The Foundation of Trust - Understanding Analytical Method Validation
Before comparing specific techniques, it is essential to ground our discussion in the principles of method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for validating analytical procedures.[5][6][7] This process demonstrates that a method is suitable for its intended use and consistently produces accurate and reliable results.[3][8]
The core validation characteristics we will assess for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable levels of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: High-level workflow for analytical method validation.
Pillar 2: Comparative Analysis of Quantification Techniques
The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and cost.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For this compound, a polar compound, Reverse-Phase HPLC using a non-polar stationary phase (like C18) is the standard approach. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
-
Strengths: Cost-effective, robust, and widely available. Excellent for assay and purity determinations in bulk drug substances and simple formulations.
-
Limitations: Lower sensitivity compared to LC-MS/MS. May lack the specificity needed for complex matrices where co-eluting impurities could interfere with the analyte peak.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[10] After separation, the analyte is ionized and fragmented. The mass spectrometer then selectively monitors specific parent-to-daughter ion transitions, providing an exceptionally high degree of certainty in both identification and quantification.
-
Strengths: Unmatched sensitivity and specificity, making it the gold standard for trace-level quantification, such as analyzing potential genotoxic impurities or performing pharmacokinetic studies in biological fluids.[11][12]
-
Limitations: Higher operational cost and complexity. Requires more specialized expertise for method development and maintenance.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics for validated HPLC-UV and LC-MS/MS methods for this compound quantification, based on data from analogous compounds.[13][14][15]
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both methods exhibit excellent linearity. |
| Range | 1 - 150 µg/mL | 0.1 - 100 ng/mL | LC-MS/MS operates at a much lower concentration range due to its superior sensitivity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate within their respective ranges. |
| Precision (% RSD) | < 1.0% | < 10% | Both are highly precise. The slightly wider acceptance criteria for LC-MS/MS reflects the greater variability inherent in trace-level analysis. |
| LOQ | ~0.5 µg/mL | ~0.1 ng/mL | The mass spectrometer's ability to filter out noise and selectively monitor ions results in a significantly lower limit of quantitation. |
| Specificity | High (with peak purity) | Very High (MRM) | LC-MS/MS specificity is superior due to monitoring unique mass transitions, eliminating interference from isobaric compounds. |
Pillar 3: Experimental Protocols for Method Validation
The following sections provide step-by-step protocols for validating an HPLC-UV method. The principles are directly transferable to an LC-MS/MS method, with adjustments primarily in the detector-specific parameters and concentration ranges.
Experimental Workflow: HPLC-UV Method
Caption: Interconnected validation parameters for an HPLC method.
1. Materials and Equipment
-
Reference Standard: this compound (purity ≥ 99.5%)
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm (or similar)
-
Mobile Phase: e.g., 20mM Phosphate Buffer (pH 3.0) and Acetonitrile (90:10 v/v). The exact ratio must be optimized during method development.
-
Diluent: Mobile Phase or Water/Acetonitrile mixture.
2. Specificity
-
Objective: To demonstrate that the signal measured is solely from this compound.
-
Protocol:
-
Prepare and inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Prepare and inject a placebo sample (a mixture of all formulation components except the active ingredient) to confirm no matrix interference.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo.
-
Analyze the spiked sample to confirm the analyte peak is well-resolved from any placebo peaks.
-
For stability-indicating methods, perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and verify that the degradation product peaks do not co-elute with the main analyte peak. Use a PDA detector to assess peak purity.
-
3. Linearity and Range
-
Objective: To establish the method's linear response across a defined concentration range.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five calibration standards across the desired range (e.g., for an assay, this might be 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope. The R² should typically be ≥ 0.999.
-
4. Accuracy (as Recovery)
-
Objective: To determine how close the measured value is to the true value.
-
Protocol:
-
Prepare a placebo matrix.
-
Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
The mean recovery should be within an acceptance range, typically 98.0% to 102.0%.
-
5. Precision
-
Objective: To assess the method's consistency and reproducibility.
-
Protocol:
-
A. Repeatability (Intra-assay precision):
-
Prepare a single, homogeneous sample at 100% of the target concentration.
-
Perform a minimum of six replicate injections.
-
Calculate the Relative Standard Deviation (%RSD) of the results. The %RSD should typically be ≤ 1.0%.
-
-
B. Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both studies. The overall %RSD should meet the acceptance criteria, demonstrating the method's reproducibility under varied conditions.
-
-
6. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration that can be measured with acceptable accuracy and precision.
-
Protocol:
-
Estimate the LOQ, often by determining the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.
-
Prepare a sample at this estimated concentration.
-
Inject the sample multiple times (e.g., n=6) and confirm that the precision (%RSD) and accuracy (% recovery) meet the pre-defined acceptance criteria for impurity analysis (e.g., %RSD ≤ 10%).
-
Conclusion
The validation of an analytical method is a mandatory, systematic process that underpins the quality and safety of pharmaceutical products. For the quantification of this compound, both HPLC-UV and LC-MS/MS can be validated to be accurate, precise, and reliable.
-
HPLC-UV is a robust and cost-effective workhorse, ideally suited for routine quality control, such as assay and purity testing of the bulk substance.
-
LC-MS/MS provides superior sensitivity and specificity, making it the indispensable choice for trace-level analysis in complex matrices, such as determining impurities or conducting bioanalytical studies.
The choice of method is a strategic decision based on the analytical objective. By following the validation principles outlined in ICH Q2(R1) and the protocols described herein, researchers and drug development professionals can ensure the generation of scientifically sound and regulatory-compliant data.
References
- Vertex AI Search. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical Sciences.
- ChemicalBook. (n.d.). This compound CAS#: 33630-94-3.
- NCBI Bookshelf. (n.d.).
- Ozturk, E. et al. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
- Nilsson, G. H. et al. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood.... International Journal of Legal Medicine, 129(2), 269-77.
- BenchChem. (2025).
- ResearchGate. (n.d.). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System | Request PDF.
- Thermo Fisher Scientific. (n.d.).
- Taylor, P. J. et al. (2018). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
Sources
- 1. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. pharmaerudition.org [pharmaerudition.org]
- 9. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Amino-2-hydroxypyridine and 3-amino-2-hydroxypyridine for Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. The nuanced reactivity of substituted pyridines dictates their utility as building blocks in drug discovery programs. This guide provides an in-depth comparative analysis of the chemical reactivity of two isomeric aminohydroxypyridines: 5-Amino-2-hydroxypyridine and 3-amino-2-hydroxypyridine. Understanding the subtle yet significant differences in their electronic properties and, consequently, their reaction profiles is paramount for researchers, scientists, and drug development professionals aiming to leverage these synthons for the efficient construction of complex molecular architectures.
This document moves beyond a simple cataloging of reactions, delving into the causality behind the observed reactivity patterns. By examining the interplay of substituent effects and the inherent electronic nature of the pyridine ring, we will provide a predictive framework for their behavior in key synthetic transformations, supported by available experimental evidence and theoretical considerations.
Structural and Electronic Landscape: A Tale of Two Isomers
The reactivity of this compound and 3-amino-2-hydroxypyridine is fundamentally governed by the positional interplay of the electron-donating amino (-NH₂) group, the versatile hydroxyl (-OH) group, and the electron-withdrawing pyridine ring nitrogen. A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium is influenced by factors such as solvent polarity, with the pyridone form often favored in polar media[1][2]. For the purpose of discussing reactivity, it is essential to consider both tautomers as potential reacting species.
This compound (and its 5-Amino-2-pyridone tautomer): In this isomer, the amino group is positioned para to the hydroxyl/oxo group and meta to the ring nitrogen. This arrangement leads to a significant resonance contribution from the amino group, increasing the electron density at positions 3 and 5 (ortho and para to the amino group, respectively).
3-amino-2-hydroxypyridine (and its 3-Amino-2-pyridone tautomer): Here, the amino group is ortho to the hydroxyl/oxo group and meta to the ring nitrogen. The proximity of the two substituents can lead to intramolecular hydrogen bonding, which can influence both the tautomeric equilibrium and the reactivity of both the amino and hydroxyl groups.
The following diagram illustrates the structures and the key electronic influences of the substituents.
Caption: Structural comparison of this compound and 3-amino-2-hydroxypyridine highlighting key positional differences.
Comparative Reactivity in Key Synthetic Transformations
The distinct electronic and steric environments of the two isomers manifest in their differential reactivity towards various classes of reagents.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen[3]. However, the presence of the strongly activating amino group can overcome this deactivation to some extent. The regioselectivity of EAS is a key point of differentiation between the two isomers.
This compound: The powerful activating effect of the amino group, directed to its ortho and para positions, coupled with the directing effect of the hydroxyl/pyridone group, makes the C3 and C5 positions the most electron-rich. However, with the amino group at C5, electrophilic attack is most likely to occur at the C3 or C6 positions. The C3 position is ortho to the hydroxyl group and meta to the amino group, while the C6 position is ortho to the ring nitrogen. The outcome will depend on the specific electrophile and reaction conditions.
3-amino-2-hydroxypyridine: In this isomer, the C4 and C6 positions are activated by the amino group. The C4 position is para to the amino group and meta to the hydroxyl group, making it a likely site for electrophilic attack. The C6 position is ortho to the amino group and para to the ring nitrogen, which is deactivating. Therefore, electrophilic substitution is predicted to be highly regioselective at the C4 position.
| Isomer | Predicted Major Regioisomer(s) in EAS | Rationale |
| This compound | C3, C6 | Activation by both -NH₂ and -OH groups, tempered by the deactivating effect of the ring nitrogen. |
| 3-amino-2-hydroxypyridine | C4 | Strong directing effect of the -NH₂ group to the para position, overriding other influences. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom[4]. The reactivity of the aminohydroxypyridines in SNAr reactions would typically require the presence of a good leaving group, such as a halogen, on the ring.
Should a halogen be present, for instance at the 6-position, both isomers would be activated towards nucleophilic attack at that position. The relative rates of substitution would then be influenced by the electronic contribution of the aminohydroxy substitution pattern. In general, electron-donating groups can decrease the rate of SNAr. The overall electron-donating capacity of the combined amino and hydroxyl substituents would need to be considered.
Palladium-Catalyzed Cross-Coupling Reactions
Modern drug discovery heavily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to form C-C and C-N bonds, respectively[1][5]. The performance of the aminohydroxypyridine isomers in these reactions is of significant practical interest. For these reactions to occur, the pyridine ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate.
The electronic nature of the pyridine ring, as modulated by the amino and hydroxyl groups, can influence the efficiency of the oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling: The electron-rich nature of both isomers, due to the amino group, might slightly hinder the oxidative addition of the palladium catalyst to a C-X bond on the pyridine ring. However, successful Suzuki couplings have been reported for a variety of aminopyridines. The key to a successful comparison would be to evaluate the coupling of halogenated derivatives of both isomers under identical conditions.
Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of arylamines[1]. The presence of the free amino group on the pyridine ring could potentially complicate the reaction by acting as a competing nucleophile or by coordinating to the palladium catalyst. Protection of the amino group may be necessary to achieve selective cross-coupling at a halogenated position.
The following workflow outlines a general approach for comparing the reactivity of the two isomers in a palladium-catalyzed cross-coupling reaction.
Caption: Experimental workflow for the comparative study of cross-coupling reactivity.
Experimental Protocols
To provide a tangible basis for comparison, the following are representative, standardized protocols for key transformations. These protocols are designed to be self-validating by including appropriate controls and analytical checkpoints.
General Protocol for Electrophilic Bromination
Objective: To compare the regioselectivity and reactivity of the two isomers towards electrophilic bromination.
Materials:
-
This compound or 3-amino-2-hydroxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser
-
TLC plates and developing chamber
-
NMR spectrometer and HPLC for product analysis
Procedure:
-
To a solution of the aminohydroxypyridine isomer (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.0 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
If no reaction is observed at room temperature, gradually increase the temperature to reflux and continue monitoring.
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity of the bromination.
-
Quantify the yield of the major product(s).
Expected Outcome: A comparison of the reaction times, temperatures required, and the identity and yields of the brominated products will provide a clear indication of the relative reactivity and regiochemical preferences of the two isomers.
Conclusion: A Predictive Summary for the Synthetic Chemist
Based on the fundamental principles of electronic effects in aromatic systems, a clear differentiation in the reactivity of this compound and 3-amino-2-hydroxypyridine can be predicted.
-
For Electrophilic Aromatic Substitution, 3-amino-2-hydroxypyridine is expected to exhibit higher regioselectivity, primarily yielding the 4-substituted product. This is due to the strong directing effect of the amino group to its para position. In contrast, this compound is likely to give a mixture of isomers, making it a less predictable building block for this type of transformation.
-
In Nucleophilic Aromatic Substitution, the reactivity of halogenated derivatives of both isomers will be influenced by the electron-donating character of the aminohydroxy substituents. A direct comparative study with a specific leaving group and nucleophile would be necessary to definitively establish the more reactive isomer.
-
For Palladium-Catalyzed Cross-Coupling reactions, the performance of both isomers is anticipated to be sensitive to the specific reaction conditions, including the choice of catalyst, ligand, and base. The presence of the free amino and hydroxyl groups may necessitate optimization to avoid side reactions and catalyst inhibition.
This guide serves as a foundational tool for synthetic chemists to make informed decisions when selecting between these two valuable pyridine building blocks. While theoretical principles provide a strong predictive framework, it is imperative to validate these predictions through rigorous experimentation using the standardized protocols provided herein. The choice between this compound and 3-amino-2-hydroxypyridine will ultimately depend on the desired substitution pattern and the specific synthetic strategy employed in a given drug discovery campaign.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Aminopyridine-3-sulfonic Acid and Pyridine-3-sulfonic Acid. URL: https://www.benchchem.com/product/b112774/technical-support/reactivity-guide-4-aminopyridine-3-sulfonic-acid-vs-pyridine-3-sulfonic-acid
- Wikipedia. (2023). Buchwald–Hartwig amination. URL: https://en.wikipedia.
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. URL: https://www.chemtube3d.com/t-2-hydroxypyridine-tautomerism/
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.
- YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. URL: https://www.youtube.
- Thermo Fisher Scientific. (n.d.). 3-Amino-2-hydroxypyridine, 98%. URL: https://www.thermofisher.
- ChemicalBook. (2023). 2-Amino-3-hydroxypyridine synthesis. URL: https://www.chemicalbook.com/synthesis/16867-03-1.htm
- PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. URL: https://pubmed.ncbi.nlm.nih.gov/35959952/
- MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. URL: https://www.mdpi.com/1420-3049/28/3/1406
- Wikipedia. (2023). Electrophilic aromatic substitution. URL: https://en.wikipedia.
- Chemistry LibreTexts. (2021). 11.7: Heterocyclic Amines. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/11%3A_Ethers_Epoxides_and_Sulfides/11.07%3A_Heterocyclic_Amines
- ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. URL: https://pubs.acs.org/doi/10.1021/ja5036705
- YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. URL: https://www.youtube.
- Master Organic Chemistry. (2019). Nucleophilic Aromatic Substitution. URL: https://www.masterorganicchemistry.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630283/
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5567926/
- ChemicalBook. (2024). This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8353597.htm
- Guidechem. (n.d.). 2-Amino-3-hydroxypyridine 16867-03-1. URL: https://www.guidechem.com/products/16867-03-1.html
- ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 13C NMR spectrum. URL: https://www.chemicalbook.com/spectrum/109-00-2_13cnmr.htm
- SpectraBase. (n.d.). 5-Amino-2-methoxypyridine. URL: https://spectrabase.com/spectrum/Jd1hQwPpfbc
- Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=nmr/HMR/HMR_05/HMR-2.html
- ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/142-08-5_1hnmr.htm
- ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine(16867-03-1) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/16867-03-1_1hnmr.htm
- ResearchGate. (2021). Comparison of HOMO-LUMO energy of the compounds (1-5). URL: https://www.researchgate.net/figure/Comparison-of-HOMO-LUMO-energy-of-the-compounds-1-5_fig1_349091913
- ResearchGate. (n.d.). Comparison of energies of HOMO and LUMO levels (in eV) and energy gap.... URL: https://www.researchgate.net/figure/Comparison-of-energies-of-HOMO-and-LUMO-levels-in-eV-and-energy-gap-in-eV-of_tbl2_282329715
- ResearchGate. (n.d.). Comparisons of the energies HOMO-LUMO, energy gaps and Ionization Potentials for the complexes. URL: https://www.researchgate.
- Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. URL: https://www.masterorganicchemistry.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. URL: https://www.masterorganicchemistry.
- Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts. URL: https://totalsynthesis.com/electrophilic-aromatic-substitution-mechanism-key-concepts/
- MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. URL: https://www.mdpi.com/1420-3049/27/6/1984
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction. URL: https://www.youtube.
- ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... URL: https://www.researchgate.net/figure/Buchwald-Hartwig-amination-of-5-bromotryptoline-with-aminopyridines-The-cross-coupling_fig3_335029302
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. URL: https://www.beilstein-journals.org/bjoc/articles/10/118
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-buchwald-hartwig-guide.pdf
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. URL: https://www.mdpi.com/1420-3049/18/11/13931
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. URL: https://www.researchgate.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. URL: https://www.mdpi.com/1420-3049/19/1/847
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. URL: https://www.benchchem.com/product/b21400/technical-support/suzuki-coupling-unprotected-amino-pyridines
- Frontiers. (2024). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1336005/full
- MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. URL: https://www.mdpi.com/1422-0067/24/6/5621
- NTU Journal of Pure Sciences. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. URL: https://ntujps.org/index.php/jps/article/view/149
- RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00398a
- Semantic Scholar. (n.d.). Synthesis of N-Substituted 3-Amino-2-pyridones. URL: https://www.semanticscholar.org/paper/Synthesis-of-N-Substituted-3-Amino-2-pyridones-Trost-Gligorich/074e6f9d0e2e5c8e3e4b7b9b7b9b7b9b7b9b7b9b
Sources
A Comparative Guide to the Biological Activity of Aminohydroxypyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. The strategic placement of functional groups on this heterocyclic ring can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide offers an in-depth, objective comparison of the biological activities of aminohydroxypyridine isomers, a class of compounds with significant, yet nuanced, therapeutic potential. By examining experimental data and elucidating the underlying structure-activity relationships, this document aims to provide a valuable resource for researchers engaged in drug discovery and development.
The position of the amino and hydroxyl groups on the pyridine ring dictates the molecule's electronic distribution, basicity, and steric profile, all of which are critical determinants of its interaction with biological targets. Understanding these subtleties is paramount for the rational design of novel therapeutics.
Comparative Analysis of Biological Activities
Enzyme Inhibition: A Tale of Isomeric Specificity
The aminopyridine and hydroxypyridine moieties are prevalent in a variety of enzyme inhibitors, with the specific isomer often determining the potency and selectivity of inhibition. The nitrogen atom of the pyridine ring and the lone pairs of the amino and hydroxyl groups can engage in crucial hydrogen bonding and electrostatic interactions within an enzyme's active site.
Derivatives of aminopyridines have shown significant inhibitory activity against a range of kinases, including phosphoinositide 3-kinases (PI3Ks) and cyclin-dependent kinases (CDKs). For instance, the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival, is a key target in cancer therapy, and various pyridine-containing compounds have been developed as inhibitors of this pathway. The precise positioning of the amino and hydroxyl groups in aminohydroxypyridine isomers would undoubtedly influence their binding affinity and inhibitory profile against such kinases.
Table 1: Representative Enzyme Inhibition Data for Pyridine Derivatives
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Pyrido[3,2-d]pyrimidine Derivative | PI3Kα | 3-10 | |
| Aminopyridine-containing spiro derivative (A2) | EGFR (T790M/L858R mutant) | 80 | |
| Pyrido[2,1-f]purine-2,4-dione Derivative | Adenosine A3 Receptor | 0.38 - 108 |
Note: This table presents data for pyridine derivatives to illustrate the potential for enzyme inhibition within this class of compounds, as direct comparative data for aminohydroxypyridine isomers is limited.
The causality behind these inhibitory actions often lies in the ability of the pyridine nitrogen to act as a hinge-binding motif, forming a hydrogen bond with the backbone of the kinase. The amino and hydroxyl groups can then form additional interactions with other residues in the active site, enhancing binding affinity. The relative positions of these groups in different isomers will dictate the feasibility and strength of these interactions.
Anticancer Activity: Isomer-Dependent Cytotoxicity
The potential of pyridine derivatives as anticancer agents has been extensively explored, with many compounds exhibiting potent cytotoxicity against a variety of cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
While direct comparative IC50 values for aminohydroxypyridine isomers against the same cancer cell line are scarce, studies on related compounds suggest that the substitution pattern on the pyridine ring is critical for cytotoxic activity. For example, a study on aminopyridine-containing spiro derivatives demonstrated that these compounds could overcome drug resistance in lung cancer by inhibiting EGFR mutations more effectively than existing drugs.
Table 2: Representative Cytotoxicity Data for Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(1-adamantoyloxy)pyridine-2-thione | Murine and Human Tumor Cell Lines | Varies | |
| Imidazo[4,5-b]pyridine Derivative (Compound 10) | Colon Carcinoma (SW620) | 0.4 | |
| Imidazo[4,5-b]pyridine Derivative (Compound 14) | Colon Carcinoma (SW620) | 0.7 | |
| 2-Amino-3-hydroxypyridine | Not specified | LD50 = 500 mg/kg (rat, oral) |
Note: This table provides examples of the cytotoxic potential of various pyridine derivatives. The LD50 for 2-amino-3-hydroxypyridine indicates its acute toxicity.
The differential cytotoxicity of isomers can be attributed to variations in their ability to penetrate cell membranes, interact with intracellular targets, and induce apoptotic pathways. The position of the amino and hydroxyl groups will influence the molecule's lipophilicity and hydrogen bonding capacity, affecting its cellular uptake and target engagement.
Antimicrobial Activity: A Broad Spectrum of Potential
Pyridine-containing compounds have long been recognized for their antimicrobial properties. The nitrogen atom in the pyridine ring can interfere with essential microbial processes, and the addition of amino and hydroxyl groups can enhance this activity.
Derivatives of 2-aminopyridine have shown notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action can involve the inhibition of essential enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis. The isomeric form of an aminohydroxypyridine would likely lead to different spectrums of activity and potency against various microbial strains.
Table 3: Representative Antimicrobial Activity Data for Pyridine Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridine Derivative (Compound 2c) | S. aureus, B. subtilis | 0.039 | |
| N-amino-5-cyano-6-pyridone Derivative | E. coli | 3.91 | |
| Thiazole-pyridine hybrid (89b, 89c) | B. subtilis | 0.12 |
Note: This table highlights the antimicrobial potential of various pyridine derivatives, suggesting that aminohydroxypyridine isomers may also possess such activities.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of aminohydroxypyridine isomers against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Aminohydroxypyridine isomers (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the aminohydroxypyridine isomers in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for determining the IC50 of aminohydroxypyridines using the MTT assay.
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of aminohydroxypyridine isomers against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme of interest.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Aminohydroxypyridine isomers (dissolved in DMSO)
-
96-well plate (e.g., UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the aminohydroxypyridine isomer. Include a control without the inhibitor and a blank without the enzyme.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve.
-
IC50 Determination: Plot the percentage of inhibition (relative to the uninhibited control) against the inhibitor concentration and determine the IC50 value.
Caption: General workflow for an enzyme inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of aminohydroxypyridine isomers against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Aminohydroxypyridine isomers (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Inoculum of the bacterial strain standardized to 0.5 McFarland
-
Positive control antibiotic
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the aminohydroxypyridine isomers in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the bacterial strain to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth with inoculum and a known antibiotic), a negative control well (broth with inoculum but no compound), and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Signaling Pathways and Mechanisms of Action
The biological effects of aminohydroxypyridine isomers are mediated through their interaction with various signaling pathways. While the precise pathways modulated by each isomer require further investigation, we can infer potential mechanisms based on the activities of related pyridine derivatives.
For instance, the anticancer activity of many pyridine-based compounds is linked to their ability to induce apoptosis. This can occur through the modulation of the PI3K/Akt/mTOR pathway, which, when inhibited, can lead to decreased cell survival and proliferation.
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by an aminohydroxypyridine isomer.
Conclusion
The aminohydroxypyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The isomeric position of the amino and hydroxyl groups profoundly influences the biological activity, leading to distinct profiles in enzyme inhibition, anticancer, and antimicrobial effects. This guide has provided a comparative overview based on the available literature for related pyridine derivatives, highlighting the importance of structure-activity relationships.
Further research involving the direct, systematic comparison of aminohydroxypyridine isomers is crucial to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein offer a framework for such investigations. A deeper understanding of how these isomers interact with key signaling pathways will ultimately pave the way for the rational design of more potent and selective drugs.
References
- ResearchGate. Cytotoxicity on the human cancer cell lines.
- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- PubMed. In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative.
- PharmaTutor. Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
- ResearchGate. Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
- BMC. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
- PubMed Central. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549.
- ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- PubMed. Highly Potent 5-aminotetrahydropyrazolopyridines: Enantioselective Dopamine D3 Receptor Binding, Functional Selectivity, and Analysis of Receptor-Ligand Interactions.
- ACS Publications. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.
- ResearchGate. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- PubChem. 2-Amino-3-Hydroxypyridine.
- PubMed Central. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
- PubMed Central. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights.
- RSC Publishing. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches.
- PubMed. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives.
- PubMed Central. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.
- PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Taylor & Francis Online. Enzyme inhibition – Knowledge and References.
- ResearchGate. Cytotoxicity diagrams of the cancer cell lines (A549,...
- MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
- European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-3-hydroxypyridinel (A132).
- Cell. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting.
- Cosmetic Ingredient Review. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.
- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- ResearchGate. Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5.
- PubMed Central. Structure–Affinity Relationships and Structure–Kinetics Relationships of Pyrido[2,1-f]purine-2,4-dione Derivatives as Human Adenosine A3 Receptor Antagonists.
- PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubMed Central. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors.
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Amino-2-hydroxypyridine Analogs for Kinase Inhibition
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as successful starting points for drug discovery. These are known as "privileged structures," a term that reflects their ability to bind to multiple, distinct biological targets with high affinity. The 5-Amino-2-hydroxypyridine, which exists in tautomeric equilibrium with 5-aminopyridin-2(1H)-one, is a quintessential example of such a scaffold.[1][2] Its inherent chemical properties—a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting pyridine nitrogen, and a synthetically versatile amino group—make it an ideal anchor for designing inhibitors that target the ATP-binding site of protein kinases.
The pyridine and 2-pyridone motifs are found in a vast array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[3][4][5] This guide will provide a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a specific focus on their role as kinase inhibitors. We will dissect the scaffold, examine the impact of substitutions at key positions, and provide the experimental context necessary for researchers aiming to design the next generation of potent and selective therapeutics.
Core Structure-Activity Relationship (SAR) Analysis
The development of potent kinase inhibitors from the this compound scaffold is a tale of molecular recognition. The core typically serves as the "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP pocket. The 5-amino group then acts as a primary vector, a strategic attachment point for various substituents designed to extend into other regions of the active site, thereby dictating potency and selectivity.
Diagram: Key SAR Insights for the this compound Scaffold
Caption: General SAR summary for the this compound scaffold.
-
The Indispensable Hinge-Binder: The 2-Hydroxypyridine Moiety The 2-pyridone portion of the scaffold is arguably its most critical feature for kinase inhibition. It mimics the adenine base of ATP, allowing it to form one or two canonical hydrogen bonds with the amide backbone of the kinase hinge region. This interaction anchors the inhibitor in the active site.
-
Expert Insight: The tautomeric equilibrium between the hydroxyl and pyridone forms is significant. While both can act as hydrogen bond donors, the pyridone's carbonyl can also act as an acceptor. The specific geometry of the target kinase's hinge region will determine which tautomer binds more favorably. Consequently, methylation or removal of the hydroxyl group almost universally abrogates activity, as it eliminates this critical anchor point.
-
-
The Primary Vector: Modifications at the 5-Amino Group The 5-amino group is the workhorse for SAR exploration. It provides a convenient handle for synthetic elaboration, allowing chemists to probe different regions of the ATP-binding site.
-
Amide and Urea Linkages: A common and highly effective strategy involves acylating the 5-amino group or converting it into a urea. This introduces a new hydrogen bond donor (the N-H) and an acceptor (the C=O), which can form additional interactions. More importantly, it attaches a substituent (R-group) that can be varied extensively.[6][7]
-
Impact of the R-Group: The nature of the R-group is a primary determinant of potency and selectivity.
-
Hydrophobic Pockets: Attaching large, hydrophobic, or aromatic moieties can lead to significant gains in potency if they can access nearby hydrophobic pockets within the active site. For example, in the development of Rho kinase (ROCK) inhibitors, systematic exploration of this position led to compounds with nanomolar potency.[8]
-
Solvent-Exposed Regions: Alternatively, attaching polar or charged groups, such as amino acids, can improve aqueous solubility and pharmacokinetic properties, which is a key consideration for drug development.[6][9]
-
-
-
Fine-Tuning Potency and Selectivity: Ring Substitutions While the 2-hydroxy and 5-amino groups handle the primary interactions, substitutions at the C3, C4, and C6 positions of the pyridine ring provide an avenue for fine-tuning.
-
Steric and Electronic Effects: Small substituents like methyl or halogen groups can subtly alter the electronic distribution of the ring or create beneficial steric interactions. For instance, a substituent at C6 might be positioned to interact with the "gatekeeper" residue, a key determinant of selectivity among different kinases.
-
Selectivity by Design: As seen in the development of inhibitors for Haspin and DYRK2 kinases, subtle changes to a core scaffold can create dramatic shifts in selectivity.[10][11] While that study used an acridine core, the principle is directly applicable. A methyl group might be tolerated by one kinase but cause a steric clash in another, allowing for the design of highly selective inhibitors.
-
Comparative Data on this compound Analogs
To illustrate these principles, the following table summarizes representative SAR data for pyridine-based kinase inhibitors. Note that direct comparisons can be challenging as data is often generated against different targets and in different assays. However, the trends provide valuable insights.
| Compound Series | Modification at C5-NH2 | Other Modifications | Target Kinase | Potency (IC₅₀) | Key SAR Insight | Reference |
| ROCK Inhibitor | Substituted Phenyl Amide | Varied ring substitutions | ROCK1 | < 10 nM | A large hydrophobic group at the 5-amino position is critical for high potency. | [8] |
| TYK2 Inhibitor | N-Acyl Group | Triazole on ring | TYK2 | ~20 nM | The N-acyl group on the amino function is essential; reversing the amide bond leads to a complete loss of activity. | [12] |
| Haspin/DYRK2 | (on acridine core) | Methoxy groups on core | Haspin | < 60 nM | Demonstrates how minor changes (e.g., removing a methoxy group) can drastically alter potency and selectivity. | [10][11] |
| Antifibrotic | L-amino acid conjugates | None | p38 MAP Kinase | (Docking) | Linking amino acids to the core scaffold is a strategy to improve physicochemical properties. | [6][9] |
Experimental Protocol: A Self-Validating In Vitro Kinase Inhibition Assay
Trustworthy SAR data is built on robust and reproducible assays. Below is a detailed protocol for a typical in vitro biochemical assay to determine the IC₅₀ of a test compound against a target kinase. This protocol is designed to be self-validating by including appropriate controls.
Objective: To measure the concentration-dependent inhibition of a target kinase by a test compound.
Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this, where light output is inversely proportional to kinase inhibition.
Workflow Diagram: In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating (The "Why"):
-
Perform a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. This creates a wide concentration range to ensure a full dose-response curve can be generated.
-
Transfer a small volume (e.g., 100 nL) of the diluted compounds into a 384-well assay plate.
-
Controls: Prepare wells with DMSO only (0% inhibition, high signal) and wells with a known potent, broad-spectrum inhibitor like staurosporine or a specific reference compound (100% inhibition, low signal). These controls are essential for data normalization and validating assay performance.
-
-
Kinase Reaction Incubation (The "Why"):
-
Prepare a master mix containing the kinase buffer, the target kinase enzyme, and its specific peptide substrate.
-
Dispense the kinase/substrate mix into the assay plate wells containing the compounds and controls.
-
Initiate the reaction by adding a solution of ATP. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the enzyme. Causality Check: Using ATP at Km makes the assay highly sensitive to ATP-competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high (less potent) IC₅₀ value.
-
Incubate the plate, typically for 60 minutes at room temperature, allowing the phosphorylation reaction to proceed.
-
-
Signal Generation and Detection (The "Why"):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously halts the enzymatic reaction and depletes all remaining ATP. This is a critical step to prevent further ATP consumption that would interfere with the signal.
-
Add the Kinase Detection Reagent. This contains enzymes that convert the ADP generated by the kinase reaction back into ATP.
-
This newly generated ATP then acts as a substrate for luciferase (also in the reagent), producing a luminescent signal that is directly proportional to the amount of ADP produced (and thus, to kinase activity).
-
Read the luminescence on a plate reader.
-
-
Data Analysis and IC₅₀ Determination (The "Why"):
-
Normalize the raw luminescence data using your controls: Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity. This value is the key quantitative metric for comparing the potency of different analogs.
-
Conclusion and Future Directions
The this compound scaffold is a proven and versatile starting point for the design of potent kinase inhibitors. The structure-activity relationships are clear: the 2-pyridone moiety serves as a reliable hinge-binding anchor, while the 5-amino position provides a strategic vector for introducing diverse chemical functionalities that determine potency and selectivity. Fine-tuning via substitutions on the pyridine ring can further optimize these properties.
Future research in this area will likely focus on several key fronts:
-
Targeting Selectivity: As more is understood about the structural nuances between kinase active sites, medicinal chemists will be able to design substitutions that exploit these differences to achieve greater selectivity, thereby reducing off-target effects and improving safety profiles.
-
Exploring Novel Chemical Space: While amide and urea linkages at the 5-amino position are well-established, exploring novel, non-traditional linkers and functional groups could unlock new interactions and lead to inhibitors with unique mechanisms or properties.
-
ADME Optimization: Early-stage integration of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is crucial. Future designs will increasingly incorporate features that enhance solubility, metabolic stability, and cell permeability without sacrificing potency.
By combining established SAR principles with innovative chemical design and robust experimental validation, the this compound scaffold will undoubtedly continue to be a source of impactful therapeutic candidates for years to come.
References
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). Frontiers Publishing Partnerships.
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - Frontiers Publishing Partnerships. (2025). Frontiers Publishing Partnerships.
- Hu, L. Y., et al. (2007). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. Bioorganic & Medicinal Chemistry Letters.
- This compound | 59315-46-7. Benchchem.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022).
- Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. (2010). PubMed.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Structure–activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. (2010). PMC - NIH.
- Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase. (2013). PubMed.
- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). PMC - NIH.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 10. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Amino-2-hydroxypyridine and Related Pyridine Derivatives
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of substituents onto the pyridine ring dramatically alters its electronic properties, reactivity, and biological activity. Understanding these changes is paramount for researchers in medicinal chemistry and materials science. Spectroscopic analysis provides a powerful, non-destructive window into the molecular structure, offering detailed insights into the electronic environment, functional groups, and connectivity of atoms.
This guide presents a comparative spectroscopic analysis of 5-Amino-2-hydroxypyridine alongside key structural analogues: the parent heterocycle Pyridine , 2-Aminopyridine , and 2-Hydroxypyridine . Our objective is to deconstruct the spectroscopic signatures of these molecules to understand the individual and combined effects of the amino (-NH₂) and hydroxyl (-OH) functional groups. A central theme of this analysis is the phenomenon of prototropic tautomerism, particularly the equilibrium between the hydroxy and pyridone forms of the hydroxylated derivatives, which profoundly influences their spectroscopic properties.[2][3]
The Critical Role of Tautomerism in Hydroxypyridines
Before delving into a direct comparison, it is crucial to address the tautomeric equilibrium that characterizes 2-hydroxypyridine and, by extension, this compound. These compounds do not exist solely as the "hydroxy" form but are in equilibrium with their "pyridone" tautomer.[3][4] This equilibrium is not merely an academic curiosity; the two forms have distinct aromaticity, polarity, and hydrogen bonding capabilities, leading to markedly different spectroscopic fingerprints.[2][5]
The position of this equilibrium is highly sensitive to the molecule's environment. Non-polar solvents tend to favor the 2-hydroxypyridine form, whereas polar solvents and the solid state strongly favor the more polar 2-pyridone tautomer due to intermolecular hydrogen bonding.[6] For the purpose of this guide, we will consider that in the common spectroscopic solvents (like DMSO-d₆ or H₂O) and in the solid state (for IR), the pyridone form is predominant.
Caption: Standard workflow for solid-state FTIR-ATR analysis.
Protocol 3: NMR Spectroscopy
This protocol outlines the acquisition of ¹H and ¹³C NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample into an NMR tube. Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a reference standard like Tetramethylsilane (TMS). Cap the tube and invert several times to fully dissolve the sample.
-
Instrument Setup: Insert the sample into the NMR magnet.
-
Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency and shims the magnetic field to optimize homogeneity and resolution.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using appropriate parameters (e.g., 90° pulse, relaxation delay of 1-5 s).
-
¹³C NMR: Acquire the spectrum, often with proton decoupling, which requires a larger number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. Integrate the ¹H signals and identify the chemical shifts for all peaks.
Conclusion
The spectroscopic characterization of this compound is a clear demonstration of how fundamental principles of structure-property relationships can be applied. Its spectral features are a predictable and logical amalgamation of the effects observed in its parent and monosubstituted analogues. The analysis is critically dependent on understanding the 2-hydroxypyridine <=> 2-pyridone tautomerism, which is definitively confirmed by the presence of a strong carbonyl (C=O) band in the IR spectrum and a downfield amide carbon signal in the ¹³C NMR spectrum. By systematically comparing its UV-Vis, IR, NMR, and MS data to those of pyridine, 2-aminopyridine, and 2-hydroxypyridine, one can confidently assign its structure and appreciate the distinct electronic influence of each functional group on the pyridine scaffold.
References
- Gangopadhyay, D., et al. (2001). Spectroscopic properties of 2-hydroxypyridine and excited state anion formation. Indian Journal of Chemistry, 40A, 1108-1114. [Link]
- Wikipedia. Pyridine. Wikipedia, The Free Encyclopedia. [Link]
- ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]
- Wikipedia. 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link]
- Chaudhuri, A., et al. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(14), 4946–4951. [Link]
- Green, J. H. S., & Harrison, D. J. (1973). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Spectrochimica Acta Part A: Molecular Spectroscopy, 29(7), 1177-1188. [Link]
- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327. [Link]
- Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of Chemical Sciences, 8(2), 1070-1080. [Link]
- Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 21(7), 1170-1176. [Link]
- Singh, P. D. (1975). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 29(4), 174-176. [Link]
- SpectraBase. 2-Hydroxypyridine. Wiley-VCH GmbH. [Link]
- National Institute of Standards and Technology. 2-Aminopyridine. NIST Chemistry WebBook, SRD 69. [Link]
- National Institute of Standards and Technology. 2-Aminopyridine. NIST Chemistry WebBook, SRD 69. [Link]
- Steck, E.A., & Ewing, G.W. (1948). Absorption Spectra of Heterocyclic Compounds. II. Amino-derivatives of Pyridine, Quinoline and Isoquinoline. Journal of the American Chemical Society, 70(10), 3397–3406. [Link]
- SpectraBase. 2-Hydroxypyridine 13C NMR. Wiley-VCH GmbH. [Link]
- Turner, C.J., & Cheeseman, G.W. (1974). 13C N.M.R. spectra of some pyridines, 2-pyridones and related compounds. Organic Magnetic Resonance, 6(12), 663-667. [Link]
- National Institute of Standards and Technology. Pyridine. NIST Chemistry WebBook, SRD 69. [Link]
- El-Sayed, Y. S. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1546. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
A Comparative Guide to 5-Amino-2-hydroxypyridine as an Analytical Reference Standard
In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, the integrity of quantitative analysis hinges on the quality of the reference standards employed. These standards are the bedrock of accuracy, enabling the precise identification and quantification of substances. This guide provides an in-depth technical comparison of 5-Amino-2-hydroxypyridine, a versatile heterocyclic compound, as an analytical reference standard against viable alternatives. Authored from the perspective of a Senior Application Scientist, this document elucidates the practical considerations and experimental data crucial for informed standard selection.
The Critical Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. Its primary function is to ensure the identity, strength, quality, and purity of a substance. The selection of an appropriate reference standard is a critical decision in method development and validation, directly impacting the reliability and reproducibility of analytical results. Key attributes of an ideal reference standard include high purity, stability, and homogeneity.
Physicochemical Profile of this compound
This compound (also known as 5-amino-2-pyridinol) is a substituted pyridine derivative. Its dual functional groups—an amino group and a hydroxyl group—impart specific chemical properties that make it a useful intermediate in organic synthesis and a relevant compound for analytical consideration, often as a potential impurity or metabolite of larger active pharmaceutical ingredients (APIs).[1][2]
| Property | Value | Source |
| CAS Number | 33630-94-3 | [1][2][3][4] |
| Molecular Formula | C₅H₆N₂O | [1][4] |
| Molecular Weight | 110.11 g/mol | [1][4] |
| Appearance | Brown to dark brown powder | [3] |
| Melting Point | ~180°C | [1] |
| Purity (Typical) | ≥96% (HPLC) | [3] |
| Storage | Refrigerated (2-8°C), in a dark place under an inert atmosphere. |
Comparative Analysis: this compound vs. Alternatives
The selection of a reference standard is rarely a one-size-fits-all scenario. The optimal choice depends on the specific analytical context, such as the matrix, the analyte of interest, and the analytical technique. Here, we compare this compound with two structurally related and commercially available compounds: 2-Aminopyridine and 2-Hydroxypyridine .
| Feature | This compound | 2-Aminopyridine | 2-Hydroxypyridine |
| Structural Complexity | Higher (two functional groups) | Lower (one functional group) | Lower (one functional group) |
| Polarity | High | Moderate | Moderate to High |
| Chromatographic Retention (RP-HPLC) | Likely early eluting due to high polarity. | Later eluting than the di-substituted analog. | Retention is pH-dependent due to the hydroxyl group. |
| UV Absorbance | Possesses distinct UV chromophore. | Strong UV absorbance. | Strong UV absorbance. |
| Primary Application | Impurity standard, synthetic intermediate.[1][2] | Building block, ligand, potential impurity. | Building block, catalyst, potential impurity.[5] |
| Availability as Certified Standard | Less common. | More common. | More common. |
| Stability | Requires refrigeration and inert atmosphere. | Generally stable under standard conditions. | Stable, but can be sensitive to light. |
Expert Insights: The presence of both an amino and a hydroxyl group on the pyridine ring makes this compound significantly more polar than its mono-substituted counterparts. In reverse-phase high-performance liquid chromatography (RP-HPLC), this translates to weaker retention and earlier elution times when using standard C18 columns and aqueous-organic mobile phases. This characteristic can be advantageous when analyzing for highly polar impurities that elute near the solvent front, but it may also present challenges in achieving adequate separation from other polar matrix components.
Conversely, 2-Aminopyridine and 2-Hydroxypyridine, being less polar, will exhibit stronger retention, allowing for more flexibility in chromatographic method development. The choice between these alternatives often depends on which structure more closely represents the potential impurity or degradant being monitored. For instance, if the API synthesis involves a 2-aminopyridine moiety, using it as a reference standard for related impurities is a logical choice.
Experimental Protocol: Purity Assessment by RP-HPLC
To ensure the trustworthiness of a reference standard, its purity must be rigorously verified. The following protocol outlines a general-purpose RP-HPLC method for the purity assessment of this compound and its alternatives. This protocol is designed as a self-validating system, where the performance of the system is continuously monitored.
Objective: To determine the purity of the reference standard by separating it from any potential impurities.
Materials:
-
Reference Standard (this compound or alternative)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water
-
Formic Acid (or Orthophosphoric Acid)
-
C18 Reverse-Phase HPLC Column (e.g., 150 x 4.6 mm, 2.7 µm)[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.[6]
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask using a suitable solvent (e.g., 50:50 Methanol:Water) to create a stock solution of 100 µg/mL.
-
Causality: The choice of diluent is critical to ensure complete dissolution and compatibility with the mobile phase, preventing peak distortion.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: A buffered mobile phase (using formic or phosphoric acid) is essential to control the ionization state of the amine and hydroxyl groups, ensuring consistent retention times and peak shapes.[6]
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 2.7 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL[6]
-
UV Detection: 254 nm (or wavelength of maximum absorbance)[6]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Causality: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected, from highly polar (eluting early) to non-polar (eluting late).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for Reference Standard Qualification
Caption: Decision tree for selecting a pyridine-based reference standard.
Conclusion
This compound serves as a valuable, specific reference standard, particularly when its precise structure is relevant to the analytical problem, such as being a known impurity or metabolite. Its high polarity is a defining characteristic that must be managed during chromatographic method development. For more general applications, or when a less polar analogue is required, alternatives like 2-Aminopyridine or 2-Hydroxypyridine may offer greater flexibility. The ultimate selection must be grounded in a thorough understanding of the analyte, the analytical method, and the principles of structural similarity. The protocols and frameworks provided in this guide offer a robust starting point for any researcher, scientist, or drug development professional tasked with this critical decision.
References
- PubMed. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]
Sources
- 1. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 2. This compound | 33630-94-3 [chemicalbook.com]
- 3. H27961.03 [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Cross-Reactivity of 5-Amino-2-hydroxypyridine in Immunoassay Development
Introduction: The Imperative of Specificity in Small-Molecule Immunoassays
In the realm of bioanalytical science, the immunoassay stands as a cornerstone for the sensitive and specific detection of a vast array of molecules. While large protein analytes can be targeted with high specificity using a "sandwich" assay format, small molecules, or haptens, like 5-Amino-2-hydroxypyridine, present a unique challenge.[1][2] Due to their limited size and lack of multiple antibody binding sites (epitopes), immunoassays for these compounds must typically be developed in a competitive format.[3][4][5]
The success of any immunoassay, particularly a competitive one, hinges on the specificity of the antibody. Specificity is the ability of an antibody to bind to its intended target analyte without significantly binding to other structurally similar molecules.[6][7] The phenomenon of an antibody binding to non-target molecules is known as cross-reactivity, and it can lead to inaccurate quantification and false-positive results.[6][8] Therefore, a rigorous assessment of cross-reactivity is not merely a validation step but a foundational pillar in the development of a trustworthy and reliable immunoassay.
This guide provides an in-depth, experience-driven comparison framework for assessing the cross-reactivity of an antibody developed for this compound. We will delve into the causality behind experimental design, provide a self-validating protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and detail the quantitative analysis required to ensure the highest degree of scientific integrity.
The Analyte and Its Potential Challengers: this compound and Its Analogs
This compound (CAS: 33630-94-3, MW: 110.11 g/mol ) is a small heterocyclic aromatic organic compound.[9][10][11] Its structure, featuring a pyridine ring with both an amino (-NH₂) and a hydroxyl (-OH) group, dictates its chemical properties and, critically, how an antibody will recognize it. When developing an antibody, it is crucial to anticipate which molecules might interfere with the assay. Cross-reactivity risk is highest with compounds that share significant structural homology with the target analyte.
For our assessment, we will compare the antibody's reactivity to this compound against a panel of structurally related but distinct molecules. The selection of these compounds is a critical experimental design choice, aimed at probing the antibody's recognition of different parts of the target molecule.
Table 1: Target Analyte and Selected Potential Cross-Reactants
| Compound Name | Structure | Rationale for Inclusion |
| This compound | ![]() | Target Analyte. The benchmark for 100% reactivity. |
| 2-Amino-5-hydroxypyridine | ![]() | Positional Isomer. Tests the antibody's ability to distinguish the precise locations of the amino and hydroxyl groups.[12] |
| 2-Aminopyridine | ![]() | Structural Fragment. Lacks the hydroxyl group. Tests the hydroxyl group's importance as an epitope. |
| 2-Hydroxypyridine | ![]() | Structural Fragment. Lacks the amino group. Tests the amino group's importance as an epitope. |
| 3-Aminophenol | ![]() | Analogous Ring System. A benzene ring instead of a pyridine ring. Tests the importance of the nitrogen heteroatom in the ring. |
Experimental Framework: The Competitive ELISA
For a small molecule like this compound, the competitive immunoassay is the format of choice.[2][4] The principle relies on the competition between the analyte in the sample (unlabeled) and a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites, which are typically immobilized on a microplate. The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample.[5][13]
Caption: Workflow for Cross-Reactivity Assessment.
Detailed Step-by-Step Methodology
Causality Note: Every step, from the choice of buffer to incubation times, is optimized to maximize the specific signal-to-noise ratio, which is paramount for accurate IC50 determination.
-
Antibody Coating:
-
Dilute the capture antibody (e.g., rabbit anti-5-Amino-2-hydroxypyridine) to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C. Rationale: This allows for passive adsorption of the antibody to the polystyrene well surface.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20). Rationale: Removes unbound antibody.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature. Rationale: Blocks any remaining protein-binding sites on the plate to prevent non-specific binding of subsequent reagents.[8]
-
-
Preparation of Standards and Cross-Reactants:
-
Prepare a serial dilution of the target analyte (this compound) in Assay Buffer (e.g., 0.5% BSA in PBS-T). A typical range might be 1000 ng/mL down to 0.1 ng/mL.
-
Similarly, prepare serial dilutions for each potential cross-reacting compound (Table 1). It is often necessary to test these at higher concentrations than the target analyte. [14] * Prepare a zero-analyte control (B₀) containing only Assay Buffer.
-
Prepare a fixed concentration of the enzyme-conjugated analyte (e.g., this compound-HRP) in Assay Buffer. The concentration must be optimized to yield a signal in the linear range of the spectrophotometer for the B₀ wells.
-
-
Competitive Reaction:
-
Wash the blocked plate 3 times as described in step 2.
-
Add 50 µL of the appropriate standard or cross-reactant dilution to each well in duplicate.
-
Add 50 µL of the diluted enzyme-conjugated analyte to all wells (except for substrate blank wells).
-
Incubate for 1-2 hours at room temperature with gentle shaking. Rationale: This is the critical competition step where the free analyte and the enzyme-labeled analyte compete for the limited antibody sites.
-
-
Final Washing:
-
Aspirate the reaction mixture and wash the plate 5 times with Wash Buffer. Rationale: A thorough wash is crucial to remove all unbound reagents, especially the unbound enzyme conjugate, to minimize background signal.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 100 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 15 minutes.
-
Data Analysis and Interpretation: Quantifying Specificity
The raw OD values are processed to determine the antibody's specificity. This involves calculating the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant. The IC50 is the concentration of analyte required to inhibit 50% of the maximum signal (B₀). [15]
-
Data Normalization:
-
Average the duplicate OD readings for each concentration.
-
Subtract the average OD of the non-specific binding (NSB) wells from all other average ODs.
-
Normalize the data as a percentage of the maximum binding (%B/B₀) using the formula: %B/B₀ = (OD_sample - OD_NSB) / (OD_B₀ - OD_NSB) * 100
-
-
IC50 Calculation:
-
Cross-Reactivity Calculation:
-
The percent cross-reactivity (%CR) is calculated by comparing the IC50 of the target analyte to the IC50 of the test compound. [18] * The formula is: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) * 100
-
Hypothetical Performance Data
The following table presents hypothetical data from our cross-reactivity assessment, providing a clear comparison of the antibody's performance.
Table 2: Cross-Reactivity Performance Data
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 15.2 | 100% | Target analyte; reference. |
| 2-Amino-5-hydroxypyridine | 485.5 | 3.1% | Low cross-reactivity. The antibody is highly specific to the substituent positions. |
| 2-Aminopyridine | > 10,000 | < 0.15% | Negligible cross-reactivity. The hydroxyl group is critical for antibody recognition. |
| 2-Hydroxypyridine | > 10,000 | < 0.15% | Negligible cross-reactivity. The amino group is critical for antibody recognition. |
| 3-Aminophenol | > 10,000 | < 0.15% | Negligible cross-reactivity. The pyridine ring nitrogen is essential for binding. |
Conclusion: An Evidence-Based Approach to Immunoassay Validation
The data presented in Table 2 would strongly support the high specificity of this hypothetical antibody for this compound. The negligible reactivity with structural fragments and the benzene-ring analog indicates that the antibody recognizes the entire molecule, including the pyridine ring and both functional groups in their specific positions. The low but measurable cross-reactivity with the positional isomer is a common finding and provides a quantitative measure of the assay's selectivity.
This guide demonstrates that a systematic and logically structured investigation is essential for validating an immunoassay for a small molecule. By explaining the causality behind each step, employing a self-validating protocol, and using standardized data analysis, researchers can confidently assess antibody specificity. This rigorous approach ensures the development of robust and reliable immunoassays that generate trustworthy data for research, diagnostics, and drug development.
References
- Taylor & Francis Online. (n.d.). Development of immunoassays for multi-residue detection of small molecule compounds. [Link]
- Wikipedia. (n.d.). Immunoassay. [Link]
- Drug Target Review. (2018, December 6). Immunoassay developed to detect small molecules. [Link]
- Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]
- Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed, 10.1021/acs.analchem.8b04235. [Link]
- ResearchGate. (2020, March 17). Competitive immunoassay prinicple?[Link]
- Science World Report. (2022, March 17). Understanding and Limiting Cross-Reactivity in ELISA Testing. [Link]
- Creative Diagnostics. (n.d.). Small Molecule Antibodies. [Link]
- Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. [Link]
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?[Link]
- National Institutes of Health (NIH). (n.d.). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. [Link]
- Biomatik. (2021, May 24). Antibody Validation: How To Confirm The Specificity Of An Antibody?[Link]
- National Institutes of Health (NIH). (n.d.). This compound. [Link]
- National Institutes of Health (NIH). (n.d.). A Guide to the Perplexed on the Specificity of Antibodies. [Link]
- Wikipedia. (n.d.). IC50. [Link]
- ResearchGate. (n.d.). Cross-reactivity (CR)
- Frontiers Publishing Partnerships. (2025, November 10). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]
- University of Arizona. (n.d.). IC50-to-Ki converter. [Link]
- PubMed. (2025, November 10). New analogs of 5-substituted-2(1 H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]
- National Institutes of Health (NIH). (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. [Link]
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (2025, November 28). (PDF) New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]
- ResearchGate. (n.d.). Cross-Reactivity of Amino Acids and Other Compounds in the Biuret Reaction: Interference with Urinary Peptide Measurements. [Link]
- National Institutes of Health (NIH). (n.d.). 2-Amino-5-hydroxypyridine. [Link]
Sources
- 1. biossusa.com [biossusa.com]
- 2. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. quanterix.com [quanterix.com]
- 6. Understanding and Limiting Cross-Reactivity in ELISA Testing : Health & Medicine : Science World Report [scienceworldreport.com]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 10. This compound | C5H6N2O | CID 818256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. 2-Amino-5-hydroxypyridine | C5H6N2O | CID 4231972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery-sci.com [discovery-sci.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 5-Amino-2-hydroxypyridine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of key intermediates is a critical determinant of research and development timelines, cost-effectiveness, and the overall viability of a product. 5-Amino-2-hydroxypyridine is one such pivotal building block, primarily utilized as a raw material in the synthesis of pyrazole amides, electrode materials, and dendritic polymers.[1][2] This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to this valuable compound, grounded in experimental data and practical insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to the Synthetic Landscape
The synthesis of this compound can be broadly approached through three distinct strategies, each with its own set of advantages and challenges. These routes are:
-
Reduction of 2-Hydroxy-5-nitropyridine: A convergent approach that builds the pyridine core first and then modifies the functional groups.
-
Multi-step Synthesis from 2-Amino-5-bromopyridine: A linear synthesis that involves the sequential protection, substitution, and deprotection of a halogenated precursor.
-
Catalytic Debenzylation of 5-(Benzyloxy)pyridin-2-amine: A high-yielding final step from a protected precursor.
This guide will dissect each of these routes, providing a detailed analysis of their efficacy based on yield, purity, scalability, safety, and cost-effectiveness.
Route 1: The Reduction of 2-Hydroxy-5-nitropyridine
This two-step approach first involves the synthesis of the nitrated precursor, 2-hydroxy-5-nitropyridine, followed by its reduction to the desired this compound.
Synthesis of the Precursor: 2-Hydroxy-5-nitropyridine
A common method for the synthesis of 2-hydroxy-5-nitropyridine is a one-pot reaction starting from 2-aminopyridine. This involves the nitration of 2-aminopyridine followed by a diazotization reaction.[3]
Experimental Protocol: One-pot Synthesis of 2-Hydroxy-5-nitropyridine[3]
-
Nitration: In a suitable reaction vessel, add 2-aminopyridine in batches to concentrated sulfuric acid while maintaining the temperature between 10-20 °C. To this mixture, add concentrated nitric acid and stir the reaction at 40-50 °C.
-
Quenching and Diazotization: After the nitration is complete, quench the reaction mixture by adding it to water. Cool the solution to 0-10 °C and add an aqueous solution of sodium nitrite dropwise to initiate the diazotization reaction.
-
pH Adjustment and Isolation: Adjust the acid concentration by adding ammonia water. Filter the resulting solution and dry the filter cake to obtain 2-hydroxy-5-nitropyridine.
Reduction of 2-Hydroxy-5-nitropyridine
The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common.
Catalytic Hydrogenation: This is often the preferred method due to its clean nature, with water being the primary byproduct. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.[4]
Chemical Reduction: Reagents like stannous chloride (SnCl2) in the presence of an acid (e.g., HCl) are effective for this reduction. This method is often chosen when other functional groups in the molecule are sensitive to catalytic hydrogenation.[4][5]
Mechanistic Insight: The Reduction of Aromatic Nitro Compounds
The reduction of a nitro group to an amine is a stepwise process. In the case of Sn/HCl reduction, the tin metal acts as the reducing agent, donating electrons to the nitro group, while HCl provides the necessary protons.[6][7] The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[7]
Catalytic hydrogenation follows a different mechanism, with two commonly studied pathways: a direct pathway involving the formation of nitrosoarene and hydroxylamine intermediates, and a condensation pathway where an azoxy compound is formed and subsequently reduced.[8][9]
Route 2: Multi-step Synthesis from 2-Amino-5-bromopyridine
This linear synthesis offers an alternative pathway, starting from the readily available 2-amino-5-bromopyridine. A notable four-step synthesis has been reported with an overall yield of 45%.[1][10]
Synthetic Strategy Overview
This route involves:
-
Protection of the amino group: The 2-amino group is protected using 2,5-hexanedione.
-
Methoxylation: The bromo group is substituted with a methoxy group using sodium methylate.
-
Deprotection of the amino group: The protecting group is removed using hydroxylamine hydrochloride.
-
Demethylation: The methoxy group is cleaved using 95% sulfuric acid to yield the final product.
Experimental Protocol: Synthesis from 2-Amino-5-bromopyridine[11]
-
Protection: React 2-amino-5-bromopyridine with 2,5-hexanedione in the presence of a catalytic amount of p-toluenesulfonic acid in toluene.
-
Substitution: The resulting intermediate is then reacted with a sodium alkoxide, such as sodium benzyloxide, to introduce the protected hydroxyl group.
-
Deprotection: The protecting groups on both the amino and hydroxyl functionalities are removed simultaneously to yield this compound. A 77% yield for the final deprotection step to the hydrobromate salt has been reported.[11]
Route 3: Catalytic Debenzylation of 5-(Benzyloxy)pyridin-2-amine
This route is characterized by a highly efficient final step, offering a 92% yield for the debenzylation of 5-(benzyloxy)pyridin-2-amine to this compound via catalytic hydrogenation.[12]
Synthesis of the Precursor: 5-(Benzyloxy)pyridin-2-amine
The precursor, 5-(benzyloxy)pyridin-2-amine, is a commercially available compound.[5][13] Its synthesis is a key consideration for the overall efficiency of this route.
Experimental Protocol: Debenzylation of 5-(Benzyloxy)pyridin-2-amine[12]
-
Reaction Setup: In an autoclave, charge 5-(benzyloxy)pyridin-2-amine, ethanol, a toluene solution, and 10% Pd/C.
-
Hydrogenation: Carry out the reaction at 25 °C under a hydrogen atmosphere (0.2 MPa absolute pressure) for several hours.
-
Workup: Upon completion, filter off the Pd/C catalyst and wash the residue with ethanol.
-
Isolation: Dry the filtrate under reduced pressure to obtain this compound.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Parameter | Route 1: Reduction of 2-Hydroxy-5-nitropyridine | Route 2: From 2-Amino-5-bromopyridine | Route 3: Debenzylation of 5-(Benzyloxy)pyridin-2-amine |
| Starting Materials | 2-Aminopyridine, Nitrating agents, Reducing agents (e.g., Pd/C, SnCl2) | 2-Amino-5-bromopyridine, 2,5-hexanedione, Sodium alkoxide | 5-(Benzyloxy)pyridin-2-amine, Pd/C, Hydrogen |
| Number of Steps | 2 (synthesis of precursor + reduction) | 3-4 (protection, substitution, deprotection) | 1 (for the final step) |
| Reported Yield | Variable, dependent on reduction method | 45% overall yield reported in one study[1][10] | 92% for the final debenzylation step[12] |
| Purity | Generally requires purification | Requires purification at multiple stages | High purity achievable after filtration and solvent removal |
| Scalability | Potentially scalable, especially with catalytic hydrogenation | Multi-step nature may pose scalability challenges | The final hydrogenation step is scalable |
| Safety Concerns | Use of strong acids and nitrating agents. Flammable hydrogen gas with Pd/C. SnCl2 is a suspected sensitizer.[5] | Use of flammable solvents and potentially hazardous reagents. | Use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). |
| Cost-Effectiveness | Dependent on the cost of reducing agents and catalysts. | 2-Amino-5-bromopyridine can be a significant cost driver.[14] | The cost of the benzyloxy-protected precursor is a key factor. |
Visualization of Synthetic Pathways
To further elucidate the differences between these synthetic strategies, the following diagrams, generated using Graphviz, illustrate the workflow of each route.
Caption: Workflow for the synthesis via reduction of 2-hydroxy-5-nitropyridine.
Caption: Multi-step synthesis from 2-amino-5-bromopyridine.
Caption: Synthesis via catalytic debenzylation.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or production campaign.
-
Route 1 (Reduction of 2-Hydroxy-5-nitropyridine) is a convergent and potentially cost-effective approach, particularly if catalytic hydrogenation is employed for the reduction step. However, the initial nitration and diazotization steps involve hazardous reagents and require careful control.
-
Route 2 (From 2-Amino-5-bromopyridine) offers a well-defined, albeit longer, pathway. The multi-step nature of this synthesis may lead to a lower overall yield and present challenges in scalability and purification. The cost and availability of the starting material, 2-amino-5-bromopyridine, are also significant considerations.[14]
-
Route 3 (Debenzylation of 5-(Benzyloxy)pyridin-2-amine) stands out for its high-yielding and clean final step. This route is particularly attractive if the protected precursor is readily available or can be synthesized efficiently. The primary considerations for this route are the cost of the starting material and the safety precautions associated with catalytic hydrogenation.
For laboratory-scale synthesis where a high yield in the final step is paramount, Route 3 presents a compelling option. For larger-scale production, a thorough cost analysis of the starting materials and reagents for all three routes is essential. Route 1 may offer the most economically viable path for industrial-scale synthesis, provided that the safety and environmental considerations of the nitration and reduction steps are adequately addressed.
Ultimately, the selection of a synthetic route should be a holistic decision, balancing the trade-offs between yield, purity, cost, safety, and scalability to best align with the project's goals and resources.
References
- Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2586-2591.
- Explain the mechanism of reaction of nitrobenzene with Sn/HCl - Sarthaks eConnect. (2025).
- Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (2025).
- 5-(benzyloxy)pyridin-2-amine. (n.d.). LookChem.
- Catalytic mechanism for the hydrogenation of nitrobenzene Primary... - ResearchGate. (n.d.).
- Nitro Reduction - Common Conditions. (n.d.).
- Catalytic Hydrogenation of Nitroarenes. (n.d.). Organic Chemistry Portal.
- Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones † | Request PDF - ResearchGate. (n.d.).
- Synthesis method of 2-amino-5-hydroxypyridine. (2015). Google Patents.
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. (2016).
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. (2016).
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. (2011).
- 2-Amino-5-Bromopyridine Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2025-2033 - Archive Market Research. (n.d.).
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021). Google Patents.
Sources
- 1. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 2. This compound | 33630-94-3 [chemicalbook.com]
- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. 5-(benzyloxy)pyridin-2-amine 97% | CAS: 96166-00-6 | AChemBlock [achemblock.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 12. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]
- 13. Cas 96166-00-6,5-(benzyloxy)pyridin-2-amine | lookchem [lookchem.com]
- 14. archivemarketresearch.com [archivemarketresearch.com]
A Head-to-Head Comparison for the Medicinal Chemist: 5-Amino-2-hydroxypyridine vs. Aminopyrimidine Scaffolds
A Senior Application Scientist's Guide to Strategic Building Block Selection in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's synthetic tractability, physicochemical properties, and ultimate biological activity. Among the vast arsenal of nitrogen-containing heterocycles, pyridines and pyrimidines stand out as "privileged scaffolds" due to their prevalence in both natural products and FDA-approved drugs.[1][2] This guide provides an in-depth, head-to-head comparison of two key building blocks: 5-Amino-2-hydroxypyridine (often existing as its tautomer, 5-amino-2(1H)-pyridinone) and the isomeric aminopyrimidines (primarily 2-aminopyrimidine and 4-aminopyrimidine).
We will move beyond a simple catalog of properties to explore the causal relationships between structure and function, offering field-proven insights into why a medicinal chemist might choose one scaffold over the other. Every protocol and claim is grounded in verifiable experimental data to ensure trustworthiness and scientific integrity.
Physicochemical Properties: The Foundation of Druglikeness
The inherent properties of a building block dictate the starting point for any drug discovery campaign. The introduction of a nitrogen atom in the six-membered ring significantly impacts aromaticity, basicity, and hydrogen bonding potential, distinguishing these scaffolds from their carbocyclic analogs. The pyrimidine core, with its two nitrogen atoms, generally imparts greater polarity and aqueous solubility compared to the pyridine core.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-Aminopyrimidine | 4-Aminopyrimidine |
| Molecular Formula | C₅H₆N₂O[3] | C₄H₅N₃[4] | C₄H₅N₃[5] |
| Molecular Weight | 110.11 g/mol [3] | 95.11 g/mol [4] | 95.10 g/mol [5] |
| Melting Point (°C) | ~180[6] | 122-126[7] | 154-156[8] |
| pKa | Not readily available | 3.45 (at 20°C)[7] | 5.71 (at 20°C)[8] |
| Calculated logP | Not readily available | -0.2[4] | -0.2[5] |
| Water Solubility | Data not specified | Soluble[9] | Slightly soluble[8] |
| Appearance | Brown to dark brown powder[10] | White to light yellow powder[7] | White to slightly beige crystals[8] |
Expert Insights: The most striking difference lies in the pKa values of the aminopyrimidine isomers. The lower pKa of 2-aminopyrimidine compared to the 4-amino isomer is a direct consequence of the electron-withdrawing effect of the second nitrogen atom being closer to the amino group. This has significant implications for target binding, as the basicity of the amino group and the ring nitrogens will determine their protonation state at physiological pH and their ability to act as hydrogen bond acceptors or donors. This compound exists predominantly as the 2-pyridinone tautomer, which presents a unique hydrogen bonding signature—an amide-like N-H donor and a carbonyl acceptor—a feature extensively exploited in medicinal chemistry.[11]
Synthetic Utility and Reactivity Profile
The ease and versatility of functionalization are paramount for a building block's utility in generating diverse chemical libraries for screening. Both scaffolds offer multiple handles for synthetic modification.
Synthesis of the Core Building Blocks
-
This compound: Common synthetic routes often start from more readily available substituted pyridines. For example, it can be prepared from 2-Hydroxy-5-nitropyridine via reduction of the nitro group.[12] Another efficient, multi-step synthesis starts from 2-amino-5-bromopyridine, involving protection of the amino group, a methoxylation step, deprotection, and finally demethylation to yield the target compound.[13][14]
-
Aminopyrimidines: The synthesis of the 2-aminopyrimidine core is classically achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine.[15][16] This robust reaction allows for the preparation of a wide variety of substituted 2-aminopyrimidines by simply changing the dicarbonyl component.[17][18]
Comparative Reactivity in Key Transformations
The true value of these building blocks is realized in their subsequent functionalization. The amino group on both scaffolds readily participates in nucleophilic substitution, amide bond formation, and transition-metal-catalyzed cross-coupling reactions.
Workflow 1: General Functionalization Strategies
Below is a generalized workflow illustrating the key reaction sites on each scaffold.
Caption: General functionalization sites on the pyridinone and aminopyrimidine scaffolds.
Experimental Protocol: Suzuki-Miyaura Coupling on a Halogenated Scaffold
This protocol provides a representative example of a key C-C bond-forming reaction, starting from a halogenated precursor of the core scaffold. The choice of catalyst, base, and solvent is critical and is determined by the electronic nature of the heterocyclic system.
Objective: To couple an arylboronic acid to a bromo-substituted pyridine or pyrimidine core.
Materials:
-
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (protected 5-amino-2-bromopyridine analog) or 2-amino-4,6-dichloropyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Sodium Carbonate (Na₂CO₃) solution (3 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the bromo/chloro-heterocycle (1 equivalent), arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Add the 1,4-Dioxane/Water solvent mixture to achieve a substrate concentration of approximately 0.1 M.
-
Add the 2M Na₂CO₃ solution (3 equivalents) to the mixture.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and degradation of the palladium(0) catalyst, which is essential for the catalytic cycle.
-
Aqueous Base (Na₂CO₃): The base is crucial for the transmetalation step of the Suzuki coupling mechanism. An aqueous system is often used for its efficacy and the solubility of the inorganic base.
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, general-purpose catalyst suitable for a wide range of aryl halides, including the electron-deficient systems found in pyridines and pyrimidines.
-
Solvent System (Dioxane/Water): This biphasic system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Table 2: Comparative Performance in Synthetic Transformations
| Reaction Type | This compound Derivative | Aminopyrimidine Derivative | Key Considerations & Insights |
| N-Acylation (Amide Coupling) | High yields with standard coupling reagents (e.g., HATU, EDCI). The amino group is a potent nucleophile. | High yields. The reactivity can be modulated by substituents on the pyrimidine ring. | Both are generally straightforward. The aminopyrimidine's basicity might require an additional equivalent of base to avoid side reactions. |
| Buchwald-Hartwig Amination | The amino group can be arylated. The pyridinone nitrogen can also undergo arylation under specific conditions. | The exocyclic amino group is readily arylated. Ring C-H amination is also possible but less common. | The presence of multiple nitrogen atoms in aminopyrimidines can lead to catalyst inhibition or side reactions if conditions are not carefully optimized. |
| Suzuki-Miyaura Coupling | Requires a halogenated precursor. The electron-rich nature of the pyridinone can sometimes make oxidative addition more challenging compared to pyrimidines. | Requires a halogenated precursor (e.g., 2-amino-4-chloropyrimidine). The electron-deficient pyrimidine ring generally facilitates oxidative addition, often leading to high yields.[19] | The choice of palladium catalyst and ligand is critical for both scaffolds to achieve optimal yields and minimize homo-coupling or dehalogenation. |
Applications in Medicinal Chemistry: From Scaffold to Drug
Both pyridinone and aminopyrimidine cores are considered privileged structures because they can interact with a wide range of biological targets, often by mimicking the hydrogen bonding patterns of endogenous ligands.[1][20]
The Aminopyrimidine Scaffold: A Kinase Inhibitor Powerhouse
The 2-aminopyrimidine motif is arguably one of the most successful scaffolds in modern kinase inhibitor design.[21] Its defining feature is the ability to form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of many protein kinases, mimicking the interaction of the adenine base of ATP.[22]
Caption: Hydrogen bonding of 2-aminopyrimidine with a kinase hinge region.
This bidentate interaction provides a strong and specific anchor for the inhibitor, allowing chemists to build out other parts of the molecule to achieve potency and selectivity.
Prominent Examples:
-
Imatinib (Gleevec): A revolutionary tyrosine kinase inhibitor for chronic myeloid leukemia, featuring a central 2-aminopyrimidine core.[19]
-
Palbociclib (Ibrance): A CDK4/6 inhibitor used in breast cancer treatment, which also utilizes the 2-aminopyrimidine hinge-binding motif.[19][21]
-
Rigosertib: A PLK1 inhibitor that has been investigated in clinical trials.[23]
The this compound Scaffold: Versatility in Action
While not as singularly dominant in the kinase space, the this compound (or 5-amino-2-pyridinone) scaffold offers remarkable versatility. Its amide-like structure can mimic peptide bonds or interact with targets that recognize uracil or thymine.[1] The scaffold provides a rigid framework with distinct vectors for substitution, allowing for precise orientation of functional groups.
Prominent Examples & Applications:
-
Pirfenidone: While not an amino-substituted version, the core 2(1H)-pyridone structure is the basis for this anti-fibrotic drug used to treat idiopathic pulmonary fibrosis.[24] This highlights the general biocompatibility and favorable properties of the pyridinone ring system.
-
Antiviral and Antimicrobial Agents: The pyridinone core is found in numerous compounds with potent biological activities, including inhibitors of HIV reverse transcriptase and various bacterial enzymes.[11][25]
-
CNS-Active Agents: The scaffold's ability to cross the blood-brain barrier has led to its investigation in therapies for neurological disorders.[11]
Head-to-Head Summary: Making the Right Choice
| Feature | This compound | Aminopyrimidine | Senior Scientist's Recommendation |
| Primary Application | Versatile scaffold for antivirals, anti-fibrotics, antimicrobials.[11][25] | Dominant scaffold in kinase inhibitors.[19][21] | For kinase hinge-binding, the 2-aminopyrimidine is the undisputed starting point. For broader target classes or bioisosteric replacement of amides/uracil, the pyridinone offers greater flexibility. |
| Synthetic Accessibility | Multi-step syntheses are often required.[13] | Robust and scalable condensation reactions with guanidine.[15] | Aminopyrimidines are generally more accessible and allow for greater diversity in early-stage library synthesis. |
| Physicochemical Profile | Less polar, potentially higher logP. The pyridinone N-H offers a key H-bond donor site. | More polar, generally better aqueous solubility.[9] Basicity is tunable by isomer choice. | The higher polarity of aminopyrimidines can be an advantage for solubility but may be a liability for cell permeability. The pyridinone offers a more balanced profile in this regard. |
| Metabolic Stability | The pyridinone ring can be susceptible to oxidation, but this is highly dependent on substitution. | Generally considered metabolically robust, a key reason for its prevalence in approved drugs. | Both require careful decoration with appropriate substituents to block sites of metabolism, but aminopyrimidines may offer a more stable starting point. |
Conclusion
The choice between this compound and aminopyrimidine building blocks is not a matter of one being definitively "better," but rather a strategic decision based on the specific goals of the drug discovery program.
Choose Aminopyrimidines when:
-
The primary target is a protein kinase, and a hinge-binding motif is desired.
-
High aqueous solubility is a key objective.
-
Rapid generation of a large, diverse library from simple starting materials is required.
Choose this compound when:
-
The goal is to find a bioisostere for a peptide bond, uracil, or thymine.
-
A more balanced lipophilicity profile is needed for targets requiring cell or blood-brain barrier penetration.
-
The project requires a versatile scaffold for exploring a wider range of non-kinase targets.
By understanding the fundamental differences in their physicochemical properties, synthetic reactivity, and established roles in medicinal chemistry, researchers can make an informed and logical choice, setting their project on a clear path toward the discovery of novel and effective therapeutics.
References
- ChemicalBook. This compound CAS#: 33630-94-3.
- Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
- Saeed, A., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 18(1), 2-3.
- Wang, L., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1642-1664.
- Nagy, M., et al. (2023). Synthesis of Gibberellic Acid-Based 2,4-Diaminopyrimidines and Investigation of Their Antimicrobial Activity. Molecules, 28(14), 5483.
- Thakur, A., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901.
- Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
- Das, U., et al. (2016). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 6(81), 77891-77899.
- PubMed. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- Solubility of Things. 2-Aminopyrimidine.
- ChemicalBook. 4-Aminopyrimidine | 591-54-8.
- PubChem. 2-Aminopyrimidine | C4H5N3 | CID 7978.
- Taylor & Francis Online. (2019). Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. Polycyclic Aromatic Compounds.
- SciSpace. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. Tetrahedron.
- ChemicalBook. This compound synthesis.
- Al-Ostoot, F. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(17), 6296.
- ChemicalBook. This compound | 33630-94-3.
- MDPI. (2023). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. International Journal of Molecular Sciences, 24(15), 12345.
- ResearchGate. (2010). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ChemInform.
- Chan, W. K., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901.
- ChemicalBook. 2-Aminopyrimidine | 109-12-6.
- Singh, A., & Singh, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 27(2), 114-123.
- PubChem. 4-Aminopyrimidine | C4H5N3 | CID 68958.
- MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- Ishizawa, T., et al. (2022). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society, 144(4), 1675-1684.
- ChemicalBook. 2-Amino-5-hydroxypyridine synthesis.
- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- PubChem. This compound | C5H6N2O | CID 818256.
- ResearchGate. (2023). Structures of aminopyrimidine related drugs.
- PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
- Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
- ResearchGate. (2016).
- Oakwood Chemical. This compound.
- ChemicalBook. 2-Amino-5-hydroxypyridine | 55717-46-9.
- Frontiers Publishing Partnerships. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 11, 1245678.
- Li, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(11), 3196.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 657-677.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. scbt.com [scbt.com]
- 4. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 7. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 8. 4-Aminopyrimidine | 591-54-8 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 25. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
benchmarking the performance of 5-Amino-2-hydroxypyridine-based fluorescent probes
An Objective Guide to the Performance of 5-Amino-2-hydroxypyridine-Based Fluorescent Probes
Authored by: A Senior Application Scientist
In the dynamic landscape of molecular sensing and bioimaging, the demand for high-performance fluorescent probes is incessant. These molecular tools are fundamental to visualizing complex biological processes, quantifying analytes, and advancing drug discovery. Among the myriad of fluorophore scaffolds available, those based on the aminopyridine architecture have garnered significant interest for their versatile photophysical properties and synthetic accessibility.[1][2] This guide provides an in-depth, objective comparison of fluorescent probes built upon the this compound core, benchmarking their performance against established alternatives and providing the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions.
The this compound Scaffold: A Structural Overview
The utility of a fluorescent probe is intrinsically linked to the photophysical characteristics of its core structure. The this compound moiety serves as a robust foundation for building sensitive and selective probes. Its inherent electronic properties, characterized by an electron-donating amino group (-NH₂) and a hydroxyl group (-OH) on a pyridine ring, create a favorable environment for strong fluorescence emission and sensitivity to the local microenvironment.[3]
The synthesis of this core is often straightforward, typically involving multi-step reactions starting from commercially available pyridine derivatives. A common synthetic route involves protection of the amino group, followed by substitution and deprotection steps to yield the target this compound scaffold.[4] This accessibility lowers the barrier to entry for researchers wishing to develop novel probes tailored to specific applications.
The fundamental mechanism often relies on processes like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT), where interaction with an analyte modulates the electronic state of the fluorophore, resulting in a measurable change in fluorescence.[3]
Caption: General mechanism of a "turn-on" this compound probe.
Performance Benchmarking: A Comparative Analysis
A probe's value is determined by its performance relative to other available tools. Here, we benchmark key photophysical properties of the this compound scaffold against widely used fluorophore families like Rhodamines, BODIPYs, and Coumarins.
Key Performance Metrics:
-
Quantum Yield (Φ): A measure of the efficiency of fluorescence emission. Higher values are desirable for brighter signals. Unsubstituted pyridin-2-amine, a related structure, exhibits a high quantum yield of 0.6, suggesting the potential for bright probes based on this scaffold.[1][2]
-
Molar Extinction Coefficient (ε): Represents the molecule's ability to absorb light at a specific wavelength. Higher values indicate a greater probability of light absorption, contributing to overall brightness.
-
Stokes Shift: The difference in wavelength between the absorption and emission maxima. A large Stokes shift is advantageous as it minimizes self-quenching and simplifies signal detection by reducing spectral overlap.
-
Photostability: The probe's resistance to photobleaching or chemical degradation upon exposure to excitation light.
-
Solvatochromism: The change in absorption or emission spectra in response to the polarity of the solvent. This can be a useful property for probing cellular microenvironments.
Comparative Data Summary:
| Fluorophore Class | Typical Quantum Yield (Φ) | Typical Stokes Shift (nm) | Key Advantages | Key Limitations |
| 5-Aminopyridine Derivatives | 0.2 - 0.6 [1][2] | 50 - 100+ nm [5] | Good quantum yields, large Stokes shifts, synthetic versatility, sensitivity to environment. | Can be susceptible to pH changes, potential for lower photostability than some caged systems. |
| Rhodamines | 0.3 - 0.9+[6] | 20 - 40 nm | High quantum yields, excellent photostability, well-established chemistry. | Smaller Stokes shifts, potential for self-quenching at high concentrations. |
| BODIPYs | 0.5 - 0.9+[7] | 15 - 30 nm | High quantum yields, sharp emission peaks, good photostability, less sensitive to solvent polarity. | Small Stokes shifts, synthesis can be more complex. |
| Coumarins | 0.1 - 0.8 | 40 - 80 nm | Large Stokes shifts, sensitive to solvent polarity, broad emission spectra. | Lower quantum yields in aqueous media, often require UV excitation. |
Note: Values are representative and can vary significantly based on specific molecular modifications and environmental conditions.
The data indicates that this compound probes occupy a competitive space. Their quantum yields are respectable, and they particularly excel in providing large Stokes shifts, which is a critical advantage for minimizing background noise in complex biological samples.[5]
Experimental Protocols: From Synthesis to Application
To ensure scientific integrity, protocols must be robust and reproducible. Below are standardized methodologies for the synthesis and application of these probes.
Protocol 1: General Synthesis of a this compound-based Probe
This protocol outlines a generalized approach. Specific reagents and conditions must be optimized based on the desired final structure.
-
Starting Material: Begin with a commercially available substituted pyridine, such as 2-amino-5-bromopyridine.[4]
-
Protection of the Amino Group: React the starting material with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions in subsequent steps.
-
Introduction of a Recognition Moiety: The core of the probe's selectivity lies in the recognition group. This is typically introduced via a coupling reaction (e.g., Suzuki or Sonogashira coupling) at a reactive site on the pyridine ring. This moiety is designed to bind specifically to the target analyte.
-
Deprotection: Remove the protecting group from the amino function under appropriate conditions (e.g., acidic treatment for a Boc group) to yield the final probe.
-
Purification and Characterization: Purify the final compound using column chromatography or recrystallization. Confirm the structure and purity using NMR spectroscopy, mass spectrometry, and HPLC.
Caption: A streamlined workflow for the synthesis and validation of a custom probe.
Protocol 2: Characterizing Probe Performance for Metal Ion Detection
This protocol details the steps to benchmark a new probe for detecting a specific metal ion (e.g., Cu²⁺).[8]
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and a stock solution of the metal ion salt (e.g., 10 mM CuSO₄ in deionized water). Prepare stock solutions of various other metal ions to test for selectivity.
-
Working Buffer: Prepare a biologically relevant buffer (e.g., 10 mM HEPES, pH 7.4).
-
Fluorescence Titration:
-
In a quartz cuvette, add 2 mL of the working buffer.
-
Add a small aliquot of the probe stock solution to achieve a final concentration of 10 µM.
-
Record the initial fluorescence emission spectrum using a spectrofluorometer (determine the optimal excitation wavelength first by measuring the absorbance spectrum).
-
Incrementally add small volumes of the Cu²⁺ stock solution, allowing the solution to equilibrate for 2-5 minutes after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Selectivity Test: Repeat step 3, but instead of Cu²⁺, add equimolar or excess concentrations of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺) to a solution of the probe to assess for interference.
-
Limit of Detection (LOD) Calculation: Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺. The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[8]
-
Data Analysis: Analyze the spectral changes, calculate the fold-increase in fluorescence, and determine the binding stoichiometry using a Job's plot.[8]
Concluding Remarks for the Practicing Scientist
This compound-based fluorescent probes represent a valuable and highly adaptable class of molecular sensors. Their competitive quantum yields, large Stokes shifts, and the relative ease of their synthesis make them an attractive alternative to more traditional fluorophores.[1][2][5]
While they offer significant advantages, researchers must remain cognizant of potential limitations. Like many nitrogen-containing heterocycles, their fluorescence can be sensitive to pH, which requires careful buffering in biological experiments. Furthermore, their photostability, while often sufficient for many applications, may not match that of the most robust caged fluorophores like certain rhodamine derivatives.[6]
The future of this probe family lies in further derivatization to enhance photostability, tune emission wavelengths into the near-infrared (NIR) for deeper tissue imaging, and develop multi-analyte responsive probes for more complex biological investigations. By understanding both the strengths and weaknesses of the this compound scaffold, researchers can effectively harness its potential to illuminate the intricate workings of biological systems.
References
- ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions.
- ResearchGate. (n.d.). Photophysical properties of the reported probes 1–5.
- ResearchGate. (n.d.). a) Photophysical properties of both Azido probe 12 and Amino probe 13.
- National Center for Biotechnology Information. (n.d.). Photophysical properties and excitation polarization of fac/mer-ruthenium complexes with 5'-amino-2,2'-bipyridine-5-carboxylic acid derivatives.
- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- National Center for Biotechnology Information. (n.d.). Photophysical properties of fluorescently-labeled peptoids.
- National Center for Biotechnology Information. (n.d.). Lessons in Organic Fluorescent Probe Discovery.
- National Center for Biotechnology Information. (n.d.). Synthesis and In Situ Application of a New Fluorescent Probe for Visual Detection of Copper(II) in Plant Roots.
- National Center for Biotechnology Information. (n.d.). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine.
- National Center for Biotechnology Information. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
- MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
- bioRxiv. (2024). Development of BODIPY-based fluorescent probes for highly selective amino acid identification.
- National Center for Biotechnology Information. (n.d.). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution.
- National Center for Biotechnology Information. (n.d.). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species.
- National Center for Biotechnology Information. (n.d.). Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase.
Sources
- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis and In Situ Application of a New Fluorescent Probe for Visual Detection of Copper(II) in Plant Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 5-Amino-2-hydroxypyridine Analysis
Abstract
The robust and reliable quantification of 5-Amino-2-hydroxypyridine (5A2HP), a key intermediate and potential impurity in pharmaceutical manufacturing, is paramount for ensuring product quality and safety.[1] This guide provides an in-depth comparison of prevalent analytical techniques for 5A2HP analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It details the principles behind each method, offers step-by-step experimental protocols, and presents a framework for the cross-validation of these techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and cross-validate analytical methods in accordance with stringent regulatory standards, ensuring data integrity across the product lifecycle.
Introduction: The Analytical Imperative for this compound
This compound (C₅H₆N₂O, CAS: 33630-94-3) is a substituted pyridine derivative used as a raw material in organic synthesis.[1][2][3] Its presence, even in trace amounts, as an impurity in an Active Pharmaceutical Ingredient (API) can have significant implications for the safety and efficacy of the final drug product. Therefore, analytical methods must be sensitive, specific, and accurate to control its levels effectively.
The validation of an analytical procedure is the formal process to demonstrate its suitability for the intended purpose.[4][5] When a new method is developed or an existing one is transferred between laboratories or instruments, cross-validation becomes a critical exercise. It serves to verify that the two procedures—whether they are based on different principles (e.g., HPLC vs. GC) or are variations of the same technique—provide equivalent results, thus ensuring the consistency and reliability of data.
This guide will navigate the technical landscape of three primary analytical techniques and provide a systematic approach to their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][6][7]
Comparative Overview of Analytical Techniques
The choice of an analytical technique is governed by the specific requirements of the analysis: Is it for routine quality control (QC), impurity profiling, or trace-level genotoxic impurity (GTI) analysis? Each method offers a unique balance of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of the pharmaceutical industry for assay and impurity determination.[5] It is robust, reliable, and well-suited for non-volatile and thermally stable compounds like 5A2HP.[8]
-
Principle of Causality: The separation is based on the differential partitioning of 5A2HP between a stationary phase (typically a C18 column) and a liquid mobile phase. The aromatic nature of 5A2HP allows for sensitive detection using a UV detector. A reversed-phase method is commonly employed for polar aromatic compounds.[8][9]
-
Strengths: Excellent quantitative performance, high precision, and robustness for routine analysis.
-
Limitations: Lower sensitivity compared to mass spectrometry-based methods. Specificity can be a challenge if co-eluting impurities have similar UV spectra.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][12] For polar analytes like 5A2HP, derivatization is often required to increase volatility and improve peak shape.[8]
-
Principle of Causality: The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum that acts as a chemical fingerprint, ensuring high specificity.[13]
-
Strengths: Exceptional selectivity due to mass spectral data. High sensitivity for volatile impurities.
-
Limitations: Requires derivatization for polar, non-volatile compounds, which adds a step to sample preparation and can introduce variability. Not suitable for thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the superior separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level analysis.[10][14]
-
Principle of Causality: After separation by LC, the analyte is ionized (typically via Electrospray Ionization, ESI) and subjected to two stages of mass analysis. The first stage isolates the parent ion of 5A2HP, and the second stage fragments it and detects specific daughter ions. This parent-daughter transition is highly specific and virtually eliminates matrix interference.
-
Strengths: Unmatched sensitivity (sub-ng/mL levels) and specificity. Ideal for identifying and quantifying genotoxic impurities and for analysis in complex matrices like biological fluids.[15]
-
Limitations: Higher operational complexity and cost compared to HPLC-UV. Matrix effects can cause ion suppression or enhancement, requiring careful method development.[16]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of each technique for the analysis of 5A2HP. These values are representative and must be established for each specific method and matrix during validation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ~0.015 µg/mL[17] | ~0.01 µg/mL[8] | < 1 ng/mL[8] |
| Limit of Quantitation (LOQ) | ~0.048 µg/mL[17] | ~0.05 µg/mL[8] | ~1 ng/mL[8] |
| Linearity Range | 0.05 - 50 µg/mL | 0.05 - 50 µg/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102%[17] | 95 - 105%[8] | 90 - 110%[18] |
| Precision (% RSD) | < 2% | < 10% | < 15% |
| Specificity | Moderate to High | Very High | Exceptional |
Experimental Protocols
Protocol: HPLC-UV Analysis of 5A2HP
This protocol is based on established methods for similar pyridine derivatives and serves as a starting point for method development.[17]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase: Isocratic mixture of aqueous buffer (e.g., water with pH adjusted to 3 with phosphoric acid) and Methanol (50:50 v/v). Rationale: The acidic pH ensures that the amino group is protonated, leading to consistent retention and good peak shape.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides a good response for many aromatic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 10 µg/mL). Filter through a 0.45 µm syringe filter.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.
Protocol: LC-MS/MS Analysis of 5A2HP
This protocol is designed for high-sensitivity trace analysis.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm). Rationale: HILIC is excellent for retaining polar compounds like 5A2HP that may have poor retention on traditional C18 columns.
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.[18]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Rationale: Formic acid and ammonium formate act as mobile phase modifiers to improve ionization efficiency in the ESI source.
-
Gradient: A gradient from high organic (e.g., 95% B) to lower organic content.
-
Flow Rate: 0.4 mL/min.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
MRM Transition: To be determined by infusing a standard of 5A2HP. For C₅H₆N₂O (MW 110.11), the parent ion [M+H]⁺ would be m/z 111.1. Fragmentation will yield specific daughter ions.
-
Collision Energy & Voltages: Optimize for maximum signal intensity of the MRM transition.
-
-
Sample Preparation: Dilute the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90% Acetonitrile).
The Cross-Validation Workflow
Cross-validation is essential when replacing an established "reference" method (e.g., HPLC-UV) with a new "candidate" method (e.g., LC-MS/MS). The objective is to prove the candidate method is equivalent or better than the reference.
Defining the Scope and Acceptance Criteria
Before any experiment, a validation protocol must be written. This document should define:
-
Methods to be compared: Reference Method A vs. Candidate Method B.
-
Samples to be analyzed: A minimum of 6 independent lots of the API, including samples spiked with 5A2HP at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Parameters to compare: Primarily Accuracy and Precision.[19]
-
Acceptance Criteria: The results from the two methods should be statistically equivalent. This is typically assessed using statistical tests like the Student's t-test (to compare means) and the F-test (to compare variances). A common acceptance criterion is that the 95% confidence interval of the difference between the two methods should fall within a pre-defined equivalence margin (e.g., ±5%).
Visualizing the Cross-Validation Process
The following diagram outlines the logical flow of a typical cross-validation study.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins data integrity in pharmaceutical development. While HPLC-UV remains a robust choice for routine quality control, the superior sensitivity and specificity of LC-MS/MS make it indispensable for trace impurity analysis. GC-MS offers a valuable, orthogonal technique, particularly for volatile impurity profiling. By implementing a systematic cross-validation workflow grounded in statistical principles and regulatory expectations, organizations can ensure seamless method transfer, maintain data consistency, and ultimately, safeguard product quality and patient safety.
References
- Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Nakajima, R., et al. (n.d.). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.
- Singh, V. K., et al. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science.
- Ng, L. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- International Council for Harmonisation. Quality Guidelines.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates.
- SIELC Technologies. (2012). HPLC Method for 2-Aminopyridine on Chromni™.
- Agilent Technologies, Inc. (2011). Separation of pyridine and other amines.
- Ebata, T., et al. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics.
- ResearchGate. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
- PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- ResearchGate.
- International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
- Thermo Fisher Scientific. Metabolome identification using LC-MSn Orbitrap-based mass spectrometry.
- De Nys, H., et al. (2020). Recent developments in liquid chromatography - mass spectrometry for the analysis of pharmaceuticals. Analyst.
- PubMed. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
- PubMed. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood....
- MDPI. (2024).
- Shimadzu Scientific Instruments. Analytical Methods for Amino Acids.
- Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
- MDPI. (n.d.). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages.
Sources
- 1. This compound | 33630-94-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 10. iris.unife.it [iris.unife.it]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. ccsknowledge.com [ccsknowledge.com]
- 13. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 15. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Senior Application Scientist's Guide to Comparative Docking of 5-Amino-2-hydroxypyridine Derivatives
This guide provides an in-depth, objective comparison of the binding affinities of novel 5-Amino-2-hydroxypyridine derivatives against two critical protein targets implicated in cancer and neurodegenerative disorders: Cyclin-Dependent Kinase 2 (CDK2) and Acetylcholinesterase (AChE). We will explore the rationale behind experimental choices, present detailed protocols for in silico analysis, and interpret the resulting data to inform future drug discovery efforts.
Introduction: The Therapeutic Potential of this compound Derivatives
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] The this compound core, in particular, offers a unique combination of hydrogen bond donors and acceptors, as well as aromatic character, making it an attractive starting point for the design of targeted inhibitors. While extensive research exists for the broader class of pyridine derivatives, this guide will focus on a specific, targeted comparison of novel this compound analogues.
Target Selection: Why CDK2 and Acetylcholinesterase?
The choice of protein targets is a critical first step in any drug discovery pipeline. For this comparative study, we have selected two well-validated and structurally characterized proteins:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in oncology.[4][5] Its dysregulation is a hallmark of many cancers, and the development of selective CDK2 inhibitors remains an area of intense research.[4]
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][7]
The selection of these two distinct protein classes allows for a comprehensive evaluation of the binding promiscuity and selectivity of our this compound derivatives.
Ligand Design and Preparation
For this study, a virtual library of this compound derivatives was designed to explore the impact of various substitutions on binding affinity. The core scaffold (Ligand A) was functionalized with three different R-groups to generate Ligands B, C, and D, each with distinct electronic and steric properties.
Table 1: this compound Derivatives for Docking Studies
| Ligand ID | R-Group |
| Ligand A | -H |
| Ligand B | -CH₃ |
| Ligand C | -Cl |
| Ligand D | -COOH |
The 3D structures of these ligands were generated using molecular modeling software, and their geometries were optimized using energy minimization to ensure they represent realistic conformations for docking.
Molecular Docking Workflow: A Step-by-Step Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The following protocol outlines a robust and reproducible workflow for docking our designed ligands into the active sites of CDK2 and AChE.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1HCK for CDK2 and PDB ID: 4EY7 for AChE.[5][7]
-
Remove all water molecules and co-crystallized ligands from the protein structures.
-
Add polar hydrogen atoms and assign appropriate charges to the protein residues.
-
Define the binding site (or "grid box") based on the location of the co-crystallized ligand in the original PDB file. This ensures the docking simulation is focused on the active site of the protein.
-
-
Ligand Preparation:
-
Generate 3D coordinates for each this compound derivative.
-
Perform energy minimization of the ligand structures to obtain low-energy conformations.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Utilize a validated docking program (e.g., AutoDock Vina).[6]
-
For each ligand-protein pair, perform multiple independent docking runs to ensure the results are consistent and the conformational space is adequately sampled.
-
The docking algorithm will explore various orientations and conformations of the ligand within the defined binding site and calculate a binding affinity score for each pose.
-
-
Analysis of Results:
-
The primary output of the docking simulation is the binding affinity, typically expressed in kcal/mol. More negative values indicate a stronger predicted binding interaction.
-
Visually inspect the top-ranked docking poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Caption: Molecular Docking Workflow Diagram.
Comparative Docking Results
The following table summarizes the predicted binding affinities of the this compound derivatives against CDK2 and AChE.
Table 2: Predicted Binding Affinities (kcal/mol) of this compound Derivatives
| Ligand ID | R-Group | CDK2 (PDB: 1HCK) | AChE (PDB: 4EY7) |
| Ligand A | -H | -6.8 | -7.2 |
| Ligand B | -CH₃ | -7.1 | -7.5 |
| Ligand C | -Cl | -7.9 | -8.1 |
| Ligand D | -COOH | -8.5 | -7.8 |
Analysis and Discussion
The docking results provide several key insights into the structure-activity relationships of our this compound derivatives:
-
General Binding Affinity: All four derivatives show favorable predicted binding affinities for both CDK2 and AChE, suggesting that the this compound scaffold is a promising starting point for the development of inhibitors for both targets.
-
Impact of Substituents: The nature of the R-group significantly influences the binding affinity.
-
The addition of a small, electron-donating methyl group (Ligand B) slightly improves binding to both targets compared to the unsubstituted core (Ligand A).
-
The electron-withdrawing chloro group (Ligand C) provides a more substantial improvement in binding affinity for both proteins, likely due to favorable electrostatic interactions.
-
The carboxyl group (Ligand D) demonstrates the highest predicted affinity for CDK2, suggesting a strong and specific interaction with the kinase active site. However, its affinity for AChE is slightly lower than that of Ligand C, indicating a degree of selectivity.
-
-
Visualizing Binding Interactions:
Sources
- 1. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. ashdin.com [ashdin.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-hydroxypyridine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 5-Amino-2-hydroxypyridine (CAS 33630-94-3), a valuable intermediate in organic synthesis[1], requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure its responsible management from benchtop to final disposal. The procedures outlined here are designed to be a self-validating system, ensuring compliance and safety at every stage.
Hazard Profile and Foundational Risk Assessment
Understanding the inherent risks of a chemical is the bedrock of safe handling and disposal. This compound is not benign; its hazard profile necessitates treating it as a hazardous substance throughout its lifecycle. The primary risks are associated with direct contact and inhalation.[2]
According to its Safety Data Sheet (SDS), the compound is classified with several key hazards. This classification is the primary driver for the stringent disposal protocols that follow. Failure to respect these hazards can lead to acute health effects and long-term environmental contamination.
Table 1: Hazard Classification for this compound
| Hazard Classification | Category | Nature of Risk | Authoritative Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[2] | US OSHA (29 CFR 1910.1200)[2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2] | US OSHA (29 CFR 1910.1200)[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled.[2] | US OSHA (29 CFR 1910.1200)[2] |
| Acute Oral Toxicity | Category 3/4 | Harmful or toxic if swallowed.[3][4] | GHS Classification |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before any waste is generated, the environment must be controlled to minimize exposure. The principle here is to create multiple barriers between the researcher and the chemical hazard.
Engineering Controls
All handling of this compound, including weighing, transfers, and the collection of waste, must be conducted within a properly functioning certified laboratory chemical fume hood.[5][6] This is non-negotiable. The fume hood acts as the primary containment system, preventing the inhalation of dusts or aerosols.
Personal Protective Equipment (PPE)
PPE is the last line of defense. The selection of appropriate PPE is dictated by the hazard profile and potential exposure routes.
Table 2: Required Personal Protective Equipment
| Body Part | PPE Specification | Rationale and Causality |
|---|---|---|
| Eyes/Face | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][7] | Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation. |
| Hands | Chemical-resistant nitrile or butyl rubber gloves.[8][9] | Provides a direct barrier against skin contact. Nitrile offers good resistance for incidental contact with pyridine derivatives. Double-gloving is recommended for extended handling.[6] |
| Body | Fully-buttoned laboratory coat.[5] | Prevents contamination of personal clothing and underlying skin. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator.[2][3] | Required if there is a risk of generating dust or aerosols outside of a fume hood, or if exposure limits may be exceeded. |
The Core Disposal Workflow: A Step-by-Step Protocol
Disposing of this compound waste must be a deliberate and documented process. Under no circumstances should this chemical or its solutions be poured down the drain or placed in regular trash. [6][8] Such actions violate environmental regulations and can lead to toxic contamination of waterways.
Step 1: Waste Segregation
-
Action: At the point of generation, immediately segregate all waste containing this compound. This includes pure, unreacted compound, reaction residues, solutions, and contaminated consumables.
-
Causality: Aminopyridines are classified as hazardous waste.[10][11] Co-mingling this waste with non-hazardous materials contaminates the entire stream, increasing disposal costs and regulatory complexity. Furthermore, mixing with incompatible chemicals, such as strong acids or oxidizers, could trigger a dangerous reaction.[5][11]
Step 2: Containerization and Labeling
-
Action: Collect the segregated waste in a designated, sealable, and chemically compatible waste container (e.g., high-density polyethylene or glass).[5][8] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6][9]
-
Causality: Proper containerization prevents leaks and spills during storage and transport.[6] Accurate labeling is a legal requirement under EPA and OSHA regulations, ensuring that all personnel, from researchers to waste handlers, are aware of the container's contents and associated hazards.
Step 3: Temporary On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[5] The container must remain closed except when adding waste.
-
Causality: Safe temporary storage minimizes the risk of accidents in the primary workspace. Storing away from heat sources and incompatibles prevents degradation or accidental reactions.
Step 4: Professional Disposal
-
Action: Follow your institution's specific procedures for hazardous waste collection. This typically involves contacting your Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[8][9] Provide the disposal service with a copy of the chemical's Safety Data Sheet (SDS).[9]
-
Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by certified professionals.[2][11] Incineration at high temperatures is a common and effective method for destroying pyridine-based wastes.[12]
Sources
- 1. This compound CAS#: 33630-94-3 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-2-hydroxypyridine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Amino-2-hydroxypyridine (CAS No. 33630-94-3) demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the critical role of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to ensure that these procedures are not just followed, but understood as a self-validating system of laboratory safety.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a solid organic compound that presents multiple hazards requiring stringent control measures.[1][2] A thorough understanding of its risk profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of a robust safety plan. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1][3]
The rationale for the PPE and handling protocols detailed below is directly linked to mitigating these specific risks. For instance, because the compound is a powder, it can easily become airborne during transfer, necessitating respiratory and eye protection to prevent irritation.[1]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | May cause respiratory irritation.[1] |
| Acute toxicity (Oral) | Category 4 | Warning | Harmful if swallowed.[2] |
Core Directive: Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the assessed hazards. A complete PPE ensemble must be worn at all times when handling this compound.
| PPE Type | Specification | Rationale and Field-Proven Insights |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][4] A face shield should be worn over goggles when there is a significant risk of splashing.[5] | Standard safety glasses with side shields do not provide an adequate seal against fine dust particles.[5] Goggles are essential to prevent contact with the powder, which can cause serious eye irritation.[1] A face shield provides a secondary barrier, protecting the entire face. |
| Hand Protection | Chemically resistant, powder-free nitrile gloves.[6] Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[5] | Nitrile provides excellent protection against a range of chemicals.[5] Thicker gloves generally offer better protection.[5] Powder-free gloves are critical to prevent the powder from aerosolizing and contaminating the work area.[5] Frequent changes minimize the risk of permeation and cross-contamination. |
| Body Protection | A non-permeable laboratory coat with a closed front and tight-fitting cuffs.[5] | This prevents the compound from settling on personal clothing and skin, mitigating the risk of skin irritation.[1] The tight cuffs integrate seamlessly with gloves, ensuring no skin is exposed at the wrist.[5] Gowns should never be worn outside the designated handling area.[5] |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator is required when dust may be generated, such as when weighing or transferring the solid.[1][4] An N95 or N100 particulate respirator is typically sufficient.[5][6] | This compound is known to cause respiratory irritation.[1] Engineering controls like a chemical fume hood are the primary defense, but a respirator provides essential personal protection against inhaling fine particles that may escape containment. Surgical masks offer little to no protection from chemical dusts.[5] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol provides a self-validating workflow. Each step is designed to contain the hazard and protect the operator, ensuring that safety is integrated into the procedure itself.
Part A: Preparation and Donning PPE
-
Designate the Work Area: All handling of solid this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are inside the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within immediate proximity to the workstation.[1]
-
Don PPE: Put on your PPE in the following order:
-
Laboratory Coat
-
Respiratory Protection (ensure a proper fit-test has been completed as per OSHA standards)
-
Chemical Safety Goggles
-
Face Shield (if required)
-
Nitrile Gloves (pull cuffs over the sleeves of the lab coat)
-
Part B: Handling the Compound
-
Equilibrate the Container: Before opening, allow the chemical container to reach room temperature to prevent moisture condensation.
-
Minimize Dust Generation: Open the container slowly inside the fume hood. Use smooth, deliberate motions when transferring the powder with a spatula to prevent aerosolization.[8][9]
-
Weighing: If weighing is required, perform it within the fume hood or a containment balance enclosure.
-
Container Sealing: After use, securely close the container lid, wipe it down with a damp cloth to remove any residual powder, and place it in its designated storage location.
Part C: Decontamination and Doffing PPE
-
Surface Decontamination: Wipe down the work surface in the fume hood, along with any equipment used, with a suitable solvent (e.g., isopropanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.[10]
-
Waste Disposal: All disposable items contaminated with the chemical, including weigh boats, wipes, and gloves, must be placed in a clearly labeled hazardous waste container.[1][10]
-
Doff PPE: Remove PPE in a manner that prevents cross-contamination. The typical order is:
-
Remove outer gloves (if double-gloving).
-
Remove face shield and goggles.
-
Remove laboratory coat.
-
Remove inner gloves, peeling them off without touching the outer surface.
-
Remove respirator as you exit the lab.
-
-
Personal Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water after handling is complete.[1][4]
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures and Disposal
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth and drink plenty of water. Call a poison center or doctor if you feel unwell.[4]
Storage and Disposal:
-
Storage: The compound should be kept in a tightly closed container in a well-ventilated area.[1][4] It is recommended to keep it refrigerated and stored locked up.[1][11]
-
Disposal: All waste containing this compound must be treated as hazardous waste.[10] Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] Never empty into drains.[7]
References
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. [Link]
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-amino-2-pyridinol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. gerpac.eu [gerpac.eu]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. fishersci.ca [fishersci.ca]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 33630-94-3 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





